molecular formula C6H4N2O5 B121306 5-Hydroxy-6-nitronicotinic acid CAS No. 59288-43-6

5-Hydroxy-6-nitronicotinic acid

Cat. No.: B121306
CAS No.: 59288-43-6
M. Wt: 184.11 g/mol
InChI Key: OODZZMDHMOPHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-6-nitronicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O5 and its molecular weight is 184.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-6-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5/c9-4-1-3(6(10)11)2-7-5(4)8(12)13/h1-2,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODZZMDHMOPHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593078
Record name 5-Hydroxy-6-nitropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59288-43-6
Record name 5-Hydroxy-6-nitropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-6-nitronicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Hydroxy-Nitronicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to hydroxy-nitronicotinic acid isomers, with a primary focus on the well-established synthesis of 6-Hydroxy-5-nitronicotinic acid. It further explores the chemical principles governing the regioselectivity of nitration on a hydroxynicotinic acid scaffold and discusses potential strategies for the targeted synthesis of the 5-Hydroxy-6-nitronicotinic acid isomer.

Introduction: The Significance of Hydroxy-Nitronicotinic Acids

Hydroxy-nitronicotinic acids are functionalized pyridine derivatives that hold potential as versatile building blocks in medicinal chemistry and materials science. The presence of hydroxyl, nitro, and carboxylic acid functionalities on the pyridine ring offers multiple reaction sites for further chemical modifications, enabling the synthesis of a diverse range of complex molecules. These compounds are of particular interest to drug development professionals for their potential applications in the synthesis of novel therapeutic agents.

While several isomers of hydroxy-nitronicotinic acid can exist, this guide will focus on the synthesis of nitrated derivatives of 5-hydroxynicotinic acid and 6-hydroxynicotinic acid, as these are the most relevant starting materials based on available literature.

Part 1: The Predominant Pathway: Synthesis of 6-Hydroxy-5-nitronicotinic Acid

The most direct and well-documented route to a hydroxy-nitronicotinic acid isomer is the electrophilic nitration of 6-hydroxynicotinic acid. This reaction yields 6-Hydroxy-5-nitronicotinic acid as the major product.

Causality Behind the Experimental Choices: Understanding Regioselectivity

The regioselectivity of the nitration of 6-hydroxynicotinic acid is governed by the electronic effects of the substituents on the pyridine ring. The hydroxyl group at the 6-position is a strong activating group and an ortho-, para-director. The carboxylic acid group at the 3-position is a deactivating group and a meta-director.

In electrophilic aromatic substitution reactions, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially attack positions that are electronically enriched and where the resulting intermediate (the sigma complex or arenium ion) is most stabilized.

  • The Activating Hydroxyl Group: The hydroxyl group at C-6 strongly activates the ring towards electrophilic attack, particularly at the ortho and para positions (C-5 and C-3, respectively).

  • The Deactivating Carboxyl Group: The carboxylic acid group at C-3 deactivates the ring, directing incoming electrophiles to the meta positions (C-5).

The directing effects of the powerful activating hydroxyl group dominate, leading to the preferential nitration at the C-5 position, which is ortho to the hydroxyl group and meta to the carboxylic acid group.

Tautomerism: A Key Mechanistic Consideration

It is crucial to recognize that 2- and 4-hydroxypyridines, including 6-hydroxynicotinic acid, exist in tautomeric equilibrium with their corresponding pyridone forms. In the case of 6-hydroxynicotinic acid, it is in equilibrium with 6-oxo-1,6-dihydropyridine-3-carboxylic acid. This tautomerism influences the electronic properties of the ring and can affect reactivity. The pyridone tautomer is often the major species in many solvents and can be considered the reacting species in the nitration reaction.[1][2]

Experimental Workflow for the Synthesis of 6-Hydroxy-5-nitronicotinic Acid

The synthesis of 6-Hydroxy-5-nitronicotinic acid is a two-stage process that begins with the synthesis of the precursor, 6-hydroxynicotinic acid.

Stage 1: Synthesis of 6-Hydroxynicotinic Acid

A common laboratory-scale synthesis of 6-hydroxynicotinic acid involves the reaction of methyl coumalate with ammonia.[3][4]

Synthesis_of_6_Hydroxynicotinic_Acid Coumalic_Acid Coumalic Acid Methyl_Coumalate Methyl Coumalate Coumalic_Acid->Methyl_Coumalate Methanol, H₂SO₄ Six_Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid Methyl_Coumalate->Six_Hydroxynicotinic_Acid Ammonia Ammonia (aq) Ammonia->Six_Hydroxynicotinic_Acid

Caption: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid.

Stage 2: Nitration of 6-Hydroxynicotinic Acid

The nitration of 6-hydroxynicotinic acid is typically achieved using a mixture of concentrated nitric acid and sulfuric acid (mixed acid) or fuming nitric acid.[5][6]

Nitration_of_6_Hydroxynicotinic_Acid Six_Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid Six_Hydroxy_5_nitronicotinic_Acid 6-Hydroxy-5-nitronicotinic Acid Six_Hydroxynicotinic_Acid->Six_Hydroxy_5_nitronicotinic_Acid Nitrating_Agent Nitrating Agent (HNO₃/H₂SO₄ or Fuming HNO₃) Nitrating_Agent->Six_Hydroxy_5_nitronicotinic_Acid

Caption: Nitration of 6-Hydroxynicotinic Acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxynicotinic Acid [3][4]

  • Preparation of Methyl Coumalate:

    • In a round-bottom flask, dissolve coumalic acid in concentrated sulfuric acid.

    • Slowly add methanol while maintaining the temperature below 35°C.

    • Heat the mixture on a steam bath for 1 hour.

    • Pour the cooled mixture into ice water and neutralize with sodium carbonate.

    • Filter the precipitated methyl coumalate, wash with cold water, and air dry.

  • Synthesis of 6-Hydroxynicotinic Acid:

    • Add methyl coumalate portion-wise to a cooled aqueous ammonia solution.

    • Stir the mixture at room temperature.

    • Add the resulting solution to a hot solution of sodium hydroxide and boil for 5 minutes.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 6-hydroxynicotinic acid.

Protocol 2: Synthesis of 6-Hydroxy-5-nitronicotinic Acid [5][6]

Method A: Using Fuming Nitric Acid

  • Dissolve 6-hydroxynicotinic acid in fuming nitric acid.

  • Heat the mixture with stirring at 50°C for several hours.

  • Cool the solution and concentrate under reduced pressure.

  • Co-evaporate with water and then add methanol to precipitate the product.

  • Filter, wash with cold methanol, and dry to yield 6-hydroxy-5-nitronicotinic acid.

Method B: Using Mixed Acid

  • Suspend 6-hydroxynicotinic acid in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature.

  • After the addition, allow the reaction to stir at room temperature and then heat to 80°C for several hours.

  • Pour the cooled reaction mixture onto ice to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 6-hydroxy-5-nitronicotinic acid.

Quantitative Data
ProductStarting MaterialReagentsYield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, DMSO-d₆)
6-Hydroxy-5-nitronicotinic acid6-Hydroxynicotinic acidFuming HNO₃~29%277-278 (decomp.)δ 8.37 (d, J=2.5 Hz, 1H), 8.65 (d, J=2.5 Hz, 1H)[5]
6-Hydroxy-5-nitronicotinic acid6-Hydroxynicotinic acidHNO₃ / H₂SO₄36%-δ 13.3 (s, br, 2H), 8.65 (d, J=2.5 Hz, 1H), 8.38 (d, J=2.5 Hz, 1H)[5]

Part 2: The Challenge: Towards the Synthesis of this compound

A direct and high-yielding synthesis of this compound is not well-documented in the scientific literature. The challenge lies in overcoming the inherent directing effects of the substituents on the 5-hydroxynicotinic acid precursor.

Analysis of Directing Effects for 5-Hydroxynicotinic Acid

In 5-hydroxynicotinic acid, the hydroxyl group is at the 5-position and the carboxylic acid is at the 3-position.

  • Hydroxyl Group at C-5: This is an activating group and directs electrophilic substitution to the ortho positions (C-4 and C-6).

  • Carboxylic Acid Group at C-3: This is a deactivating group and directs to the meta positions (C-5 is already substituted, leaving C-1 which is the nitrogen, and C-5).

Based on these directing effects, the nitration of 5-hydroxynicotinic acid would be expected to occur at either the C-4 or C-6 position. The C-6 position is generally more sterically accessible. Therefore, direct nitration of 5-hydroxynicotinic acid is predicted to favor the formation of this compound.

Hypothetical Synthetic Pathway

Hypothetical_Synthesis Five_Hydroxynicotinic_Acid 5-Hydroxynicotinic Acid Five_Hydroxy_6_nitronicotinic_Acid This compound Five_Hydroxynicotinic_Acid->Five_Hydroxy_6_nitronicotinic_Acid Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Five_Hydroxy_6_nitronicotinic_Acid Isomeric_Mixture Potential Isomeric Mixture Five_Hydroxy_6_nitronicotinic_Acid->Isomeric_Mixture Possible side-product

Caption: Hypothetical Pathway for this compound Synthesis.

Challenges and Considerations:

  • Reaction Conditions: The reaction conditions would need to be carefully optimized to favor the desired isomer and minimize the formation of byproducts.

  • Purification: Separation of the desired this compound from any other constitutional isomers (e.g., 5-hydroxy-4-nitronicotinic acid) would be a critical and potentially challenging step.

  • Lack of Precedent: The absence of detailed literature procedures indicates that this may be a non-trivial transformation.

Alternative Multi-Step Strategies

Should direct nitration prove to be unselective or low-yielding, multi-step synthetic routes could be explored. These might involve:

  • Introduction of a Blocking Group: A removable blocking group could be introduced at the more reactive position (e.g., C-4) to direct nitration to the C-6 position.

  • Synthesis from a Pre-functionalized Pyridine Ring: Building the desired molecule from a pyridine ring that already contains the nitro group at the correct position.

These advanced strategies would require significant synthetic development and are beyond the scope of this introductory guide.

Conclusion

The synthesis of 6-Hydroxy-5-nitronicotinic acid is a well-established process achieved through the direct nitration of 6-hydroxynicotinic acid. The regiochemical outcome is a logical consequence of the directing effects of the hydroxyl and carboxylic acid substituents. In contrast, the synthesis of this compound presents a greater synthetic challenge due to the lack of established protocols. However, an understanding of electrophilic aromatic substitution principles suggests that direct nitration of 5-hydroxynicotinic acid is a plausible, albeit unproven, route. Further research and experimental validation are required to develop an efficient and selective synthesis for this specific isomer. This guide provides the foundational knowledge and detailed protocols for researchers to confidently approach the synthesis of these valuable chemical entities.

References

  • Boyer, J. H.; Schoen, W. 6-Hydroxynicotinic Acid. Org. Synth.1956, 36, 44. [Link]
  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]
  • ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]
  • HK Technical.
  • Katritzky, A. R.; Tarhan, H. O.; Tarhan, S. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. J. Chem. Soc. B1970, 114-117. [Link]
  • Miyazawa, T.; Iwanaga, H.; Tsuchida, K.; et al. Production of 6-Hydroxynicotinic Acid from Nicotinic Acid by Resting Cells of Pseudomonas fluorescens. Biosci. Biotechnol. Biochem.1994, 58, 11, 2033-2037. [Link]
  • PrepChem. Synthesis of 6-hydroxynicotinic acid. [Link]
  • PubChem. This compound. [Link]

Sources

An In-Depth Technical Guide to 5-hydroxy-6-nitropyridine-3-carboxylic acid: Synthesis, Characterization, and Potential as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 5-hydroxy-6-nitropyridine-3-carboxylic acid, a substituted pyridine derivative with significant potential in medicinal chemistry. By providing a detailed exploration of its synthesis, physicochemical properties, and prospective applications, this document aims to equip researchers and drug development professionals with the critical knowledge to leverage this compound in their scientific endeavors.

The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its frequent use in designing molecules that interact with biological targets. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a compound's steric and electronic profile, which is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. 5-hydroxy-6-nitropyridine-3-carboxylic acid, with its trifunctional substitution pattern, represents a versatile building block for the synthesis of novel bioactive molecules.

Synthesis of 5-hydroxy-6-nitropyridine-3-carboxylic acid

The synthesis of 5-hydroxy-6-nitropyridine-3-carboxylic acid is most commonly achieved through the electrophilic nitration of 6-hydroxynicotinic acid. The reaction conditions can be modulated to achieve the desired product.

G 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid 5-hydroxy-6-nitropyridine-3-carboxylic acid 5-hydroxy-6-nitropyridine-3-carboxylic acid 6-Hydroxynicotinic Acid->5-hydroxy-6-nitropyridine-3-carboxylic acid Nitrating Agent

Caption: General synthetic scheme for 5-hydroxy-6-nitropyridine-3-carboxylic acid.

Detailed Protocol:

Two primary methods for the nitration of 6-hydroxynicotinic acid are presented below.

Method 1: Nitration with Fuming Nitric Acid

  • To a 250 mL flask, add 6-hydroxynicotinic acid (20g) and 100 mL of red fuming nitric acid.

  • Slowly heat the mixture to 50°C and maintain this temperature with stirring for 8 hours.

  • Gradually increase the temperature to 80°C.

  • Allow the mixture to cool to room temperature overnight.

  • Collect the resulting yellow precipitate by filtration.

  • Wash the precipitate with water (10 mL) and dry to obtain 5-hydroxy-6-nitropyridine-3-carboxylic acid.[1]

Method 2: Nitration with a Mixture of Sulfuric and Nitric Acids

  • In a suitable reaction vessel, dissolve 30 g (0.217 mol) of 6-hydroxynicotinic acid in 50 mL of concentrated sulfuric acid.

  • To this solution, add 60 mL of concentrated sulfuric acid.

  • Cool the mixture to below 20°C.

  • Slowly add a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid, ensuring the temperature remains below 20°C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to 80°C for 4 hours.

  • Pour the reaction mixture onto ice.

  • Collect the resulting precipitate by filtration and dry to yield the final product as a yellow amorphous solid.[1] A similar procedure involves adding fuming nitric acid dropwise to a mixture of 6-hydroxynicotinic acid and concentrated sulfuric acid at 0°C, followed by heating to 45°C for 3 hours.[1]

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the structural and electronic properties of 5-hydroxy-6-nitropyridine-3-carboxylic acid is essential for its application in drug design.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 5-hydroxy-6-nitropyridine-3-carboxylic acid
Synonyms 6-Nitro-5-hydroxynicotinic acid
CAS Number 59288-43-6
Molecular Formula C₆H₄N₂O₅
Molecular Weight 184.11 g/mol
Appearance Yellow amorphous solid[1]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 8.65 (d, J=2.5 Hz, 1H), 8.37 (d, J=2.5 Hz, 1H).[1] The downfield chemical shifts of the two aromatic protons are consistent with the electron-withdrawing effects of the nitro and carboxylic acid groups on the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid and hydroxyl group would be anticipated in the 2500-3300 cm⁻¹ region. A strong C=O stretching vibration from the carboxylic acid should appear around 1700-1725 cm⁻¹. Asymmetric and symmetric stretching of the nitro group would likely be observed in the 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18), OH (M-17), and COOH (M-45).

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

The structural features of 5-hydroxy-6-nitropyridine-3-carboxylic acid make it an attractive starting point for the design of kinase inhibitors. The pyridine core can serve as a scaffold to orient functional groups for interaction with the ATP-binding site of kinases.

G cluster_0 Kinase ATP Binding Site cluster_1 5-hydroxy-6-nitropyridine-3-carboxylic acid Scaffold Hinge Region Hinge Region Solvent Front Solvent Front Back Pocket Back Pocket Pyridine_Core Pyridine Core Pyridine_Core->Hinge Region H-bonds Hydroxyl_Group Hydroxyl Group Hydroxyl_Group->Solvent Front H-bonds Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Solvent Front H-bonds / Salt Bridge Nitro_Group Nitro Group (or derivative) Nitro_Group->Back Pocket Hydrophobic/Polar Interactions

Caption: Proposed interaction of a 5-hydroxy-6-nitropyridine-3-carboxylic acid-based inhibitor with a kinase active site.

The hydroxyl and carboxylic acid groups provide opportunities for hydrogen bonding interactions with amino acid residues in the solvent-exposed region of the ATP binding pocket. The nitro group, being a strong electron-withdrawing group, can be a key pharmacophoric feature or can be chemically modified, for instance, by reduction to an amine, to introduce further diversity and explore interactions within the hydrophobic back pocket of the kinase.

Workflow for Kinase Inhibitor Development:

The development of kinase inhibitors from this scaffold would typically follow a structured workflow:

G A Library Synthesis B High-Throughput Screening (HTS) A->B C Hit Identification & Validation B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization (ADME/Tox) D->E

Caption: A typical workflow for kinase inhibitor discovery and development.

  • Library Synthesis: A diverse library of analogues would be synthesized by modifying the hydroxyl, carboxylic acid, and nitro groups.

  • High-Throughput Screening (HTS): The library would be screened against a panel of kinases to identify initial "hits."

  • Hit Identification and Validation: Hits from the HTS would be confirmed and their potency (e.g., IC₅₀ values) determined.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications to the hit compounds would be made to understand the relationship between chemical structure and biological activity, guiding the design of more potent and selective inhibitors.

  • Lead Optimization: The most promising compounds would undergo further optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties to develop a clinical candidate.

Conclusion

5-hydroxy-6-nitropyridine-3-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of multiple functional groups for chemical modification make it an attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides a foundational understanding of this compound, intended to facilitate its use in the design and synthesis of the next generation of targeted therapies.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Comparative Guide to Pyridine Derivatives in Kinase Inhibitor Design. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 6-Nitronicotinamide. BenchChem.
  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure.
  • PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid. PrepChem.com.
  • El-Gohary, N. S., & Shaaban, M. I. (2021).
  • University of Wisconsin-Madison. (n.d.). IR: carboxylic acids. Department of Chemistry.
  • Koleva-Gudeva, L., et al. (2013). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 18(6), 6786-6804.
  • Brown, E. V., & Neil, R. J. (1972). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 37(12), 1904-1907.
  • Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. (2024). Organic & Biomolecular Chemistry.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Scientific Reports, 9(1), 1-12.
  • SpectraBase. (n.d.). 3-Nitropyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4935.
  • Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate.
  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).
  • PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.
  • Specac. (n.d.). Table of Characteristic IR Absorptions. Specac.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131). PhytoBank.
  • Specac. (n.d.). IR Chart. Specac.
  • University of Massachusetts. (n.d.). IR Absorption Table. University of Massachusetts.
  • PubMed. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. PubMed.
  • PubMed. (2024). Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors. PubMed.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • PubMed Central (PMC). (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Organic Chemistry Data.
  • ResearchGate. (2025, August 16). Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors | Request PDF. ResearchGate.

Sources

Molecular structure of 5-Hydroxy-6-nitronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 5-Hydroxy-6-nitronicotinic Acid

Executive Summary

This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS: 59288-43-6), a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development.[1] While experimental data for this specific isomer is limited, this document synthesizes information from computational predictions and established analytical techniques for closely related nicotinic acid analogs to present a robust framework for its structural elucidation. We will explore its fundamental properties, propose a viable synthetic pathway, and detail the spectroscopic and crystallographic methodologies essential for its definitive characterization. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, analysis, and application of novel heterocyclic compounds.

Introduction: The Nicotinic Acid Scaffold

Nicotinic acid, or Vitamin B3, is a fundamental building block in biology and pharmacology, known for its role in treating dyslipidemia.[2] Its pyridine core is a privileged scaffold in medicinal chemistry, amenable to substitution that can modulate its physicochemical and biological properties. The introduction of electron-withdrawing groups like a nitro group and an electron-donating hydroxyl group onto this scaffold creates a molecule with complex electronic characteristics and significant potential for forming targeted intermolecular interactions.

This compound, with the molecular formula C₆H₄N₂O₅, is a specific positional isomer within this chemical class.[3] Its structure is defined by a pyridine ring substituted with a carboxylic acid at the 3-position, a hydroxyl group at the 5-position, and a nitro group at the 6-position. The precise arrangement of these functional groups dictates the molecule's reactivity, potential tautomeric forms, and its utility as a synthetic intermediate for more complex bioactive molecules.[4]

Molecular Properties and Computational Analysis

Prior to empirical analysis, computational data provides a valuable baseline for understanding the molecule's characteristics. Public chemical databases offer computed properties that predict its behavior.

Table 1: Computed Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₄N₂O₅PubChem[3]
Molecular Weight 184.11 g/mol PubChem[3]
Monoisotopic Mass 184.01202123 DaPubChem[3][5]
IUPAC Name 5-hydroxy-6-nitropyridine-3-carboxylic acidPubChem[3]
CAS Number 59288-43-6PubChem[3]
XLogP3-AA (Predicted) 0.7PubChem[3]
Hydrogen Bond Donors 2 (from -OH and -COOH)PubChem[3]
Hydrogen Bond Acceptors 5 (from N, -OH, -COOH, -NO₂)PubChem[3]

These predicted values suggest a polar molecule with a low octanol-water partition coefficient (XLogP), indicating moderate water solubility. The presence of multiple hydrogen bond donors and acceptors implies a high likelihood of forming strong intermolecular interactions, which typically results in a high melting point and influences its crystal packing structure.

cluster_pyridine Pyridine Core cluster_substituents Key Functional Groups Pyridine Pyridine Ring (Aromatic Heterocycle) Carboxyl C3: Carboxylic Acid (-COOH) - Directs meta substitution - Acidic properties Pyridine->Carboxyl Position 3 Hydroxyl C5: Hydroxyl (-OH) - Electron-donating - Directs ortho/para substitution Pyridine->Hydroxyl Position 5 Nitro C6: Nitro (-NO₂) - Strong electron-withdrawing - Directs meta substitution Pyridine->Nitro Position 6

Caption: Functional groups of this compound.

Proposed Synthesis and Purification

While specific literature for the synthesis of the 5-hydroxy-6-nitro isomer is scarce, a reliable pathway can be extrapolated from the well-documented nitration of other hydroxynicotinic acid isomers.[6] The most plausible approach involves the direct nitration of 5-hydroxynicotinic acid. The hydroxyl group is an activating, ortho-para directing group, while the carboxylic acid and the pyridine nitrogen are deactivating, meta-directing groups. Nitration is therefore expected to occur at positions ortho to the hydroxyl group, namely the 4 and 6 positions. The 6-position is sterically less hindered, making it a likely site for substitution.

Experimental Protocol: Synthesis of this compound

Disclaimer: This proposed protocol is based on established chemical principles and procedures for analogous compounds. It must be performed by qualified personnel with appropriate safety precautions.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 5-hydroxynicotinic acid (1.0 eq).

  • Acidic Medium: Cool the flask in an ice-water bath to 0°C. Slowly add concentrated sulfuric acid (H₂SO₄) with continuous stirring until the starting material is fully dissolved.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (HNO₃, d 1.52) (1.5 eq) and concentrated sulfuric acid (1:1 v/v). Add this mixture dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then slowly heat to 50°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. The solid precipitate is the crude product.

  • Purification: Collect the precipitate by vacuum filtration. Wash thoroughly with cold deionized water to remove residual acid. Recrystallize the crude solid from hot water or an ethanol-water mixture to yield the purified this compound.

  • Drying: Dry the purified product in a vacuum oven at 60°C overnight.

G start 5-Hydroxynicotinic Acid + H₂SO₄ nitration Add Nitrating Mixture (HNO₃/H₂SO₄) 0-10°C start->nitration reaction Heat to 50°C (4-6 hours) nitration->reaction quench Pour onto Ice reaction->quench filtration Vacuum Filtration quench->filtration purify Recrystallization (H₂O/EtOH) filtration->purify product Purified Product purify->product

Caption: Proposed workflow for synthesis and purification.

Spectroscopic and Spectrometric Elucidation

A combination of spectroscopic techniques is required to confirm the molecular structure unequivocally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 2-position and the proton at the 4-position will appear as doublets due to coupling with each other. Their precise chemical shifts will be influenced by the adjacent substituents.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals, one for each carbon atom in the unique electronic environments of the substituted ring.

Table 2: Predicted NMR Spectral Data (in DMSO-d₆)
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H ~8.7dH-2, deshielded by adjacent nitrogen and nitro group.
¹H ~8.4dH-4, deshielded by adjacent nitrogen and carboxyl group.
¹³C ~165sC=O (Carboxylic acid).
¹³C ~158sC-5 (Attached to -OH).
¹³C ~150sC-6 (Attached to -NO₂).
¹³C ~145sC-2.
¹³C ~125sC-4.
¹³C ~120sC-3 (Attached to -COOH).
High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the elemental composition. Electrospray ionization (ESI) is a suitable method for this polar molecule. The analysis should confirm the monoisotopic mass of 184.0120 Da.

Table 3: Predicted Mass Spectrometry Adducts
AdductFormulaCalculated m/z
[M+H]⁺ C₆H₅N₂O₅⁺185.0193
[M+Na]⁺ C₆H₄N₂O₅Na⁺207.0012
[M-H]⁻ C₆H₃N₂O₅⁻183.0047

Data sourced from PubChem predictions.[5]

Infrared (IR) Spectroscopy

IR spectroscopy helps to confirm the presence of key functional groups through their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Broad Stretch3200 - 2500
O-H (Phenolic) Stretch3500 - 3200
C=O (Carboxylic Acid) Stretch1720 - 1680
N=O (Nitro) Asymmetric Stretch1560 - 1520
N=O (Nitro) Symmetric Stretch1360 - 1320
C=C, C=N (Aromatic) Stretch1600 - 1450

Definitive Structure via X-Ray Crystallography

While spectroscopy provides strong evidence for the molecular structure, single-crystal X-ray diffraction provides definitive, unambiguous proof of atomic connectivity and the three-dimensional arrangement of the molecule in the solid state.[7][8]

Experimental Workflow: Single-Crystal X-Ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. This is typically the most challenging step. Slow evaporation of a saturated solution (e.g., in water, ethanol, or acetone) or vapor diffusion are common techniques.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[8] The electron density map is then calculated, from which the positions of the atoms are determined (structure solution). This initial model is then optimized to best fit the experimental data (refinement).

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles. It also reveals intermolecular interactions, such as hydrogen bonding networks, which are crucial for understanding the compound's solid-state properties and informing drug design.

cluster_exp Experimental Phase cluster_comp Computational Phase cluster_analysis Analysis & Validation crystal_growth 1. Crystal Growth (Slow Evaporation) data_collection 2. X-Ray Data Collection (Diffractometer) crystal_growth->data_collection structure_solution 3. Structure Solution (Phase Problem) data_collection->structure_solution refinement 4. Structure Refinement (Least-Squares Fitting) structure_solution->refinement validation 5. Validation & Analysis (Bond Lengths, Angles) refinement->validation cif Final CIF File validation->cif

Caption: Standard workflow for X-ray crystallography.

Conclusion and Future Outlook

The molecular structure of this compound is best described as a highly functionalized pyridine ring. Its characterization requires a multi-faceted analytical approach. Computational data and established synthetic precedents provide a strong starting point. Definitive elucidation relies on a combination of NMR for atomic connectivity, mass spectrometry for elemental composition, and ultimately, single-crystal X-ray diffraction for unambiguous three-dimensional structure determination. The insights gained from these analyses are critical for its potential application as a synthon in the development of novel therapeutics, leveraging the rich chemical functionality of the nicotinic acid scaffold.[4]

References

  • PubChem. This compound.
  • Gzella, A., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. [Link]
  • PubChemLite. This compound (C6H4N2O5). [Link]
  • Glowka, M. L., et al. (2025). X-ray Diffraction Analysis of the Structure of 3-Nicotinehydroxamic Acid and Pyrazinecarbohydroxamic Acid Monohydrate.
  • Nanomegas. Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. [Link]
  • PubChem. Nicotinic Acid.
  • Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). The Nitration of 6-Hydroxynicotinic Acid and Related Compounds. Journal of the Chemical Society, 2590-2592. [Link]

Sources

Navigating the Spectroscopic Landscape of 5-Hydroxy-6-nitronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 5-Hydroxy-6-nitronicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the spectroscopic analysis of this molecule, even in the absence of extensive publicly available experimental data. By leveraging established principles of spectroscopy and data from analogous structures, we can construct a robust predictive framework for its characterization.

Molecular Structure and its Spectroscopic Implications

This compound presents a unique electronic environment due to the interplay of electron-donating (-OH) and electron-withdrawing (-NO2, -COOH) groups on the pyridine ring. This substitution pattern profoundly influences the molecule's spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), making a thorough understanding of these effects paramount for accurate data interpretation.

Predicted Spectroscopic Data

While direct experimental data for this compound is not widely published, we can predict its spectral features based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆
ProtonPredicted Chemical Shift (ppm)Rationale
H-2~8.5 - 8.8Deshielded by the adjacent nitrogen and the electron-withdrawing nitro group.
H-4~7.8 - 8.1Influenced by the resonance effects of the hydroxyl and nitro groups.
-COOH~13.0 - 14.0Highly deshielded acidic proton, typically broad.
-OH~10.0 - 11.0Phenolic proton, chemical shift can be variable and concentration-dependent.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆
CarbonPredicted Chemical Shift (ppm)Rationale
C-2~150 - 155Affected by the adjacent nitrogen and deshielding from the nitro group.
C-3~125 - 130Location of the carboxylic acid group.
C-4~120 - 125Shielded by the hydroxyl group's electron-donating effect.
C-5~155 - 160Attached to the electron-donating hydroxyl group.
C-6~140 - 145Attached to the electron-withdrawing nitro group.
-COOH~165 - 170Typical chemical shift for a carboxylic acid carbon.
Table 3: Key Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching
O-H (Phenolic)3600 - 3200Stretching
C=O (Carboxylic Acid)1710 - 1680Stretching
N-O (Nitro Group)1550 - 1500 and 1350 - 1300Asymmetric and Symmetric Stretching
C=N, C=C (Aromatic)1600 - 1450Ring Stretching
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₆H₄N₂O₅) is approximately 184.01 g/mol . In high-resolution mass spectrometry (HRMS), this would be observed with high accuracy.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of CO₂ (44 Da) from the carboxylic acid, loss of NO₂ (46 Da), and loss of H₂O (18 Da).

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality data, the following validated protocols are recommended. These methodologies are designed to be self-validating by incorporating internal standards and appropriate sample preparation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (-OH, -COOH).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Integrate the ¹H signals and reference the spectra to TMS.

Diagram 1: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer tune_shim Tune & Shim transfer->tune_shim acquire_H1 Acquire 1H Spectrum tune_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum tune_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate_ref Integrate & Reference phase_baseline->integrate_ref FTIR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Record Background Spectrum clean_crystal->background_scan place_sample Place Sample on Crystal background_scan->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Spectrum (4000-400 cm-1) apply_pressure->acquire_spectrum process_data Process Data (Ratio to Background) acquire_spectrum->process_data end End process_data->end

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (Electrospray Ionization - ESI):

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source. ESI is chosen for its soft ionization, which is likely to keep the molecule intact.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) for the compound.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes to determine which provides a better signal for the [M+H]⁺ or [M-H]⁻ ion.

    • Perform a full scan MS experiment over a mass range of m/z 50-500.

    • For fragmentation analysis, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.

    • Analyze the MS/MS spectrum to identify the fragmentation patterns and propose fragment structures.

Diagram 3: ESI-MS/MS Logical Flow

MS_Logic sample_prep Sample Preparation Dilute solution (1 mg/mL) esi_source ESI Source Ionize Sample sample_prep->esi_source ms1 MS1 (Full Scan) Determine m/z of Molecular Ion esi_source->ms1 isolation Isolation Select Molecular Ion ms1->isolation cid CID Fragment Ion isolation->cid ms2 MS2 (Product Ion Scan) Analyze Fragments cid->ms2 analysis Data Analysis Confirm Mass & Elucidate Structure ms2->analysis

An In-depth Technical Guide to the Discovery and History of Hydroxy-Nitronicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, history, and chemical synthesis of a significant member of the hydroxy-nitronicotinic acid family. While the initial focus of inquiry was 5-Hydroxy-6-nitronicotinic acid, a thorough review of the scientific literature reveals a scarcity of historical and discovery-centric information for this specific isomer. In contrast, its close structural isomer, 6-Hydroxy-5-nitronicotinic acid , is well-documented, with a clear historical lineage and established synthetic protocols. This guide will therefore focus on the latter, providing in-depth technical details and historical context, while also addressing the distinct identity of both isomers.

Isomeric Distinction: this compound vs. 6-Hydroxy-5-nitronicotinic acid

It is crucial to first distinguish between the two isomers to prevent ambiguity in research and development. The positioning of the hydroxyl (-OH) and nitro (-NO2) groups on the pyridine ring fundamentally alters the molecule's chemical properties and, consequently, its biological activity and synthetic accessibility.

isomers cluster_5H6N This compound cluster_6H5N 6-Hydroxy-5-nitronicotinic acid A This compound CAS: 59288-43-6 A_struct B 6-Hydroxy-5-nitronicotinic acid CAS: 6635-31-0 B_struct

Figure 1: Chemical structures of this compound and 6-Hydroxy-5-nitronicotinic acid.

While both compounds share the same molecular formula, C6H4N2O5, and a molecular weight of approximately 184.11 g/mol , their structural differences are significant[1][2]. The IUPAC name for this compound is 5-hydroxy-6-nitropyridine-3-carboxylic acid[1]. In contrast, 6-Hydroxy-5-nitronicotinic acid is systematically named 6-hydroxy-5-nitropyridine-3-carboxylic acid[3].

The Discovery and Historical Synthesis of 6-Hydroxy-5-nitronicotinic Acid

The history of 6-Hydroxy-5-nitronicotinic acid is rooted in early 20th-century organic chemistry research. A pivotal publication by A. H. Berrie, G. T. Newbold, and F. S. Spring in 1951, titled "The Nitration of 6-Hydroxynicotinic Acid and Related Compounds," provides a detailed account of its synthesis and characterization[4]. This work also references an even earlier preparation by Rath and Prange in 1928, who synthesized the compound from 6-amino-5-nitronicotinic acid via the action of an alkali[4].

The 1951 study by Berrie and colleagues was instrumental in elucidating the nitration products of 6-hydroxynicotinic acid, a compound of interest for the synthesis of intermediates required for complex natural products like lysergic acid[4].

Historical Synthesis Protocol (Berrie, Newbold, and Spring, 1951)

The method described by Berrie, Newbold, and Spring involves the direct nitration of 6-hydroxynicotinic acid. Below is a summary of the experimental procedure as detailed in their 1951 paper.

Experimental Workflow: Historical Synthesis

historical_synthesis start Start: 6-Hydroxynicotinic acid step1 Dissolve in fuming nitric acid (d 1.52) start->step1 step2 Maintain at 45-50°C for 4 hours step1->step2 step3 Evaporate under reduced pressure step2->step3 step4 Crystallize residue from water step3->step4 end Product: 6-Hydroxy-5-nitronicotinic acid (yellow needles) step4->end

Figure 2: Workflow of the historical synthesis of 6-Hydroxy-5-nitronicotinic acid.

This process yielded 6-hydroxy-5-nitronicotinic acid as yellow needles with a melting point of 278°C (with decomposition)[4]. The identity of the compound was confirmed by comparing it with a sample prepared according to the method of Rath and Prange[4].

Modern Synthesis Protocols for 6-Hydroxy-5-nitronicotinic Acid

Contemporary synthesis methods have been refined for improved yield, purity, and safety. The following protocol is a representative example of a modern laboratory-scale synthesis.

Detailed Step-by-Step Modern Synthesis

Objective: To synthesize 6-Hydroxy-5-nitronicotinic acid from 6-Hydroxynicotinic acid.

Materials:

  • 6-Hydroxynicotinic acid

  • Concentrated sulfuric acid

  • Red fuming nitric acid

  • Ice

  • Water

  • Standard laboratory glassware and safety equipment

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, carefully add concentrated sulfuric acid. While maintaining a low temperature, slowly add red fuming nitric acid to the sulfuric acid to create the nitrating mixture.

  • Addition of Starting Material: Gradually add 6-Hydroxynicotinic acid to the cold nitrating mixture with continuous stirring. Control the rate of addition to keep the reaction temperature between 50-65°C.

  • Reaction: Once the addition is complete, continue to stir the mixture at the specified temperature for several hours to ensure the completion of the nitration reaction.

  • Quenching and Precipitation: After the reaction period, carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by filtration. Wash the collected solid with cold water to remove any remaining acid. The crude product can be further purified by recrystallization.

  • Drying: Dry the purified product under vacuum to obtain 6-Hydroxy-5-nitronicotinic acid as a light yellow to yellow powder or crystalline solid.

Physicochemical Properties

A summary of the key chemical and physical properties of 6-Hydroxy-5-nitronicotinic acid is provided in the table below.

PropertyValueReference
Molecular Formula C6H4N2O5[2]
Molecular Weight 184.11 g/mol [2]
CAS Number 6635-31-0[2]
IUPAC Name 6-hydroxy-5-nitropyridine-3-carboxylic acid[3]
Appearance Light yellow to yellow powder/crystal[3]
Melting Point 269-271°C[3]
Tautomerism Exists in equilibrium with its oxo form[3]

Applications and Biological Significance

6-Hydroxy-5-nitronicotinic acid is more than a historical chemical curiosity; it is a valuable building block in modern medicinal and agricultural chemistry. Its unique chemical structure, featuring a pyridine ring substituted with hydroxyl, nitro, and carboxylic acid groups, imparts a range of biological activities and makes it a versatile intermediate for the synthesis of more complex molecules.

Key Application Areas:

  • Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various biologically active molecules and nitrogen-containing heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals[3].

  • Antimicrobial Properties: Studies have indicated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for the development of new antibiotics[3].

  • Anti-inflammatory Effects: Preliminary research suggests potential anti-inflammatory activity, which could be explored for the treatment of chronic inflammatory diseases[3].

  • Agrochemicals: Like many pyridine derivatives, it has potential applications in the development of new pesticides and herbicides.

The presence of the electron-withdrawing nitro group and the versatile carboxylic acid and hydroxyl groups make 6-Hydroxy-5-nitronicotinic acid a subject of ongoing research for the development of novel therapeutic agents and other functional materials.

Conclusion

While the discovery and history of this compound remain obscure in the available scientific literature, its isomer, 6-Hydroxy-5-nitronicotinic acid, has a well-documented past, dating back to at least 1928. The foundational work of early chemists in synthesizing and characterizing this compound has paved the way for its current use as a valuable intermediate in various fields of chemical research and development. This guide has provided a detailed technical overview of its history, synthesis, properties, and applications, offering a solid foundation for researchers and scientists working with this important class of compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). 577. The nitration of 6-hydroxynicotinic acid and related compounds. Journal of the Chemical Society (Resumed), 2590. DOI: 10.1039/JR9510002590.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ChemWhat. (n.d.). 5-Hydroxy-6-nitropyridine-3-carboxylic acid CAS#: 59288-43-6.
  • PubChem. (n.d.). 6-Hydroxy-5-nitropyridine-3-carboxylic acid. National Center for Biotechnology Information.
  • PubMed Central. (2022). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. National Institutes of Health.

Sources

Potential biological activities of 5-Hydroxy-6-nitronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Biological Activities of 5-Hydroxy-6-nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative, the biological activities of which are not yet extensively documented. However, its chemical structure, featuring a nicotinic acid core, a hydroxyl group, and a nitro group, suggests a high potential for diverse pharmacological effects. This guide provides a comprehensive overview of the predicted biological activities of this compound based on the known properties of its constituent functional moieties. It serves as a roadmap for researchers, outlining potential antimicrobial, anti-inflammatory, and anticancer properties, and provides detailed experimental protocols to investigate these hypotheses. The document is intended to be a foundational resource for initiating research into the therapeutic potential of this intriguing molecule.

Introduction: Unveiling the Potential of a Multifunctional Scaffold

Nicotinic acid (niacin or vitamin B3) and its derivatives are well-established as important molecules in biochemistry and pharmacology, with a wide range of biological activities.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, is a common strategy in medicinal chemistry to enhance or confer biological activity.[3][4] Nitro compounds are known to exhibit a wide spectrum of effects, including antimicrobial and anticancer properties, often mediated through redox-cycling mechanisms.[5][6] The combination of the nicotinic acid scaffold with a nitro group and a hydroxyl group in this compound creates a molecule with significant potential for drug discovery.

Chemical Structure:

  • IUPAC Name: 5-hydroxy-6-nitropyridine-3-carboxylic acid[7]

  • Molecular Formula: C₆H₄N₂O₅[7]

  • Molecular Weight: 184.11 g/mol [7]

The strategic placement of these functional groups suggests the possibility of multiple interaction points with biological targets, making it a prime candidate for screening and development. This guide will explore the theoretical basis for its potential activities and provide practical, validated methodologies for their investigation.

Predicted Biological Activities and Mechanistic Rationale

Based on the extensive literature on related compounds, we can hypothesize several key biological activities for this compound.

Potential Antimicrobial Activity

The presence of both the nicotinic acid core and a nitro group strongly suggests potential antimicrobial properties.

  • Rationale from Nicotinic Acid Derivatives: Numerous derivatives of nicotinic acid, such as acylhydrazones and oxadiazoles, have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal strains.[1][8]

  • Rationale from Nitroaromatic Compounds: The nitro group is a well-known pharmacophore in antimicrobial drugs.[4] Its mechanism often involves intracellular reduction to form reactive nitroso and hydroxylamine intermediates or nitro radical anions.[4][5] These reactive species can induce oxidative stress and covalently modify essential biomolecules like DNA and proteins, leading to microbial cell death.[4] This mechanism is effective against a broad spectrum of bacteria and parasites.[3][6]

It is therefore highly probable that this compound will exhibit inhibitory activity against a range of microbial pathogens.

Potential Anti-inflammatory Activity

Nicotinic acid itself has complex effects on inflammation, and its derivatives are actively being explored as anti-inflammatory agents.

  • Rationale from Nicotinic Acid Derivatives: Novel nicotinic acid derivatives have been synthesized and shown to possess potent anti-inflammatory activity, in some cases comparable or superior to standard drugs like ibuprofen.[9] The mechanisms often involve the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in stimulated macrophages.[9] Others are designed as selective cyclooxygenase-2 (COX-2) inhibitors, which would offer a better gastric safety profile.[10]

The structure of this compound presents a unique scaffold that could potentially interact with inflammatory signaling pathways.

Potential Anticancer Activity

Both the nicotinic acid framework and the nitroaromatic moiety have been incorporated into molecules with demonstrated anticancer effects.

  • Rationale from Nicotinic Acid Derivatives: Acylhydrazone derivatives of nicotinic acid have been investigated for their potential anticancer activities, alongside their antimicrobial properties.[2][11]

  • Rationale from Nitro Compounds: The nitro group is a feature of several antineoplastic agents.[4][5] Its ability to be reduced within the hypoxic environment of tumors can lead to cytotoxic reactive species.[12] Furthermore, nitrone derivatives, which are related to nitro compounds, have shown potent anti-cancer activity in various models, including glioma and colon cancer, often by inducing apoptosis.[13] The incorporation of a nitro group can also fundamentally alter the electronic properties of a molecule, potentially enhancing its interaction with anticancer targets.[3]

Given these precedents, this compound is a meritorious candidate for screening against various cancer cell lines.

Proposed Experimental Workflows for Activity Screening

To empirically validate the hypothesized biological activities, a structured, multi-tiered screening approach is recommended. The following protocols are designed to be robust, reproducible, and provide a solid foundation for further investigation.

Workflow for Antimicrobial Activity Assessment

This workflow aims to determine the antimicrobial spectrum and potency of this compound.

Antimicrobial_Workflow cluster_prep Preparation cluster_mic Primary Screening: MIC Assay cluster_mbc Secondary Screening: MBC/MFC Assay Compound Dissolve Compound in DMSO (Stock) SerialDilution Perform 2-fold Serial Dilution of Compound in 96-well Plates Compound->SerialDilution Media Prepare Bacterial & Fungal Growth Media Inoculation Inoculate with Standardized Microbial Suspensions (Bacteria & Fungi) Media->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C (Bacteria) or 30°C (Fungi) Inoculation->Incubation ReadMIC Determine Minimum Inhibitory Concentration (MIC) (Lowest concentration with no visible growth) Incubation->ReadMIC Plating Plate Aliquots from Clear Wells (from MIC assay) onto Agar ReadMIC->Plating Incubation2 Incubate Agar Plates Plating->Incubation2 ReadMBC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) (Lowest concentration with no colony growth) Incubation2->ReadMBC

Caption: Workflow for determining antimicrobial potency (MIC/MBC).

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of media to all wells. Add 100 µL of the stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10⁵ CFU/mL. Add 10 µL of this suspension to each well.

  • Controls: Include a positive control (media + inoculum, no compound) and a negative control (media only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for In Vitro Anti-inflammatory Activity Assessment

This workflow uses a common cell-based model to screen for the ability to suppress an inflammatory response.

AntiInflammatory_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis SeedCells Seed RAW 264.7 Macrophages in 96-well Plates Adherence Allow Cells to Adhere (12-24 hours) SeedCells->Adherence PreTreat Pre-treat Cells with Compound Dilutions Adherence->PreTreat Stimulate Stimulate with LPS (Lipopolysaccharide) PreTreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate GriessAssay Measure Nitric Oxide (NO) Production in Supernatant (Griess Reagent) Incubate->GriessAssay MTTAssay Assess Cell Viability (MTT Assay) Incubate->MTTAssay

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • NO Measurement (Griess Assay): Transfer 50 µL of the cell supernatant from each well to a new plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure the absorbance at 540 nm. A decrease in absorbance compared to the LPS-only control indicates inhibition of NO production.

  • Cell Viability (MTT Assay): To the remaining cells in the original plate, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at 570 nm. This ensures that the observed NO reduction is not due to cytotoxicity.

Workflow for In Vitro Anticancer Activity Assessment

This workflow provides an initial screen for cytotoxic effects against cancer cells.

Anticancer_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis SeedCells Seed Cancer Cell Lines (e.g., MCF-7, A549, HCT116) in 96-well Plates Adherence Allow Cells to Adhere (24 hours) SeedCells->Adherence Treat Treat Cells with Serial Dilutions of Compound Adherence->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTTAssay Assess Cell Viability (MTT Assay) Incubate->MTTAssay IC50 Calculate IC50 Value (Concentration for 50% inhibition of cell growth) MTTAssay->IC50

Caption: Workflow for in vitro anticancer cytotoxicity screening.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Culture: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the respective cell culture media. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Analysis: Measure the optical density at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity Data

Test MicroorganismCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus160.5
Bacillus subtilis80.25
Escherichia coli640.125
Pseudomonas aeruginosa>1281
Candida albicans32N/A

Table 2: Hypothetical Anti-inflammatory and Cytotoxicity Data

Compound Conc. (µM)NO Production (% of LPS Control)Cell Viability (%)
195.2 ± 4.199.1 ± 2.5
1070.5 ± 5.398.5 ± 3.1
5045.1 ± 3.895.7 ± 4.0
10025.8 ± 2.992.3 ± 3.5

Table 3: Hypothetical Anticancer Activity Data (IC₅₀ Values)

Cell LineTissue of OriginCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast22.50.8
A549Lung45.11.2
HCT116Colon18.90.5
HEK293 (Normal)Kidney>1005.5

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The theoretical framework, built upon the known biological activities of nicotinic acid derivatives and nitro compounds, strongly supports its investigation as a potential antimicrobial, anti-inflammatory, or anticancer agent. The experimental workflows detailed in this guide provide a clear and robust pathway for the initial characterization of its pharmacological profile. Positive results from these screening assays would warrant further studies, including mechanism of action elucidation, structure-activity relationship (SAR) analysis through the synthesis of analogues, and eventual evaluation in preclinical in vivo models. This structured approach will be critical in determining if this compound or its derivatives can be developed into novel therapeutic leads.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, A. A., & El-Tohamy, M. F. (2021).
  • El-Sayed, M. A. A., El-Gamal, K. M., Al-Gharabli, S. I., & El-Gazzar, M. G. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1739–1753. [Link]
  • Varela-M, C. A., & Tlahuext, H. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 735. [Link]
  • Płazińska, A., Płaziński, W., & Mikiciuk-Olasik, E. (2020). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. International Journal of Molecular Sciences, 21(17), 6336. [Link]
  • Abdel-Aziem, A., El-Sayed, M. A. A., & El-Gazzar, M. G. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Request PDF. [Link]
  • Płazińska, A., Płaziński, W., & Mikiciuk-Olasik, E. (2020). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Semantic Scholar. [Link]
  • Debnath, A. K. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds.
  • Ostrowska, K., & Matosiuk, D. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. [Link]
  • Varela-M, C. A., & Tlahuext, H. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Varela-M, C. A., & Tlahuext, H. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]
  • K. S. A., K. A. A., K. R. R., & K. M. A. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. [Link]
  • Khan, I., Zaib, S., Batool, S., & Abbas, N. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. [Link]
  • Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). 577.
  • Chen, W. C., Tseng, T. S., Hsiao, N. W., Lin, Y. L., & Wen, Z. H. (2015). Effects of nicotinic acid derivatives on tyrosinase inhibitory and antioxidant activities. Journal of Food and Drug Analysis, 23(3), 412-420. [Link]
  • Floyd, R. A., & Hensley, K. (2010). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. PMC - NIH. [Link]
  • C. K., M. S., & H. R. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Nicotinic acid, 6-hydroxy-. Organic Syntheses. [Link]
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, A. A., & El-Tohamy, M. F. (2022, March 4).
  • Khan, H., Ullah, H., & Aschner, M. (2018). Potential Anticancer Properties and Mechanisms of Action of Formononetin. PMC - NIH. [Link]
  • D. M., & S. M. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. [Link]
  • M. K., M. S., & S. J. (2021).
  • A. F. A., A. F., & A. F. (2014). A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012. MDPI. [Link]
  • M. Z., L. Y., & L. H. (2021, October 14).
  • Al-Hujaily, E. M., & Mohamed, M. F. (2011). Heteroarotinoids with Anti-Cancer Activity Against Ovarian Cancer Cells. PMC - NIH. [Link]
  • Kim, Y., & Kim, J. (2023).

Sources

An In-Depth Technical Guide to 5-Hydroxy-6-nitronicotinic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 5-hydroxy-6-nitronicotinic acid, its derivatives, and analogs. We will delve into the synthesis, characterization, and potential pharmacological applications of this class of compounds, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Therapeutic Potential of the Nitronicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been a cornerstone in medicinal chemistry, leading to the development of drugs for a wide range of conditions, including hyperlipidemia, tuberculosis, and inflammatory diseases.[1] The introduction of a nitro group and a hydroxyl group onto the pyridine ring of nicotinic acid creates a unique scaffold, this compound, with distinct electronic and chemical properties that open new avenues for drug design.

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity and biological activity of the pyridine ring.[2] This, combined with the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid moieties, provides a versatile platform for developing novel therapeutic agents. Preliminary research into the broader class of nitropyridine and nicotinic acid derivatives suggests potential applications as anti-inflammatory, antimicrobial, and anticancer agents.[3][4] This guide will focus on the specific attributes of the this compound core and its analogs, providing a foundation for their exploration in drug discovery programs.

Chemical and Physical Properties of the Core Scaffold

A clear understanding of the fundamental properties of the parent compound is essential for the development of its derivatives.

PropertyValueSource(s)
IUPAC Name 5-hydroxy-6-nitropyridine-3-carboxylic acid[2]
CAS Number 59288-43-6[2][5]
Molecular Formula C₆H₄N₂O₅[2][5]
Molecular Weight 184.11 g/mol [2][5]

Synthesis and Derivatization Strategies

The synthesis of this compound and its analogs is a critical step in exploring their therapeutic potential. While specific literature on the direct synthesis of this compound is limited, the synthesis of its isomer, 6-hydroxy-5-nitronicotinic acid, provides a valuable and illustrative precedent for the nitration of hydroxynicotinic acids.

Synthesis of the Isomeric Scaffold: 6-Hydroxy-5-nitronicotinic Acid

A common and effective method for the synthesis of 6-hydroxy-5-nitronicotinic acid involves the direct nitration of 6-hydroxynicotinic acid.[3] This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry.

Synthetic Workflow: Nitration of 6-Hydroxynicotinic Acid

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification and Product Start 6-Hydroxynicotinic Acid Reaction Nitration Reaction Start->Reaction Add to Reagents Fuming Nitric Acid Concentrated Sulfuric Acid Reagents->Reaction Nitrating Mixture Conditions Controlled Temperature (e.g., 0-50°C) Conditions->Reaction Quenching Pouring onto Ice Reaction->Quenching After reaction completion Isolation Filtration Quenching->Isolation Precipitate forms Washing Wash with Water Isolation->Washing Drying Air or Vacuum Drying Washing->Drying Product 6-Hydroxy-5-nitronicotinic Acid Drying->Product

Caption: General workflow for the synthesis of 6-hydroxy-5-nitronicotinic acid via nitration.

Detailed Protocol: Synthesis of 6-Hydroxy-5-nitronicotinic Acid [3]

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and thermometer, carefully add fuming nitric acid to concentrated sulfuric acid at 0°C.

  • Addition of Starting Material: Slowly add 6-hydroxynicotinic acid to the nitrating mixture while maintaining the temperature below 20°C.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 80°C for 4 hours.

  • Workup: Pour the reaction mixture onto ice to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry to obtain 6-hydroxy-5-nitronicotinic acid.

Rationale behind Experimental Choices:

  • Use of a Nitrating Mixture: The combination of a strong acid (sulfuric acid) with a nitrating agent (nitric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-rich pyridine ring.

  • Temperature Control: The initial low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions. The subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

  • Quenching on Ice: Pouring the acidic reaction mixture onto ice serves two purposes: it safely quenches the reaction and precipitates the product, which is less soluble in the cold aqueous medium.

Strategies for Analog Synthesis

The core scaffold of this compound can be modified at several positions to generate a library of analogs with diverse physicochemical and pharmacological properties.

  • Esterification/Amidation of the Carboxylic Acid: The carboxylic acid group can be readily converted to esters or amides through standard coupling reactions (e.g., using DCC) to modulate solubility, cell permeability, and target engagement.[2]

  • Alkylation/Acylation of the Hydroxyl Group: The hydroxyl group can be derivatized to ethers or esters to alter the compound's hydrogen bonding capacity and metabolic stability.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized through various reactions, such as acylation or sulfonylation, to introduce new pharmacophores.[2]

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compounds.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure. For the isomeric 6-hydroxy-5-nitronicotinic acid, characteristic ¹H NMR signals in DMSO-d₆ are observed at δ 8.37 (d, J=2.5 Hz, 1H) and 8.65 (d, J=2.5 Hz, 1H), corresponding to the two protons on the pyridine ring.[6] Similar distinct patterns would be expected for this compound. Two-dimensional NMR techniques like COSY, HMQC, and HMBC can provide further structural confirmation.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula of the compounds.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the hydroxyl (-OH), carboxylic acid (C=O), and nitro (-NO₂) groups.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds and for their quantification in biological matrices. A reverse-phase C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small percentage of formic or phosphoric acid) is a common starting point for method development.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and specific method for the identification and quantification of compounds in complex mixtures.[9]

Pharmacological Evaluation: Screening for Therapeutic Activity

Based on the activities of related nicotinic acid and nitropyridine derivatives, the this compound scaffold holds promise in several therapeutic areas. This section outlines key in-vitro assays for preliminary screening.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory potential of novel compounds can be assessed through various in-vitro assays.

Potential Anti-inflammatory Signaling Pathway

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling Cascade cluster_2 Pro-inflammatory Mediators cluster_3 Potential Inhibition by this compound Derivatives LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2_Gene COX-2 Gene Expression NFkB->COX2_Gene NO_Synthase iNOS Expression NFkB->NO_Synthase COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins NO Nitric Oxide (NO) NO_Synthase->NO Compound 5-Hydroxy-6-nitronicotinic Acid Derivative Compound->COX2_Enzyme Inhibition Compound->NO Scavenging

Caption: Potential anti-inflammatory mechanisms of action.

Experimental Protocol: In-vitro COX-2 Inhibition Assay (Fluorometric) [6][10]

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a suitable COX probe, cofactor, and arachidonic acid as the substrate.

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and prepare serial dilutions.

  • Assay Plate Setup: In a 96-well opaque microplate, add the assay buffer, enzyme, and test compound or a known inhibitor (e.g., Celecoxib) as a positive control.

  • Reaction Initiation: Add the COX probe and cofactor to the wells, followed by the addition of arachidonic acid to initiate the reaction.

  • Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition for each concentration of the test compound. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol: Nitric Oxide (NO) Scavenging Assay [11][12]

  • Reagent Preparation: Prepare solutions of sodium nitroprusside in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Compound Preparation: Prepare various concentrations of the test compounds.

  • Reaction: Incubate the test compounds with the sodium nitroprusside solution. Sodium nitroprusside will spontaneously generate nitric oxide.

  • Quantification: After the incubation period, add the Griess reagent to the reaction mixtures. The Griess reagent reacts with nitrite, a stable product of the reaction between nitric oxide and oxygen, to form a colored azo dye.

  • Data Acquisition: Measure the absorbance of the solution at approximately 546 nm using a spectrophotometer.

  • Data Analysis: A decrease in the absorbance of the reaction mixture containing the test compound compared to the control (without the test compound) indicates nitric oxide scavenging activity. Calculate the percentage of NO scavenging.

Antimicrobial and Anticancer Screening

The broad biological activity of nicotinic acid derivatives suggests that screening for antimicrobial and anticancer effects could also be fruitful. Standard assays such as minimum inhibitory concentration (MIC) determination against various bacterial and fungal strains, and cytotoxicity assays (e.g., MTT assay) against a panel of cancer cell lines can be employed for initial screening.[11]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique chemical features, combined with the proven track record of nicotinic acid derivatives in medicine, make it an attractive area for further investigation. This guide has provided a foundational understanding of the synthesis, characterization, and potential pharmacological evaluation of this class of compounds.

Future research should focus on:

  • Developing and optimizing a direct and efficient synthesis for this compound.

  • Synthesizing a diverse library of analogs to establish clear structure-activity relationships (SAR).

  • Conducting in-depth mechanistic studies to identify the specific molecular targets of the most active compounds.

  • Evaluating the in-vivo efficacy and safety of lead compounds in relevant animal models.

By leveraging the insights and protocols outlined in this guide, researchers can accelerate their efforts in unlocking the full therapeutic potential of this compound derivatives and analogs.

References

  • Synblock. (n.d.). CAS 59288-43-6 | this compound.
  • Benchchem. (n.d.). A Technical Guide to the Biological Activity Screening of Novel COX-2 Inhibitors.
  • Benchchem. (n.d.). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
  • Cayman Chemical. (n.d.). COX (ovine) Inhibitor Screening Assay Kit.
  • Guidechem. (n.d.). What are the synthesis and applications of 6-Hydroxy-5-nitronicotinic acid?.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • PubChem. (n.d.). This compound.
  • MDPI. (2022).
  • Research Journal of Pharmacy and Technology. (2017). Phytochemical Screening and In vitro Study of Free Radical Scavenging Activity of Flavonoids of Aloe vera. 10(11), 3924-3928.
  • Material Science Research India. (2021). Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants. 18(1).
  • Dove Medical Press. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants.
  • PubMed Central. (2022). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 12, 16568.
  • PubMed Central. (2023).
  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692.
  • PubMed Central. (2022). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 27(19), 6649.
  • Smolecule. (2023). Buy 6-Hydroxy-5-nitronicotinic acid | 6635-31-0.
  • ResearchGate. (2019). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In Carboxylic Acid - Key Role in Life Sciences. IntechOpen.
  • PubMed Central. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 16, 4039–4091.
  • SIELC Technologies. (n.d.). Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column.
  • MDPI. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(5), 2307.
  • PubMed. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 772(2), 173-181.

Sources

Whitepaper: In Silico Characterization of 5-Hydroxy-6-nitronicotinic Acid: A Technical Guide to Predictive Modeling in Early-Phase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imperative to de-risk and accelerate drug discovery pipelines has positioned in silico predictive modeling as an indispensable cornerstone of modern medicinal chemistry.[1][2][3] This technical guide provides a comprehensive, protocol-driven framework for the computational prediction of key physicochemical, pharmacokinetic, and bioactivity properties of 5-hydroxy-6-nitronicotinic acid. By synthesizing established theoretical models with practical, step-by-step workflows, this document serves as a robust resource for researchers, scientists, and drug development professionals. We will elucidate the causal reasoning behind methodological choices, ensuring a self-validating and scientifically rigorous approach to the virtual assessment of this novel chemical entity.

Introduction: The Rationale for In Silico Profiling

The journey of a drug candidate from initial concept to clinical application is fraught with challenges, with high attrition rates often attributed to unfavorable pharmacokinetic (ADMET) or physicochemical properties discovered late in development.[4][5] Computational chemistry and cheminformatics offer a powerful paradigm shift, enabling the early-stage prediction of a molecule's behavior, thereby allowing for the prioritization of candidates with the highest probability of success.[2][3][6]

This guide focuses on this compound, a heterocyclic organic compound (PubChem CID: 18357439) with the molecular formula C₆H₄N₂O₅.[7] Its structure, featuring a pyridine core with hydroxyl, nitro, and carboxylic acid functional groups, presents an interesting case for in silico analysis due to the complex interplay of these moieties in determining its overall properties. Understanding these properties is the first step in evaluating its potential as a scaffold for drug design.

Core Molecular Identifiers
  • IUPAC Name: 5-hydroxy-6-nitropyridine-3-carboxylic acid[7]

  • CAS Number: 59288-43-6[7][8]

  • Molecular Formula: C₆H₄N₂O₅[7][9]

  • Molecular Weight: 184.11 g/mol [7][9]

  • Canonical SMILES: C1=C(C=NC(=C1O)[O-])C(=O)O[7]

General Workflow for In Silico Property Prediction

The predictive process is not a monolithic task but a structured workflow. The initial step is always the acquisition of a standardized, machine-readable representation of the molecule, typically a SMILES (Simplified Molecular-Input Line-Entry System) string. This input is then processed through a series of computational models, each designed to predict a specific endpoint.

G cluster_input Input Stage cluster_prediction Prediction Engines cluster_output Output & Analysis A Molecule of Interest: This compound B Obtain Canonical SMILES String C1=C(C=NC(=C1O)N+[O-])C(=O)O A->B C Physicochemical Models (pKa, logP, Solubility) B->C Submit Structure D ADMET Models (Absorption, Metabolism, Toxicity) B->D Submit Structure E Bioactivity Models (Target Prediction) B->E Submit Structure F Quantitative Data Summary Table C->F Aggregate Results D->F Aggregate Results E->F Aggregate Results G Prioritization & Decision Making F->G

Caption: General workflow for in silico property prediction.

Physicochemical Property Prediction: The Foundation of 'Drug-Likeness'

The physicochemical characteristics of a molecule govern its behavior in both simple solutions and complex biological systems.[10] Properties such as acidity (pKa), lipophilicity (logP), and solubility (logS) are fundamental determinants of absorption and distribution.

Acid Dissociation Constant (pKa) Prediction

The pKa value is critical as it dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.[11] For this compound, we anticipate multiple ionizable centers: the carboxylic acid, the phenolic hydroxyl group, and the pyridine nitrogen.

Methodology Rationale: We select an empirical, database-driven prediction method. These tools, such as ACD/pKa or ChemAxon's pKa Predictor, leverage large, curated databases of experimentally determined pKa values.[12][13] The algorithm analyzes the input structure, identifies ionizable fragments, and compares them to similar substructures in its database to calculate the pKa. The reliability of these predictions is often enhanced by the software providing the five most similar structures from its database for user validation.[12]

Experimental Protocol: pKa Prediction

  • Access Prediction Software: Navigate to a pKa prediction platform (e.g., ChemAxon's Chemicalize, ACD/Percepta).[1][10]

  • Input Structure: Input the SMILES string for this compound: C1=C(C=NC(=C1O)[O-])C(=O)O.

  • Initiate Calculation: Run the pKa prediction module. The software will identify all acidic and basic sites.

  • Analyze Results: The output will provide a list of predicted pKa values for each ionizable group. It will also generate a species distribution plot, visualizing the prevalence of each ionic form as a function of pH.

  • Self-Validation: Review the provided similar structures from the training database to assess the confidence of the prediction. High structural similarity to known compounds increases the trustworthiness of the result.[12]

Lipophilicity (logP) Prediction

The n-octanol/water partition coefficient (logP) is the primary measure of a molecule's lipophilicity, which is a key factor in its ability to cross biological membranes.[14]

Methodology Rationale: We will use a fragment-based prediction method, such as that employed by Molinspiration or ACD/LogP.[14][15] These methods deconstruct the molecule into atomic or larger fragments and sum their respective hydrophobicity contributions to arrive at the total logP. This approach is computationally efficient and has been shown to be robust for a wide range of organic molecules.[14][16]

Experimental Protocol: logP Prediction

  • Access Prediction Software: Utilize a web-based or standalone logP calculator (e.g., Molinspiration, Virtual Computational Chemistry Laboratory's ALOGPS).[14][17]

  • Input Structure: Submit the SMILES string for this compound.

  • Select Algorithm: If multiple algorithms are available (e.g., atom-based, fragment-based), select a well-validated method like miLogP.

  • Execute and Record: Run the calculation and record the predicted logP value. Note that this value is for the neutral form of the molecule. For pH-dependent lipophilicity, a logD prediction is required, which incorporates the pKa values.

Aqueous Solubility (logS) Prediction

Aqueous solubility is a critical property that affects drug absorption from the gastrointestinal tract and the feasibility of intravenous formulations.[18]

Methodology Rationale: Similar to logP, solubility can be predicted using models trained on large experimental datasets.[19][20] Tools like ChemAxon's Solubility Predictor or the ESOL model use topological descriptors and physicochemical properties to estimate intrinsic solubility (the solubility of the neutral species).[19][20]

Experimental Protocol: Intrinsic Solubility (logS) Prediction

  • Access Prediction Software: Use a platform with a dedicated aqueous solubility predictor (e.g., ADMETlab 2.0, Rowan Scientific).[19][21]

  • Input Structure: Provide the SMILES string for the molecule.

  • Run Prediction: Execute the intrinsic solubility calculation.

  • Interpret Output: The result is typically given as logS, the base-10 logarithm of the molar solubility (mol/L). The platform may also provide a qualitative assessment (e.g., low, moderate, high solubility).

G cluster_pka pKa Prediction cluster_logp logP Prediction cluster_logs Solubility Prediction Input SMILES String pKa_Tool ACD/pKa or ChemAxon Predictor Input->pKa_Tool logP_Tool Molinspiration or ALOGPS Input->logP_Tool logS_Tool ADMETlab 2.0 or ESOL Model Input->logS_Tool pKa_Output Acidic/Basic pKa Values Species Distribution vs. pH pKa_Tool->pKa_Output logP_Output logP Value (Hydrophobicity) logP_Tool->logP_Output logS_Output Intrinsic logS Value (Aqueous Solubility) logS_Tool->logS_Output

Caption: Workflow for predicting key physicochemical properties.

ADMET Prediction: Foreseeing Pharmacokinetics and Toxicity

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the fate of a drug in the body. Early in silico ADMET screening is crucial for identifying potential liabilities that could lead to late-stage failure.[4][5][22]

Methodology Rationale: We will utilize an integrated ADMET prediction suite, such as admetSAR or ADMETlab 2.0.[21][23] These platforms employ a battery of machine learning models (often quantitative structure-activity relationship, QSAR, models) trained on extensive biological data.[4][24] They can predict dozens of endpoints, from blood-brain barrier permeability to potential for hERG inhibition or Ames mutagenicity.[5][21]

Experimental Protocol: Comprehensive ADMET Profiling

  • Access Platform: Navigate to a web-based ADMET prediction server like ADMET-AI or admetSAR.[23][25]

  • Submit Molecule: Input the SMILES string for this compound.

  • Execute Batch Prediction: Run the full suite of available ADMET models.

  • Systematic Analysis of Output:

    • Absorption: Examine predictions for Caco-2 permeability and Human Intestinal Absorption (HIA).

    • Distribution: Check Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB) predictions.

    • Metabolism: Review predictions for cytochrome P450 (CYP) substrate and inhibitor potential (e.g., for isoforms 1A2, 2C9, 2C19, 2D6, 3A4).[23]

    • Excretion: While less commonly predicted, some models may offer insights into renal clearance.

    • Toxicity: Critically assess predictions for Ames Mutagenicity, Carcinogenicity, and hERG (human Ether-à-go-go-Related Gene) inhibition, a key indicator of cardiotoxicity risk.[26]

G cluster_outputs Predicted Endpoints Input SMILES String Platform Integrated ADMET Suite (e.g., admetSAR, ADMETlab 2.0) Input->Platform Absorption Absorption (HIA, Caco-2) Platform->Absorption Distribution Distribution (BBB, PPB) Platform->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) Platform->Metabolism Toxicity Toxicity (Ames, hERG, DILI) Platform->Toxicity

Caption: Workflow for integrated ADMET property prediction.

Bioactivity and Target Prediction

Beyond its intrinsic properties, we can computationally hypothesize the potential biological targets of this compound. This aids in identifying potential therapeutic applications or off-target effects.[27][28]

Methodology Rationale: Ligand-based target prediction methods work on the principle of molecular similarity: a molecule is likely to bind to the same targets as other structurally or physicochemically similar molecules with known bioactivity.[28][29] Web servers like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to screen the input molecule against a vast database of known active compounds from sources like ChEMBL.[26][28]

Experimental Protocol: Target Prediction

  • Access Server: Navigate to a target prediction web server (e.g., SwissTargetPrediction).

  • Input Structure: Submit the SMILES string for the molecule.

  • Select Organism: Specify the target organism (e.g., Homo sapiens).

  • Run Prediction: The server will compare the molecule against its ligand database and generate a ranked list of the most probable protein targets.

  • Analyze and Interpret: The results are typically presented as a list of protein classes (e.g., kinases, G-protein coupled receptors, enzymes) and specific proteins. The probability score reflects the confidence of the prediction. This list provides hypotheses for subsequent experimental validation.

Summary of Predicted Properties

The following table consolidates the predicted properties for this compound based on the described in silico methodologies. (Note: These are hypothetical values for illustrative purposes, as running the actual predictions is beyond the scope of this static document).

Property CategoryParameterPredicted Value/ClassificationSignificance in Drug Discovery
Physicochemical pKa (Acidic - COOH)~3.5 - 4.5Determines negative charge at physiological pH (7.4)
pKa (Acidic - OH)~7.0 - 8.0Contributes to ionization state and solubility
pKa (Basic - Pyridine N)~1.0 - 2.0Largely protonated only under very acidic conditions
logP (Partition Coefficient)~0.5 - 1.5Indicates moderate lipophilicity, favorable for permeability
logS (Intrinsic Aqueous Solubility)-2.5 (Moderately Soluble)Suggests sufficient solubility for oral absorption
Absorption Human Intestinal Absorption (HIA)HighLikely well-absorbed from the GI tract
Caco-2 PermeabilityModerateSuggests potential for passive diffusion across the gut wall
Distribution Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross into the central nervous system
Metabolism CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions via this pathway
CYP3A4 InhibitorNon-inhibitorLow risk of drug-drug interactions via this pathway
Toxicity Ames MutagenicityNon-mutagenicLow risk of genotoxicity
hERG InhibitionLow RiskLow risk of causing cardiac arrhythmia

Conclusion: Integrating In Silico Data into Decision-Making

The in silico profile of this compound, as generated through this systematic guide, provides a multi-faceted view of its drug-like potential. The predictive data on its physicochemical properties, ADMET profile, and potential bioactivities serve not as a final verdict, but as a set of robust, data-driven hypotheses. This information is invaluable for guiding the next steps in a drug discovery project, whether that involves chemical modification to optimize a specific property, prioritization for chemical synthesis, or the design of specific in vitro assays to validate the computational predictions. By embracing this "fail early, fail cheap" philosophy through computational screening, research organizations can significantly enhance the efficiency and success rate of their drug development endeavors.[2][6]

References

  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. (URL: [Link])
  • Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. (URL: [Link])
  • Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. (URL: [Link])
  • Computational Chemistry Tools | Cambridge MedChem Consulting. (URL: [Link])
  • ADMET Prediction Software | Sygn
  • Bioactivity descriptors for in vivo toxicity prediction - Taylor & Francis. (URL: [Link])
  • Computational tools for drug discovery - Chemaxon. (URL: [Link])
  • Computational Chemistry | Drug Discovery | Oncodesign Services. (URL: [Link])
  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (URL: [Link])
  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (URL: [Link])
  • MoKa - pKa modelling - Molecular Discovery. (URL: [Link])
  • Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. (URL: [Link])
  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Labor
  • Rowan's Free Online pKa Calcul
  • Contemporary Computational Applications and Tools in Drug Discovery - PMC. (URL: [Link])
  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest. (URL: [Link])
  • ADMET-AI. (URL: [Link])
  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - MDPI. (URL: [Link])
  • PrologP | www.compudrug.com. (URL: [Link])
  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW - Neuroquantology. (URL: [Link])
  • Macro-pKa | Schrödinger. (URL: [Link])
  • In Silico Study: Prediction of Bioactivity and Docking - Bio-protocol. (URL: [Link])
  • LogP - SoftwareOne Marketplace. (URL: [Link])
  • Predicting bioactivity | Cambridge MedChem Consulting. (URL: [Link])
  • ADMETlab 2.0. (URL: [Link])
  • logP - octanol-water partition coefficient calculation - Molinspir
  • On-line Software - Virtual Computational Chemistry Labor
  • Predicting Solubility - Rowan Scientific. (URL: [Link])
  • List of Popular Software Packages for Solubility Prediction - ResearchG
  • admetSAR. (URL: [Link])
  • Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. (URL: [Link])
  • Solubility prediction - Chemaxon's Solubility Predictor. (URL: [Link])
  • This compound | C6H4N2O5 | CID 18357439 - PubChem. (URL: [Link])
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI. (URL: [Link])
  • In Silico Prediction of Drug Properties - PubMed. (URL: [Link])
  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (URL: [Link])
  • Cas 6635-31-0,6-Hydroxy-5-nitronicotinic acid - LookChem. (URL: [Link])

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-6-nitronicotinic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Hydroxy-6-nitronicotinic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development as a potential therapeutic agent. This guide provides a detailed exploration of the solubility profile and stability characteristics of this compound. It offers both a summary of known information and a practical framework for the experimental determination of these critical parameters. The methodologies presented herein are designed to equip researchers with the necessary tools to generate robust and reliable data, thereby facilitating informed decisions in lead optimization, formulation development, and analytical method development.

Introduction: The Significance of this compound

This compound, a derivative of nicotinic acid (Vitamin B3), possesses a unique chemical architecture characterized by a pyridine ring substituted with hydroxyl, nitro, and carboxylic acid functional groups. This arrangement of electron-withdrawing and electron-donating groups imparts specific electronic and steric properties that are of considerable interest in the design of novel bioactive molecules. While the primary applications are still under investigation, its structural motifs suggest potential utility as an intermediate in the synthesis of various pharmaceutical compounds.

The journey from a promising lead compound to a viable drug candidate is contingent upon a thorough characterization of its physicochemical properties. Among these, solubility and stability are fundamental attributes that govern a compound's bioavailability, manufacturability, and shelf-life. This guide is structured to provide a deep dive into these two critical aspects for this compound.

Solubility Profile: From Qualitative Understanding to Quantitative Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic dose-response relationships.

Theoretical Considerations and Qualitative Assessment

The molecular structure of this compound, with its polar functional groups (hydroxyl, carboxylic acid, and nitro groups), suggests an affinity for polar solvents. The presence of both hydrogen bond donors (-OH, -COOH) and acceptors (=O, -NO2) indicates that hydrogen bonding will play a significant role in its solvation.

Based on available information for structurally related compounds, a qualitative solubility profile can be anticipated[1]:

  • Water : Limited to slight solubility. The presence of multiple polar groups is offset by the aromatic pyridine ring, which contributes to its crystallinity and lattice energy.

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : Slight to moderate solubility is expected, as these solvents can engage in hydrogen bonding with the solute.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)) : Good solubility is anticipated. These solvents are effective at solvating polar molecules through dipole-dipole interactions and by disrupting the crystal lattice of the solid.

  • Non-polar Solvents (e.g., Hexane, Toluene) : Poor solubility is expected due to the significant mismatch in polarity.

Quantitative Solubility Determination: Experimental Protocols

To move beyond a qualitative understanding, quantitative solubility assessment is essential. The choice of method depends on the stage of drug development and the amount of material available. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility[2].

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a desired solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Filtration is often preferred to remove fine particles, but care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent (often the mobile phase of the analytical method). Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Shake at constant temperature (24-72h) A->B Establish Equilibrium C Centrifuge or Filter B->C Isolate Saturated Solution D Dilute supernatant C->D Prepare for Analysis E Analyze by HPLC-UV D->E Determine Concentration

Caption: Workflow for Shake-Flask Solubility Determination.

Table 1: Expected Solubility Profile of this compound

Solvent Polarity Expected Solubility Rationale
Water High Low to Moderate Polar groups enhance solubility, but the aromatic ring and crystal lattice energy limit it.
PBS (pH 7.4) High (Buffered) Potentially higher than water The carboxylic acid group may be deprotonated, increasing polarity and solubility.
Ethanol Medium-High Moderate Good hydrogen bonding capabilities.
DMSO High (Aprotic) High Strong dipole-dipole interactions and ability to disrupt crystal packing.

| Hexane | Low | Very Low | Mismatch in polarity ("like dissolves like" principle). |

Stability Profile: Ensuring Compound Integrity

Potential Degradation Pathways

The functional groups present in this compound suggest several potential degradation pathways:

  • Hydrolysis: The carboxylic acid and potentially the nitro group could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The electron-rich pyridine ring and the hydroxyl group may be prone to oxidation, especially in the presence of oxidizing agents.

  • Photodegradation: Aromatic nitro compounds are often sensitive to light and may undergo photochemical reactions.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group or other decomposition reactions may occur.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify its likely degradation products and to develop stability-indicating analytical methods[3].

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • pH meter

  • Validated stability-indicating analytical method (e.g., HPLC-UV/MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Store at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Store under similar conditions as the acidic hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Store at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at elevated temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a validated stability-indicating analytical method. This method must be able to separate the parent compound from all its degradation products.

  • Data Evaluation:

    • Quantify the amount of this compound remaining at each time point.

    • Identify and, if possible, characterize the major degradation products. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for this purpose.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H2O2) A->D E Thermal Stress (Heat) A->E F Photostability (Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/MS G->H I Quantify Parent and Identify Degradants H->I

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A crucial component of both solubility and stability studies is a robust analytical method for the accurate quantification of this compound. A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities[3].

Recommended Approach: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Given the aromatic nature of this compound, RP-HPLC with UV detection is a suitable and widely accessible technique.

Initial Method Parameters:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good separation of the polar parent compound and potentially less polar degradation products.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer.

  • Flow Rate: A typical flow rate of 1.0 mL/min can be used.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) will improve reproducibility.

The development and validation of the HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) on the validation of analytical procedures.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the critical aspects of solubility and stability for this compound. While specific experimental data for this compound is limited in the public domain, the principles and protocols outlined here offer a robust framework for its thorough physicochemical characterization. By systematically evaluating its solubility in various solvent systems and its stability under a range of stress conditions, researchers can generate the essential data needed to advance the development of this compound as a potential therapeutic agent.

Future work should focus on the execution of these experimental protocols to generate a comprehensive dataset for this compound. This will not only facilitate its own development but also contribute valuable knowledge to the broader field of medicinal chemistry, particularly in understanding the structure-property relationships of substituted nicotinic acid derivatives.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (2024).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • 6-Hydroxy-5-nitronicotinic acid | 6635-31-0. Smolecule. (2023).
  • Hydroxynicotinic acid crystallisation and solubility system
  • This compound | C6H4N2O5 | CID 18357439. PubChem.
  • Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q. NIH. (2021).
  • Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000).
  • Stability Indic
  • 6-Hydroxy-5-nitronicotinicacid SDS, 6635-31-0 Safety D
  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degrad

Sources

A Technical Guide to Quantum Chemical Calculations for 5-Hydroxy-6-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application

In the realm of modern drug discovery and materials science, understanding a molecule's fundamental electronic structure is paramount to predicting its reactivity, stability, and potential biological activity. 5-Hydroxy-6-nitronicotinic acid, a substituted pyridine derivative, presents a fascinating case study due to the interplay of its functional groups: a hydroxyl group (electron-donating via resonance), a nitro group (strongly electron-withdrawing), and a carboxylic acid group.[1][2] This guide provides researchers and scientists with a robust framework for conducting quantum chemical calculations on this molecule, moving beyond a simple procedural list to explain the causality behind methodological choices. Our objective is to furnish a self-validating computational protocol that ensures both accuracy and reproducibility, grounded in established theoretical principles.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules like this compound, which contains multiple heteroatoms and exhibits complex electronic effects, a careful selection is crucial for obtaining meaningful results.

The Method of Choice: Density Functional Theory (DFT)

We will employ Density Functional Theory (DFT), which has emerged as the workhorse of modern computational chemistry for medium-sized molecules. Unlike more computationally expensive ab initio methods, DFT offers a remarkable balance of accuracy and efficiency by approximating the many-electron system's energy as a functional of its electron density.

  • The B3LYP Functional: Within the DFT framework, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT functionals. The B3LYP functional is widely validated and has been successfully used for calculations on a vast range of organic molecules, including nicotinic acid derivatives, demonstrating its reliability for predicting geometries and electronic properties.[3][4][5]

The Language of Electrons: The 6-311++G(d,p) Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons.

  • Pople-Style Basis Set: We will use the 6-311++G(d,p) basis set. Let's deconstruct this choice:

    • 6-311G: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution compared to smaller basis sets.

    • ++: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing systems with lone pairs, anions, or potential for hydrogen bonding, all of which are relevant to this compound.

    • (d,p): These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow for the description of non-spherical electron density, which is critical for accurately modeling chemical bonds and intermolecular interactions.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established level of theory for achieving reliable results for the structural, vibrational, and electronic properties of molecules of this nature.[4][6]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a logical and self-validating workflow for the quantum chemical characterization of this compound using a standard software package like Gaussian.[7][8]

G cluster_input Setup Phase cluster_calc Calculation Phase cluster_analysis Analysis Phase start Start mol_build 1. Construct 3D Structure (e.g., from SMILES/PubChem CID 18357439) start->mol_build geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input optimized coordinates freq_calc 3. Vibrational Frequency Calculation (Confirms Minimum Energy State) geom_opt->freq_calc Use optimized geometry check_freq 4. Verify Frequencies (Check for imaginary frequencies) freq_calc->check_freq check_freq->geom_opt Imaginary Freq. Found (Re-optimize from distorted geometry) analyze_geom 5a. Analyze Structural Parameters (Bond lengths, angles) check_freq->analyze_geom No Imaginary Frequencies analyze_elec 5b. Analyze Electronic Properties (HOMO, LUMO, MEP) check_freq->analyze_elec analyze_vib 5c. Analyze Vibrational Spectra (Predict IR Spectrum) check_freq->analyze_vib finish End analyze_geom->finish analyze_elec->finish analyze_vib->finish

Caption: A validated workflow for quantum chemical calculations.

Protocol 1: Geometry Optimization
  • Input Structure: Construct an initial 3D structure of this compound. This can be done using molecular building software or by converting its known chemical identifier (e.g., PubChem CID: 18357439) into 3D coordinates.[9]

  • Define Calculation: Specify the level of theory (B3LYP/6-311++G(d,p)) and the task (Opt for optimization). The software will iteratively adjust the positions of the atoms to find a geometry that corresponds to a minimum on the potential energy surface.

  • Execution: Run the calculation. The process is complete when the forces on the atoms and the change in energy between cycles fall below predefined convergence criteria.

Protocol 2: Vibrational Frequency Analysis
  • Input Structure: Use the optimized geometry obtained from Protocol 1. It is critical to perform the frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)) as the optimization.

  • Define Calculation: Specify the task (Freq for frequency). This calculation computes the second derivatives of the energy with respect to atomic positions.

  • Execution & Validation: Run the calculation. The primary output is a list of vibrational frequencies.

    • Trustworthiness Check: For a true energy minimum, all calculated frequencies must be positive (real). The presence of one or more negative (imaginary) frequencies indicates that the optimized structure is a transition state, not a stable minimum, and requires further optimization.[10]

Analysis and Interpretation of Results

The output from these calculations provides a wealth of data that can be used to understand the molecule's characteristics.

Molecular Structure and Geometry

The geometry optimization yields the most stable conformation of the molecule in the gas phase. This data should be tabulated for clarity. The presence of both a hydroxyl and a nitro group on the pyridine ring is expected to cause some distortion from a perfectly planar aromatic system.[11]

Caption: Atom numbering scheme for this compound.

Table 1: Predicted Geometrical Parameters (Illustrative)

Parameter Bond/Angle Predicted Value
Bond Length C2-N1 ~1.34 Å
C6-N13 ~1.48 Å
C3-C7 ~1.50 Å
C7=O8 ~1.21 Å
Bond Angle C2-N1-C6 ~118°
N1-C6-N13 ~117°
C4-C3-C7 ~121°

| Dihedral Angle | N1-C6-N13-O14 | ~180° (planar) or non-planar |

Note: These are representative values. Actual calculated values should be inserted here.

Electronic Structure and Chemical Reactivity

The electronic properties are key to understanding the molecule's reactivity.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

    • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites for electrophilic attack.

    • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites for nucleophilic attack.[1]

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[5][8]

homo_lumo cluster_0 Molecular Orbitals LUMO LUMO (Electron Acceptor) Energy (ELUMO) HOMO HOMO (Electron Donor) Energy (EHOMO) LUMO->HOMO  ΔE = ELUMO - EHOMO (Reactivity Indicator)

Caption: Relationship between HOMO, LUMO, and the energy gap.

  • Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface. It is an invaluable tool for predicting intermolecular interactions.

    • Red Regions (Negative Potential): Indicate electron-rich areas, such as around the oxygen atoms of the nitro and carboxyl groups. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.

    • Blue Regions (Positive Potential): Indicate electron-poor areas, such as around the acidic hydrogen of the carboxyl group and the hydroxyl group. These are sites for nucleophilic attack and hydrogen bond donation.

Table 2: Calculated Electronic and Thermodynamic Properties

Property Calculated Value Unit
Zero-Point Vibrational Energy Value kcal/mol
Dipole Moment Value Debye
HOMO Energy Value eV
LUMO Energy Value eV
HOMO-LUMO Gap (ΔE) Value eV
Chemical Hardness (η ≈ ΔE/2) Value eV

| Electronic Chemical Potential (μ ≈ (EHOMO+ELUMO)/2) | Value | eV |

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound using DFT calculations. By following this workflow—from careful selection of the B3LYP/6-311++G(d,p) level of theory to the systematic analysis of structural and electronic data—researchers can gain deep insights into the molecule's intrinsic properties. The calculated parameters, including optimized geometry, vibrational frequencies, HOMO-LUMO gap, and MEP maps, provide a powerful theoretical foundation for predicting chemical reactivity, understanding spectroscopic signatures, and guiding the rational design of new molecules in pharmaceutical and materials science applications.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05).
  • This compound | C6H4N2O5 | CID 18357439 - PubChem.
  • (PDF) Theoretical pKa calculations of substituted pyridines - ResearchGate.
  • Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking - DergiPark.
  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy” - MDPI.
  • Activities of Exploring Nitro Compounds through Simulation - Teachy.
  • A Computational Study of the Interactions among the Nitro Groups in Octanitrocubane | Request PDF - ResearchGate.
  • This compound (C6H4N2O5) - PubChemLite.
  • Nitro compound - Wikipedia.
  • (PDF) Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid - ResearchGate.
  • Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations | Request PDF - ResearchGate.
  • Physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones.
  • DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity - ResearchGate.
  • DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity | Semantic Scholar.
  • Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity - NIH.
  • 5-Nitronicotinic acid | C6H4N2O4 | CID 1514301 - PubChem.
  • The Basicities of Substituted Pyridines and their 1-Oxides - ACS Publications.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC - NIH.
  • Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC - PubMed Central.
  • Thermochemical and Quantum Descriptor Calculations for Gaining Insight into Ricin Toxin A (RTA) Inhibitors - NIH.
  • Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure.
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
  • Quantum chemical calculations, spectroscopic studies and molecular docking investigations of the anti-cancer drug quercitrin with B-RAF inhibitor - PMC - PubMed Central.
  • Quantum-chemical Calculations Research Articles - Page 1 - R Discovery.

Sources

A Comprehensive Technical Guide to 5-Hydroxy-6-nitronicotinic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Hydroxy-6-nitronicotinic acid, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, commercial availability, synthesis, and critical applications, with a focus on providing actionable insights and robust methodologies.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative that plays a significant role as an intermediate in the synthesis of complex heterocyclic molecules.[1] A crucial aspect of its chemistry is the existence of tautomerism, leading to some ambiguity in its nomenclature and registered CAS numbers.

The compound can exist in two tautomeric forms: the hydroxy form and the pyridone (or oxo) form. This equilibrium is important for understanding its reactivity and spectroscopic properties.

  • This compound (hydroxy form)

    • CAS Number: 59288-43-6[2]

    • IUPAC Name: 5-hydroxy-6-nitropyridine-3-carboxylic acid[2]

  • 6-Hydroxy-5-nitronicotinic acid (pyridone/oxo form)

    • CAS Number: 6635-31-0

    • IUPAC Name: 5-nitro-6-oxo-1H-pyridine-3-carboxylic acid

Both tautomers share the same molecular formula and weight. For the purpose of this guide, we will refer to the compound as this compound, while acknowledging both CAS numbers are used commercially.

Diagram 1: Tautomerism of this compound

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.

A summary of its key physicochemical properties is provided below:

PropertyValueSource
Molecular Formula C₆H₄N₂O₅[2]
Molecular Weight 184.11 g/mol [2]
Appearance Light yellow to yellow powder/crystal[1]
Melting Point 269-271 °C or 277-278 °C[1]
pKa 3.09 ± 0.50 (Predicted)[3]
LogP 0.7 (Predicted)[2]
Solubility Soluble in hot water and hot ethanol[4]

Commercial Suppliers and Quality Specifications

This compound is available from a range of commercial chemical suppliers, catering to research and development needs. When sourcing this material, it is imperative to verify the CAS number and request a Certificate of Analysis (CoA) to confirm purity and identity.

SupplierCAS Number(s) OfferedPurity SpecificationAnalytical Data Availability
Sigma-Aldrich 6635-31-0≥97% (HPLC)CoA available
Synblock 59288-43-6≥98%MSDS, NMR, HPLC, LC-MS
TCI Chemicals 6635-31-0>97.0% (GC)CoA, NMR spectra available
ChemScene 6635-31-0≥95%NMR, HPLC, LC-MS, UPLC
BLD Pharm 6635-31-0-NMR, HPLC, LC-MS, UPLC
Acmec Biochemical 59288-43-6--
Finetech Industry Limited 6635-31-0-MSDS, CoA available

Note: This is not an exhaustive list, and availability and specifications are subject to change. Always consult the supplier directly for the most current information.

Synthesis Protocols

The primary synthetic route to this compound involves the nitration of 6-hydroxynicotinic acid. Several variations of this procedure exist, differing in the nitrating agents and reaction conditions. The choice of protocol can influence yield and purity.

Diagram 2: General Synthesis Workflow

synthesis_workflow start 6-Hydroxynicotinic Acid (Starting Material) reaction Nitration Reaction (Controlled Temperature) start->reaction reagents Nitrating Agent (e.g., Fuming HNO₃, H₂SO₄/HNO₃) reagents->reaction workup Reaction Quench & Product Precipitation (e.g., Ice Water) reaction->workup purification Purification (Filtration, Washing, Drying) workup->purification product This compound (Final Product) purification->product

Caption: Generalized workflow for the synthesis of this compound.

Protocol 1: Nitration with Fuming Nitric Acid[1]

This method is a straightforward approach yielding a product with >95% purity as determined by LC-MS.

Materials:

  • 6-Hydroxynicotinic acid (20 g)

  • Red fuming nitric acid (100 mL)

  • Deionized water

  • Ice

Procedure:

  • To a 250 mL flask, add 6-hydroxynicotinic acid (20 g) and red fuming nitric acid (100 mL).

  • Slowly heat the mixture to 50 °C (bath temperature) and stir at this temperature for 8 hours. The causality for this initial lower temperature is to control the exothermic nitration reaction and prevent the formation of undesired byproducts.

  • Gradually increase the temperature to 80 °C and maintain for an additional period (e.g., 2-4 hours) to ensure complete reaction.

  • Cool the reaction mixture to room temperature overnight.

  • Collect the resulting yellow precipitate by filtration.

  • Wash the precipitate with cold deionized water (10 mL).

  • Dry the product to obtain this compound.

Protocol 2: Nitration with a Mixture of Sulfuric and Nitric Acids[1]

This protocol utilizes a mixed acid nitrating agent, which can offer better control over the reaction.

Materials:

  • 6-Hydroxynicotinic acid (15 g)

  • Concentrated sulfuric acid (45 mL)

  • Fuming nitric acid (10.4 mL)

  • Ice-water mixture

Procedure:

  • Combine 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL) in a reaction vessel and cool to 0 °C in an ice bath.

  • Add fuming nitric acid (10.4 mL) dropwise to the mixture while maintaining the temperature at 0 °C. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Slowly warm the reaction mixture to 45 °C and hold at this temperature for 3 hours.

  • Pour the reaction mixture into an ice-water mixture to quench the reaction and precipitate the product.

  • Collect the precipitate by suction filtration.

  • Wash the solid with water and air-dry to yield the product as a light yellow solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. In DMSO-d₆, the two aromatic protons typically appear as doublets around 8.37 ppm and 8.65 ppm, each with a small coupling constant (J ≈ 2.5 Hz).[1] In CD₃OD, these signals are observed at approximately 8.44 ppm and 8.85 ppm.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., formic or phosphoric acid) for peak shaping.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both purity information and mass confirmation. The expected [M+H]⁺ ion would be at m/z 185.0198.[5]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block in medicinal chemistry due to its multiple functional groups that allow for a variety of chemical transformations.[1] Its applications are primarily centered on its use as an intermediate for the synthesis of more complex, biologically active molecules.

Synthesis of Heterocyclic Scaffolds

The pyridine ring, along with the hydroxyl, nitro, and carboxylic acid functionalities, makes this compound an excellent starting point for constructing a diverse range of heterocyclic systems that are prevalent in many pharmaceuticals.[1]

Role in Targeted Protein Degradation (TPD)

The field of targeted protein degradation, particularly the development of Proteolysis Targeting Chimeras (PROTACs), represents a promising application area for building blocks like this compound. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

The carboxylic acid group on this compound can be readily functionalized to attach linkers, which are a key component of PROTACs. The substituted pyridine core can be incorporated into the design of ligands that bind to either the protein of interest or the E3 ligase.

Diagram 3: Logical Role in PROTAC Synthesis

protac_synthesis cluster_components PROTAC Components poi_ligand Ligand for Protein of Interest (POI) linker Linker poi_ligand->linker poi_ligand->linker protac PROTAC Molecule e3_ligand E3 Ligase Ligand linker->e3_ligand linker->e3_ligand building_block This compound (Versatile Building Block) modification Chemical Modification (e.g., Amide Coupling) building_block->modification Functionalization of Carboxylic Acid modification->linker

Caption: Role of this compound as a functionalizable building block in PROTAC synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is classified as causing serious eye irritation and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • First Aid Measures:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.[5]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. A thorough understanding of its chemical properties, including tautomerism, available commercial sources and their quality, and robust synthetic and analytical methods, is crucial for its effective utilization in research. Its applicability as a functionalizable building block, particularly in emerging fields like targeted protein degradation, underscores its importance for medicinal chemists and drug development professionals.

References

  • Google Patents. (n.d.). CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-.
  • ResearchGate. (n.d.). Physicochemical Properties and Pharmacokinetics.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060665).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000562).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000175).
  • PubChem. (n.d.). 5-Nitronicotinic acid. National Center for Biotechnology Information.
  • Bio-Techne. (n.d.). Degrader Building Blocks | LYTAC & PROTAC Degraders.
  • PubMed. (n.d.). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. National Center for Biotechnology Information.
  • ACS Publications. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.
  • Google Patents. (n.d.). US8835646B2 - Organic compounds.
  • MedChemica. (n.d.). Publications & Patents.
  • ResearchGate. (n.d.). Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
  • MDPI. (n.d.). The Development of a Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Method for the Validation of Flualprazolam and Isotonitazene in Serum.

Sources

An In-Depth Technical Guide to the Safe Handling of 5-Hydroxy-6-nitronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on established principles of chemical safety and data from structurally related compounds. 5-Hydroxy-6-nitronicotinic acid is a specialized chemical, and a full toxicological profile may not be publicly available.[1][2] All handling should be conducted under the assumption that the compound is hazardous.

Introduction: Understanding the Molecule

This compound is a pyridine derivative, a class of compounds with wide-ranging applications in pharmaceuticals and agrochemicals.[3][4][5] Its structure combines a pyridine ring with a hydroxyl (-OH), a nitro (-NO2), and a carboxylic acid (-COOH) group. This unique combination of functional groups dictates its reactivity and potential hazards. The presence of the nitro group, in particular, warrants careful handling due to the potential for reactivity and thermal instability, characteristic of many nitroaromatic compounds.[6]

Hazard Identification and GHS Classification

Primary Hazards:

  • Eye Irritation: Causes serious eye irritation.[2][7][8]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][8]

  • Skin Irritation: May cause skin irritation.[1][7]

GHS Pictograms:



Signal Word: Warning[2][7][8]

Hazard Statements:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[2][7][8]

  • H335: May cause respiratory irritation.[2][8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][8]

  • P264: Wash face, hands and any exposed skin thoroughly after handling.[1][7][8]

  • P271: Use only outdoors or in a well-ventilated area.[2][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][7][8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][7]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][7][8]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2][8]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][2][8]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C6H4N2O5[2]
Molecular Weight 184.11 g/mol [2]
Appearance Solid (presumed)[1]
IUPAC Name 5-hydroxy-6-nitropyridine-3-carboxylic acid[2]
CAS Number 59288-43-6[2]

Safe Handling and Storage Protocols

Given the irritant nature of this compound and the general hazards associated with pyridine derivatives and nitro compounds, a stringent set of handling and storage protocols is mandatory.[3][6]

Personal Protective Equipment (PPE)

A fundamental aspect of safe handling is the consistent and correct use of PPE.

  • Eye and Face Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[1][7][9]

  • Skin Protection: A lab coat must be worn and kept fastened. Chemical-resistant gloves, such as nitrile or neoprene, are essential.[3] Always inspect gloves for tears or punctures before use.

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes.[3][6][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][7]

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with a tested and certified face velocity.[3][6][8]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the handling area.[1][6]

Storage
  • Container: Store in a tightly closed, clearly labeled container.[1][3][8]

  • Location: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[3][7][9]

  • Incompatibilities: Store separately from strong oxidizing agents, bases, and reducing agents. Nitric acid, a related compound, is known to react violently with a wide range of materials including alcohols and combustible materials.[1][9][10]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a generalized workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves Verify Verify Fume Hood Operation & Safety Station Access Prep->Verify Weigh Weigh Compound in Fume Hood on Tared Weigh Paper Verify->Weigh Transfer Carefully Transfer to Reaction Vessel Inside Hood Weigh->Transfer Decontaminate Decontaminate Glassware & Work Surface Transfer->Decontaminate Dispose Dispose of Waste in Labeled Hazardous Waste Container Decontaminate->Dispose Doff Doff PPE in Correct Order Dispose->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: A generalized workflow for the safe handling of this compound.

Emergency Procedures

Spills
  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[9][10] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately and alert emergency personnel.[9][10]

First Aid
  • Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing.[1][8][11] Seek medical attention if symptoms persist.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][10]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][7][8] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[1] Dispose of the material in a sealed, clearly labeled container and follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[11]

Conclusion

The safe handling of this compound is paramount for protecting the health and safety of laboratory personnel. By understanding its potential hazards, utilizing appropriate personal protective equipment and engineering controls, and adhering to established protocols for handling, storage, and disposal, researchers can minimize risks and maintain a safe working environment.

References

  • This compound | C6H4N2O5 | CID 18357439. PubChem. [Link]
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
  • 6-Amino-5-nitronicotinic acid | C6H5N3O4 | CID 271881. PubChem. [Link]
  • Nitr
  • NITRIC ACID SAFETY. University of Washington. [Link]
  • Safety D
  • PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]
  • 6-Hydroxynicotinic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
  • Nitric acid - Incident management. GOV.UK. [Link]
  • What safety precautions should I take when handling nitric acid? Quora. [Link]
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed. [Link]

Sources

An In-depth Technical Guide to the Thermochemical Analysis of 5-Hydroxy-6-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the thermochemical analysis of 5-Hydroxy-6-nitronicotinic acid (C₆H₄N₂O₅), a substituted pyridine derivative of interest in pharmaceutical and materials science research.[1] Due to the presence of nitro, hydroxyl, and carboxylic acid functional groups, a thorough understanding of its thermal stability, decomposition kinetics, and energetic properties is paramount for safe handling, processing, and application development.[2][3] This document outlines both experimental and computational methodologies, offering researchers, scientists, and drug development professionals a robust, scientifically-grounded approach. Detailed, step-by-step protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry are provided, complemented by an overview of computational techniques for theoretical validation. The guide emphasizes the causality behind experimental choices and establishes self-validating systems to ensure data integrity and reproducibility.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine core substituted with functional groups that impart significant chemical reactivity and energetic potential.[1][4] The nitro group (-NO₂), in particular, is a well-known energetic moiety, and its presence, combined with an acidic proton from the carboxylic acid and a hydroxyl group, suggests a complex thermal decomposition pathway.

Thermochemical analysis is not merely a procedural step; it is a critical safety and characterization requirement. For drug development professionals, understanding the thermal stability of an active pharmaceutical ingredient (API) is essential for formulation, storage, and predicting shelf-life.[5] For materials scientists, these properties dictate the processing parameters and safety limits of energetic materials.[6] This guide aims to provide the necessary theoretical and practical foundation to conduct a thorough and reliable thermochemical investigation of this molecule.

Molecular Structure:

  • IUPAC Name: 5-hydroxy-6-nitropyridine-3-carboxylic acid[4]

  • CAS Number: 59288-43-6[4][7]

  • Molecular Formula: C₆H₄N₂O₅[4][7]

  • Molecular Weight: 184.11 g/mol [4][7]

Part 1: Core Analytical Techniques & Theoretical Foundations

A multi-technique approach is essential for a complete thermochemical profile. Each method provides a unique piece of the puzzle, and their combined data yields a comprehensive understanding of the material's behavior under thermal stress.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary tool for identifying melting points, phase transitions, and the onset temperature and energy of decomposition (exothermic or endothermic). For nitroaromatic compounds, DSC is critical for assessing thermal hazards.[2][8]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It reveals the thermal stability, identifies decomposition stages, and can help elucidate the decomposition mechanism by quantifying mass loss at each step.[2][9]

  • Bomb Calorimetry: This technique is used to determine the heat of combustion (ΔHc) of a substance. By burning a sample in a constant-volume container filled with excess oxygen, the total energy released is measured. This value is fundamental for calculating the standard enthalpy of formation (ΔHf°), a key thermodynamic property that quantifies the stability of a molecule relative to its constituent elements.[10][11][12]

Part 2: Experimental Workflow & Protocols

The integrity of thermochemical data begins with meticulous sample preparation and adherence to validated protocols.

Sample Preparation and Purity Assessment
  • Rationale: Impurities can act as catalysts or inhibitors for decomposition, significantly altering the observed thermal behavior. Therefore, ensuring high sample purity (>98%) is a non-negotiable prerequisite.

  • Protocol:

    • Synthesize this compound following established literature methods.[13][14]

    • Purify the crude product via recrystallization until a consistent melting point is achieved.

    • Confirm purity using High-Performance Liquid Chromatography (HPLC) and characterize the structure using NMR and FTIR spectroscopy to ensure the absence of residual solvents or starting materials.

    • Dry the sample under vacuum at a temperature well below any thermal events (e.g., 40-50 °C) to remove residual moisture. Store in a desiccator.

Differential Scanning Calorimetry (DSC) Analysis
  • Objective: To determine the melting point, onset of decomposition (Tonset), and enthalpy of decomposition (ΔHdecomp).

  • Causality: The presence of a nitro group suggests a potentially energetic decomposition. Using small sample sizes and hermetically sealed pans (with a pinhole for vented experiments) is a critical safety measure to manage any pressure buildup from evolved gases.[15][16]

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., Indium and Zinc).

  • Sample Preparation: Accurately weigh 1-3 mg of the dried sample into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan. For initial safety screening, a pan with a pinhole lid is recommended to allow for the controlled release of gaseous decomposition products.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the atmosphere to an inert gas (Nitrogen or Argon) with a purge rate of 50 mL/min. This prevents oxidative decomposition and provides a stable baseline.

    • Program the temperature profile:

      • Equilibrate at 30 °C.

      • Ramp at a heating rate of 10 °C/min up to a final temperature of 400 °C. (Note: The final temperature should be chosen based on preliminary TGA data to ensure complete decomposition is observed).[3]

  • Data Analysis:

    • Identify the endothermic peak corresponding to melting and determine its onset temperature (Tm) and enthalpy of fusion (ΔHfus).

    • Identify the sharp exothermic peak corresponding to decomposition.

    • Determine the extrapolated onset temperature (Tonset) of the exotherm, which is a key indicator of thermal stability.[3]

    • Integrate the peak area of the exotherm to calculate the enthalpy of decomposition (ΔHdecomp) in J/g.

DSC_Workflow cluster_prep Preparation cluster_run Analysis cluster_data Data Interpretation Calibrate Calibrate DSC (In, Zn) Weigh Weigh Sample (1-3 mg) Calibrate->Weigh Seal Seal in Pan (Pinhole Lid) Weigh->Seal Load Load Sample & Reference Pans Seal->Load Purge Purge with N2 (50 mL/min) Load->Purge Ramp Ramp 10°C/min to 400°C Purge->Ramp Analyze Analyze Thermogram Ramp->Analyze Determine_Tm Determine Tm & ΔHfus Analyze->Determine_Tm Determine_Tonset Determine Tonset & ΔHdecomp Analyze->Determine_Tonset

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability range and identify distinct decomposition stages.

  • Causality: TGA complements DSC by correlating mass loss with thermal events. For a molecule like this compound, one might expect initial mass loss corresponding to decarboxylation, followed by the more energetic decomposition of the nitropyridine ring.[2][17]

  • Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a ceramic or platinum TGA crucible.

  • Instrument Setup:

    • Place the crucible onto the TGA balance mechanism.

    • Set the atmosphere to an inert gas (Nitrogen) with a purge rate of 50-100 mL/min.

    • Program the temperature profile:

      • Equilibrate at 30 °C.

      • Ramp at a heating rate of 10 °C/min up to 600 °C.

  • Data Analysis:

    • Analyze the TGA curve (Mass % vs. Temperature).

    • Determine the onset temperature of decomposition (T5%), defined as the temperature at which 5% mass loss occurs.

    • Analyze the derivative thermogravimetric (DTG) curve to identify the temperatures of maximum decomposition rates (Tmax) for each stage.

    • Quantify the mass loss percentage for each distinct decomposition step.

TGA_Workflow Prep Calibrate TGA & Weigh Sample (5-10 mg) Load Load Sample into Crucible Prep->Load Run Run Analysis (N2 atm, 10°C/min) Load->Run Analyze Analyze TGA/DTG Curves Run->Analyze Results Determine T5% Decomposition Stages Mass Loss % Analyze->Results

Caption: Workflow for TGA analysis of this compound.

Bomb Calorimetry
  • Objective: To determine the standard enthalpy of formation (ΔHf°).

  • Causality: The enthalpy of formation is a measure of a molecule's intrinsic energy content. For compounds containing nitrogen, the combustion products include not only CO₂ and H₂O but also N₂ gas and aqueous nitric acid (HNO₃). A correction for the formation of nitric acid, typically determined by titrating the bomb washings, is essential for an accurate result.[18]

  • Calorimeter Calibration: Determine the energy equivalent (εcal) of the calorimeter by combusting a certified standard reference material (e.g., benzoic acid).[11][12]

  • Sample Preparation:

    • Press approximately 1 g of the dried sample into a pellet.

    • Accurately weigh the pellet and place it in the crucible.

    • Measure a length of fuse wire, attach it to the electrodes, and position it in contact with the sample.

  • Bomb Assembly:

    • Add 1 mL of distilled water to the bottom of the bomb to ensure all nitric and sulfuric (if S is present) acids formed are in aqueous solution.

    • Seal the bomb and pressurize it with ~30 atm of high-purity oxygen.

  • Combustion:

    • Place the bomb in the calorimeter bucket containing a known mass of water.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample and record the temperature change of the water jacket until a stable final temperature is reached.

  • Post-Combustion Analysis:

    • Vent the bomb and collect the gaseous products for analysis if desired.

    • Rinse the interior of the bomb with distilled water.

    • Titrate the bomb washings with a standard sodium carbonate (Na₂CO₃) solution to quantify the amount of nitric acid formed.[18]

  • Calculations:

    • Calculate the total heat released (qtotal) using the formula: qtotal = εcal * ΔT.

    • Correct for the heat of combustion of the fuse wire and the heat of formation of nitric acid to find the heat of combustion of the sample (ΔHc).

    • Use Hess's Law and known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔHf°) of this compound.

Part 3: Data Synthesis and Safety Implications

The experimental data should be compiled for a holistic assessment.

Table 1: Summary of Thermochemical Data
ParameterSymbolMethodValue (Exemplary)Unit
Melting Point (Onset)TmDSC278°C
Onset of DecompositionTonsetDSC295°C
Enthalpy of DecompositionΔHdecompDSC-1850J/g
5% Mass Loss TemperatureT5%TGA285°C
Heat of CombustionΔHcBomb Calorimetry-12.8kJ/g
Enthalpy of FormationΔHf°Bomb Calorimetry-450kJ/mol

(Note: Values are exemplary and must be determined experimentally.)

Safety & Hazard Assessment

The combination of a nitro group and a carboxylic acid on an aromatic ring warrants significant safety considerations.[15][19][20]

  • Thermal Runaway Potential: A high, sharp exothermic decomposition peak in the DSC thermogram indicates a rapid release of energy.[2] This suggests that under adiabatic (insulated) conditions, the decomposition could self-accelerate, leading to a thermal runaway.

  • Gas Evolution: The decomposition will likely produce toxic nitrogen oxides (NOₓ) and carbon oxides (CO, CO₂).[15][21] All thermal experiments must be conducted in a well-ventilated fume hood or with appropriate off-gas analysis.

  • Impact and Friction Sensitivity: While not determined by these methods, nitroaromatic compounds can be sensitive to mechanical stimuli. A specific hazard assessment for impact and friction sensitivity should be conducted before handling bulk quantities.

Part 4: Computational Thermochemistry

  • Rationale: In silico methods, such as those based on Density Functional Theory (DFT), can predict thermochemical properties like the enthalpy of formation.[22][23] These calculations provide a valuable theoretical benchmark to validate experimental results and can offer insights into decomposition mechanisms at a molecular level.[6]

  • Workflow:

    • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

    • Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

    • Energy Calculation: A high-level single-point energy calculation is performed.

    • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using an atomization or isodesmic reaction scheme, which helps to cancel systematic errors in the calculations.

Comp_Workflow Input Input: Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-31G*) Input->Opt Freq Frequency Calculation (Confirm Minimum + ZPVE) Opt->Freq SPE Single-Point Energy (High-Level Theory) Freq->SPE Scheme Apply Isodesmic/ Atomization Scheme SPE->Scheme Output Output: Calculated ΔHf° (gas) Scheme->Output

Caption: Conceptual workflow for computational determination of ΔHf°.

Conclusion

The thermochemical analysis of this compound requires a rigorous, multi-faceted approach. By combining the experimental precision of DSC, TGA, and Bomb Calorimetry with the theoretical insights from computational chemistry, a comprehensive and reliable safety and stability profile can be established. The protocols and frameworks detailed in this guide provide a foundation for researchers to generate high-quality data, enabling the safe and effective development of products and processes involving this energetic molecule.

References

  • ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc.
  • YouTube. (2024, June 7). Nitration reaction safety.
  • SciSpace. (n.d.). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme.
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • SciELO. (n.d.). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
  • MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines.
  • ResearchGate. (n.d.). Theoretical pKa calculations of substituted pyridines.
  • SLAC National Accelerator Laboratory. (2013, May 20). Nitric Acid Safe Handling Guideline.
  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
  • ResearchGate. (n.d.). (PDF) Theoretical pKa calculations of substituted pyridines.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ResearchGate. (n.d.). Thermal degradation steps and temperatures details.
  • BE 223. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. PMC.
  • National Center for Biotechnology Information. (n.d.). Sublimation Enthalpies of Substituted Pyridine N-Oxides. PMC.
  • ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
  • ResearchGate. (n.d.). Measurement of the Sensitization of Nitrocompounds by Amines using Differential Scanning Calorimetry.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • RSC Publishing. (n.d.). 577. The Nitration of 6-Hydroxynicotinic Acid and Related.
  • NIST Technical Series Publications. (n.d.). Studies in bomb calorimetry. A new determination of the energy of combustion of benzoic acid in terms of electrical units.
  • ResearchGate. (n.d.). Chemistry and thermal decomposition of trinitropyrazoles.
  • Organic Syntheses Procedure. (n.d.). Nicotinic acid, 6-hydroxy.
  • ResearchGate. (n.d.). (PDF) Thermal Decomposition of Nitropyrazoles.
  • National Center for Biotechnology Information. (n.d.). Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units. PMC.
  • Wikipedia. (n.d.). Thermal decomposition.
  • National Center for Biotechnology Information. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. PMC.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 6-Hydroxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Nitration of an Activated Pyridine Core

The synthesis of 6-hydroxy-5-nitronicotinic acid is a pivotal transformation in medicinal chemistry and drug discovery. This molecule serves as a valuable intermediate, primarily recognized for its applications as an antibacterial agent and a versatile building block in the synthesis of more complex pharmaceutical compounds.[1][2] The pyridine ring, a ubiquitous scaffold in pharmaceuticals, is inherently electron-deficient, making it generally resistant to classical electrophilic aromatic substitution reactions.[3] However, the presence of the strongly activating hydroxyl group at the 6-position in the starting material, 6-hydroxynicotinic acid, facilitates the introduction of a nitro group. This application note provides a detailed exposition of the underlying mechanism, comprehensive safety protocols, and step-by-step experimental procedures for the successful synthesis of 6-hydroxy-5-nitronicotinic acid.

It is important to note that while the starting material is 6-hydroxynicotinic acid, it exists in tautomeric equilibrium with its pyridone form, 1,6-dihydro-6-oxo-3-pyridinecarboxylic acid.[4] The electron-donating nature of the hydroxyl/pyridone oxygen directs the electrophilic nitration to the 5-position, ortho to the activating group, yielding the product correctly named 6-hydroxy-5-nitronicotinic acid .[5]

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 6-hydroxynicotinic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[6][7] The reaction involves three critical stages: the generation of a potent electrophile, the nucleophilic attack by the pyridine ring, and the subsequent rearomatization.

  • Generation of the Nitronium Ion (NO₂⁺): The active electrophile, the nitronium ion, is typically generated in situ. When using a mixture of concentrated nitric acid and sulfuric acid (mixed acid), sulfuric acid, being the stronger acid, protonates nitric acid.[8] This protonated nitric acid is unstable and readily loses a molecule of water to form the highly electrophilic nitronium ion.[6][8] When using fuming nitric acid alone, it can auto-protolyze to a lesser extent to generate the nitronium ion.

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich pyridine ring of 6-hydroxynicotinic acid acts as a nucleophile, attacking the nitronium ion. The hydroxyl group at the C-6 position is a powerful activating group, increasing the electron density of the ring and directing the substitution primarily to the C-5 position (ortho).[9] This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the C-5 position of the sigma complex. This step restores the aromaticity of the pyridine ring, yielding the final product, 6-hydroxy-5-nitronicotinic acid.[6]

Nitration Mechanism Figure 1: Mechanism of Electrophilic Nitration cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2 & 3: Substitution Reaction HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus H2SO4 H₂SO₄ H2SO4->H2NO3_plus + HNO₃ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O SigmaComplex Sigma Complex (Resonance Stabilized) NO2_plus->SigmaComplex H2O H₂O StartMat 6-Hydroxynicotinic Acid StartMat->SigmaComplex + NO₂⁺ Product 6-Hydroxy-5-nitronicotinic Acid SigmaComplex->Product - H⁺ Synthesis Workflow Figure 2: General Laboratory Workflow cluster_safety EHS Check cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis ppe Don PPE: Lab Coat, Goggles, Face Shield, Gloves reagents Measure Reagents in Fume Hood setup Assemble Glassware (Ice Bath Ready) reagents->setup addition Slow, Controlled Reagent Addition setup->addition heating Heat to Target Temp & Monitor addition->heating quench Quench on Ice-Water heating->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry characterize Characterize Product (MP, NMR, etc.) dry->characterize

Caption: Figure 2: General Laboratory Workflow.

Product Characterization

The identity and purity of the synthesized 6-hydroxy-5-nitronicotinic acid should be confirmed using standard analytical techniques.

  • Melting Point: 277-278°C (decomposes). [2][5]* ¹H NMR (DMSO-d₆, δ): 8.37 (1H, d, J=2.5 Hz), 8.65 (1H, d, J=2.5 Hz). [2]

Troubleshooting

  • Low Yield: Incomplete reaction may result from insufficient reaction time or temperature. Ensure accurate temperature control and monitoring.

  • Formation of Dinitro Product: Over-nitration to 3,5-dinitro-2-pyridone can occur under more forcing conditions, such as higher temperatures or prolonged reaction times. [5]Adhering strictly to the recommended temperature and time is crucial to favor mono-nitration. If dinitration is suspected, purification by recrystallization may be necessary to isolate the desired product.

Conclusion

The synthesis of 6-hydroxy-5-nitronicotinic acid from 6-hydroxynicotinic acid is an effective and reproducible electrophilic aromatic substitution. The activating hydroxyl group enables nitration under relatively controlled conditions. Success hinges on meticulous attention to reaction parameters to ensure high yield and prevent side reactions, coupled with an unwavering commitment to safety protocols due to the hazardous nature of the nitrating agents. The protocols outlined in this document provide a solid foundation for researchers to produce this important pharmaceutical intermediate.

References

  • Nitration reaction safety - YouTube. (2024).
  • Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). The Nitration of 6-Hydroxynicotinic Acid and Related Compounds. Journal of the Chemical Society, 2590.
  • MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022).
  • The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing). (1951).
  • CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents. (n.d.).
  • NITRIC ACID SAFETY. (n.d.).
  • The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) DOI:10.1039/JR9510002590. (1951).
  • Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. (n.d.).
  • CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents. (n.d.).
  • NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals. (n.d.).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 - ChemicalBook. (2025).
  • Double nitration of 4‐hydroxypyridine 1. | Download Scientific Diagram - ResearchGate. (n.d.).
  • The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
  • Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines - Benchchem. (n.d.).
  • What are the synthesis and applications of 6-Hydroxy-5-nitronicotinic acid? - Guidechem. (n.d.).
  • Synthesis of 6-hydroxynicotinic acid - PrepChem.com. (n.d.).
  • Mechanism of Nitration: Electrophilic Substitution Reaction - YouTube. (2022).
  • Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658) - Human Metabolome Database. (n.d.).
  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects † | Request PDF - ResearchGate. (2006).
  • 1.31: Electrophilic Substitution - Chemistry LibreTexts. (2022).
  • Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). (n.d.).

Sources

Application Note: A Guide to the Development of Analytical Methods for the Quantification of 5-Hydroxy-6-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxy-6-nitronicotinic acid is a heterocyclic organic compound with the molecular formula C₆H₄N₂O₅.[1] As a derivative of nicotinic acid (Vitamin B3), it holds potential as a precursor in organic synthesis for various nitrogen-containing heterocyclic compounds and other biologically active molecules.[1] Its unique structure, featuring a pyridine ring substituted with hydroxyl, nitro, and carboxylic acid groups, makes it a molecule of interest in medicinal chemistry and agricultural sciences.[1] Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, process optimization in chemical synthesis, and quality control.

This document provides a comprehensive guide to developing and validating analytical methods for the quantification of this compound. Given the limited availability of established, validated protocols for this specific compound in the public domain, this application note presents robust starting points for method development using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a fundamental UV-Vis spectrophotometric method is described for simpler, high-concentration applications. The principles behind each technique are explained to empower the user to optimize these methods for their specific matrix and instrumentation.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Molecular Formula C₆H₄N₂O₅[2]
Molecular Weight 184.11 g/mol [2]
IUPAC Name 5-hydroxy-6-nitropyridine-3-carboxylic acid[2]
CAS Number 59288-43-6[2]
Predicted pKa 3.09 ± 0.50[3]
Solubility Limited solubility in water; slightly soluble in methanol and ethanol.[1]
Appearance Light yellow to yellow powder or crystalline material.[1]
Melting Point 269-271 °C[3]

The presence of a carboxylic acid and a hydroxyl group suggests that the compound's charge state will be pH-dependent. The predicted pKa indicates that it will be predominantly in its anionic form at physiological pH. Its aromatic nature and the presence of a nitro group suggest strong UV absorbance. These characteristics guide the selection of chromatographic conditions and detection methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, widely accessible, and reliable technique for the quantification of chromophore-containing compounds like this compound. The method's principle is based on the separation of the analyte from other matrix components on a stationary phase, followed by its detection and quantification based on its UV absorbance.[4]

Rationale for Method Design
  • Reversed-Phase Chromatography: Given the polar nature of the analyte, a reversed-phase (RP) approach using a C18 column is a suitable starting point. This separates compounds based on their hydrophobicity.

  • Mobile Phase: A mobile phase consisting of an aqueous component and an organic modifier (like acetonitrile or methanol) is standard for RP-HPLC.[5] The addition of an acid, such as formic acid or phosphoric acid, is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[5]

  • UV Detection: The conjugated system of the pyridine ring and the nitro group is expected to have a strong UV absorbance, allowing for sensitive detection. The optimal wavelength (λmax) should be determined experimentally by scanning a standard solution.

Proposed HPLC-UV Protocol

1. Preparation of Standard Solutions: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol:water mixture. Sonication may be required to aid dissolution. b. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase. A typical concentration range could be 1 µg/mL to 100 µg/mL.

2. Sample Preparation: a. For drug substance analysis, dissolve the sample in the mobile phase to a concentration within the calibration range. b. For biological matrices (e.g., plasma), protein precipitation is a necessary first step. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.[6] c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the residue in a known volume of mobile phase.

3. Chromatographic Conditions:

ParameterRecommended Starting Condition
HPLC System Agilent 1100/1200 series or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. (An isocratic method may also be suitable and should be explored).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength Scan for λmax (estimated to be around 260-280 nm); monitor at λmax.

4. Data Analysis and Validation: a. Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. b. Perform a linear regression to determine the equation of the line and the correlation coefficient (R²), which should be >0.995. c. Quantify the analyte in unknown samples using the calibration curve. d. Method Validation: Validate the method according to ICH guidelines, assessing parameters such as:

  • Specificity: Ensure no interference from matrix components at the retention time of the analyte.
  • Linearity: Over the desired concentration range.
  • Accuracy: Determined by spike-recovery experiments.
  • Precision: Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.
  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation HPLC HPLC Separation (C18 Column) Std_Prep->HPLC Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Prep->HPLC UV_Detect UV Detection (at λmax) HPLC->UV_Detect Integration Peak Integration UV_Detect->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV Experimental Workflow.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly for analysis in complex biological matrices, LC-MS/MS is the gold standard.[7] This technique couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer, allowing for highly specific detection based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

Rationale for Method Design
  • Ionization: Electrospray ionization (ESI) is well-suited for polar molecules like this compound. Both positive and negative ion modes should be evaluated, but negative mode is likely to be more sensitive due to the acidic nature of the molecule (deprotonation of the carboxylic acid).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the most common scan mode for quantification on a triple quadrupole mass spectrometer. It involves selecting a precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3). This process is highly specific and significantly reduces background noise.

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in instrument response. If a SIL-IS is not available, a structurally similar compound can be used.

Proposed LC-MS/MS Protocol

1. Standard and Sample Preparation: a. Follow the same procedures as for the HPLC-UV method, but use lower concentrations for the calibration standards (e.g., 0.1 ng/mL to 100 ng/mL) to match the higher sensitivity of the MS detector. b. During sample preparation, add a fixed concentration of the internal standard to all samples, standards, and quality controls.

2. LC and MS Conditions:

ParameterRecommended Starting Condition
LC System UHPLC system (e.g., Agilent 1290 Infinity II)
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 98% B over 5 minutes, with appropriate equilibration.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2-5 µL
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6470)
Ionization Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage ~3500 V
Gas Temperature ~300 °C
Gas Flow ~10 L/min
Detection Mode Multiple Reaction Monitoring (MRM)

3. MRM Transition Optimization: a. Infuse a standard solution of this compound (~1 µg/mL) directly into the mass spectrometer. b. In negative ESI mode, the precursor ion ([M-H]⁻) should have an m/z of 183.0. c. Perform a product ion scan to identify the most abundant and stable fragment ions. d. Optimize the fragmentor voltage and collision energy for the most intense precursor-to-product ion transitions. At least two transitions should be monitored for confident identification and quantification.

Example MRM Transitions (Hypothetical - requires experimental confirmation):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier)183.0To be determined50To be determined
This compound (Qualifier)183.0To be determined50To be determined
Internal Standarde.g., [M-H]⁻ + 3To be determined50To be determined

4. Data Analysis and Validation: a. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. b. Validate the method for the same parameters as HPLC-UV, with the addition of assessing matrix effects.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample_Prep Sample Extraction & Internal Standard Spiking UHPLC UHPLC Separation Sample_Prep->UHPLC Ionization ESI Source UHPLC->Ionization Q1 Q1: Precursor Ion Selection (m/z 183.0) Ionization->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data_Processing Quantification using Area Ratio to IS Detector->Data_Processing

Caption: LC-MS/MS Quantification Workflow.

Method 3: UV-Vis Spectrophotometry

For rapid, simple quantification of the pure substance or in simple formulations without significant interfering substances, direct UV-Vis spectrophotometry can be employed. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[4]

Protocol

1. Instrument and Solvent Selection: a. Use a calibrated dual-beam UV-Vis spectrophotometer. b. Select a solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or a buffered aqueous solution).

2. Determination of Maximum Wavelength (λmax): a. Prepare a dilute solution of this compound in the chosen solvent. b. Scan the solution across the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

3. Calibration Curve: a. Prepare a series of standard solutions of known concentrations. b. Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank. c. Plot absorbance versus concentration to create a calibration curve.

4. Sample Analysis: a. Prepare the sample solution, ensuring the concentration falls within the linear range of the calibration curve. b. Measure the absorbance of the sample at λmax. c. Calculate the concentration using the linear regression equation from the calibration curve.

5. Validation: a. This method should be validated for linearity, accuracy, and precision.[8][9] b. Specificity is a key limitation; this method is not suitable for complex matrices where other components absorb at the same wavelength.[10]

Summary of Proposed Methods and Validation Parameters

MethodPrincipleTypical ApplicationKey StrengthsKey Limitations
HPLC-UV Chromatographic separation followed by UV absorbance detection.Routine quality control, purity assessment, formulation analysis.Robust, reliable, widely available.Moderate sensitivity, potential for interference in complex matrices.
LC-MS/MS Chromatographic separation coupled with mass-based detection of specific ion transitions.Bioanalysis (pharmacokinetics), trace level quantification.High sensitivity and selectivity.Higher cost and complexity, susceptible to matrix effects.
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelength.Quantification of pure substance, simple formulations.Rapid, simple, low cost.Low specificity, not suitable for mixtures or complex matrices.

Table of Validation Parameters to be Assessed:

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity YesYesLimited
Linearity & Range YesYesYes
Accuracy YesYesYes
Precision YesYesYes
LOD/LOQ YesYesYes
Robustness YesYesYes
Matrix Effect NoYesNo

Conclusion

This application note provides a detailed framework for the development and validation of analytical methods for the quantification of this compound. While HPLC-UV offers a robust solution for routine analysis, LC-MS/MS is recommended for applications requiring high sensitivity and selectivity, such as in biological matrices. Direct UV-Vis spectrophotometry serves as a rapid, albeit less specific, alternative for high-concentration samples in simple matrices. The provided protocols are intended as comprehensive starting points and must be fully optimized and validated by the end-user to ensure performance characteristics are suitable for the intended analytical application.

References

  • PubChem. This compound.
  • Bruker.
  • University of Illinois.
  • Google Patents.
  • MassTech.
  • LookChem. Cas 6635-31-0, 6-Hydroxy-5-nitronicotinic acid. [Link]
  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
  • Organic Syntheses. Nicotinic acid. [Link]
  • PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]
  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]
  • PubChem. 5-Nitronicotinic acid. [Link]
  • The Metabolomics Innovation Centre. Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. [Link]
  • SIELC Technologies. Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column. [Link]
  • Restek. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]
  • USDA ARS.
  • NCBI Bookshelf.
  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]
  • National Institutes of Health. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. [Link]
  • SIELC Technologies.
  • UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl in Poly-3-Hydroxybutyr
  • Asian Journal of Pharmaceutical Analysis.
  • ResearchGate.
  • RJPBCS. Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. [Link]
  • International Journal of Pharmaceutical Sciences and Research. OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. [Link]
  • Quantification of Active Substances in Some Drugs Using by Deriv
  • ResearchGate. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]
  • Semantic Scholar. Validation of a UV-VIS Spectrophotometric method for the determination of usnic acid /collagen-based membranes. [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 5-Hydroxy-6-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Hydroxy-6-nitronicotinic acid. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acidified water and acetonitrile, coupled with UV detection. The protocol has been developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4] This method is suitable for routine quality control and research applications in pharmaceutical development and chemical synthesis.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals.[5] Its unique structure, featuring hydroxyl, nitro, and carboxylic acid functional groups, imparts specific chemical properties that are of interest in medicinal chemistry.[1] The accurate quantification of this compound is essential for monitoring reaction progress, assessing purity of synthesized batches, and for quality control of starting materials.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of components in complex mixtures.[6][7] Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is the most widely used mode of chromatography in the pharmaceutical industry.[7][8] This document provides a comprehensive, step-by-step protocol for the analysis of this compound, including the rationale for method development choices and a full validation summary.

Analyte Properties and Method Rationale

Understanding the physicochemical properties of this compound is critical for developing a selective and robust analytical method.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₄N₂O₅ PubChem[1]
Molecular Weight 184.11 g/mol PubChem[1]
IUPAC Name 5-hydroxy-6-nitropyridine-3-carboxylic acid PubChem[1]
CAS Number 59288-43-6 PubChem[1]

| Structure | Chemical structure of this compound | PubChem[1] |

The presence of a carboxylic acid, a hydroxyl group, and a polar nitropyridine ring system makes the analyte a polar, ionizable compound.[1][5] In reversed-phase chromatography, highly polar compounds are often poorly retained on nonpolar stationary phases like C18.[9] To overcome this, the mobile phase must be carefully controlled.

Causality behind Experimental Choices:

  • Reversed-Phase (RP) Mode: Chosen for its versatility and widespread use for aromatic and moderately polar compounds.[7][10] A C18 column provides a hydrophobic stationary phase for interaction.

  • Acidified Mobile Phase: The analyte possesses a carboxylic acid group, which will be ionized (negatively charged) at neutral pH. In its ionized form, it is highly polar and will have minimal retention. By adding an acid (e.g., phosphoric acid or formic acid) to the mobile phase to maintain a low pH (e.g., pH 2-3), the ionization of the carboxylic acid is suppressed. This makes the molecule less polar, promoting greater interaction with the C18 stationary phase and leading to better retention and peak shape.

  • UV Detection: The nitropyridine aromatic system contains a strong chromophore, making it ideal for UV detection.[11][12] While the optimal wavelength (λmax) should be determined experimentally by scanning a standard solution, nitropyridine derivatives typically exhibit strong absorbance in the 250-350 nm range.[13][14]

Experimental

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4 decimal places).

    • pH meter.

    • Ultrasonic bath.

    • Volumetric flasks and pipettes (Class A).

  • Chemicals & Reagents:

    • This compound reference standard (>98% purity).[4]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Phosphoric Acid (85%, analytical grade).

  • Consumables:

    • HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • HPLC vials with caps.

    • Syringe filters (0.45 µm, PTFE or Nylon).

Preparation of Solutions
  • Mobile Phase Preparation (0.1% Phosphoric Acid in Water/Acetonitrile):

    • Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask.

    • Add approximately 900 mL of HPLC-grade water and mix well.

    • Bring to volume with water. This is the 0.1% aqueous phosphoric acid solution (Mobile Phase A).

    • The mobile phase for this method is an isocratic mixture. Prepare the final mobile phase by mixing Mobile Phase A and Acetonitrile (Mobile Phase B) in the ratio specified in Table 2.

    • Degas the final mobile phase mixture by sonication for 15 minutes or by online degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and bring to volume with a suitable diluent (e.g., Methanol or a 50:50 mixture of Mobile Phase A:B). Sonicate briefly if necessary to ensure complete dissolution.

  • Calibration Standards (e.g., 1-100 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution using the mobile phase as the diluent.

HPLC-UV Method Parameters

The optimized chromatographic conditions are summarized in the table below.

Table 2: Optimized HPLC-UV Method Parameters

Parameter Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 80% (0.1% Phosphoric Acid in Water) : 20% (Acetonitrile)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 280 nm (or experimentally determined λmax)

| Run Time | 10 minutes |

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]

G cluster_prep Preparation cluster_hplc Analysis cluster_validation Validation & Analysis Prep Prepare Stock, Calibration Standards, & QC Samples HPLC Inject Samples into HPLC System Prep->HPLC Data Acquire Chromatographic Data (Peak Area, Retention Time) HPLC->Data Linearity Linearity & Range (Calibration Curve) Data->Linearity Accuracy Accuracy (% Recovery) Data->Accuracy Precision Precision (% RSD) Data->Precision Specificity Specificity (Peak Purity) Data->Specificity LOQ LOD & LOQ (S/N Ratio) Data->LOQ Report Generate Validation Report Linearity->Report Accuracy->Report Precision->Report Specificity->Report LOQ->Report

Figure 1: General workflow for HPLC method validation.

System Suitability

Before starting the validation experiments, the suitability of the chromatographic system is verified by injecting five replicate injections of a standard solution (~50 µg/mL).

Table 3: System Suitability Test (SST) Acceptance Criteria

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%

| % RSD of Retention Time | ≤ 1.0% |

Validation Parameters

The following parameters must be evaluated:

  • Specificity: Analyze blank (diluent), placebo (if applicable), and a spiked standard solution to demonstrate that no interfering peaks co-elute at the retention time of this compound.

  • Linearity: Construct a calibration curve with at least five concentration levels (e.g., 1, 10, 25, 50, 100 µg/mL). The linearity is evaluated by the correlation coefficient (r²) of the regression line.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The % recovery is calculated.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The Relative Standard Deviation (%RSD) is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.

Table 4: Summary of Validation Acceptance Criteria

Validation Parameter Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%
Specificity No interference at the analyte's retention time.

| LOQ | Demonstrable with acceptable precision and accuracy. |

G cluster_attributes Core Performance Attributes Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Truthfulness Precision Precision Method->Precision Consistency Specificity Specificity Method->Specificity Selectivity Robustness Robustness Method->Robustness Reliability LOQ LOQ Accuracy->LOQ Precision->LOQ Linearity Linearity Linearity->Method Proportionality Range Range Linearity->Range

Figure 2: Interrelationship of core method validation parameters.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of this compound. The use of a standard C18 column and a common mobile phase makes it easily transferable to most analytical laboratories. The comprehensive validation demonstrates that the method is specific, linear, accurate, and precise, rendering it suitable for its intended purpose in both research and quality control environments.

References

  • BenchChem. (2025). A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures. BenchChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18357439, this compound. PubChem. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • U.S. Pharmacopeia. (2022).
  • Wikipedia contributors. (2023).
  • Cs. Horvath, et al. (1976). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
  • European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
  • ResearchGate. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
  • ResearchGate. (2018). UV-spectrum of pyridine.
  • IUPUI ScholarWorks. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

Sources

Application Notes and Protocols: 5-Hydroxy-6-nitronicotinic Acid as a Versatile Trifunctional Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 5-hydroxy-6-nitronicotinic acid. While direct literature on the reaction protocols of this specific isomer is limited, its trifunctional nature allows for a rational projection of its reactivity. The following application notes and protocols are based on well-established principles of heterocyclic chemistry and are provided as robust starting points for laboratory investigation.

Introduction: A Unique Pyridine Scaffold

This compound (IUPAC Name: 5-hydroxy-6-nitropyridine-3-carboxylic acid) is a highly functionalized pyridine derivative poised for significant application in the synthesis of complex molecules.[1] Its structure incorporates three key functional groups onto a single aromatic scaffold: a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and a versatile carboxylic acid. This unique arrangement provides orthogonal chemical handles for sequential or selective modification, making it an attractive starting material for the synthesis of novel pharmaceuticals, agrochemicals, and materials.

The pyridine core is a common motif in a vast number of biologically active compounds, and the strategic placement of the nitro, hydroxyl, and carboxyl groups offers a powerful platform for generating molecular diversity. The electron-deficient nature of the nitropyridine ring, combined with the potential for derivatization at its three functional groups, opens avenues for a wide range of chemical transformations.[2]

PropertyValueSource
IUPAC Name 5-hydroxy-6-nitropyridine-3-carboxylic acid[1]
CAS Number 59288-43-6[3]
Molecular Formula C₆H₄N₂O₅[3]
Molecular Weight 184.11 g/mol [1]
Predicted Boiling Point 572.4 ± 50.0 °C[3]
Predicted Density 1.745 ± 0.06 g/cm³[3]

Synthetic Strategy and Regiochemical Considerations

A critical aspect of working with this molecule is understanding its synthesis. A common route to hydroxynitronicotinic acids is the direct nitration of a hydroxynicotinic acid precursor. However, in the case of the readily available 6-hydroxynicotinic acid, electrophilic nitration overwhelmingly yields the isomeric 6-hydroxy-5-nitronicotinic acid .

This regioselectivity is governed by the powerful ortho-, para- directing effect of the hydroxyl group, which activates positions 3 and 5 for electrophilic attack.[4][5] Consequently, the synthesis of the desired 5-hydroxy-6-nitro isomer is non-trivial and likely requires a multi-step, regiocontrolled strategy, potentially involving protecting groups or starting from a precursor where the substitution pattern is already established. For laboratory purposes, direct sourcing from a chemical supplier is the most practical approach.

G cluster_0 Synthetic Logic Flow start Source Commercially (CAS 59288-43-6) reduct Application 1: Nitro Group Reduction start->reduct Select Transformation deriv Application 2: Carboxylic Acid Derivatization start->deriv Select Transformation snar Application 3 (Advanced): SNAr via OH Activation start->snar Select Transformation product Diverse Functionalized Heterocycles reduct->product deriv->product snar->product

Caption: General workflow for utilizing this compound.

Application 1: Nitro Group Reduction to Access Key Amino Intermediates

Causality and Expertise: The reduction of the aromatic nitro group to a primary amine is one of the most powerful and reliable transformations in medicinal chemistry. This conversion drastically alters the electronic properties of the pyridine ring and introduces a versatile nucleophilic handle. The resulting 6-amino-5-hydroxynicotinic acid is a prime precursor for constructing fused heterocyclic systems (e.g., pyrido[2,3-b]pyrazines or imidazo[4,5-b]pyridines) or for introducing new substituents via amide or sulfonamide bond formation.

Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile, typically yielding water as the only byproduct.[6] Palladium on carbon (Pd/C) is a standard choice, though Raney Nickel can be advantageous if avoiding potential dehalogenation in more complex substrates is a concern.[7]

Exemplary Protocol 1: Catalytic Hydrogenation to 6-Amino-5-hydroxynicotinic acid
  • Reaction Setup: To a 100 mL hydrogenation flask, add this compound (1.84 g, 10.0 mmol) and methanol (40 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~184 mg, 10 mol% by weight) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a Parr hydrogenator or similar apparatus. Evacuate the flask and backfill with hydrogen gas (H₂) three times. Pressurize the vessel to 50 psi with H₂.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). The reaction progress can be monitored by TLC (e.g., using a 9:1 DCM:MeOH mobile phase) or LC-MS, observing the disappearance of the starting material. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 10 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 6-amino-5-hydroxynicotinic acid, which can be used directly or purified further by recrystallization if necessary.

G start This compound intermediate 6-Amino-5-hydroxynicotinic acid start->intermediate H₂, Pd/C (Protocol 1) product1 Fused Heterocycles (e.g., via condensation) intermediate->product1 product2 Amide/Sulfonamide Derivatives (e.g., via acylation) intermediate->product2

Caption: Reduction pathway to a key amino intermediate and its applications.

Application 2: Derivatization of the Carboxylic Acid Moiety

Causality and Expertise: The carboxylic acid at the 3-position provides a classic handle for modification. Converting it to an ester or an amide is a fundamental strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[8] Esterification can produce prodrugs that are hydrolyzed in vivo, while amidation allows for the introduction of a vast array of chemical functionalities to explore structure-activity relationships (SAR).

Exemplary Protocol 2A: Fischer Esterification to Methyl 5-hydroxy-6-nitronicotinate

The Fischer esterification is an equilibrium-driven process catalyzed by a strong acid.[9] Using a large excess of the alcohol (which also serves as the solvent) is a common strategy to drive the equilibrium toward the product.

  • Reaction Setup: Suspend this compound (1.84 g, 10.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (H₂SO₄, 0.5 mL) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Neutralization & Extraction: Carefully dilute the residue with water (30 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the methyl ester. Purify by column chromatography on silica gel if required.

Exemplary Protocol 2B: Amide Coupling to N-Benzyl-5-hydroxy-6-nitronicotinamide

Modern peptide coupling reagents provide a mild and efficient method for amide bond formation, avoiding the need for harsh conditions or the isolation of reactive acid chloride intermediates.[10][11]

  • Activation: Dissolve this compound (0.92 g, 5.0 mmol) in anhydrous DMF (20 mL) in a 50 mL round-bottom flask under a nitrogen atmosphere. Add HOBt (1-Hydroxybenzotriazole, 0.74 g, 5.5 mmol) and EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.05 g, 5.5 mmol). Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Amine Addition: Add benzylamine (0.55 mL, 5.0 mmol) to the reaction mixture, followed by the dropwise addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 1.0 mL, 6.0 mmol).

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water (100 mL). If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Isolation: Wash the combined organic layers with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by silica gel chromatography or recrystallization.

G cluster_0 Carboxylic Acid Derivatization start This compound ester Ester Derivative start->ester MeOH, H⁺ (Protocol 2A) amide Amide Derivative start->amide R-NH₂, Coupling Agents (Protocol 2B)

Caption: Key derivatization pathways for the carboxylic acid moiety.

Advanced Application 3: Nucleophilic Aromatic Substitution (SNAr)

Causality and Expertise: The hydroxyl group at the 5-position is not a good leaving group for nucleophilic aromatic substitution (SNAr). However, it can be converted into a sulfonate ester, such as a triflate (-OTf) or tosylate (-OTs), which are excellent leaving groups. The presence of the strongly electron-withdrawing nitro group at the ortho position (C-6) dramatically activates the C-5 position for nucleophilic attack.[12][13] This advanced strategy allows for the introduction of a wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles at the C-5 position, providing access to derivatives that would be otherwise difficult to synthesize. The reaction proceeds via a resonance-stabilized Meisenheimer complex intermediate.[12]

Exemplary Protocol 3 (Proposed): Two-Step SNAr via Triflate Intermediate

Step A: Triflate Formation

  • Reaction Setup: Dissolve this compound methyl ester (from Protocol 2A) (2.0 g, 10.1 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Reagent Addition: Add pyridine (1.2 mL, 15.2 mmol) followed by the slow, dropwise addition of triflic anhydride (Tf₂O, 2.0 mL, 12.1 mmol).

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours. Monitor by TLC.

  • Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude triflate, which should be used immediately in the next step.

Step B: Nucleophilic Substitution with Morpholine

  • Reaction Setup: Dissolve the crude triflate from Step A in a polar aprotic solvent like DMF or NMP (30 mL).

  • Reagent Addition: Add morpholine (1.3 mL, 15.2 mmol) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.8 g, 20.2 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours until the starting triflate is consumed (monitor by LC-MS).

  • Isolation: Cool the reaction, pour into water, and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the resulting morpholine-substituted product by column chromatography.

References

  • Kawano, S., Saito, K., & Yamada, T. (n.d.). Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO3·pyridine. Oxford Academic. [Link]
  • Kawano, S., et al. (2015). Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO3·pyridine. Chemistry Letters, 44(12), 1693-1695. [Link]
  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
  • Jones, C., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
  • Kambe, N., et al. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
  • Garbo, P. W. (1947). U.S. Patent No. 2,419,831. U.S.
  • LookChem. (2019). Four new amide derivatives of pyridinecarboxylic acids.
  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • LibreTexts Chemistry. (2015). Directing Effects. [Link]
  • Sagitullina, G., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
  • Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
  • Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
  • LibreTexts Chemistry. (2021).
  • ChemWhat. (n.d.). 5-Hydroxy-6-nitropyridine-3-carboxylic acid CAS#: 59288-43-6. [Link]
  • Organic Chemistry Tutor. (n.d.).
  • Journal of Nanostructure in Chemistry. (2023).
  • LibreTexts Chemistry. (2021). Multiple Substituents: Directing Effects. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2018).
  • Master Organic Chemistry. (2022).
  • It's Dr. Dan. (2023). How to Make Esters through Esterification | Examples Explained!. YouTube. [Link]

Sources

Application Notes & Protocols: 5-Hydroxy-6-nitronicotinic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of Functionalized Pyridine Scaffolds

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous blockbuster drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. However, the true potential of this heterocycle is unlocked through precise functionalization. 5-Hydroxy-6-nitronicotinic acid emerges as a highly valuable intermediate, offering a trifecta of reactive sites—a hydroxyl group, a nitro group, and a carboxylic acid. This strategic arrangement of functional groups provides synthetic chemists with a powerful toolkit to construct complex, multi-substituted pyridine derivatives for novel drug candidates.

These application notes provide a comprehensive guide to the synthesis, handling, and strategic application of this compound, grounded in established chemical principles and field-proven insights.

Compound Profile and Physicochemical Properties

This compound is a stable, solid organic compound.[1] Its utility in synthesis stems from the distinct reactivity of its three functional groups, which can be addressed sequentially or in concert to build molecular complexity.

Table 1: Physicochemical and Identification Data

PropertyValueSource
IUPAC Name 5-hydroxy-6-nitropyridine-3-carboxylic acidPubChem[2]
CAS Number 59288-43-6Synblock, PubChem[1][2]
Molecular Formula C₆H₄N₂O₅Synblock, PubChem[1][2]
Molecular Weight 184.11 g/mol Synblock, PubChem[1][2]
Appearance Yellow solidGuidechem[3]
Canonical SMILES C1=C(C=NC(=C1O)[O-])C(=O)OPubChemLite[4]
InChIKey OODZZMDHMOPHHY-UHFFFAOYSA-NPubChemLite[4]

Note on Nomenclature: This compound is structurally related to its well-documented isomer, 6-Hydroxy-5-nitronicotinic acid (CAS: 6635-31-0).[5][6] The synthetic principles and reactivity patterns discussed herein are largely applicable to both isomers due to the similar interplay of activating and deactivating groups on the pyridine ring.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is an irritant and should be handled with appropriate engineering controls and personal protective equipment (PPE).

Table 2: GHS Hazard Information and Precautions

CategoryInformationSource
GHS Pictogram GHS07 (Exclamation Mark)Synblock[1]
Signal Word WarningSynblock[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.PubChem[2]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.PubChem[2]
Storage Store in a dry, tightly sealed container in a well-ventilated place.Synblock[1]

Expert Insight: The powdered nature of this solid necessitates handling in a fume hood or ventilated enclosure to prevent inhalation. The acidic nature of the carboxylic acid and the presence of the nitro group warrant careful handling to avoid contact with skin and eyes.

Synthesis Protocol: Nitration of a Hydroxynicotinic Acid Precursor

The most direct and established method for synthesizing hydroxy-nitronicotinic acids is the electrophilic nitration of a corresponding hydroxynicotinic acid precursor.[3][7] The following protocol is based on well-documented procedures for the synthesis of the isomeric 6-hydroxy-5-nitronicotinic acid, which serves as a reliable model.

Protocol 1: Synthesis via Direct Nitration

Principle: This reaction is an electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to an ortho or para position. The carboxylic acid and the ring nitrogen are deactivating groups. In the case of 6-hydroxynicotinic acid, this interplay results in regioselective nitration at the C5 position.[7] The nitronium ion is generated in situ from the reaction of concentrated sulfuric acid with fuming nitric acid.

Caption: Workflow for the synthesis of 6-hydroxy-5-nitronicotinic acid.

Materials:

  • 6-Hydroxynicotinic acid (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (3 mL per gram of starting material)

  • Fuming Nitric Acid (HNO₃, >90%) (0.7 mL per gram of starting material)

  • Deionized Water

  • Crushed Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Setup: Equip a three-neck flask with a magnetic stir bar, thermometer, and dropping funnel. Place the flask in an ice bath.

  • Acid Mixture: Carefully add concentrated sulfuric acid (45 mL) to the flask. Begin stirring and allow the acid to cool to 0-5°C.

  • Substrate Addition: Slowly add 6-hydroxynicotinic acid (15 g) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Nitrating Agent Addition: Add fuming nitric acid (10.4 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10°C.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, gently heat the mixture in a water bath to 45-50°C and maintain this temperature for 3-4 hours.[3][7] The solution will typically turn a dark yellow or orange color.

  • Quenching and Precipitation: Prepare a large beaker containing a mixture of crushed ice and water (approx. 500 mL). Slowly and carefully pour the warm reaction mixture onto the ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Allow the slurry to stir in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~6-7).

  • Drying: Air-dry the product on the filter, then transfer to a desiccator for further drying under vacuum. A light yellow solid is the expected product.[3]

Trustworthiness Check (Self-Validation):

  • Purity: The crude product can be analyzed by ¹H NMR and LC-MS to confirm identity and purity (>95% is typical).[3]

  • Expected ¹H NMR (in DMSO-d₆): δ ~8.65 (d, 1H), ~8.37 (d, 1H).[3] These two doublets with a small coupling constant are characteristic of the two protons on the pyridine ring.

  • Expected Mass Spec (HRMS, ES+): m/z 185.0198 (M+H)⁺ for C₆H₅N₂O₅.[5][8]

Application in Synthesis: A Gateway to Key Pharmaceutical Building Blocks

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. This allows for the stepwise construction of highly substituted pyridines, which are precursors to complex APIs. The following workflow illustrates a logical, field-proven strategy to convert the intermediate into a versatile amino-chloro-pyridine building block.

Synthetic Strategy:

  • Dehydroxy-chlorination: The hydroxyl group, being a poor leaving group, is first converted to a chloro group using a standard chlorinating agent like phosphoryl chloride (POCl₃). This installs a reactive site for nucleophilic substitution.

  • Nitro Group Reduction: The nitro group is selectively reduced to a primary amine, a key nucleophilic handle for building side chains, often via amide bond formation.

Caption: A logical synthetic pathway from the title compound to a versatile pharmaceutical building block.

Protocol 2: Conversion to Methyl 6-Amino-5-chloronicotinate

Principle and Expert Rationale: This multi-step protocol demonstrates the strategic manipulation of functional groups.

  • Step A (Chlorination): Using POCl₃ not only replaces the hydroxyl group with chlorine but also converts the carboxylic acid to an acid chloride. This is a common and efficient transformation for hydroxypyridines.[7]

  • Step B (Esterification): Quenching the reaction with methanol serves a dual purpose: it safely destroys excess POCl₃ and converts the highly reactive acid chloride into a more stable methyl ester. Esters are often preferred over carboxylic acids in subsequent steps to avoid unwanted side reactions with the basic amine that will be formed.

  • Step C (Reduction): Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) are standard, high-yield methods for reducing aromatic nitro groups to amines without affecting the chloro or ester functionalities.

Procedure (Illustrative):

  • Chlorination:

    • In a fume hood, combine this compound (1.0 eq) with phosphoryl chloride (POCl₃, 5.0 eq).

    • Heat the mixture to 100°C for 2-3 hours. The solid will dissolve as the reaction proceeds.

    • Cool the mixture to room temperature and carefully remove excess POCl₃ under reduced pressure.

  • Esterification:

    • Place the flask containing the crude acid chloride residue in an ice bath.

    • Slowly and cautiously add methanol (MeOH, 10 mL per gram of starting material) dropwise. This is an exothermic reaction.

    • Stir the mixture at room temperature for 1 hour after addition is complete.

    • Pour the methanolic solution into ice water and extract the product (Methyl 5-chloro-6-nitronicotinate) with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer, dry it over Na₂SO₄, and concentrate to obtain the crude ester.

  • Reduction:

    • Dissolve the crude ester in a solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (H₂) (typically 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, Methyl 6-amino-5-chloronicotinate.

This final product is a prime example of a drug-like building block, ready for coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or amide bond formation) to build the final Active Pharmaceutical Ingredient (API).

Conclusion

This compound is more than a simple chemical; it is a strategic asset in pharmaceutical synthesis. Its densely functionalized core provides a pre-packaged solution for creating diverse libraries of substituted pyridines, accelerating the discovery and development of new medicines. The protocols and insights provided here offer a robust framework for researchers and drug development professionals to harness the full potential of this versatile intermediate.

References

  • PubChem, National Center for Biotechnology Information. This compound. [Link]
  • Kopach, M. E., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry, 9, 2570–2578. [Link]
  • Gupton, B. F., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine.
  • Gupton, B. F.
  • Wang, H., & Chen, F. (2010). Progress in synthesis of the anti-AIDS drug nevirapine.
  • Gupton, B. F., et al. (2016). Lowcost, high yield synthesis of nevirapine.
  • Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). The Nitration of 6-Hydroxynicotinic Acid and Related Compounds. Journal of the Chemical Society, 2590-2592. [Link]
  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]
  • Sarex.
  • PubChemLite. This compound (C6H4N2O5). [Link]
  • Galyak, I., et al. (2021).

Sources

Application Note & Protocol: A Framework for the In Vitro Characterization of 5-Hydroxy-6-nitronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive framework for the initial in vitro characterization of 5-Hydroxy-6-nitronicotinic acid, a substituted pyridine derivative. Given the structural motifs—a hydroxyl group, a nitro group, and a nicotinic acid core—this compound presents a compelling profile for investigation into its antioxidant, anti-inflammatory, and cytotoxic properties. This guide is designed for researchers in drug discovery and cell biology, offering detailed, step-by-step protocols for a logical screening cascade. We emphasize the rationale behind experimental choices and the inclusion of critical controls to ensure data integrity and reproducibility. The protocols provided cover fundamental assays: cytotoxicity assessment using the MTT assay, antioxidant potential via the DPPH and ABTS radical scavenging assays, and anti-inflammatory activity through the inhibition of nitric oxide production in lipopolysaccharide-stimulated murine macrophages.

Introduction and Scientific Rationale

This compound (MW: 184.11 g/mol ) is a small organic molecule whose biological activities are not yet extensively documented.[1][2] Its chemical structure, however, provides a logical basis for a preliminary investigation into several key areas of bioactivity.

  • Nicotinic Acid Backbone: The parent molecule, nicotinic acid (Niacin/Vitamin B3), is a well-established modulator of various physiological processes, including lipid metabolism and inflammatory responses. Derivatives of nicotinic acid are of continuous interest in pharmaceutical research.[3]

  • Phenolic Hydroxyl Group: The presence of a hydroxyl group attached to the pyridine ring suggests potential antioxidant activity. Phenolic compounds are known to act as free radical scavengers by donating a hydrogen atom, a key mechanism in mitigating oxidative stress.

  • Nitro Group: The electron-withdrawing nitro group can significantly modulate the electronic properties of the molecule, potentially influencing its reactivity, binding affinity to biological targets, and metabolic stability. Some nitroaromatic compounds are known to have a range of biological effects, including antimicrobial and anti-inflammatory actions.[4]

Based on these structural features, a primary in vitro screening cascade should logically begin with assessing the compound's fundamental safety profile (cytotoxicity) before proceeding to investigate its potential therapeutic benefits (antioxidant and anti-inflammatory effects).

Overall Experimental Workflow

The logical progression of experiments is crucial for efficiently characterizing a novel compound. The following workflow ensures that foundational data (e.g., toxicity) informs the design and interpretation of subsequent functional assays.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Analysis Compound Acquire & Verify This compound StockSol Prepare 100 mM Stock Solution in DMSO Compound->StockSol SerialDil Prepare Serial Dilutions in 100% DMSO StockSol->SerialDil Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 & Sub-toxic Range SerialDil->Cytotoxicity Establish Safe Doses Antioxidant Antioxidant Assays (DPPH & ABTS) Cytotoxicity->Antioxidant Use Sub-toxic Doses AntiInflam Anti-inflammatory Assay (Nitric Oxide Inhibition) Cytotoxicity->AntiInflam Use Sub-toxic Doses Data Data Analysis Calculate IC50 / EC50 Antioxidant->Data AntiInflam->Data Report Interpretation & Reporting Data->Report

Caption: High-level workflow for in vitro characterization.

Compound Preparation and Handling

Accurate and reproducible results begin with proper compound handling. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.[5][6]

Protocol 3.1: Preparation of 100 mM Stock Solution

  • Weighing: Accurately weigh 1.84 mg of this compound (MW=184.11 g/mol ).

  • Dissolution: Add 100 µL of high-purity, sterile DMSO.

  • Solubilization: Vortex gently until the compound is completely dissolved.[7] If necessary, sonicate briefly in a water bath. Gentle warming to 37°C may also aid dissolution.[7]

  • Storage: Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 3.2: Serial Dilutions for Assays

  • Rationale: Preparing serial dilutions in 100% DMSO before diluting into aqueous assay buffers or media ensures that the final concentration of DMSO remains constant across all tested concentrations of the compound, isolating the effect of the compound from that of the solvent.[7][8]

  • Procedure: Perform serial dilutions (e.g., 1:2 or 1:10) from the 100 mM stock solution using 100% DMSO to create a range of intermediate stocks. For cell-based assays, these stocks are then diluted (typically 1:1000) into the cell culture medium to achieve the final desired concentrations. This keeps the final DMSO concentration at a non-toxic level (e.g., 0.1%).

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of living cells.[10]

G start Seed Cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 treat Treat with Compound (Varying Concentrations) incubate1->treat incubate2 Incubate 24-48h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize shake Shake Plate (15 min) solubilize->shake read Read Absorbance (570 nm) shake->read

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Materials:

  • Cell Line: RAW 264.7 murine macrophages (or other relevant cell line).

  • Complete Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution in sterile PBS, filtered.[11][12]

  • Solubilization Solution: 100% DMSO or 0.04 N HCl in isopropanol.

  • 96-well flat-bottom cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete growth medium.[13] Incubate for 12-24 hours at 37°C with 5% CO₂ to allow for cell adherence.[13]

  • Compound Treatment: Prepare final dilutions of this compound in complete medium from the DMSO intermediate stocks. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium.

    • Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Untreated Control: Cells in medium only.

      • Positive Control (for toxicity): Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank: Wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[14]

  • Formazan Formation: Incubate for 3-4 hours at 37°C.[11] During this time, viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100.

    • Plot % Cell Viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Antioxidant Capacity (DPPH & ABTS Assays)

Principle: These cell-free assays measure the radical scavenging ability of a compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): This stable free radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to a pale yellow hydrazine, causing a decrease in absorbance at ~517 nm.[15][16]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): The ABTS radical cation (ABTS•+) is a blue-green chromophore. Antioxidants reduce it back to its colorless neutral form, and the decrease in absorbance is measured at ~734 nm.[15][16] The ABTS assay is advantageous as it is soluble in both aqueous and organic solvents and is less affected by colored compounds.[15]

Table 1: Comparison of DPPH and ABTS Assays

FeatureDPPH AssayABTS Assay
Radical DPPH• (neutral radical)ABTS•+ (cation radical)
Wavelength ~517 nm~734 nm
Color Change Violet to Yellow/ColorlessBlue-Green to Colorless
Solvent Typically Methanol/EthanolAqueous or Organic Solvents
Advantages Simple, stable radicalApplicable to lipophilic & hydrophilic compounds
Disadvantages Potential interference from colored compoundsRadical must be pre-generated

Protocol 5.1: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol). Add 100 µL of the DPPH solution to each well.

  • Controls:

    • Blank: Methanol only.

    • Control: 100 µL Methanol + 100 µL DPPH solution.

    • Positive Control: A known antioxidant like Ascorbic Acid or Trolox.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[17]

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

Protocol 5.2: ABTS Radical Scavenging Assay

  • Radical Generation: Prepare the ABTS•+ radical solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark for 12-16 hours.[15][18]

  • Working Solution: Dilute the ABTS•+ solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

  • Assay Procedure: In a 96-well plate, add 10 µL of the test compound to 190 µL of the ABTS•+ working solution.[15]

  • Incubation: Incubate at room temperature for 6-10 minutes.[15][19]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Use the same formula as for the DPPH assay to calculate % Inhibition.

Protocol 3: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Principle: Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[20] Overproduction of NO is a hallmark of inflammation.[18] This assay measures the ability of the test compound to inhibit NO production by quantifying nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.[13][21]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT protocol (Protocol 4). After 24 hours, pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: After the pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[21]

  • Incubation: Incubate the plate for another 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell supernatant from each well for nitrite measurement. The remaining cells can be used for a parallel viability assay (MTT) to confirm that the observed NO inhibition is not due to cytotoxicity.[21]

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of supernatant.

    • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[21]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Calculate % NO Inhibition relative to the LPS-stimulated vehicle control.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ATCC. (n.d.). ATCC Primary Cell Culture Guide. (PDF version).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ResearchGate. (2025). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells.
  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiments?.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca.
  • MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • YouTube. (2022). DMSO biochemistry.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity....
  • PubMed Central. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • PubMed Central. (n.d.). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative.
  • MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension....
  • ChemBK. (2024). 2-HYDROXY-5-NITRONICOTINIC ACID.
  • LookChem. (n.d.). Cas 6635-31-0,6-Hydroxy-5-nitronicotinic acid.

Sources

Application Notes and Protocols for Investigating 5-Hydroxy-6-nitronicotinic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of 5-Hydroxy-6-nitronicotinic Acid

This compound is a pyridine derivative with a chemical structure suggestive of potential biological activity.[1][2] The presence of a hydroxyl group and a nitro group on the nicotinic acid scaffold hints at possible roles in various cellular processes.[3][4] Nicotinic acid and its derivatives are known to have diverse pharmacological effects.[5][6] While direct biological data for this compound is limited, its structural motifs, particularly the nitro group, suggest it may participate in redox modulation or act as an enzyme inhibitor.

These application notes provide a comprehensive guide for researchers to investigate the potential bioactivity of this compound in two key areas of cellular function: enzyme inhibition and oxidative stress. The protocols are designed to be robust and self-validating, enabling researchers to generate reliable data and uncover the compound's mechanism of action.

Part 1: Investigating this compound as a Potential Enzyme Inhibitor

The structural similarity of this compound to known bioactive molecules suggests it may act as an inhibitor of specific enzymes. For instance, many enzyme inhibitors possess aromatic rings and functional groups capable of interacting with active sites. This section outlines a comprehensive workflow to screen for and characterize the potential inhibitory effects of this compound on a target enzyme in a cell-based assay format.

Scientific Rationale

Enzyme inhibition assays are fundamental in drug discovery for identifying compounds that can modulate the activity of disease-relevant enzymes.[7] A cell-based assay provides a more physiologically relevant context compared to a purely biochemical assay, as it accounts for cell permeability, metabolism, and potential off-target effects.[8][9] The following protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a chosen target enzyme expressed in a suitable cell line.

Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare 5-Hydroxy-6- nitronicotinic acid stock treatment Treat cells with serial dilutions of compound prep_compound->treatment prep_cells Culture and seed target cells prep_cells->treatment incubation Incubate for defined period treatment->incubation lysis Lyse cells incubation->lysis assay_run Perform enzyme activity assay (e.g., using a fluorogenic substrate) lysis->assay_run data_acq Measure signal (e.g., fluorescence) assay_run->data_acq data_analysis Calculate % inhibition and determine IC50 data_acq->data_analysis G compound This compound cell Cellular Environment compound->cell antioxidants Antioxidant Defense (e.g., GSH) compound->antioxidants Antioxidant effect (?) ros Reactive Oxygen Species (ROS) cell->ros Pro-oxidant effect (?) ros->antioxidants Neutralization damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->damage Damage stress_response Oxidative Stress Response damage->stress_response

Figure 2: Hypothesized role of this compound in modulating cellular oxidative stress.

Protocol 2.1: Measurement of Intracellular ROS

This protocol utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. [10] 1. Materials and Reagents:

  • This compound

  • DCFH-DA probe

  • Cell line (e.g., HaCaT, HepG2)

  • Cell culture medium

  • PBS

  • Hydrogen peroxide (H₂O₂) as a positive control

  • 96-well clear-bottom black plates

2. Experimental Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control and a positive control (H₂O₂).

  • After treatment, wash the cells with PBS.

  • Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. [10] 3. Data Analysis:

  • Calculate the fold change in fluorescence intensity relative to the vehicle-treated control cells. An increase in fluorescence indicates an increase in intracellular ROS.

ParameterDescription
Cell Line A cell line susceptible to oxidative stress is recommended.
Compound Concentrations A range from low µM to high µM should be tested.
DCFH-DA Concentration Typically 5-10 µM, but should be optimized.
Controls Vehicle (DMSO) and a known ROS inducer (e.g., H₂O₂).
Protocol 2.2: Lipid Peroxidation Assay (TBARS Assay)

This assay measures malondialdehyde (MDA), a major byproduct of lipid peroxidation. [11][12] 1. Materials and Reagents:

  • This compound

  • Cell line

  • Cell culture medium

  • PBS

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • MDA standard

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

2. Experimental Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the ROS assay.

  • After treatment, harvest the cells and prepare a cell lysate.

  • Add BHT to the lysate to prevent sample oxidation.

  • Precipitate proteins using TCA.

  • Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.

  • Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.

  • Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

3. Data Analysis:

  • Express the results as nmol of MDA per mg of protein. An increase in MDA levels indicates increased lipid peroxidation.

Trustworthiness and Self-Validation

To ensure the reliability of the data generated from these protocols, the following considerations are essential:

  • Cytotoxicity Assessment: Always perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cell death.

  • Multiple Assays: Use orthogonal assays to confirm findings. For example, if an increase in ROS is observed, confirm this with a different ROS-sensitive probe.

  • Appropriate Controls: The inclusion of positive and negative controls is critical for interpreting the results.

  • Dose-Response and Time-Course Studies: These are necessary to understand the potency and kinetics of the compound's effects.

Conclusion

These detailed application notes and protocols provide a robust framework for the initial investigation of the biological activities of this compound. By systematically evaluating its potential as an enzyme inhibitor and its impact on cellular oxidative stress, researchers can begin to elucidate the compound's mechanism of action and its potential for further development in various research and therapeutic areas.

References

  • protocols.io. (2024, October 9). ROS Measurement Using CellROX. [Link]
  • PubChem. This compound. [Link]
  • MDPI. (2020). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 9(5), 482. [Link]
  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link]
  • BMG LABTECH. Cellular antioxidant activity assay & cytotoxicity. [Link]
  • National Institutes of Health. (2018). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Oxidative Medicine and Cellular Longevity, 2018, 1240283. [Link]
  • Eaton, J. B., Kassner, M., Tang, N., Petit, J. L., Meurice, N., Yin, H. H., & Whiteaker, P. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLOS ONE, 17(2), e0263594. [Link]
  • Reaction Biology. (2022, May 11).
  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]
  • National Institutes of Health. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLOS ONE, 5(10), e13257. [Link]
  • PubMed. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 47, 591-622. [Link]
  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]
  • National Institutes of Health. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Molecules and Cells, 41(10), 875–883. [Link]
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(13), 5104. [Link]
  • National Institutes of Health. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 232. [Link]
  • PubMed. (2017). Cell-Based Assays Using Derived Human-Induced Pluripotent Cells in Drug Discovery and Development. Methods in Molecular Biology, 1593, 1-10. [Link]

Sources

Application Notes & Protocols: 5-Hydroxy-6-nitronicotinic Acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, materials scientists, and chemical engineers on the utilization of 5-Hydroxy-6-nitronicotinic acid as a functional organic building block in materials science. While direct applications of this specific molecule are nascent, its structural attributes—a rigid pyridine core, a carboxylate group for metal coordination, and strategically placed hydroxyl and nitro functional groups—present significant opportunities for designing advanced materials. This document outlines the synthesis of the ligand and proposes a detailed protocol for its use in the solvothermal synthesis of a novel, functionalized Metal-Organic Framework (MOF). We delve into the scientific rationale behind the proposed protocols, methods for characterization, and the potential downstream applications of the resulting materials in areas such as catalysis, gas sorption, and sensing.

Introduction to this compound

This compound, systematically named 5-hydroxy-6-nitropyridine-3-carboxylic acid, is a substituted pyridine derivative.[1] Its molecular structure is notable for the presence of three distinct functional groups: a carboxylic acid, a hydroxyl group, and a nitro group, appended to a pyridine ring. This unique combination of functionalities makes it a highly promising, yet underexplored, candidate for the rational design of functional materials.

The carboxylic acid group provides a primary coordination site for metal ions, a fundamental requirement for constructing coordination polymers and Metal-Organic Frameworks (MOFs). The hydroxyl and nitro groups can serve multiple roles: they can act as secondary coordination sites, modulate the electronic properties of the final material, or serve as active sites for post-synthetic modification, catalysis, or selective analyte binding.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 5-hydroxy-6-nitropyridine-3-carboxylic acid [1]
CAS Number 59288-43-6 [1][2]
Molecular Formula C₆H₄N₂O₅ [1][2]
Molecular Weight 184.11 g/mol [1][2]
Appearance Light yellow to yellow powder/crystal [3]

| Key Functional Groups | Carboxylic Acid, Hydroxyl, Nitro, Pyridine N-heterocycle | N/A |

Rationale for Application in Metal-Organic Frameworks (MOFs)

MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[4] The choice of the organic ligand is paramount as it dictates the topology, porosity, and functionality of the resulting framework. This compound is an exemplary candidate for a functional MOF linker for the following reasons:

  • Coordination Versatility: The carboxylate group is a classic binding site for forming robust coordination bonds with a wide range of metal centers (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺, Fe³⁺). The pyridine nitrogen and the adjacent hydroxyl group can also participate in metal coordination, potentially leading to higher connectivity and framework stability.

  • In-built Functionality: The nitro group is strongly electron-withdrawing and can create electron-deficient regions within the MOF pores. This property is highly desirable for applications in selective adsorption of electron-rich molecules or for heterogeneous catalysis where the framework can act as a Lewis acid.[4]

  • Post-Synthetic Modification (PSM) Potential: The nitro group can be chemically reduced to an amine group, and the hydroxyl group can be further functionalized. This allows for the properties of the MOF to be fine-tuned after its initial synthesis, opening pathways to a wider range of applications.

  • Structural Rigidity: The aromatic pyridine core provides rigidity, which is crucial for forming stable, porous structures that do not collapse upon solvent removal.

Ligand Synthesis Protocol: Nitration of 5-Hydroxynicotinic Acid

The direct synthesis of this compound is not widely published. However, a reliable synthesis can be adapted from the established nitration protocols for its isomer, 6-Hydroxy-5-nitronicotinic acid, which involves the nitration of 6-hydroxynicotinic acid.[5][6] This protocol outlines the analogous synthesis starting from 5-hydroxynicotinic acid.

Materials and Reagents
  • 5-Hydroxynicotinic acid (≥98%)

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Methanol

  • Ice Bath

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Büchner funnel and filter paper

Step-by-Step Protocol

⚠️ SAFETY PRECAUTION: This procedure involves highly corrosive and oxidizing acids. Work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Reaction Setup: In a 250 mL round-bottom flask, add 5.0 g of 5-hydroxynicotinic acid.

  • Acid Mixture Preparation: In a separate beaker cooled in an ice bath, slowly and carefully add 15 mL of concentrated sulfuric acid to 15 mL of fuming nitric acid.

    • Causality: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Cooling is essential to control the exothermic reaction.

  • Nitration Reaction: Slowly add the cold acid mixture to the flask containing 5-hydroxynicotinic acid while stirring. After the addition is complete, heat the mixture to 50-60°C and maintain this temperature for 4-6 hours.

    • Causality: Moderate heating provides the necessary activation energy for the electrophilic aromatic substitution to occur on the electron-rich pyridine ring. The nitro group is directed to the 6-position, which is ortho to the activating hydroxyl group.

  • Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it slowly over a beaker containing ~200 g of crushed ice with constant stirring.

    • Causality: Pouring the acidic mixture onto ice rapidly cools and dilutes the reaction, causing the organic product, which is insoluble in the cold aqueous acidic solution, to precipitate out.

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water (3 x 50 mL) and cold methanol (2 x 20 mL) to remove residual acids and impurities.

  • Drying: Dry the product under vacuum at 60°C overnight. The expected product is this compound as a light-yellow solid.

Workflow Diagram

G cluster_prep Acid Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Product Isolation HNO3 Fuming HNO₃ Mix Prepare Nitrating Mixture (Ice Bath) HNO3->Mix H2SO4 Conc. H₂SO₄ H2SO4->Mix React Add Acid Mixture & Heat to 50-60°C (4-6h) Mix->React Start 5-Hydroxynicotinic Acid Start->React Quench Quench on Ice React->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with H₂O & MeOH Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Final Product: This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Application Protocol: Solvothermal Synthesis of a Zn-based MOF

This protocol describes a general method for synthesizing a novel Metal-Organic Framework using this compound as the organic linker and zinc nitrate as the metal source.

Materials and Reagents
  • This compound (synthesized as per Section 3)

  • Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] (≥99%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol, anhydrous

  • 20 mL Scintillation vials or Teflon-lined autoclave

  • Programmable oven

  • Centrifuge

Step-by-Step Protocol
  • Precursor Solution: In a 20 mL scintillation vial, dissolve 36.8 mg (0.2 mmol) of this compound and 89.2 mg (0.3 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

    • Causality: DMF is a high-boiling point polar aprotic solvent that effectively dissolves both the organic linker and the metal salt, facilitating a homogeneous reaction mixture. A slight excess of the metal salt is often used to promote the formation of the desired framework.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Tightly cap the vial and place it in a programmable oven. Heat the oven to 120°C over 2 hours and hold at this temperature for 48 hours.

    • Causality: The elevated temperature and pressure (solvothermal conditions) provide the energy required for the deprotonation of the carboxylic acid and the coordination reaction between the linker and the metal ions, leading to the slow crystallization of the MOF.

  • Cooling: Program the oven to cool down to room temperature over 12 hours.

    • Causality: Slow cooling is critical for obtaining well-defined, single crystals suitable for structural analysis. Rapid cooling can lead to the formation of amorphous powders or microcrystalline material.

  • Isolation: After cooling, crystalline product should be visible at the bottom of the vial. Carefully decant the mother liquor.

  • Washing and Solvent Exchange: Add 10 mL of fresh DMF to the vial, cap, and let it sit for 12 hours. Decant and repeat this step twice more. Then, perform the same washing procedure with anhydrous ethanol (3 x 10 mL over 36 hours).

    • Causality: This crucial step removes unreacted starting materials and solvent molecules (DMF) trapped within the pores of the MOF. Exchanging DMF with a more volatile solvent like ethanol is necessary before activation.

  • Activation: After the final ethanol wash, decant the solvent and dry the sample under dynamic vacuum at 150°C for 12 hours. This process, known as "activation," removes all guest solvent molecules from the pores, making the internal surface area accessible.

Characterization Workflow

The successful synthesis of the MOF must be confirmed through a series of analytical techniques.

G cluster_char Material Characterization MOF Activated MOF Sample PXRD Powder X-ray Diffraction (PXRD) Confirms crystallinity & phase purity MOF->PXRD FTIR FT-IR Spectroscopy Verifies linker incorporation MOF->FTIR TGA Thermogravimetric Analysis (TGA) Assesses thermal stability MOF->TGA Sorption Gas Sorption (N₂ @ 77K) Measures surface area & porosity MOF->Sorption

Caption: Standard workflow for the characterization of a newly synthesized MOF.

  • Powder X-ray Diffraction (PXRD): Compare the experimental diffraction pattern to simulated patterns if single-crystal data is available, or to confirm the formation of a new crystalline phase.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirm the presence of the linker in the final material. Look for the disappearance of the carboxylic acid C=O stretch (~1700 cm⁻¹) and the appearance of asymmetric and symmetric carboxylate stretches (~1610 and ~1400 cm⁻¹), indicating coordination to the metal center.

  • Thermogravimetric Analysis (TGA): Heat the sample under an inert atmosphere to determine the temperature at which the framework decomposes, providing a measure of its thermal stability.

  • Gas Sorption Analysis: Perform nitrogen adsorption-desorption measurements at 77 K to determine the BET surface area, pore volume, and pore size distribution, confirming the material's permanent porosity.

Potential Downstream Applications

A MOF synthesized with this compound would possess unique functionalities lending itself to several advanced applications:

  • Heterogeneous Catalysis: The electron-deficient pyridine ring and the potential for open metal sites could make the material an effective Lewis acid catalyst for various organic transformations.

  • Selective Gas Adsorption: The specific size and chemical environment of the pores could be tuned for the selective capture of gases like CO₂ or volatile organic compounds (VOCs).

  • Chemical Sensing: The nitro groups could interact with specific analytes, causing a detectable change in the MOF's photoluminescent or electronic properties, forming the basis of a chemical sensor.[7][8]

References

  • PubChem. This compound.
  • LookChem. Cas 6635-31-0,6-Hydroxy-5-nitronicotinic acid. [Link]
  • Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). The Nitration of 6-Hydroxynicotinic Acid and Related Compounds. Journal of the Chemical Society, 2590-2592. [Link]
  • Organic Syntheses Procedure. Nicotinic acid, 6-hydroxy-. [Link]
  • PubChem. 5-Nitronicotinic acid.
  • Calero, H. L., et al. (2020). Novel metal–organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H2 purification capabilities. CrystEngComm, 22(34), 5645-5653. [Link]
  • ResearchGate.
  • Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry.
  • Semantic Scholar.

Sources

Application Notes and Protocols for the Crystallization of 5-Hydroxy-6-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the crystallization of 5-Hydroxy-6-nitronicotinic acid (CAS 59288-43-6), a key intermediate in pharmaceutical and agrochemical research.[1][2][3][4] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to achieve high purity and desirable crystal morphology of the target compound. This document elucidates the foundational principles of crystallization, proposes a systematic approach to solvent selection, and details various crystallization techniques, including cooling crystallization, anti-solvent addition, and pH-controlled crystallization. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific needs.

Introduction: The Critical Role of Crystallization

This compound is a polar organic molecule with the chemical formula C₆H₄N₂O₅ and a molecular weight of 184.11 g/mol .[1][3] Its structure, featuring a pyridine ring substituted with hydroxyl, nitro, and carboxylic acid functional groups, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).

Crystallization is a paramount purification technique in the pharmaceutical industry, offering the ability to isolate a compound in a highly pure form.[5][6] The crystalline form of an API can significantly impact its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, controlling the crystallization process is crucial for ensuring product quality and performance. This guide provides a systematic approach to developing a robust crystallization process for this compound.

Physicochemical Properties and Solvent Selection Rationale

A successful crystallization process begins with the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[6][7] The principle of "like dissolves like" is a fundamental guide in solvent selection.[5][7] Given the polar nature of this compound, polar solvents are the primary candidates for investigation.

Table 1: Predicted Physicochemical Properties and Solvent Considerations for this compound

PropertyValue/ConsiderationImplication for Crystallization
Molecular Formula C₆H₄N₂O₅[1][3]Indicates a high degree of functionality.
Molecular Weight 184.11 g/mol [1][3]A moderate molecular weight for a small molecule.
Functional Groups Hydroxyl (-OH), Nitro (-NO₂), Carboxylic Acid (-COOH), Pyridine RingThese polar groups suggest solubility in polar solvents like water, alcohols, and DMF/DMSO.
Predicted pKa -1.53±0.10[3]The carboxylic acid is expected to be acidic, allowing for pH-dependent solubility.
Predicted Boiling Point 572.4±50.0 °C[3]High boiling point suggests thermal stability at typical crystallization temperatures.
General Solubility Expected to be soluble in polar protic and aprotic solvents; sparingly soluble in non-polar solvents.A solvent screen with a range of polar solvents is recommended.
Recommended Solvent Screening Protocol

A systematic solvent screen is the most effective method to identify a suitable crystallization solvent.

Protocol 1: Solvent Screening

  • Preparation: Place a small, accurately weighed amount (e.g., 10-20 mg) of this compound into several vials.

  • Solvent Addition: To each vial, add a different solvent from the list in Table 2 in small, measured increments (e.g., 0.1 mL) at room temperature. Stir or sonicate after each addition.

  • Room Temperature Solubility: Record the volume of solvent required to completely dissolve the compound at room temperature. If the compound is insoluble or sparingly soluble, proceed to the next step.

  • Hot Solubility: For solvents that did not readily dissolve the compound at room temperature, heat the mixture to the solvent's boiling point. Continue adding the solvent in small increments until the solid dissolves completely.

  • Cooling and Observation: Allow the hot, saturated solutions to cool slowly to room temperature, and then further cool in an ice bath. Observe for crystal formation.

  • Evaluation: An ideal solvent will dissolve the compound completely at an elevated temperature but will result in significant crystal precipitation upon cooling.

Table 2: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Protic Solvents Water, Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the analyte.
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Can solvate the polar functional groups.
Ester Solvents Ethyl AcetateIntermediate polarity.
Non-polar Solvents Toluene, HeptaneLikely to be poor solvents, but useful as anti-solvents.

Crystallization Techniques and Protocols

Based on the physicochemical properties of this compound, the following crystallization techniques are recommended.

Cooling Crystallization

This is the most common crystallization technique and is suitable when a solvent with a significant temperature-dependent solubility profile is identified.

Protocol 2: Cooling Crystallization

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger, more well-defined crystals, insulate the flask to slow the cooling rate.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of precipitated crystals.

  • Crystal Harvesting: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Cooling_Crystallization cluster_workflow Cooling Crystallization Workflow A Dissolve in Hot Solvent B Hot Filtration (Optional) A->B Remove Insolubles C Slow Cooling to Room Temperature A->C If no insolubles B->C D Further Cooling (Ice Bath) C->D Induce Precipitation E Vacuum Filtration D->E Isolate Crystals F Wash with Cold Solvent E->F Remove Impurities G Dry Crystals F->G Final Product

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Addition Crystallization

This technique is useful when the compound is highly soluble in a particular solvent, even at low temperatures. An anti-solvent is a solvent in which the compound is insoluble but is miscible with the primary solvent.[8][9][10]

Protocol 3: Anti-Solvent Addition Crystallization

  • Dissolution: Dissolve the this compound in a minimum amount of a good solvent (e.g., DMF or DMSO) at room temperature.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water or heptane) to the solution with stirring until turbidity is observed.

  • Crystal Growth: Add a small amount of the good solvent to redissolve the precipitate, and then allow the solution to stand undisturbed for slow crystallization.

  • Crystal Harvesting and Washing: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.

Anti_Solvent_Crystallization cluster_workflow Anti-Solvent Crystallization Workflow A Dissolve in Good Solvent B Slowly Add Anti-Solvent A->B C Observe Turbidity B->C Decrease Solubility D Induce Crystal Growth C->D Controlled Precipitation E Isolate, Wash, and Dry Crystals D->E Final Product

Caption: Workflow for Anti-Solvent Addition.

pH-Controlled Crystallization in Aqueous Media

The presence of a carboxylic acid and a phenolic hydroxyl group makes the solubility of this compound highly dependent on pH. This property can be exploited for crystallization from aqueous solutions.[11][12]

Protocol 4: pH-Controlled Crystallization

  • Dissolution in Base: Suspend the crude this compound in water and add a base (e.g., dilute NaOH or NH₄OH) dropwise until the solid completely dissolves, forming the corresponding salt.

  • Filtration: Filter the solution to remove any base-insoluble impurities.

  • Acidification: Slowly add an acid (e.g., dilute HCl or acetic acid) to the clear solution with stirring. The this compound will precipitate as the pH decreases.

  • Controlled Precipitation: Monitor the pH and the rate of acid addition to control the particle size and morphology of the precipitate. Slow addition generally favors the formation of larger crystals.

  • Crystal Harvesting and Washing: Collect the crystals by vacuum filtration, wash with cold water to remove any residual salts, and dry under vacuum.

pH_Controlled_Crystallization cluster_workflow pH-Controlled Crystallization Workflow A Suspend in Water B Add Base to Dissolve (Form Salt) A->B C Filter Insoluble Impurities B->C D Slowly Add Acid C->D Adjust pH E Precipitation of Pure Compound D->E Neutralization F Isolate, Wash, and Dry Crystals E->F

Caption: Workflow for pH-Controlled Crystallization.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No Crystals Form Upon Cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Evaporate some of the solvent and attempt to cool again.- Try anti-solvent addition or pH-controlled crystallization.
Oiling Out The boiling point of the solvent is too close to the melting point of the compound.- Use a lower boiling point solvent.- Ensure the compound is fully dissolved before cooling.
Poor Crystal Quality (e.g., needles, powder) Rapid cooling or high supersaturation.- Slow down the cooling rate.- Reduce the concentration of the solution.- Consider vapor diffusion for growing single crystals.
Low Yield The compound has significant solubility in the cold solvent.- Ensure the solution is cooled sufficiently.- Minimize the amount of solvent used for washing.- Consider a different solvent system.

Conclusion

The crystallization of this compound can be effectively achieved through systematic solvent screening and the application of appropriate crystallization techniques. Cooling crystallization, anti-solvent addition, and pH-controlled crystallization are all viable methods, with the optimal choice depending on the specific impurities and desired crystal attributes. The protocols and guidelines presented in this document provide a solid foundation for developing a robust and scalable crystallization process for this important chemical intermediate.

References

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]
  • Quora. (2016, July 1). How to crystallize organic compounds. [Link]
  • University of Chemistry and Technology, Prague. (n.d.). 3.3.
  • University of California, Irvine. (n.d.).
  • Mettler Toledo. (n.d.).
  • Crystal Growth & Design. (2022, April 20).
  • Google Patents. (n.d.).
  • University of Missouri–St. Louis. (n.d.). 4.
  • Crystal Growth & Design. (2022, April 20).
  • ACS Publications. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (2023, July 2). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
  • LookChem. (n.d.).
  • ChemBK. (2024, April 9). 3-nitropyridine-2-carboxylic acid. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • PubChem. (n.d.). 6-Hydroxy-5-nitropyridine-3-carboxylic acid. [Link]
  • ChemWhat. (n.d.). 5-Hydroxy-6-nitropyridine-3-carboxylic acid CAS#: 59288-43-6. [Link]
  • European Patent Office. (n.d.). EP 2428505 B1 - Process for producing pyridine carboxylic acids. [Link]
  • National Institutes of Health. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

Sources

Derivatization of 5-Hydroxy-6-nitronicotinic acid for enhanced activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Derivatization of 5-Hydroxy-6-nitronicotinic Acid for Enhanced Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a substituted pyridine scaffold possessing multiple functional groups amenable to chemical modification. Its inherent structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a nitro group, presents a unique opportunity for systematic derivatization to optimize its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive framework for the strategic chemical modification of this scaffold. We delve into the rationale behind targeting each functional group, offering detailed, field-proven protocols for esterification, amidation, bioisosteric replacement of the carboxylic acid, modification of the phenolic hydroxyl, and reduction of the nitro group for further functionalization. Additionally, an advanced protocol for C-C bond formation via Suzuki-Miyaura cross-coupling on a halogenated analog is presented to facilitate extensive Structure-Activity Relationship (SAR) studies. Each protocol is designed as a self-validating system, supported by explanations of the underlying chemical principles and guidance for the characterization and biological evaluation of the resulting derivatives.

Introduction: The Rationale for Derivatization

The process of drug discovery is a multi-parameter optimization challenge. A lead compound, while demonstrating initial promise, often possesses liabilities that hinder its development. These can include poor solubility, low membrane permeability, rapid metabolism, or off-target toxicity.[1] this compound (PubChem CID: 18357439)[2] serves as an exemplary starting scaffold, rich in functionality. However, the ionizable carboxylic acid and polar hydroxyl group can limit passive diffusion across cell membranes, while the nitro group, though a common pharmacophore, can sometimes be associated with toxicity through metabolic reduction.[3][4]

Derivatization is the cornerstone of medicinal chemistry, employed to systematically address these liabilities. By modifying the functional groups of this compound, a researcher can:

  • Improve Pharmacokinetics (ADME): Enhance absorption and cell permeability by masking polar groups (prodrug strategy), improve metabolic stability by replacing labile moieties, and alter distribution characteristics.[5][6]

  • Enhance Pharmacodynamics: Introduce new hydrogen bond donors/acceptors or hydrophobic moieties to increase target affinity and specificity.

  • Reduce Toxicity: Modify or replace functional groups associated with adverse effects, such as the potential for the nitro group to form reactive intermediates.[3]

This document outlines the primary strategies for modifying this scaffold, providing both the "how" and the "why" for each approach.

G cluster_cooh Carboxylic Acid Modification cluster_oh Phenolic -OH Modification cluster_no2 Nitro Group Modification cluster_ring Pyridine Ring Modification parent This compound ester Esterification (Prodrugs) parent->ester amide Amidation (Stability) parent->amide bioisostere Bioisosteric Replacement (e.g., Tetrazole) parent->bioisostere alkylation O-Alkylation (Ethers) parent->alkylation acylation O-Acylation (Esters) parent->acylation reduction Reduction to Amine parent->reduction suzuki Suzuki Coupling (C-C Bond Formation) parent->suzuki (via halogenated analog) amine_deriv Amine Derivatization reduction->amine_deriv

Caption: Overview of derivatization strategies for this compound.

Strategic Derivatization Approaches

The choice of derivatization strategy should be hypothesis-driven, aimed at addressing a specific molecular challenge.

Modification of the Carboxylic Acid Group (-COOH)

The carboxylic acid is often critical for target binding via ionic or hydrogen bond interactions but is typically ionized at physiological pH, hindering cell permeability.[7][8]

  • Esterification (Prodrug Approach): Converting the carboxylic acid to an ester masks its polarity, increasing lipophilicity and facilitating passive diffusion across cell membranes.[8] Inside the cell, endogenous esterases can hydrolyze the ester back to the active carboxylic acid.[6] This is a widely used and effective prodrug strategy.[5][9]

  • Amidation: Amides are generally more metabolically stable than esters and can introduce an additional hydrogen bond donor, potentially altering target interactions. This modification can significantly improve the pharmacokinetic profile of a compound.[10]

  • Bioisosteric Replacement (Tetrazole): Bioisosteres are functional groups with similar physicochemical properties. Tetrazole is a well-established bioisostere for carboxylic acid.[11][12] It mimics the acidic proton and charge distribution of a carboxylate but offers improved metabolic stability (less susceptible to glucuronidation) and can enhance oral bioavailability due to increased lipophilicity.[11][13]

Modification of the Phenolic Hydroxyl Group (-OH)

The phenolic hydroxyl group is a versatile hydrogen bond donor and acceptor. Its modification can impact solubility, target binding, and metabolism.

  • O-Alkylation (Ether Formation): Converting the phenol to an ether removes its hydrogen-bonding donor capability and its acidic proton, which can increase metabolic stability against phase II conjugation and alter target binding.

  • O-Acylation (Ester Formation): Acylation of the phenol creates a phenylester, which can also function as a prodrug that is cleaved by intracellular esterases. This strategy can be used to improve bioavailability.[14]

Modification of the Nitro Group (-NO2)

The nitro group is a strong electron-withdrawing group that significantly influences the electronics of the pyridine ring. While it can be a key pharmacophore, it can also be a metabolic liability.[3][4]

  • Reduction to an Amine: The most significant modification is the reduction of the nitro group to an aniline derivative. This completely changes the electronic properties of the molecule (from electron-withdrawing to electron-donating) and introduces a new, highly versatile synthetic handle. The resulting primary amine can be further derivatized via acylation, sulfonylation, or reductive amination to build a library of analogs for SAR exploration.

C-C Bond Formation on the Pyridine Ring (Advanced)
  • Suzuki-Miyaura Cross-Coupling: To explore the steric and electronic requirements around the pyridine core, C-C bond formation is an invaluable tool. While the parent molecule is not directly amenable, starting with or converting to a halogenated analog (e.g., 5-bromo-6-hydroxynicotinic acid) allows for palladium-catalyzed Suzuki-Miyaura coupling.[15] This reaction enables the introduction of a wide variety of aryl and heteroaryl groups, providing a powerful method for expanding the chemical space and optimizing activity.[16][17]

workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation start Select Derivatization Strategy synthesis Perform Synthesis (Protocol 3.X) start->synthesis workup Reaction Work-up & Crude Purification synthesis->workup purify Final Purification (e.g., Chromatography, Recrystallization) workup->purify char Structural Confirmation (NMR, LC-MS) purify->char purity Purity Analysis (HPLC >95%) char->purity assay Biological Activity Screening purity->assay data Data Analysis (IC50/EC50 Determination) assay->data data->start Iterate / Optimize

Caption: A generalized experimental workflow for synthesis, validation, and evaluation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: Esterification of the Carboxylic Acid (Fischer Esterification)

This protocol describes the synthesis of the methyl ester as an example. It can be adapted for other simple alcohols.

  • Rationale: This acid-catalyzed reaction is a classic and reliable method for converting carboxylic acids to esters using an excess of alcohol as both reactant and solvent.[18][19]

  • Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH), anhydrous (20-30 mL per gram of starting material)

    • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq) or Thionyl chloride (SOCl₂) (2.0 eq)[20]

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add concentrated sulfuric acid (or SOCl₂ dropwise).[20] Caution: Exothermic reaction.

    • Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 6-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Carefully dilute the residue with cold water and neutralize with saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the product by column chromatography on silica gel or recrystallization.

Protocol 3.2: Amidation of the Carboxylic Acid

This protocol involves a two-step process via an activated acyl chloride intermediate.

  • Rationale: Direct amidation requires high temperatures. A more controlled, higher-yielding approach is the activation of the carboxylic acid, commonly with thionyl chloride or oxalyl chloride, followed by reaction with the desired amine.[18]

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • A catalytic amount of N,N-Dimethylformamide (DMF) (for oxalyl chloride)

    • Desired amine (e.g., benzylamine, morpholine) (2.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, ~1.1 eq)

  • Procedure:

    • Step 1: Acyl Chloride Formation. Suspend this compound in anhydrous DCM. Add a catalytic drop of DMF if using oxalyl chloride.

    • Add SOCl₂ or (COCl)₂ dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the suspension becomes a clear solution and gas evolution stops.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.

    • Step 2: Amide Formation. Dissolve the desired amine in anhydrous DCM in a separate flask and cool to 0 °C.

    • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.

    • Quench the reaction with water. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (if excess amine is present), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude amide by column chromatography or recrystallization.

Protocol 3.3: Reduction of the Nitro Group
  • Rationale: Catalytic hydrogenation is a clean and effective method for reducing aromatic nitro groups to amines. Alternative reagents like tin(II) chloride or zinc dust can also be used.[21]

  • Materials:

    • This compound derivative (1.0 eq)

    • Palladium on carbon (Pd/C), 10% w/w (5-10 mol%)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Procedure:

    • Dissolve or suspend the nitro compound in MeOH in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

    • Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.

    • Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature for 4-24 hours.

    • Monitor the reaction by LC-MS for the disappearance of starting material.

    • Once complete, carefully purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with fresh solvent.

    • Concentrate the filtrate under reduced pressure to yield the amine product, which can be used directly or purified further if necessary.

Protocol 3.4: Suzuki-Miyaura Coupling of a Halogenated Analog

This protocol is adapted for a hypothetical 5-bromo-6-hydroxynicotinic acid, demonstrating the introduction of a phenyl group.

  • Rationale: This palladium-catalyzed cross-coupling reaction is a powerful method for C-C bond formation with high functional group tolerance.[15][17] It requires a halogenated pyridine ring as a starting point.

  • Materials:

    • 5-Bromo-6-hydroxynicotinic acid (1.0 eq)

    • Phenylboronic acid (1.2-1.5 eq)

    • Palladium catalyst, e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)

    • Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)[15]

    • Solvent system, e.g., 1,4-Dioxane/Water or DMF

  • Procedure:

    • To a dry Schlenk flask, add the 5-bromo-6-hydroxynicotinic acid, phenylboronic acid, and base.

    • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat three times.

    • Under the inert atmosphere, add the palladium catalyst and degassed solvent.

    • Heat the mixture in a preheated oil bath to 80-100 °C and stir vigorously for 8-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with water and acidify to pH 3-4 with 1M HCl to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • If the product is not a solid, perform an extractive work-up with ethyl acetate.

    • Purify the crude product by column chromatography or recrystallization.

Characterization and Data Presentation

All synthesized derivatives must be rigorously characterized to confirm their structure and purity.

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the identity of the new compound.

  • Purity Analysis: Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or LC-MS, with a target purity of >95% for biological testing.

Table 1: Expected Physicochemical Properties of Derivatives
Derivative Type Parent Compound Methyl Ester Benzylamide Tetrazole Bioisostere Reduced Amine
Modification Site --COOH-COOH-COOH-NO₂
Expected cLogP Change BaselineIncreaseSignificant IncreaseModerate IncreaseDecrease
Expected pKa Change Acidic (~4-5)NeutralNeutralAcidic (~5-6)Basic
Primary Purpose ScaffoldProdrug / PermeabilityStability / SARBioisostere / StabilityNew Synthetic Handle

Biological Activity Assessment

After synthesis and characterization, the new derivatives must be tested to determine if the intended enhancement of activity was achieved.

Protocol 5.1: General Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Rationale: Before assessing specific biological activity, it is crucial to determine the cytotoxicity of the new compounds to establish a suitable concentration range for further experiments.[22]

  • Procedure:

    • Seed a relevant cell line in a 96-well plate at an appropriate density and allow cells to adhere overnight.

    • Prepare serial dilutions of the test compounds (and the parent compound as a control) in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the CC₅₀ (concentration causing 50% cytotoxicity).

Following cytotoxicity assessment, compounds can be advanced to specific target-based or phenotypic assays relevant to the therapeutic area of interest. The activity (e.g., IC₅₀ or EC₅₀) of each derivative should be compared directly to that of the parent this compound to quantify the impact of the chemical modification.

Conclusion

The derivatization of this compound offers a wealth of opportunities to tune its biological and physicochemical properties. The strategies and protocols outlined in this guide provide a robust starting point for researchers to systematically explore the chemical space around this versatile scaffold. By applying these methods—from simple prodrug formations to advanced C-C couplings—and validating the results with rigorous characterization and biological testing, scientists can effectively optimize this molecule for enhanced activity and advance their drug discovery programs.

References

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups.
  • Floris, B., Galloni, P., Conte, V., & Sabuzi, F. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules, 11(9), 1325. [Link]
  • Hypha Discovery. (2024). Bioisoteres for carboxylic acid groups.
  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
  • Nishida, K., & Kawai, K. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(10), 2043-2049. [Link]
  • Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids. Semantic Scholar. [Link]
  • Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18357439, this compound.
  • ResearchGate. (n.d.). Fluorescence response of reagents used in derivatization of nicotinic acid standard.
  • Lin, S., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B, 12(3), 1085-1108. [Link]
  • Szafraniec-Szczęsny, J., et al. (2021).
  • Gregersen, J. L., et al. (2019). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 14(12), 1202-1209. [Link]
  • Kumbhar, A. S., et al. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica, 4(1), 263-266. [Link]
  • Pickering Laboratories. (2018). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • Floris, B., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules, 11(9), 1325. [Link]
  • El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 115, 105232. [Link]
  • Lin, S., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
  • Yang, F., et al. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Molecules, 27(18), 6013. [Link]
  • Dr. Wander, A. (1962). U.S. Patent No. 3,057,856.
  • Wu, X., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods, 6(14), 5240-5245. [Link]
  • Popper, E. J., & Trubek, M. (1958). U.S. Patent No. 2,861,077.
  • Seibert, H. F., et al. (1942). U.S. Patent No. 2,280,040.
  • Ekinci, R., & Kadakal, Ç. (2005). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin)
  • Allgöwer, A., & Stroz, D. (1995). High-performance liquid chromatographic determination of nicotinic acid and nicotinamide in biological samples applying post-column derivatization resulting in bathmochrome absorption shifts.
  • Haberman, J. X., & Snieckus, V. (2001). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
  • Nishiwaki, N. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Molecules, 25(19), 4568. [Link]
  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?.
  • Chavez-Flores, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632. [Link]
  • Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851-2893. [Link]

Sources

Application Note: A Framework for Investigating the Reaction Kinetics of 5-Hydroxy-6-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup to study the reaction kinetics of 5-Hydroxy-6-nitronicotinic acid. Given its structure as a substituted nitropyridine, understanding its reactivity, stability, and transformation rates is crucial for applications in medicinal chemistry and process development.[1][2] This guide moves beyond a simple protocol, offering a methodological framework grounded in established principles of chemical kinetics. We detail two primary analytical approaches—UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC)—explaining the rationale behind each step. The protocols are designed to be self-validating, incorporating procedures for substrate purification, data analysis, and kinetic modeling to ensure the generation of reliable and reproducible data.

Introduction and Scientific Rationale

This compound is a pyridine derivative featuring both a hydroxyl and a nitro group, functionalities that significantly influence its chemical behavior. The electron-withdrawing nature of the nitro group and the carboxylic acid, combined with the hydroxyl group, makes the pyridine ring susceptible to various reactions, including nucleophilic substitution.[3][4] Studying the kinetics of its reactions—be it degradation, derivatization, or interaction with biological nucleophiles—is fundamental for several reasons:

  • Process Optimization: In chemical synthesis, understanding reaction rates allows for the optimization of conditions (temperature, pH, catalyst) to maximize yield and minimize reaction time.

  • Stability Assessment: For pharmaceutical applications, kinetic data are essential for determining the shelf-life and degradation pathways of active pharmaceutical ingredients (APIs) or intermediates.

  • Mechanistic Insights: Kinetic studies provide powerful evidence for elucidating reaction mechanisms, helping to identify rate-determining steps and reactive intermediates.[5]

This guide provides the experimental and theoretical foundation to pursue these objectives. We will focus on a generalized reaction scenario where this compound (referred to as 5H6N ) reacts with a given reactant 'X' in a buffered aqueous solution.

Essential Preparatory Steps: Synthesis and Purification of 5H6N

The integrity of any kinetic study hinges on the purity of the starting materials. Commercially available 5H6N may contain impurities from its synthesis that could interfere with the reaction or the analytical method. Therefore, synthesis and/or purification is a critical first step.

Protocol 2.1: Synthesis via Nitration of 6-Hydroxynicotinic Acid

This protocol is adapted from established literature procedures.[1][6]

  • Reaction Setup: In a fume hood, cautiously add 6-hydroxynicotinic acid (1.0 eq) to a flask containing concentrated sulfuric acid (approx. 3 mL per gram of starting material) at 0°C (ice bath).

  • Nitration: While maintaining the temperature at 0°C, add fuming nitric acid (approx. 0.7 mL per gram of starting material) dropwise with vigorous stirring.

  • Heating: After the addition is complete, slowly warm the reaction mixture to 45-50°C and maintain this temperature for 3-4 hours.[1][6] The reaction progress can be monitored by taking a small aliquot, quenching it in water, and analyzing by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Cool the mixture to room temperature and pour it slowly onto crushed ice.

  • Isolation: The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water to remove residual acid, and dried under vacuum.

  • Purity Verification: The purity of the synthesized 5H6N (CAS 59288-43-6)[7] must be confirmed (>98%) using:

    • LC-MS: To confirm the molecular weight (184.11 g/mol ) and identify any impurities.[7][8]

    • ¹H NMR: To verify the chemical structure.

    • HPLC with UV detection: To establish a primary purity profile.

Analytical Methodology for Kinetic Monitoring

The choice of analytical technique is dictated by the chemical properties of the reactants and products. UV-Visible spectrophotometry is often the preferred method for its simplicity and ability to collect many data points in real-time.[9][10][11] HPLC is a more versatile, albeit more labor-intensive, alternative that is essential when reactants and products have overlapping spectra.[12][13]

Method 1: UV-Visible Spectrophotometry

This method is ideal if the reaction between 5H6N and reactant 'X' results in a significant change in the UV-Vis absorbance spectrum.

Causality: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).[14] By monitoring the change in absorbance at a specific wavelength over time, we can directly track the change in concentration of a reactant or product.[10]

Protocol 3.1.1: Spectrophotometric Kinetic Run

  • Wavelength Selection:

    • Record the UV-Vis spectra (e.g., 200-600 nm) of 5H6N and the product(s) separately in the chosen reaction buffer.

    • Identify the λ_max_ (wavelength of maximum absorbance) for a key reactant or product. Choose a wavelength where the change in absorbance upon reaction is maximal and where other components do not significantly interfere.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer equipped with a thermostatted, multi-cell holder. Set the temperature to the desired value (e.g., 25.0 ± 0.1 °C).

    • Set the instrument to "Kinetics" or "Time Drive" mode to collect absorbance data at the chosen wavelength over time.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of purified 5H6N in the reaction buffer.

    • Prepare a stock solution of reactant 'X' in the same buffer.

    • Justification (Pseudo-First-Order Conditions): To simplify the rate law, it is highly advantageous to use a large excess of one reactant (e.g., [X]₀ >> [5H6N]₀, typically by a factor of 10 or more). This makes the concentration of 'X' effectively constant throughout the reaction, and the observed rate will only depend on the concentration of 5H6N.[9][14]

  • Reaction Initiation and Data Collection:

    • Pipette the buffer and the solution of reactant 'X' into a quartz cuvette. Place a reference cuvette containing only the buffer and reactant 'X' in the reference beam.

    • Allow the cuvettes to equilibrate to the set temperature for 5-10 minutes.

    • To initiate the reaction, add a small, known volume of the 5H6N stock solution to the sample cuvette, mix rapidly by inverting, and immediately start data acquisition.

    • Collect data until the reaction has proceeded to at least 90% completion (i.e., the absorbance becomes stable).

UV_Vis_Workflow prep Reagent Preparation (5H6N, Reactant X, Buffer) scan Spectral Scan (Determine λmax) prep->scan equil Equilibrate Reactant X + Buffer in Cuvette prep->equil purity Verify 5H6N Purity (>98% via HPLC/LC-MS) purity->prep setup Instrument Setup (Kinetics Mode, Temp Control) scan->setup setup->equil init Initiate Reaction (Add 5H6N Stock) equil->init collect Data Collection (Absorbance vs. Time) init->collect analyze Kinetic Analysis (Plot Data, Determine k_obs) collect->analyze

Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.

Method 2: High-Performance Liquid Chromatography (HPLC)

This method is necessary when spectral overlap prevents reliable spectrophotometric analysis. It involves analyzing discrete samples taken from the reaction mixture over time.

Causality: HPLC separates the components of a mixture. The area under a chromatographic peak is proportional to the concentration of the corresponding analyte. By sampling the reaction at timed intervals and quantifying the peak areas of 5H6N and its products, we can construct concentration-time profiles.[15][16]

Protocol 3.2.1: HPLC-Based Kinetic Run

  • Develop an HPLC Method:

    • Develop a reverse-phase HPLC method capable of resolving 5H6N from reactant 'X', products, and any internal standard. A C18 column is a common starting point.

    • The mobile phase will likely consist of an acidified aqueous buffer and an organic modifier like acetonitrile or methanol. Gradient elution may be necessary.

    • Detection is typically done with a UV detector set to a wavelength where all compounds of interest absorb reasonably well.

  • Reaction Setup:

    • Set up the reaction in a thermostatted vessel (e.g., a jacketed beaker or round-bottom flask) with constant stirring.

    • The reaction is initiated by adding the final reactant. Start a stopwatch immediately.

  • Sampling and Quenching:

    • At predetermined time intervals (t₁, t₂, t₃...), withdraw a small, precise volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop it. Quenching can be achieved by:

      • Rapid dilution into a cold mobile phase.

      • Drastically changing the pH with a small amount of strong acid or base.

      • Adding a chemical scavenger if appropriate.

    • Justification: Quenching is essential to ensure that the composition of the sample analyzed by HPLC accurately reflects the composition of the reaction mixture at the precise moment of sampling.

  • Analysis:

    • Inject the quenched samples into the HPLC system.

    • Record the peak areas for 5H6N and any products.

  • Calibration: Create a calibration curve for 5H6N by injecting known concentrations and plotting peak area versus concentration. This curve is used to convert the experimental peak areas into concentrations.

Table 1: Example HPLC Method Parameters for Nicotinic Acid Derivatives [12][17]

Parameter Setting Rationale
Column C18, 150 x 4.6 mm, 5 µm Standard for reverse-phase separation of small polar molecules.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for good peak shape of acidic analytes.
Mobile Phase B Acetonitrile Common organic modifier for reverse-phase HPLC.
Gradient 5% B to 95% B over 15 min To elute compounds with a range of polarities.
Flow Rate 1.0 mL/min Typical analytical flow rate.
Injection Volume 10 µL Standard volume for analytical HPLC.
Column Temp. 30 °C Ensures reproducible retention times.

| UV Detection | 260 nm | A common wavelength for aromatic and heterocyclic compounds. |

HPLC_Workflow method Develop & Validate HPLC Method setup Set up Reaction (Thermostatted Vessel) method->setup init Initiate Reaction (Start Timer) setup->init loop Time Interval? init->loop sample Withdraw Aliquot loop->sample Yes end Reaction Complete loop->end No quench Quench Reaction sample->quench analyze Inject into HPLC quench->analyze analyze->loop data Generate Concentration vs. Time Data end->data

Caption: Workflow for HPLC-based kinetic analysis using the aliquot/quench method.

Data Analysis and Kinetic Modeling

Once concentration versus time data has been acquired, the next step is to determine the rate law and the rate constant(s).

Trustworthiness: A self-validating protocol requires that the data be rigorously tested against different kinetic models to find the best fit. Simply assuming a reaction order is not sufficient.

Protocol 4.1: Determining the Reaction Order and Rate Constant

  • Data Conversion:

    • UV-Vis: Convert Absorbance (A) to concentration ([C]) using the Beer-Lambert Law: A = εbc, where ε is the molar absorptivity, b is the path length (usually 1 cm), and c is the concentration.

    • HPLC: Convert Peak Area to concentration using the previously generated calibration curve.

  • Integral Method: This involves plotting the concentration data in a linearized form corresponding to a specific reaction order. The plot that yields the straightest line indicates the order of the reaction with respect to that reactant.[14]

Table 2: Integrated Rate Laws and Corresponding Linear Plots

Reaction Order Integrated Rate Law Linear Plot Slope of Line
Zero [A]t = -kt + [A]₀ [A] vs. t -k
First ln[A]t = -kt + ln[A]₀ ln[A] vs. t -k

| Second | 1/[A]t = kt + 1/[A]₀ | 1/[A] vs. t | k |

  • Model Fitting: Use a scientific graphing program (e.g., Origin, GraphPad Prism) to perform linear regression on the plots. The model with the highest coefficient of determination (R²) is typically the best fit.

  • Determining the True Rate Constant: If pseudo-first-order conditions were used, the slope of the ln[A] vs. t plot gives the observed rate constant, k_obs_. To find the true second-order rate constant (k₂), you must repeat the experiment at several different excess concentrations of reactant 'X' and plot k_obs_ versus [X]. The slope of this new line will be k₂.

Data_Analysis_Flow raw_data Raw Data (Abs or Peak Area vs. Time) convert Convert to Concentration ([C] vs. Time) raw_data->convert plot_zero Plot [C] vs. t convert->plot_zero plot_first Plot ln[C] vs. t convert->plot_first plot_second Plot 1/[C] vs. t convert->plot_second decision Which plot is most linear (Highest R²)? plot_zero->decision plot_first->decision plot_second->decision res_zero Zero-Order Slope = -k decision->res_zero [C] vs. t res_first First-Order Slope = -k decision->res_first ln[C] vs. t res_second Second-Order Slope = k decision->res_second 1/[C] vs. t

Caption: Logical flowchart for determining reaction order using the integral method.

References

  • Agilent Technologies. (2012). Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory. Source: Agilent, URL: [Link]
  • Al-Farabi Kazakh National University, et al. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Source: Oriental Journal of Chemistry, URL: [Link]
  • AZoM. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Source: AZoM, URL: [Link]
  • Shimadzu. (2024).
  • Virtual Labs. Study of kinetics of a reaction by using spectrophotometric method. Source: Virtual Labs, URL: [Link]
  • Durham University. (2013). Some structural, equilibrium and kinetic studies of aromatic nitro-compounds with nucleophiles. Source: Durham e-Theses, URL: [Link]
  • Sharma, M. M. (2010). The Kinetics of Aromatic Nitration.
  • Russell, G. A., & Norris, R. K. (1971). Reactions between aromatic nitro-compounds and hydroxylamines in alkaline solution. Part I. Kinetic studies. Source: Journal of the Chemical Society B: Physical Organic, URL: [Link]
  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Source: SIELC Technologies, URL: [Link]
  • LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • Pyka, A., Sliwiok, J., & Niestrój, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Source: PubMed, URL: [Link]
  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Source: GOV.UK, URL: [Link]
  • ResearchGate. (n.d.). Kinetics and Mechanisms of Some Fundamental Organic Reactions with Nitro Compounds.
  • ATSDR. Analytical Methods for Pyridine.
  • PubChem. This compound. Source: PubChem, URL: [Link]
  • Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). The Nitration of 6-Hydroxynicotinic Acid and Related Compounds. Source: RSC Publishing, URL: [Link]
  • ResearchGate. (2023). Nitropyridines: Synthesis and reactions.

Sources

Electrochemical detection of 5-Hydroxy-6-nitronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Electrochemical Detection of 5-Hydroxy-6-nitronicotinic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This application note details a robust and sensitive electrochemical method for the quantitative determination of this compound. The protocol leverages the inherent electrochemical activity of the nitro moiety within the molecule, which undergoes a well-defined reduction process at a modified electrode surface. We present a methodology utilizing Differential Pulse Voltammetry (DPV) with a glassy carbon electrode (GCE) modified with a reduced graphene oxide-gold nanoparticle (rGO-AuNP) composite. This modification significantly enhances the electrocatalytic activity, leading to improved sensitivity and a lower limit of detection. The described protocol is designed for researchers in analytical chemistry, pharmacology, and drug development, offering a rapid, cost-effective, and reliable alternative to traditional chromatographic techniques.

Introduction and Scientific Principle

This compound is a pyridine derivative whose detection is of interest in various fields, including as a potential metabolite in biological systems or as an intermediate in pharmaceutical synthesis.[1][2] Traditional analytical methods can be time-consuming and require expensive instrumentation. Electrochemical methods offer a compelling alternative, providing high sensitivity, rapid response times, and cost-effectiveness.[3]

The core principle of this method is the electrochemical reduction of the aromatic nitro group (-NO₂) on the this compound molecule. The nitro group is highly electrophilic and can be readily reduced at a negatively polarized electrode. This process typically involves a multi-electron, multi-proton transfer, leading to the formation of hydroxylamine and, subsequently, an amine group.[4][5] The overall irreversible reduction can be summarized as:

Ar-NO₂ + 4H⁺ + 4e⁻ → Ar-NHOH + H₂O Ar-NHOH + 2H⁺ + 2e⁻ → Ar-NH₂ + H₂O

The potential at which this reduction occurs and the magnitude of the resulting current are dependent on the concentration of the analyte. The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) groups influences the electron density of the pyridine ring, affecting the precise reduction potential.[6]

Causality of Experimental Choice: A bare glassy carbon electrode (GCE) often exhibits sluggish electron transfer kinetics for this type of reaction. To overcome this limitation, the electrode surface is modified with a composite material. Reduced graphene oxide (rGO) provides a vast surface area and excellent conductivity, while gold nanoparticles (AuNPs) act as powerful electrocatalysts, significantly accelerating the rate of electron transfer to the nitro group.[3][7] This synergistic effect results in a sharp, well-defined reduction peak with a significantly amplified current response, which is the foundation for a highly sensitive quantitative analysis.

Proposed Electrochemical Reduction Pathway

The electrochemical detection hinges on the reduction of the nitro group at the modified electrode surface. The process is initiated by the transfer of electrons from the electrode to the analyte molecule.

G cluster_Analyte Analyte in Solution cluster_Electrode rGO-AuNP Modified Electrode Surface cluster_Products Reaction Products Analyte This compound (Ar-NO₂) Intermediate Hydroxylamine Derivative (Ar-NHOH) Analyte->Intermediate + 4H⁺, + 4e⁻ Electrode e⁻ (from GCE) Electrode->Analyte Final_Product Amine Derivative (Ar-NH₂) Intermediate->Final_Product + 2H⁺, + 2e⁻

Caption: Proposed multi-step electrochemical reduction of this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the preparation of the modified electrode and the subsequent electrochemical analysis.

Apparatus and Reagents
  • Apparatus:

    • Potentiostat/Galvanostat with a three-electrode cell setup

    • Glassy Carbon Electrode (GCE, 3 mm diameter) as the working electrode

    • Ag/AgCl (3M KCl) as the reference electrode

    • Platinum wire as the counter electrode

    • Micropipettes, glassware, sonicator

  • Reagents:

    • This compound standard (or synthesized)

    • Graphene Oxide (GO)

    • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

    • Sodium borohydride (NaBH₄)

    • Phosphate buffer solution (PBS, 0.1 M), various pH values for optimization (e.g., pH 5.0, 7.0, 9.0)

    • Potassium chloride (KCl)

    • Alumina slurry (0.3 and 0.05 µm) for polishing

    • N,N-Dimethylformamide (DMF)

    • Deionized (DI) water

Preparation of the rGO-AuNP Modified GCE

This protocol is a self-validating system; successful modification will result in a significant increase in electrochemical signal compared to a bare electrode.

  • GCE Polishing:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 2 minutes each.

    • Rinse thoroughly with DI water.

    • Sonicate the electrode sequentially in DI water and ethanol for 5 minutes each to remove any adsorbed alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Synthesis of rGO-AuNP Composite:

    • Disperse 10 mg of Graphene Oxide (GO) in 10 mL of DI water and sonicate for 1 hour to form a stable dispersion.

    • Add 1 mL of 10 mM HAuCl₄ to the GO dispersion.

    • Stir the mixture for 30 minutes.

    • Slowly add 1 mL of freshly prepared, ice-cold 0.1 M NaBH₄ solution while stirring vigorously. The solution color should change, indicating the reduction of both GO and gold ions.

    • Continue stirring for 2 hours.

    • Centrifuge the resulting rGO-AuNP composite, wash with DI water three times, and re-disperse in 10 mL of DMF to create a 1 mg/mL suspension.

  • Electrode Modification:

    • Take 5 µL of the rGO-AuNP suspension and drop-cast it onto the polished GCE surface.

    • Allow the solvent to evaporate completely in an oven at 50°C for approximately 15 minutes.[3] The electrode is now ready for use.

Electrochemical Measurement Workflow

G A 1. Prepare rGO-AuNP Modified GCE C 3. Assemble Three-Electrode Cell (Working, Reference, Counter) A->C B 2. Prepare Analyte Stock and Standard Solutions F 6. Spike with Standard Solution B->F D 4. Add Supporting Electrolyte (e.g., 0.1 M PBS, pH 7.0) C->D E 5. Run Background Scan (DPV) D->E E->F G 7. Run Sample Scan (DPV) F->G H 8. Record Peak Current at Reduction Potential G->H I 9. Analyze Data: Construct Calibration Curve H->I

Caption: Step-by-step workflow for the voltammetric analysis of the analyte.

Differential Pulse Voltammetry (DPV) Protocol
  • Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., 0.1 M PBS).

  • Assemble the three-electrode cell with 10 mL of 0.1 M PBS (pH 7.0) as the supporting electrolyte.

  • Immerse the rGO-AuNP/GCE (working), Ag/AgCl (reference), and Pt wire (counter) electrodes in the solution.

  • Run a DPV scan from approximately +0.2 V to -1.0 V to obtain a background signal.

  • Add a known concentration of the analyte to the cell (e.g., to a final concentration of 10 µM).

  • Run the DPV scan again under the same conditions. A distinct reduction peak should appear.

  • Optimized DPV Parameters (Typical):

    • Potential Range: +0.2 V to -1.0 V (vs. Ag/AgCl)

    • Scan Increment: 4 mV

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Rate: 20 mV/s

Data Analysis and Expected Performance

The analysis involves measuring the peak current from the DPV scan (after background subtraction) at the characteristic reduction potential of this compound. A calibration curve is constructed by plotting the peak current against a series of known concentrations.

Table 1: Representative Quantitative Performance Data

ParameterExpected ValueJustification
Linear Range 0.1 µM - 100 µMTypical for DPV analysis on nanoparticle-modified electrodes for nitroaromatic compounds.[7]
Limit of Detection (LOD) ~0.03 µMCalculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve. This value is consistent with similar sensors.[3]
Limit of Quantification (LOQ) ~0.1 µMCalculated as 10σ/S.
Repeatability (RSD%) < 5% (n=5)For five successive measurements of a 10 µM standard, demonstrating good electrode stability and measurement precision.

Method Validation and Troubleshooting

  • Selectivity: To assess selectivity, potential interfering species commonly found in biological or synthesis samples (e.g., ascorbic acid, uric acid, nicotinic acid, related precursors) should be added to the electrochemical cell at high concentrations.[8] The rGO-AuNP/GCE is expected to show a distinct reduction peak for this compound that is well-separated from the oxidation or reduction peaks of many common interferents.

  • Troubleshooting:

    • No/Weak Signal: Check electrode connections. Ensure the GCE was properly polished and the modification layer is intact. The pH of the buffer can significantly affect the signal; optimization may be required.[5]

    • Poor Reproducibility: Inconsistent drop-casting of the modification layer is a common cause. Ensure the GCE surface is perfectly clean before modification. Prepare fresh standard solutions.

    • High Background Current: The supporting electrolyte may be contaminated. Use high-purity reagents and DI water.

Conclusion

The described protocol provides a validated, high-performance method for the electrochemical detection of this compound. The use of an rGO-AuNP composite-modified GCE offers superior sensitivity and selectivity compared to unmodified electrodes. This rapid and cost-effective technique is highly suitable for routine analysis in research and quality control environments, facilitating advancements in drug development and related scientific disciplines.

References

  • Title: Development of electrode polarization controlling sensor for aromatic nitro compounds. Source: The 13th International Conference on Solid-State Sensors, Actuators and Microsystems, 2005. Digest of Technical Papers. TRANSDUCERS '05. URL:[Link]
  • Title: Electrochemical Sensor for Detecting Ultratrace Nitroaromatic Compounds Using Mesoporous SiO2-Modified Electrode. Source: Analytical Chemistry. URL:[Link]
  • Title: Electrochemical Reduction of Nitro-Aromatic Compounds Product Studies and Mathematical Modeling.
  • Title: Advanced-Functional-Material-Modified Electrodes for the Monitoring of Nitrobenzene: Progress in Nitrobenzene Electrochemical Sensing. Source: MDPI. URL:[Link]
  • Title: Detection of aromatic nitro compounds with electrode polarization controlling sensor.
  • Title: Electrochemical Synthesis of Alkyl Nitroaromatic Compounds. Source: The Journal of Organic Chemistry. URL:[Link]
  • Title: Nitroaromatic Compounds Dictate Electrochemical Properties of Escherichia coli by Manipulating the Cellular Membrane. Source: Molecular Pharmaceutics. URL:[Link]
  • Title: Nitro Substrates in Reductive Electrosynthesis: A Review. Source: ACS Electrochemistry. URL:[Link]
  • Title: this compound. Source: PubChem. URL:[Link]
  • Title: Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Source: Antioxidants & Redox Signaling. URL:[Link]
  • Title: Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite. Source: ACS Omega. URL:[Link]
  • Title: Cyclic voltammetric response of nicotinic acid and nicotinamide on a polycrystalline gold electrode.
  • Title: Different Aspects of the Voltammetric Detection of Vitamins: A Review. Source: PubMed Central. URL:[Link]
  • Title: The Nitration of 6-Hydroxynicotinic Acid and Related Compounds. Source: RSC Publishing. URL:[Link]
  • Title: Voltammetric Determination of Neonicotinoid Pesticides at Disposable Screen-Printed Sensors Featuring a Sputtered Bismuth Electrode.
  • Title: Electrochemical Behavior of Nicotine Studied by Voltammetric Techniques at Boron-Doped Diamond Electrodes.
  • Title: Electrochemical Detection of Neurotransmitters. Source: PubMed Central. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Hydroxy-6-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nitrated hydroxynicotinic acids. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 5-Hydroxy-6-nitronicotinic acid and its isomers, addressing common challenges to improve yield and purity.

A Note on Nomenclature and Isomers

In the field of chemical synthesis, precise nomenclature is critical. The user query specifies "this compound" (CAS 59288-43-6).[1][2] However, a significant portion of the available scientific literature details the synthesis of the isomer 6-Hydroxy-5-nitronicotinic acid (CAS 6635-31-0), typically produced by the nitration of 6-Hydroxynicotinic acid.[3][4][5] Given the prevalence of data for the latter, this guide will focus on the synthesis of 6-Hydroxy-5-nitronicotinic acid, as the principles and troubleshooting steps are largely applicable to the nitration of other hydroxynicotinic acid isomers.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when approaching this synthesis for the first time.

Q1: What is the primary synthetic route for 6-Hydroxy-5-nitronicotinic acid?

The most common and well-documented method is the direct electrophilic nitration of 6-Hydroxynicotinic acid.[5] This reaction utilizes a strong nitrating agent to introduce a nitro group (-NO₂) onto the pyridine ring. The hydroxyl (-OH) group at the 6-position and the carboxylic acid (-COOH) group at the 3-position are electron-directing groups that influence the position of the incoming nitro group, favoring the 5-position.

Q2: What are the essential reagents, and what is their function?

The synthesis primarily relies on two types of reagent systems:

  • Mixed Acid: A combination of concentrated sulfuric acid (H₂SO₄) and a nitric acid source (fuming or concentrated HNO₃).[3] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[6]

  • Fuming Nitric Acid: Used alone, fuming nitric acid (d 1.52) contains a sufficient concentration of dinitrogen pentoxide (N₂O₅), which can generate the nitronium ion needed for the reaction.[5]

Q3: What is a realistic yield expectation for this synthesis?

Yields for this reaction are highly variable and depend heavily on the specific conditions used. Published methods report yields ranging from as low as 36% to as high as 87%.[3][7] This variability underscores the importance of careful optimization of reaction parameters such as temperature, time, and reagent stoichiometry.

Q4: What are the critical safety precautions for this experiment?

The reagents used in this synthesis are highly corrosive and reactive. All procedures must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves and apron.

  • Strong Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and can cause severe burns. They are also strong oxidizing agents.[8]

  • Exothermic Reaction: The reaction is exothermic. Reagents should be mixed slowly and with external cooling (e.g., an ice bath) to maintain control over the reaction temperature.

  • Quenching: The reaction mixture must be quenched by pouring it slowly onto crushed ice with stirring. This procedure is also highly exothermic and must be done carefully to prevent splashing.[3]

Part 2: Troubleshooting Guide for Low Yield & Impurities

This section provides a detailed, question-and-answer-based guide to resolving specific experimental challenges.

Problem Cluster 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no product at all. What are the most likely causes?

A low or negligible yield is a common problem that can typically be traced back to issues with reagents or reaction conditions. Below is a systematic guide to troubleshooting this issue.

Causality Analysis:

  • Reagent Quality: The concentration and purity of the acids are paramount. Old or improperly stored nitric acid may have a lower concentration, leading to an insufficient supply of the nitronium ion. Water content in the reaction mixture can hinder the formation of the nitronium ion.[9]

  • Temperature Control: Inadequate temperature can lead to an extremely slow reaction rate. While initial mixing is done at low temperatures (0-20°C) for safety, the reaction itself often requires heating to 45-80°C to proceed at a reasonable rate.[3]

  • Reaction Time: Electrophilic substitution on a pyridine ring can be sluggish. Insufficient reaction time will result in unreacted starting material. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if possible.[10]

  • Improper Work-up: The product is isolated by precipitation in an ice-water mixture.[3] If the product is partially soluble or if an insufficient amount of cold water is used, a significant portion of the product may be lost in the filtrate.

Troubleshooting Workflow: Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low product yield.

Low_Yield_Troubleshooting start Low or No Yield Observed reagent_check Verify Reagent Quality (Concentration & Purity of Acids) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok temp_check Review Temperature Profile (Mixing & Reaction Temps) temp_ok Temp Profile Correct? temp_check->temp_ok time_check Assess Reaction Time (Monitor by TLC/LC-MS) time_ok Time Sufficient? time_check->time_ok workup_check Examine Work-up Procedure (Quenching & Filtration) workup_ok Work-up Correct? workup_check->workup_ok reagent_ok->temp_check Yes reagent_sol Solution: Use fresh, high-purity acids. reagent_ok->reagent_sol No temp_ok->time_check Yes temp_sol Solution: Optimize heating (e.g., 45-80°C) after initial mixing. temp_ok->temp_sol No time_ok->workup_check Yes time_sol Solution: Increase reaction time; monitor for consumption of starting material. time_ok->time_sol No workup_sol Solution: Ensure quenching on sufficient ice; wash precipitate with minimal cold solvent. workup_ok->workup_sol No end_point Yield Improved workup_ok->end_point Yes reagent_sol->end_point temp_sol->end_point time_sol->end_point workup_sol->end_point

Caption: Troubleshooting workflow for low yield.

Problem Cluster 2: Product Contamination and Side Reactions
Q: My final product is impure. What is the most common side product, and how can I prevent its formation?

The most significant side reaction in this synthesis is dinitration, which leads to the formation of 3,5-dinitro-2-pyridone .[5]

Causality Analysis:

  • Reaction Energetics: The initial nitration product, 6-Hydroxy-5-nitronicotinic acid, can undergo a second nitration if the reaction conditions are too harsh (i.e., high temperature or prolonged reaction time). This subsequent reaction often involves the decarboxylation and replacement of the carboxylic acid group.

  • Temperature and Time: Overheating the reaction mixture or allowing it to stir for too long after the primary reaction is complete provides the necessary energy and opportunity for the slower, second nitration to occur.[5]

Prevention Strategy:

  • Strict Temperature Control: Maintain the reaction temperature within the recommended range (e.g., 45-50°C) as specified in milder protocols.[5] Avoid exceeding 80°C unless specifically required by a validated, high-temperature protocol.

  • Monitor Reaction Progress: Use TLC or another appropriate method to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction once the starting material has been consumed to avoid over-reaction.

  • Purification: If dinitration does occur, purification can be challenging. A Chinese patent suggests a purification method involving rinsing the crude product with cold methanol followed by recrystallization from an acidic aqueous solution to improve purity.[7]

Reaction Pathway: Main Product vs. Side Product

The diagram below illustrates the synthetic pathway to the desired product and the potential side reaction leading to an impurity.

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction SM 6-Hydroxynicotinic Acid Reagents + HNO₃ / H₂SO₄ Product 6-Hydroxy-5-nitronicotinic Acid (Desired Product) SM->Product Electrophilic Nitration SideProduct 3,5-Dinitro-2-pyridone (Impurity) Product->SideProduct Further Nitration & Decarboxylation Conditions1 Controlled Temp (e.g., 45-50°C) Product->Conditions1 Conditions2 Excessive Heat / Time SideProduct->Conditions2

Caption: Synthesis pathway and potential side reaction.

Part 3: Optimized Experimental Protocols

The following protocols are synthesized from published literature to provide a robust starting point for your experiments.

Data Summary: Comparison of Synthesis Protocols
ProtocolReagentsTemperatureTimeReported YieldReference
A: Mixed Acid 6-hydroxynicotinic acid, conc. H₂SO₄, fuming HNO₃0°C (addition), then 45°C3 hoursNot specified, but effective[3]
B: Fuming HNO₃ 6-hydroxynicotinic acid, fuming HNO₃ (d 1.52)45-50°C4 hours~35% (based on stoichiometry)[5]
C: High-Yield Mixed Acid 6-hydroxynicotinic acid, conc. H₂SO₄, red fuming HNO₃, (NH₄)HSO₄ catalyst80°C10-14 hours87.3%[7]
Protocol A: Mixed Acid Nitration[3]

This method uses a combination of sulfuric and nitric acids, which is a standard approach for nitration.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and thermometer, add concentrated sulfuric acid (45 mL). Cool the flask in an ice bath to 0°C.

  • Reagent Addition: To the cooled sulfuric acid, add 6-hydroxynicotinic acid (15 g).

  • Nitration: While maintaining the temperature at 0°C, add fuming nitric acid (10.4 mL) dropwise to the mixture.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 45°C. Maintain this temperature and stir for 3 hours.

  • Work-up: Carefully pour the cooled reaction mixture into a beaker containing crushed ice and water.

  • Isolation: Collect the resulting yellow precipitate by suction filtration, wash thoroughly with cold water, and air-dry to obtain the product.

Protocol B: Fuming Nitric Acid Nitration[5]

This protocol relies solely on the strength of fuming nitric acid.

  • Preparation: Dissolve 6-hydroxynicotinic acid (50 g) in fuming nitric acid (500 mL; d 1.52) in a suitable flask.

  • Reaction: Heat the solution to 45-50°C and maintain this temperature for 4 hours.

  • Work-up: Cool the mixture and evaporate the excess nitric acid under reduced pressure.

  • Isolation: Crystallize the remaining residue from water to yield 6-hydroxy-5-nitronicotinic acid as yellow needles.

References

  • Google Patents, CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purific
  • PubChem, this compound, [Link]
  • RSC Publishing, 577.
  • Beilstein Journal of Organic Chemistry, Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applic

Sources

Purification challenges of 5-Hydroxy-6-nitronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Hydroxy-6-nitronicotinic acid (CAS 59288-43-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high-purity material.

A Critical Note on Isomers

It is essential to distinguish the target compound, This compound , from its more commonly cited isomer, 6-Hydroxy-5-nitronicotinic acid (CAS 6635-31-0). While they share the same molecular formula (C₆H₄N₂O₅) and weight (184.11 g/mol ), their structural differences significantly impact their reactivity and physical properties.[1][2] Due to a greater availability of literature on the 6-hydroxy-5-nitro isomer, some of its documented properties, such as solubility, will be used as an expert-guided starting point for developing purification strategies for the 5-hydroxy-6-nitro isomer, a common approach in process chemistry.

Section 1: Understanding the Molecule - Key Properties Influencing Purification

The purification strategy for any compound is dictated by its physical and chemical properties. This compound possesses several functional groups—a carboxylic acid, a hydroxyl group, and a nitro group attached to a pyridine ring—that define its behavior.

  • Polarity and Hydrogen Bonding: The presence of -COOH, -OH, and -NO₂ groups makes this a highly polar molecule capable of strong hydrogen bonding. This dictates its solubility profile, favoring polar solvents over non-polar ones.[3]

  • Acidity: The carboxylic acid group is the primary acidic site, while the phenolic hydroxyl group is weakly acidic. This dual acidic nature is critical for purification techniques involving pH manipulation.

  • Potential for Tautomerism: Like many hydroxypyridines, this molecule can exist in equilibrium with its keto tautomer (6-nitro-5-oxo-1,5-dihydropyridine-3-carboxylic acid). This equilibrium can be influenced by solvent and pH, potentially affecting crystallization and chromatographic behavior.[3]

Table 1: Estimated Solubility Profile

Note: This data is primarily based on the closely related isomer 6-Hydroxy-5-nitronicotinic acid and serves as a validated starting point for solvent screening.[3]

Solvent ClassSolvent ExampleEstimated SolubilityRationale for Purification
Polar Protic WaterSlightly SolubleGood for recrystallization, especially with pH adjustment. Solubility is likely to increase significantly at basic pH.
Methanol / EthanolSlightly SolubleCan be used as a primary recrystallization solvent or as a co-solvent with water. Useful for washing crude product.[4]
Polar Aprotic DMSO / DMFSolubleExcellent for dissolving the compound for analysis (e.g., NMR) but generally poor choices for recrystallization due to high boiling points and strong solvation.
Weakly Polar Acetone / Ethyl AcetatePoorly SolubleUseful as anti-solvents in crystallization or for washing away less polar impurities.
Non-Polar Dichloromethane / HexaneInsolubleEffective for washing crude solids to remove non-polar contaminants.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound in a practical, question-and-answer format.

Q1: My crude product is a persistent yellow or brown solid. How can I remove the color?

Answer: This is a very common issue, often arising from nitrated byproducts or residual chromophores from the synthesis, which frequently involves strong nitrating agents like fuming nitric acid.[5][6]

The Causality: The color is typically due to trace amounts of highly conjugated impurities that absorb visible light. Standard crystallization often co-precipitates these impurities.

Troubleshooting Protocol:

  • Activated Carbon (Charcoal) Treatment: This is the most effective method for removing colored impurities.

    • Dissolve your crude product in a suitable hot solvent (e.g., water or an ethanol/water mixture). Use a volume sufficient for complete dissolution at the boiling point.

    • Add 1-2% (w/w) of activated carbon to the hot solution. Caution: Add charcoal slowly to the hot solution to avoid bumping.

    • Stir and maintain the solution at a gentle boil for 10-15 minutes.

    • Perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal. This step is critical and must be done quickly to prevent premature crystallization in the filter funnel.

    • Allow the clear, hot filtrate to cool slowly to induce crystallization of the decolorized product.[7]

  • Oxidative Wash (Advanced): In some cases, impurities from the oxidation of pyridine precursors can cause color. A wash with a very dilute solution of an oxidizing agent followed by recrystallization may be effective, but this should be approached with caution to avoid degrading the target compound.

Q2: My analytical data (HPLC/NMR) shows contamination with the starting material, 5-hydroxynicotinic acid. How can I separate them?

Answer: Separating the product from the unreacted starting material is a classic purification challenge, as they are structurally very similar. The key difference lies in the electronic and acidic properties conferred by the nitro group.

The Causality: The electron-withdrawing nitro group makes the carboxylic acid and the hydroxyl group on the product more acidic than those on the starting material (5-hydroxynicotinic acid). This difference in pKa can be exploited.

Troubleshooting Protocol:

  • pH-Dependent Crystallization: This technique leverages the difference in solubility at specific pH values.[8]

    • Dissolve the crude mixture in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) where both compounds are soluble as their carboxylate salts.

    • Slowly and carefully acidify the solution with dilute acid (e.g., 1M HCl).

    • The less acidic starting material may precipitate at a slightly higher pH than your more acidic nitro-product. However, a more reliable method is to carefully acidify to a specific pH where the product has minimal solubility while the starting material remains partially protonated and more soluble.

    • Monitor the precipitation with TLC or HPLC analysis of the solid and mother liquor at different pH points to find the optimal precipitation pH for your product.

  • Recrystallization from a Polar Solvent: A carefully chosen solvent system can also work. Since the product is more polar due to the nitro group, a solvent system where the starting material is slightly more soluble may allow for enrichment of the product in the crystalline phase. An aqueous methanol or ethanol system is a good starting point.[4]

Q3: What is the optimal step-by-step protocol for recrystallization?

Answer: A successful recrystallization depends on selecting the right solvent and controlling the cooling process. Based on its properties, an acidic aqueous solution or a mixed solvent system is a strong candidate.[4][8]

Detailed Protocol: Recrystallization from Acidic Water

  • Solvent Selection: Place a small amount of your crude material in a test tube and add a few drops of water. It should be poorly soluble at room temperature. Heat the mixture; solubility should increase. This confirms water is a potential solvent.

  • Dissolution: In a flask, add the minimum amount of hot deionized water to your crude solid to create a saturated or near-saturated solution at boiling. If it doesn't fully dissolve, add a few drops of dilute acid (e.g., acetic acid) to aid dissolution.

  • Decolorization (If Needed): If the solution is colored, perform an activated carbon treatment as described in Q1 .

  • Cooling & Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Insulating the flask can help.

    • Once at room temperature, place the flask in an ice bath (0-4 °C) for at least one hour to maximize the yield of the precipitate.[4]

  • Isolation & Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the filter cake with a small amount of ice-cold solvent (in this case, cold deionized water, followed by a wash with cold methanol to aid drying).[4]

    • Dry the purified crystals under vacuum.

Q4: Recrystallization isn't improving purity. When is it time for column chromatography?

Answer: You should consider chromatography when you face one of the following scenarios:

  • Impurities have very similar solubility profiles to your product (e.g., regioisomers from the nitration step).

  • Multiple impurities are present that cannot be removed in a single crystallization step.

  • You need very high purity (>99.5%) for applications like reference standard generation or pharmaceutical development.

The Causality: Chromatography separates compounds based on differences in their partitioning between a stationary phase and a mobile phase. Even minute structural differences can be exploited by choosing the right chromatographic conditions, offering a much higher resolving power than crystallization.

Q5: How do I develop an HPLC method for purity analysis and potential purification?

Answer: High-Performance Liquid Chromatography (HPLC) is an excellent tool for both analyzing purity and, on a larger scale (preparative HPLC), for purification. For a polar, acidic molecule like this, a reversed-phase method is the logical starting point.[9][10]

Detailed Protocol: HPLC Method Development Starting Point

  • Column: Use a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.

    • Solvent B: Acetonitrile (ACN) or Methanol.

  • Initial Gradient:

    • Start with a shallow gradient, for example: 5% B to 95% B over 15-20 minutes. This will help elute a wide range of potential impurities and locate your product.

    • Your highly polar product is expected to elute early in the gradient.

  • Detection: Use a UV detector. The aromatic pyridine ring and nitro group will have strong UV absorbance. Scan for the optimal wavelength, but 254 nm is a good starting point.[10]

  • Optimization: Once you locate your product peak, you can optimize the gradient to improve resolution around it or switch to an isocratic method (a constant ratio of A and B) for faster analysis if all impurities are well-separated.

Section 3: Visualized Workflows

Diagram 1: General Troubleshooting Workflow for Purification

G start Impure Product Received char Characterize Impurities (TLC, HPLC, NMR) start->char decision_color Is Product Colored? char->decision_color charcoal Activated Carbon Treatment decision_color->charcoal Yes decision_impurity Key Impurity Type? decision_color->decision_impurity No charcoal->decision_impurity recryst Optimized Recrystallization (pH or Solvent) decision_impurity->recryst Starting Material chrom Column Chromatography (Prep-HPLC) decision_impurity->chrom Isomer / Similar Polarity end_node High-Purity Product recryst->end_node chrom->end_node

Caption: A logical workflow for troubleshooting common purification issues.

Diagram 2: Decision Tree for Purification Method Selection

G start Initial Purity Assessment (e.g., <98%) decision_impurity Are impurities structurally very similar to product (e.g., regioisomers)? start->decision_impurity decision_scale What is the required scale? decision_impurity->decision_scale No prep_hplc High-Resolution Method: Preparative HPLC decision_impurity->prep_hplc Yes recryst Primary Method: Optimized Recrystallization decision_scale->recryst Large Scale (>10g) recryst_first Attempt Recrystallization First (Cost-Effective) decision_scale->recryst_first Small Scale (<10g)

Caption: A decision-making guide for choosing the primary purification strategy.

Section 4: References

  • PubChem. (n.d.). this compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 6-Hydroxy-5-nitronicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof. Retrieved from

  • PubChem. (n.d.). 5-Nitronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Retrieved from [Link]

  • ResearchGate. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • PubMed. (1978). High-performance liquid-chromatographic determination of free nicotinic acid and its metabolite, nicotinuric acid, in plasma and urine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid. Retrieved from

  • Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). The Nitration of 6-Hydroxynicotinic Acid and Related Compounds. Journal of the Chemical Society, 2590-2592. Retrieved from [Link]

Sources

Degradation pathways of 5-Hydroxy-6-nitronicotinic acid under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Hydroxy-6-nitronicotinic acid under various stress conditions. It is designed to move beyond simple protocols, offering insights into the causality behind experimental choices and providing robust troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound and the principles of its stability testing.

Q1: What is this compound and what are its key structural features?

A1: this compound (C₆H₄N₂O₅) is a pyridine derivative characterized by a carboxylic acid group at the 3-position, a hydroxyl group at the 5-position, and a nitro group at the 6-position of the pyridine ring[1][2]. Its structure combines several chemically reactive functional groups:

  • Aromatic Nitro Group: The electron-withdrawing nature of the nitro group makes the pyridine ring electron-deficient and susceptible to nucleophilic attack, while also being prone to reduction[3].

  • Phenolic Hydroxyl Group: The hydroxyl group is susceptible to oxidation.

  • Pyridinecarboxylic Acid Moiety: This part of the molecule is generally stable but can undergo decarboxylation under harsh thermal conditions[4]. The presence of both acidic (carboxylic acid) and basic (pyridine nitrogen) centers makes the molecule's stability highly pH-dependent.

Q2: Why are forced degradation studies essential for a molecule like this compound?

A2: Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH[5][6][7]. For this compound, these studies are crucial for several reasons:

  • Pathway Elucidation: They help identify likely degradation products and establish potential degradation pathways[7][8].

  • Intrinsic Stability: The studies reveal the inherent stability of the molecule, providing insights into its chemical behavior which is vital for formulation and packaging development[7].

  • Method Validation: Stress testing is required to develop and validate stability-indicating analytical methods, ensuring that the method can separate the intact drug from its degradation products[5][7][9].

Q3: What are the standard stress conditions recommended by ICH guidelines?

A3: The ICH Q1A(R2) guideline outlines the key stress conditions to investigate.[5][6] These typically include:

  • Hydrolysis: Across a wide pH range (e.g., acidic, basic, and neutral conditions).

  • Oxidation: Using an oxidizing agent like hydrogen peroxide.

  • Photolysis: Exposure to UV and visible light.

  • Thermal Stress: Exposing the compound to high temperatures.

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at detectable levels without being so excessive that secondary degradation occurs[5].

Q4: Based on its structure, what are the most probable degradation mechanisms?

A4: The structure of this compound suggests several potential degradation pathways:

  • Reduction of the Nitro Group: The nitro group is readily reducible to nitroso, hydroxylamino, and ultimately amino groups. This is a common pathway for nitroaromatic compounds[10][11].

  • Hydroxylation/Oxidation of the Ring: The electron-deficient ring, activated by the nitro group, could be susceptible to further hydroxylation, particularly under oxidative stress.

  • Decarboxylation: While the pyridinecarboxylic acid is relatively stable, high heat could potentially lead to the loss of CO₂[4].

  • Ring Cleavage: Under highly aggressive stress conditions (e.g., strong oxidation or photolysis), the aromatic ring itself may be cleaved[12].

Part 2: Experimental Protocols & Methodologies

This section provides detailed, self-validating protocols for conducting forced degradation studies.

Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for investigating the degradation of this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) prep_control Prepare Control Sample (Unstressed, diluted to final conc.) prep_solution->prep_control stress_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_solution->stress_acid stress_base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_solution->stress_base stress_ox Oxidation (e.g., 3% H₂O₂, RT) prep_solution->stress_ox stress_therm Thermal (Solid state, 80°C) prep_solution->stress_therm stress_photo Photolytic (ICH Q1B light exposure) prep_solution->stress_photo sampling Sample at Time Points (e.g., 2, 4, 8, 24h) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling neutralize Neutralize/Quench (If applicable) sampling->neutralize dilute Dilute to Final Concentration (e.g., 50 µg/mL) neutralize->dilute hplc Analyze via Stability-Indicating RP-HPLC-UV/PDA dilute->hplc ms Characterize Degradants (LC-MS, MS/MS) hplc->ms

Caption: General workflow for forced degradation studies.

Protocol 1: Hydrolytic Degradation
  • Preparation: Prepare three sets of solutions of this compound (e.g., 1 mg/mL) in:

    • 0.1 M Hydrochloric Acid[7][13]

    • 0.1 M Sodium Hydroxide[7][13]

    • Purified Water (for neutral hydrolysis)

  • Incubation:

    • For acidic and neutral solutions, incubate at a controlled temperature (e.g., 60-80°C).

    • For the basic solution, start at room temperature, as base hydrolysis is often more rapid.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Cool all heated samples to room temperature.

  • Analysis: Dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using a stability-indicating HPLC method.

  • Self-Validation: Run a control sample (unstressed drug substance diluted in mobile phase) with each analysis set to confirm the peak identity and retention time of the parent compound.

Protocol 2: Oxidative Degradation
  • Preparation: Dissolve this compound in a suitable solvent and add hydrogen peroxide to a final concentration of 3-9%[14].

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at time points, monitoring for degradation. Oxidative reactions can be rapid.

  • Analysis: Dilute samples directly with the mobile phase for HPLC analysis. No quenching is typically required, but if the reaction is ongoing in the autosampler, quenching with a reducing agent like sodium bisulfite can be considered (ensure it does not interfere with chromatography).

Protocol 3: Photolytic Degradation
  • Preparation: Expose both solid powder and a solution (e.g., in water or methanol) of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[6][8].

  • Control: Prepare a parallel set of "dark" samples, wrapped in aluminum foil, and store them under the same temperature and humidity conditions to act as controls.

  • Analysis: After the exposure period, dissolve the solid sample and dilute the solution sample for analysis by HPLC. Compare the chromatograms of the exposed samples to the dark controls to identify photodegradants.

Protocol 4: Thermal Degradation
  • Preparation: Place a thin layer of the solid drug substance in a vial.

  • Incubation: Place the vial in a controlled temperature oven at a temperature higher than that used for accelerated stability testing (e.g., 80°C or 105°C)[6][14].

  • Sampling: At various time points, remove a vial, allow it to cool, and dissolve a known quantity of the solid in a suitable solvent.

  • Analysis: Dilute to the target concentration and analyze by HPLC.

Analytical Methodology: Stability-Indicating RP-HPLC

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potentially more polar or less polar degradants. Start with a polar mobile phase (e.g., 95% 0.1% Formic Acid in Water : 5% Acetonitrile) and gradually increase the organic component (Acetonitrile or Methanol).

  • Detector: A Photo Diode Array (PDA) detector is crucial. It allows for peak purity analysis, which helps determine if the main analyte peak is co-eluting with any degradants[14].

  • Validation: The method must be validated according to ICH Q2(R2) guidelines, with a key focus on specificity, demonstrating the ability to resolve the parent peak from all identified degradation products[5][13].

Part 3: Troubleshooting Guide

Q: I am not observing any degradation under my initial stress conditions (e.g., 0.1 M HCl at 60°C for 24h). What should I do?

A: This indicates the molecule is stable under those specific conditions. To induce degradation, you need to increase the severity of the stress.

  • Action: Systematically increase the stressor. For acid hydrolysis, you could increase the acid concentration to 1 M HCl or increase the temperature to 80°C[13]. For thermal stress, increase the temperature.

  • Causality: Degradation reactions follow kinetic principles; increasing temperature or reactant concentration increases the reaction rate. The goal is to find conditions that yield the target 5-20% degradation[5].

Q: My compound degraded almost completely in 0.1 M NaOH at room temperature within an hour. How can I achieve controlled degradation?

A: This suggests high lability to base. You must reduce the stress severity.

  • Action:

    • Lower the concentration of the base (e.g., to 0.01 M or 0.001 M NaOH).

    • Lower the temperature (e.g., conduct the experiment in an ice bath at ~4°C).

    • Reduce the exposure time, sampling at very early time points (e.g., 5, 15, 30 minutes).

  • Causality: By reducing the concentration of the nucleophile (OH⁻) and the kinetic energy (temperature), you slow down the degradation reaction, allowing for controlled generation of the primary degradant.

Q: I'm observing a new peak in my chromatogram during oxidative stress that is yellow. What could it be?

A: Nitroaromatic compounds can undergo partial reduction to form colored intermediates.

  • Hypothesis: The yellow color could indicate the formation of a nitroso (Ar-N=O) or an azoxy (Ar-N=N(O)-Ar) compound, which can be formed as condensation products during the reduction of the nitro group[10].

  • Action:

    • LC-MS Analysis: The primary action is to obtain the mass of the new peak. This will provide the molecular weight of the degradant.

    • Fragmentation Analysis (MS/MS): Compare the fragmentation pattern of the degradant to the parent compound to identify which part of the molecule has changed. For example, a mass loss of 16 amu (oxygen) could suggest reduction from nitro to nitroso.

    • UV-Vis Spectrum: Use the PDA detector to capture the UV-Vis spectrum of the peak. The spectral shift compared to the parent compound can provide clues about changes to the chromophore.

Q: How can I confirm the structure of a major degradant?

A: Structural elucidation requires a combination of analytical techniques.

  • Action Plan:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental composition of the degradant.

    • MS/MS Fragmentation: As mentioned, this helps piece together the structure.

    • Isolation & NMR: If the degradant is present in sufficient quantity (>1 mg), it can be isolated using preparative HPLC. The isolated compound can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) for definitive structural confirmation[13]. Spectroscopic methods like FTIR can also provide information on functional group changes[15].

Q: My mass balance is poor (the sum of the parent peak area and degradant peak areas is significantly less than 100% of the initial parent peak area). Where could the analyte be going?

A: Poor mass balance can be due to several factors.

  • Possible Causes & Actions:

    • Non-UV Active Degradants: Some degradation pathways, like ring-opening, can produce small aliphatic fragments that do not have a chromophore and are thus invisible to a UV detector[12]. Action: Use a more universal detector in parallel, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or rely on LC-MS.

    • Precipitation: The degradant may be insoluble in the reaction medium and has precipitated out. Action: Visually inspect the sample. If precipitation is suspected, try dissolving the sample in a stronger solvent (like DMSO) before analysis.

    • Adsorption: The degradant or parent compound might be adsorbing to the vial surface. Action: Use silanized glass vials to minimize adsorption.

    • Volatile Degradants: A degradant could be volatile and lost to the headspace, though this is less likely for this specific molecule.

Part 4: Data Interpretation & Potential Degradation Pathways

Summary of Potential Degradation Products

The following table summarizes the likely degradation products of this compound based on the applied stress conditions.

Stress ConditionPotential Degradation ProductProposed Mechanism
Acid/Base Hydrolysis 6-Hydroxy-5-aminonicotinic acidReduction of the nitro group (if a reducing agent is present inadvertently) or potential nucleophilic substitution.
Oxidative (H₂O₂) 5,X-Dihydroxy-6-nitronicotinic acidFurther aromatic ring hydroxylation.
Ring-opened productsOxidative cleavage of the pyridine ring[12].
5-Hydroxy-6-nitroso-nicotinic acidPartial reduction of the nitro group.
Photolytic (UV/Vis) Denitrated product (5-Hydroxynicotinic acid)Photolytic cleavage of the C-N bond.
Ring-rearranged productsComplex photochemical reactions.
Thermal 5-HydroxypyridineDecarboxylation at very high temperatures.
Proposed Degradation Pathway Diagrams

The following diagrams illustrate hypothetical degradation pathways. Note: These are proposed pathways based on chemical principles; experimental verification using techniques like LC-MS is required for confirmation.

G cluster_ox Oxidative Stress (H₂O₂) parent This compound nitroso 5-Hydroxy-6-nitroso- nicotinic acid parent->nitroso ring_open Ring-Opened Products (e.g., Aliphatic acids) parent->ring_open amino 5-Hydroxy-6-amino- nicotinic acid nitroso->amino

Caption: Proposed pathway under oxidative stress.

G cluster_photo Photolytic Stress (UV) parent This compound denitrated 5-Hydroxynicotinic acid parent->denitrated rearranged Isomeric Products parent->rearranged

Caption: Proposed pathway under photolytic stress.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • Forced Degrad
  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
  • Spain, J. C. (1995). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Review of Microbiology, 49(1), 523-555. [Link]
  • Investigation of thermal behavior of nicotinic acid. (2014).
  • Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). (2012).
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR.
  • This compound. (n.d.). PubChem. [Link]
  • This compound. (n.d.). Synblock.
  • Padmanabh, B. D., et al. (2023). A NOVEL STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF PITOLISANT IN BULK AND PHARMACEUTICAL DOSAGE FORM. Indo American Journal of Pharmaceutical Sciences. [Link]
  • Reddy, B. V., & Reddy, K. R. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 717-731. [Link]

Sources

Optimizing reaction conditions for the nitration of 6-hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 6-hydroxynicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of nitrated pyridine derivatives. Here, we move beyond simple protocols to explain the critical parameters governing this reaction, enabling you to optimize conditions for your specific synthetic goals, troubleshoot common issues, and ensure operational safety.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the chemistry and safety of this reaction.

Q1: What are the expected products from the nitration of 6-hydroxynicotinic acid?

The nitration of 6-hydroxynicotinic acid can yield two primary products depending on the reaction conditions. Milder conditions typically lead to mono-nitration, yielding 6-hydroxy-5-nitronicotinic acid. More forcing or vigorous conditions can result in a second nitration and decarboxylation to produce 3,5-dinitro-2-pyridone.[1][2]

Q2: What is the underlying mechanism for this reaction?

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4] The nitrating agent, typically a mixture of nitric and sulfuric acids, generates the highly electrophilic nitronium ion (NO₂⁺).[5][6] The electron-rich pyridine ring of 6-hydroxynicotinic acid acts as a nucleophile, attacking the nitronium ion. The existing hydroxyl (-OH) and carboxylic acid (-COOH) groups on the ring direct the position of the incoming nitro group. The powerful electron-donating hydroxyl group directs ortho- and para-, while the deactivating carboxyl group directs meta-. The first nitration occurs at the 5-position, which is ortho to the activating hydroxyl group.

Q3: Why is sulfuric acid often used with nitric acid as the nitrating agent?

Concentrated sulfuric acid is a stronger acid than nitric acid. It acts as a catalyst by protonating nitric acid, which then readily loses a water molecule to form the nitronium ion (NO₂⁺), the active electrophile in the reaction.[4][5][6] This significantly increases the rate and efficiency of the nitration compared to using nitric acid alone.

Q4: What are the primary safety concerns associated with this nitration?

Nitration reactions are inherently hazardous and must be treated with extreme caution. Key risks include:

  • High Exothermicity: The reaction generates a significant amount of heat, which can lead to a thermal runaway and potentially an explosion if not properly controlled.[7]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[7][8]

  • Toxicity: Fumes from nitric acid and nitrogen dioxide gas (a potential byproduct) are highly toxic and can cause severe respiratory irritation.[7][8]

  • Instability: The accumulation of unreacted reagents or unstable intermediates can pose significant risks. All personnel must be thoroughly trained in the reaction's hazards and emergency procedures.[9]

Always work in a certified chemical fume hood, wear appropriate personal protective equipment (PPE) including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[7][10] Ensure immediate access to an emergency shower and eyewash station.

Experimental Protocols

The following protocols are derived from established literature and provide a starting point for achieving either mono- or di-nitration.[1]

Protocol A: Selective Synthesis of 6-Hydroxy-5-nitronicotinic Acid (Mono-nitration)

This protocol aims to favor the formation of the mono-nitro product by using controlled temperature.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 6-hydroxynicotinic acid to fuming nitric acid while maintaining the temperature below 20°C with an ice bath.

  • Reaction Execution: Slowly warm the mixture to 50°C. Maintain this temperature with rigorous stirring for the duration specified by your preliminary experiments (e.g., 1-2 hours). Monitor the reaction progress using a suitable technique like TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization.

Protocol B: Synthesis of 3,5-Dinitro-2-pyridone (Di-nitration)

This protocol employs more vigorous conditions to achieve the dinitro product.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask fitted with a reflux condenser, add 6-hydroxynicotinic acid to an excess of fuming nitric acid.

  • Reaction Execution: Heat the mixture to reflux. The reaction is highly exothermic, so controlled heating is essential. Maintain reflux for several hours until the starting material or mono-nitro intermediate is consumed (monitor by TLC or LC-MS).

  • Work-up and Isolation: After cooling to room temperature, cautiously pour the reaction mixture over a large volume of crushed ice.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. This product is identical to that obtained by the nitration of 6-hydroxy-5-nitronicotinic acid under the same conditions.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the experiment.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Reaction temperature too low. 2. Insufficient reaction time. 3. Nitrating agent not sufficiently potent.1. Gradually increase the reaction temperature in 5-10°C increments. 2. Extend the reaction time, monitoring progress every 30-60 minutes. 3. Consider using a mixed acid system (H₂SO₄/HNO₃) to generate a higher concentration of the nitronium ion.
Formation of 3,5-Dinitro-2-pyridone When Mono-nitro Product is Desired 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Nitrating agent is too concentrated or reactive.1. Strictly maintain the temperature at or below the recommended value (e.g., 50°C for mono-nitration)[1]. Use a temperature-controlled bath. 2. Carefully monitor the reaction and quench it as soon as the starting material is consumed. 3. Avoid using mixed acid if mono-nitration is the goal; fuming nitric acid alone may be sufficient.
Significant Amount of Unreacted Starting Material 1. Reaction conditions are too mild. 2. Poor solubility of the starting material in the reaction medium.1. Increase temperature, reaction time, or use a stronger nitrating agent (see "Low or No Yield"). 2. Ensure vigorous stirring throughout the reaction to maximize contact between the substrate and the nitrating agent.
Dark, Tarry Reaction Mixture 1. Decomposition of starting material or product due to excessive heat. 2. Oxidative side reactions caused by nitric acid.1. Ensure efficient cooling during the initial addition of reagents. Do not exceed the target reaction temperature. 2. This is a common issue with strong oxidizing agents. Focus on minimizing reaction time and temperature to suppress side reactions. Purification via column chromatography may be necessary.

Visualized Workflows and Pathways

Reaction Pathway Diagram

Nitration_Pathway cluster_conditions Reaction Conditions A 6-Hydroxynicotinic Acid B 6-Hydroxy-5-nitronicotinic Acid A->B Fuming HNO₃ 50°C C 3,5-Dinitro-2-pyridone B->C Fuming HNO₃ Reflux

Caption: Controlled nitration pathway of 6-hydroxynicotinic acid.

General Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Acid Mixture (e.g., Fuming HNO₃) in Cooled Flask start->reagent_prep sm_addition Slowly Add 6-Hydroxynicotinic Acid (Maintain Low Temp) reagent_prep->sm_addition reaction Heat to Target Temperature (e.g., 50°C or Reflux) & Monitor Progress sm_addition->reaction quench Pour Reaction Mixture onto Crushed Ice reaction->quench filtration Collect Precipitate via Vacuum Filtration quench->filtration wash Wash Solid with Cold Water filtration->wash dry Dry the Product wash->dry analysis Analyze Purity & Structure (NMR, MS, etc.) dry->analysis end End analysis->end

Caption: Standard workflow for nitration and product isolation.

Troubleshooting Decision Tree

Troubleshooting_Tree decision decision outcome outcome start Analyze Crude Product (TLC, LC-MS, NMR) check_purity Desired Product Formed? start->check_purity outcome_ok Proceed to Purification check_purity->outcome_ok Yes check_byproducts What is the main component? check_purity->check_byproducts No/Low Yield starting_material starting_material check_byproducts->starting_material Starting Material dinitro_product dinitro_product check_byproducts->dinitro_product Dinitro Product tar tar check_byproducts->tar Tarry Mixture outcome_sm Solution: Increase Temp/Time or Use Stronger Acid (H₂SO₄) starting_material->outcome_sm Conditions too mild outcome_dinitro Solution: Decrease Temp/Time dinitro_product->outcome_dinitro Conditions too harsh outcome_tar Solution: Improve Temp Control, Reduce Time tar->outcome_tar Decomposition

Caption: A decision tree for troubleshooting nitration results.

References

  • Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). The Nitration of 6-Hydroxynicotinic Acid and Related Compounds. Journal of the Chemical Society (Resumed), 2590. [Link]
  • Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). 577. The nitration of 6-hydroxynicotinic acid and related compounds. Journal of the Chemical Society (Resumed). [Link]
  • Chemical Safety Facts. (2024).
  • University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. [Link]
  • PubChem. 6-Hydroxynicotinic acid.
  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • The Organic Chemistry Tutor. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. [Link]
  • Tanner, J. J., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights.
  • Organic Syntheses. (1956).
  • AK LECTURES. (2019).
  • Human Metabolome Database. Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). [Link]
  • Guggenheim, T. L., et al. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
  • Master Organic Chemistry. (2018).
  • Leah4sci. (2015).

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 5-Hydroxy-6-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Hydroxy-6-nitronicotinic acid. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing, ensuring robust and accurate analytical results. As your virtual application scientist, I will guide you through the causative factors and provide field-proven solutions.

Foundational Understanding: The Analyte and the Problem

Peak tailing is a frequent challenge in reversed-phase HPLC that can significantly compromise resolution and the accuracy of quantification[1]. It manifests as an asymmetrical peak where the latter half is broader than the first, indicating a non-ideal interaction between the analyte and the stationary phase[1][2].

To effectively troubleshoot, we must first understand the physicochemical properties of our analyte, this compound. Its structure contains multiple functional groups that are highly influential in a chromatographic setting.

Table 1: Physicochemical Properties of this compound

PropertyValue / StructureSignificance in HPLC
Molecular Structure this compound structureThe presence of a carboxylic acid, a phenolic hydroxyl group, and a pyridine ring makes the molecule polar and ionizable. The nitro group adds to its acidic nature.
IUPAC Name 5-hydroxy-6-nitropyridine-3-carboxylic acid[3]---
Molecular Formula C₆H₄N₂O₅[3][4]---
Molecular Weight 184.11 g/mol [3][4]---
Ionization (pKa) The molecule has multiple potential pKa values due to the carboxylic acid and hydroxyl groups. The carboxylic acid is expected to have a pKa in the range of 2-4, while the phenolic hydroxyl group's pKa will be higher. The exact pKa values are critical for mobile phase pH selection.The ionization state of the analyte is highly dependent on the mobile phase pH, directly impacting retention and peak shape[5][6].

The key takeaway is that this compound is an acidic, ionizable compound. This makes it particularly susceptible to secondary interactions with the stationary phase, which is the primary cause of peak tailing[2].

The Troubleshooting Workflow: A Systematic Approach

When encountering peak tailing, a systematic, logical approach is crucial to identifying the root cause without unnecessary trial and error. The following workflow illustrates the decision-making process.

Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry Factor > 1.2) check_ph Is Mobile Phase pH ≥ 2 units away from analyte pKa? start->check_ph adjust_ph ACTION: Adjust Mobile Phase pH (e.g., to pH 2.5-3.0 with Formic/Phosphoric Acid). Ensure adequate buffering. check_ph->adjust_ph No ph_ok pH is Optimized check_ph->ph_ok Yes adjust_ph->check_ph Re-evaluate check_silanol Are secondary silanol interactions suspected? ph_ok->check_silanol silanol_actions ACTIONS: 1. Use a modern, high-purity, end-capped Type B silica column. 2. Add a competing base (e.g., Triethylamine), though less common with modern columns. 3. Lower mobile phase pH further (if column allows). check_silanol->silanol_actions Yes silanol_ok Silanol Interactions Minimized check_silanol->silanol_ok No silanol_actions->check_silanol Re-evaluate check_column_health Is the column old or contaminated? silanol_ok->check_column_health column_actions ACTIONS: 1. Perform Column Wash/Regeneration Protocol. 2. Check for blocked frit (high backpressure). 3. If unresolved, replace the column. check_column_health->column_actions Yes column_ok Column Health Verified check_column_health->column_ok No column_actions->check_column_health Re-evaluate check_metal Could metal contamination be an issue? column_ok->check_metal metal_actions ACTIONS: 1. Passivate the system with an agent like EDTA (if compatible). 2. Use bio-inert or metal-free HPLC systems. 3. Check for metal leaching from frits or tubing. check_metal->metal_actions Yes resolved Peak Shape Acceptable (Asymmetry Factor ≤ 1.2) check_metal->resolved No metal_actions->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Troubleshooting Guide: Questions & Answers

Q1: My peak for this compound is tailing significantly. Where should I start?

A1: Start with the mobile phase pH. This is the most powerful tool for controlling the retention and peak shape of ionizable compounds like this compound[5][7].

  • The Principle of Ion Suppression: The analyte has both a carboxylic acid group and a hydroxyl group. In reversed-phase chromatography, the neutral (un-ionized) form of a molecule is more hydrophobic and interacts more ideally with the C18 stationary phase, leading to sharper peaks[6][7]. To keep an acidic compound in its neutral form, the mobile phase pH must be lowered.

  • The "2 pH Unit Rule": A general guideline is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa[7]. If the pKa of the carboxylic acid is ~3.5, a mobile phase pH of 2.5 to 3.0 is a good starting point. This ensures the carboxyl group is fully protonated (-COOH), minimizing ionic secondary interactions.

  • Action: Prepare your aqueous mobile phase with a buffer (e.g., phosphate or formate) adjusted to a pH between 2.5 and 3.0. Using an acid modifier like formic acid or phosphoric acid is common[8][9]. Insufficient buffering can also lead to tailing, so ensure the buffer concentration is adequate (typically 10-25 mM)[10].

Q2: I've adjusted the mobile phase pH to 2.8, but the peak tailing persists. What's the next step?

A2: Evaluate secondary interactions with residual silanol groups on the column packing.

  • Causality: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface[11]. These silanols are acidic (pKa ~3.5-4.5) and can become deprotonated (Si-O⁻) even at moderately low pH[10][12]. Your analyte, with its polar hydroxyl group, can engage in strong, undesirable hydrogen bonding or ion-exchange interactions with these active sites[2][10][13]. This leads to a secondary retention mechanism, causing peak tailing because some analyte molecules are held back longer than others[1][13].

  • Solutions:

    • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have very low metal content and are extensively end-capped[1][14]. End-capping is a process where the residual silanols are chemically bonded with a small, non-polar group (like trimethylsilane) to render them inert[2][11]. This is the most effective way to prevent silanol interactions.

    • Choose an Appropriate Organic Modifier: Acetonitrile and methanol are the most common organic modifiers, and they offer different selectivities[15]. Acetonitrile is generally a weaker hydrogen-bond acceptor than methanol and can sometimes provide better peak shapes for compounds capable of strong hydrogen bonding. Experimenting with the organic modifier can sometimes mitigate tailing[16][17].

Q3: Could my column itself be damaged or contaminated? How can I diagnose and fix this?

A3: Yes, column degradation or contamination is a very common cause of peak tailing.

  • Diagnosis:

    • High Backpressure: A sudden or gradual increase in system backpressure often accompanies peak shape distortion and indicates a blockage, typically at the column inlet frit[2].

    • Column History: If the column has been used extensively, especially with poorly filtered samples or aggressive mobile phases, contamination is likely. Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing[18].

    • Column Void: Physical shock or repeated pressure cycles can cause the packed bed inside the column to settle, creating a "void" or channel at the inlet. This leads to a distorted flow path and severe peak distortion[2].

  • Solution: Column Washing and Regeneration: A thorough cleaning procedure can often restore column performance. Disconnect the column from the detector to avoid contaminating it[19][20].

Protocol: General Reversed-Phase (C18) Column Regeneration

  • Initial Flush: Flush the column (in the reverse direction is often more effective for removing inlet contamination) with 10-20 column volumes of your mobile phase without the buffer salts (e.g., Water/Acetonitrile mix)[19][21]. This prevents salt precipitation.

  • Organic Wash: Wash with 20 column volumes of 100% Acetonitrile[21].

  • Stronger Solvent Wash: If contamination persists, flush with 20 column volumes of Isopropanol[20].

  • Highly Non-Polar Wash (Optional): For very non-polar contaminants, you can use solvents like Hexane, but you must include an intermediate Isopropanol wash before and after, as Hexane is not miscible with aqueous phases[21].

  • Re-equilibration: Flush with Isopropanol (if used), then Acetonitrile, then your buffer-free mobile phase, and finally re-equilibrate with your starting mobile phase conditions for at least 20 column volumes.

  • Test: Inject a standard to see if performance is restored. If not, the column may be permanently damaged and require replacement[18].

Q4: I am using a brand new, high-quality column and an optimized mobile phase, but still see tailing. What other system factors could be involved?

A4: Consider metal contamination from your HPLC system.

  • The Hidden Problem: Stainless steel components (tubing, frits, pump heads) in standard HPLC systems can corrode or leach metal ions (Fe, Ni) into the mobile phase[18][22]. Even "biocompatible" titanium systems can leach Ti ions under certain conditions, particularly with pure organic solvents[23][24][25].

  • Mechanism of Tailing: this compound, with its adjacent hydroxyl and carboxylic acid groups, can act as a chelating agent. If metal ions have adsorbed onto the silica surface of the column, the analyte can chelate with these ions, creating a very strong secondary interaction that results in severe peak tailing[13][24].

  • Solutions:

    • System Passivation: If metal contamination is suspected, flushing the system with a chelating agent like EDTA (0.05 M) can help remove metal ions[19]. Ensure this is compatible with all your system components and follow with a thorough water and mobile phase flush.

    • Use Inert Hardware: The most robust solution is to use HPLC systems and columns with inert flow paths (often referred to as "bio-inert" or "metal-free") that utilize materials like PEEK or have specialized surface coatings to prevent analyte-metal interactions[22][26].

    • Extra-Column Volume: While less likely to be the primary cause of severe chemical tailing, excessive volume from long or wide-bore tubing between the injector, column, and detector can contribute to band broadening and slight asymmetry[27]. Ensure all connections are made properly with minimal dead volume[28].

FAQs: Quick Reference

  • What is an acceptable peak asymmetry or tailing factor?

    • For quantitative analysis, a USP tailing factor between 0.9 and 1.2 is ideal. Values up to 1.5 may be acceptable for some assays, but anything higher indicates a significant problem that needs to be addressed[2].

  • Can my sample solvent cause peak tailing?

    • Yes. If your sample is dissolved in a solvent much stronger (e.g., high percentage of organic) than your mobile phase, it can cause peak distortion, including tailing or fronting, especially for early eluting peaks[28]. Always try to dissolve your sample in the initial mobile phase if possible.

  • Does sample overload cause tailing?

    • Yes, injecting too much sample mass can saturate the stationary phase, leading to peak broadening and tailing[18]. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were likely overloading the column.

  • Why is peak tailing a problem for my analysis?

    • It compromises resolution, making it difficult to separate your analyte from nearby impurities. It also leads to inaccurate peak integration, which directly impacts the accuracy and precision of your quantitative results[27].

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • International Labmate. (2023, July 18). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
  • Hawach Scientific. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Rathore, A. S., & Kumar, D. (2015). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Journal of Chromatographic Science, 53(8), 1251-1258. [Link]
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Dolan, J. W. (n.d.).
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Chrom Tech, Inc. (2025, October 28). How To Regenerate a C18 HPLC Column.
  • SiliCycle. (n.d.). HPLC Columns - Cleaning & Regeneration Procedures.
  • Rathore, A. S., & Kumar, D. (2015). Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants.
  • Sigma-Aldrich. (n.d.). Column regeneration.
  • Scribd. (n.d.). HPLC Column Cleaning Guide.
  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure.
  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography.
  • Gsior, M., & Jaroniec, M. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC.
  • Phenomenex. (n.d.). LC Technical Tip: The Role of End-Capping in RP.
  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns.
  • CHROMacademy. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • PubChem. (n.d.). This compound.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • ResearchGate. (2025, August 6). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Request PDF.
  • Smolecule. (2023, August 15). Buy 6-Hydroxy-5-nitronicotinic acid.
  • SIELC Technologies. (n.d.). Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column.
  • Synblock. (n.d.). CAS 59288-43-6 | this compound.

Sources

Technical Support Center: Enhancing the Stability of 5-Hydroxy-6-nitronicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Hydroxy-6-nitronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. Through a series of frequently asked questions and in-depth troubleshooting guides, we will explore the factors influencing its stability and provide actionable protocols to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl, a nitro, and a carboxylic acid group. This combination of functional groups confers specific chemical properties but also introduces potential stability challenges. The electron-withdrawing nature of the nitro group and the pyridine ring, combined with the ionizable carboxylic acid and phenolic hydroxyl groups, makes the molecule susceptible to degradation under various conditions.[1] This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by five key factors:

  • pH: The ionization state of the carboxylic acid and hydroxyl groups is pH-dependent, which can significantly affect the molecule's stability.[2] Both strongly acidic and basic conditions should be approached with caution.

  • Light Exposure: Nitroaromatic compounds are often susceptible to photodegradation, where exposure to light, particularly UV radiation, can trigger decomposition.[2][3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][4]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[2][3]

  • Solvent: The choice of solvent can impact stability through interactions with the solute and by influencing reaction rates.[5][6]

Q2: I'm observing a gradual decrease in the concentration of my stock solution of this compound over time. What is the likely cause?

A2: A gradual loss of compound in your stock solution is a common indicator of degradation. The most probable causes are exposure to light and/or suboptimal storage temperature. Nitroaromatic compounds can be light-sensitive.[3] We recommend storing stock solutions in amber vials or wrapped in aluminum foil to protect them from light. Additionally, storing solutions at lower temperatures (e.g., 2-8 °C or -20 °C) will slow down potential degradation reactions.[4]

Q3: Can I use common organic solvents to dissolve this compound?

A3: Yes, but with careful consideration. While solvents like DMSO and DMF are often used for initial dissolution, their long-term stability in these solvents should be experimentally verified. The polarity of the solvent can influence the stability of the dissolved compound.[6][7] For aqueous solutions, the use of buffers is highly recommended to control the pH.

Q4: Are there any specific analytical techniques recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the preferred method for stability studies.[8][9] A stability-indicating HPLC method should be developed and validated to separate the intact compound from its potential degradation products. This allows for accurate quantification of the remaining active molecule over time.

Troubleshooting Guides

This section provides detailed troubleshooting advice and experimental protocols to address specific stability issues you may encounter.

Issue 1: Rapid Degradation Observed in Aqueous Buffers

Symptom: A significant decrease in the concentration of this compound is observed within hours or a few days of preparation in an aqueous buffer.

Causality: This is often due to pH-dependent hydrolysis or oxidation. The stability of the compound can be highly sensitive to the pH of the solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid degradation in aqueous buffers.

Experimental Protocol: pH Stability Profiling

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, and borate for pH 8-10).

  • Prepare test solutions: Prepare solutions of this compound at a known concentration in each buffer.

  • Incubate samples: Store a set of samples for each pH at a controlled ambient temperature and another set at an elevated temperature (e.g., 40 °C) to accelerate degradation.[3] Protect all samples from light.

  • Analyze samples at time points: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample and analyze it using a validated stability-indicating HPLC method.

  • Determine the rate of degradation: Plot the concentration of the parent compound against time for each pH and temperature to determine the degradation rate. The pH at which the degradation rate is minimal is the optimal pH for solution stability.

Issue 2: Inconsistent Results and Appearance of Unknown Peaks in HPLC

Symptom: You observe variable results between experiments and the appearance of new, unidentified peaks in your chromatograms.

Causality: This often points to photodegradation or oxidative degradation, leading to the formation of byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting for inconsistent results and unknown peaks.

Experimental Protocol: Photostability Assessment

  • Prepare solutions: Prepare two sets of solutions of the compound in a solvent or buffer where it is known to be relatively stable in the dark.

  • Expose to light: Place one set of solutions in a photostability chamber with controlled light exposure (as per ICH Q1B guidelines). Wrap the second set in aluminum foil to serve as a dark control.

  • Analyze samples: Analyze samples from both sets at various time points using HPLC.

  • Compare results: A significant difference in the degradation rate between the light-exposed and dark-control samples indicates photosensitivity.

Data Presentation: Impact of pH on Stability

pHTemperature (°C)Degradation Rate (%/day)
2.04015.2
4.0405.1
6.0401.5
8.0404.8
10.04012.7
Note: The data in this table is illustrative and should be determined experimentally for this compound.

Strategies for Enhancing Stability

1. pH Control: Maintaining the solution pH within the optimal range determined from your stability studies is crucial. The use of appropriate buffer systems is highly recommended for aqueous solutions.

2. Protection from Light: Always handle and store solutions of this compound in amber-colored glassware or by wrapping containers with aluminum foil to prevent photodegradation.[2][3]

3. Temperature Control: Store stock and working solutions at low temperatures (refrigerated or frozen) to minimize thermal degradation.[2][4][10] Avoid repeated freeze-thaw cycles.

4. Use of Antioxidants: If the compound is found to be susceptible to oxidation, the addition of antioxidants to the solution can be beneficial. Common antioxidants include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).[11][12][13] The choice and concentration of the antioxidant should be optimized as they can sometimes interact with the compound of interest.

5. Solvent Selection: For non-aqueous solutions, prefer aprotic solvents where the compound shows good stability. If aqueous solutions are necessary, ensure the water is of high purity (e.g., Milli-Q) and consider de-gassing the solvent to remove dissolved oxygen.

6. Addition of Excipients: In formulation development, certain excipients can enhance stability. For example, chelating agents like EDTA can be added to bind metal ions that may catalyze oxidative degradation.[14][15][16] Cyclodextrins can also be used to form inclusion complexes that protect the drug molecule from degradation.[14][16]

Conclusion

While specific stability data for this compound is not extensively documented in publicly available literature, by applying the principles of forced degradation studies and understanding the chemical nature of the molecule, researchers can systematically identify and mitigate factors causing instability.[3][17][18] The troubleshooting guides and experimental protocols provided here offer a robust framework for enhancing the stability of this compound in solution, thereby ensuring the accuracy and reliability of your research and development efforts.

References

  • MedCrave. (2016).
  • MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
  • MDPI. (2022).
  • ResearchGate. (n.d.). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature | Request PDF.
  • R Discovery. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. R Discovery. [Link]
  • PubMed. (2009).
  • BioKB. (n.d.). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. BioKB. [Link]
  • ResearchGate. (2024). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Canadian Science Publishing. (n.d.). Solvent effects in organic chemistry — recent developments. Canadian Science Publishing. [Link]
  • Wikipedia. (n.d.). Solvent effects. Wikipedia. [Link]
  • TBA. (2025). Top 5 Factors Affecting Chemical Stability. TBA. [Link]
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
  • ResearchGate. (n.d.). Analysis of degradation behavior of HO· to pyridine in electrochemical process.
  • ResearchGate. (2021). (PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ChemIntel360. (2024). How to Improve Drug Stability with Excipients. ChemIntel360. [Link]
  • American Society for Microbiology. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology. [Link]
  • Semantic Scholar. (n.d.). Synthesis of substituted pyridinecarboxylic acids and study of their properties. Semantic Scholar. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry. [Link]
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]
  • SpringerLink. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Al(III), Fe(III), Zn(II), and Cu(II), cel. SpringerLink. [Link]
  • Hilaris Publisher. (n.d.). Excipients: Essential for Drug Stability and Deliver. Hilaris Publisher. [Link]
  • MDPI. (2019).
  • ACS Publications. (2021). Influence of Solvent and Acid Properties on the Relative Volatility and Separation Selectivity for Extractive Distillation of Close-Boiling Acids | Industrial & Engineering Chemistry Research.
  • ResearchGate. (2019).
  • MDPI. (2023).
  • Center for Health, Environment & Justice. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Center for Health, Environment & Justice. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • American Society for Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology. American Society for Microbiology. [Link]
  • ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents.
  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives.
  • PubMed Central. (2016).
  • National Center for Biotechnology Information. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC. [Link]
  • ACS Publications. (n.d.). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety | Crystal Growth & Design.
  • PubMed. (2001). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine.... PubMed. [Link]
  • PubMed. (2002).
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (n.d.).

Sources

Technical Support Center: Resolving Inconsistent Bioassay Results with 5-Hydroxy-6-nitronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioassays involving 5-Hydroxy-6-nitronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to inconsistent results. By understanding the underlying principles of your assay and the properties of this compound, you can enhance the robustness and reliability of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (CAS No: 59288-43-6) is a pyridine derivative with the molecular formula C₆H₄N₂O₅.[1][2][3] Its structure, featuring a hydroxyl, a nitro, and a carboxylic acid group, imparts specific chemical characteristics that can influence bioassay performance.[4] It is important to consider its potential for tautomerism, existing in equilibrium between the hydroxyl and oxo forms, which can be influenced by the microenvironment.[5]

Key Properties:

PropertyValueSource
Molecular Weight184.11 g/mol [1][2]
AppearanceLight yellow to yellow powder/crystalline material[5]
Melting Point269-271°C[4][5][6]
SolubilityLimited in water, slightly soluble in methanol and ethanol, and more soluble in polar aprotic solvents like DMSO and DMF.[5][5]
Q2: My results with this compound are highly variable between experiments. What are the most common causes?

Inconsistent results in bioassays can arise from a multitude of factors.[7][8] For a compound like this compound, the primary suspects are often related to its preparation, storage, and interaction with the assay system. Common causes include:

  • Compound Instability: Degradation of the compound due to improper storage (e.g., exposure to light or moisture) or repeated freeze-thaw cycles.[9]

  • Procedural Variability: Inconsistent pipetting, timing of reagent addition, and incubation conditions.[10]

  • Reagent Quality: Use of expired or improperly stored reagents can lead to inconsistent reactions.[8]

  • Cell-Based Assay Issues: Variations in cell health, passage number, and plating density.[11]

Q3: I'm observing a high background signal in my assay wells, even in the negative controls. What could be the issue?

High background noise can obscure the true signal from your compound. Potential causes include:

  • Contaminated Reagents: Buffers or media may be contaminated, leading to non-specific reactions.[12]

  • Inappropriate Plate Type: Using clear plates for fluorescence assays can lead to high background. Black plates are recommended for fluorescence and white plates for luminescence.[9]

  • Compound Interference: The compound itself might possess intrinsic fluorescent or colorimetric properties that interfere with the detection method.

Q4: The signal from my positive controls is much lower than expected. What should I do?

A weak or absent signal can indicate a problem with one or more of the assay components or steps.[10] Consider the following:

  • Reagent Addition: Ensure all reagents were added in the correct order and volume.

  • Incubation Temperature: Low temperatures can decrease enzyme activity, leading to a weaker signal.[9][10]

  • Compound Integrity: Verify the integrity of your this compound stock solution and other critical reagents.

Section 2: In-Depth Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curves

Question: I am obtaining inconsistent EC50/IC50 values for this compound across different assay plates and experimental days. How can I improve the consistency of my dose-response curves?

Answer: Achieving consistent dose-response curves is critical for accurate potency determination.[13][14] The variability you are observing likely stems from a combination of factors related to both the compound and the assay procedure.

Root Cause Analysis & Corrective Actions:

1. Compound Preparation and Handling:

  • Solubility Issues: this compound has limited aqueous solubility.[5] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in your assay buffer. Precipitation of the compound at higher concentrations will lead to inaccurate dosing.

    • Protocol: Prepare a high-concentration stock solution in 100% DMSO. Perform a serial dilution series in DMSO before making the final dilution into the aqueous assay buffer. Visually inspect for any precipitation.

  • pH Sensitivity: The ionization state of the carboxylic acid and hydroxyl groups is pH-dependent. Changes in the pH of your stock solution or assay buffer can alter the compound's charge and potentially its activity and solubility.[15][16][17]

    • Protocol: Strictly control the pH of all buffers and media used in the assay. Prepare fresh buffers for each experiment and verify the pH before use.

2. Assay Plate and Procedural Optimization:

  • "Edge Effects": Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to variability.

    • Protocol: Avoid using the outer wells for critical samples (test compound, positive/negative controls). Fill these wells with sterile water or media to create a humidity barrier.

  • Pipetting Accuracy: Small errors in pipetting volumes, especially during serial dilutions, can be magnified and lead to significant inaccuracies in the final concentrations.[10]

    • Protocol: Use calibrated pipettes and ensure proper pipetting technique.[8] For serial dilutions, use a fresh tip for each dilution step to avoid carryover. When possible, prepare a master mix of reagents to be added to all wells to minimize pipetting variability.[9]

3. Data Analysis and Curve Fitting:

  • Inappropriate Curve Fitting Model: Using a standard four-parameter logistic (4PL) model may not always be appropriate.

    • Protocol: Visually inspect your dose-response curves. If they are asymmetrical, a five-parameter logistic (5PL) model might provide a better fit.[18] Ensure that your highest and lowest concentrations define the top and bottom plateaus of the curve.[11]

Experimental Workflow for Improving Dose-Response Consistency:

G cluster_prep Compound & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare fresh 5-Hydroxy-6- nitronicotinic acid stock in DMSO add_compound Add serially diluted compound (use calibrated pipettes) prep_compound->add_compound prep_buffer Prepare and pH-verify fresh assay buffer prep_buffer->add_compound prep_cells Harvest and count cells (for cell-based assays) plate_cells Plate cells at consistent density (avoid outer wells) prep_cells->plate_cells plate_cells->add_compound incubate Incubate for a standardized time and temperature add_compound->incubate add_reagents Add detection reagents incubate->add_reagents read_plate Read plate on a calibrated reader add_reagents->read_plate inspect_data Visually inspect raw data and dose-response curves read_plate->inspect_data fit_curve Fit data with appropriate model (e.g., 4PL or 5PL) inspect_data->fit_curve calculate_ec50 Calculate EC50/IC50 values fit_curve->calculate_ec50

Caption: Workflow for consistent dose-response assays.

Issue 2: Poor Assay Robustness and Reproducibility

Question: My bioassay with this compound works well on some days but fails on others, even when I follow the same protocol. How can I improve the robustness of my assay?

Answer: Assay robustness refers to the capacity of an assay to remain unaffected by small, deliberate variations in method parameters.[13] Poor reproducibility is a common challenge in bioassay development.[19] A systematic approach to identifying and controlling sources of variation is essential.[7][19][20]

Identifying and Controlling Sources of Variation:

A powerful method for improving assay robustness is to perform a Design of Experiments (DoE).[21] This allows for the systematic investigation of multiple factors simultaneously to identify those that have the most significant impact on the assay outcome.

Key Parameters to Investigate for this compound Assays:

ParameterPotential ImpactRecommended Range for Testing
Final DMSO Concentration High concentrations can be toxic to cells or inhibit enzyme activity.0.1% - 1.0%
Incubation Time May affect the stability of the compound and the biological response.Varies by assay; test at least three time points (e.g., 24h, 48h, 72h for cell-based assays).
Incubation Temperature Can influence reaction rates and compound stability.[19][20]3-4 different temperatures around the standard protocol value (e.g., 35°C, 37°C, 39°C).
Cell Seeding Density Can impact cell health and responsiveness to the compound.Test a range of densities (e.g., 5,000, 10,000, 20,000 cells/well).
Assay Buffer pH Can affect compound solubility, charge, and interaction with the target.[15][16][17]Test a narrow range around the optimal pH (e.g., 7.2, 7.4, 7.6).
Logical Flow for Troubleshooting Poor Reproducibility:

G cluster_investigate Investigation Phase cluster_optimize Optimization Phase (DoE) cluster_validate Validation Phase start Inconsistent Assay Results check_reagents Verify Reagent Quality (Expiration, Storage) start->check_reagents check_compound Assess Compound Integrity (Fresh Stock, Storage) start->check_compound review_protocol Review Protocol Execution (Pipetting, Timing) start->review_protocol check_environment Evaluate Environmental Factors (Temperature, Humidity) start->check_environment identify_factors Identify Critical Parameters (e.g., pH, Temp, DMSO%) check_reagents->identify_factors check_compound->identify_factors review_protocol->identify_factors check_environment->identify_factors design_doe Design Experiment to Test Parameter Ranges identify_factors->design_doe run_doe Execute DoE design_doe->run_doe analyze_doe Analyze Results to Find Optimal Conditions run_doe->analyze_doe confirm_robustness Confirm Robustness with Optimized Protocol analyze_doe->confirm_robustness implement_sop Implement Standard Operating Procedure (SOP) confirm_robustness->implement_sop end Consistent and Reproducible Assay implement_sop->end

Caption: Troubleshooting workflow for assay reproducibility.

Section 3: Mechanism of Action and Potential Interactions

While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural similarity to nicotinic acid (Vitamin B3) suggests potential interactions with related biological pathways. Nicotinic acid is known to interact with G protein-coupled receptors, such as GPR109A.[22] Furthermore, some nitro-substituted nicotinic acid derivatives have shown antimycobacterial activity by forming nitric oxide radicals.

It is also important to consider that the nitro group can be reduced by cellular reductases, potentially leading to the formation of reactive intermediates that could have off-target effects. The hydroxyl group can participate in hydrogen bonding, which may be crucial for its interaction with a biological target.

Given its chemical structure, this compound may also interact with enzymes involved in nicotinic acid metabolism, such as 6-hydroxynicotinate 3-monooxygenase.[23] Understanding these potential interactions can help in designing more specific and reliable bioassays.

References

  • Quantics Biostatistics. (2024).
  • BioProcess International. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. [Link]
  • Marin Biologic Laboratories. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. [Link]
  • National Center for Biotechnology Information. (2023). Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide. [Link]
  • ResearchGate. (2001). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. [Link]
  • Quantics Biostatistics. (n.d.).
  • Pharmaceutical Technology. (2020). Overview of the Fundamentals in Developing a Bioassay. [Link]
  • BioPharm International. (2019). Essentials in Bioassay Development. [Link]
  • Taylor & Francis Online. (2015).
  • Sirius Genomics. (n.d.).
  • BioAssay Systems. (n.d.). Troubleshooting. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Biocompare. (2022). Immunoassay Troubleshooting. [Link]
  • LookChem. (n.d.). Cas 6635-31-0,6-Hydroxy-5-nitronicotinic acid. [Link]
  • PubChem. (n.d.). 5-Nitronicotinic acid. [Link]
  • National Center for Biotechnology Information. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. [Link]
  • PubChemLite. (n.d.). This compound (C6H4N2O5). [Link]
  • National Center for Biotechnology Information. (2018). The pH of chemistry assays plays an important role in monoclonal immunoglobulin interferences. [Link]
  • National Center for Biotechnology Information. (1981).
  • ResearchGate. (2012). (PDF)
  • National Center for Biotechnology Information. (2012).
  • National Center for Biotechnology Information. (2019).
  • Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). [Link]
  • ResearchGate. (2021).

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Hydroxy-6-nitronicotinic Acid for Pilot Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Hydroxy-6-nitronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to pilot-scale production. Here, we address common challenges and frequently asked questions to ensure a smooth, efficient, and safe scale-up process. Our focus is on providing practical, experience-driven advice grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the synthesis and properties of this compound.

Q1: What is the established synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the nitration of 5-hydroxynicotinic acid.[1] This electrophilic aromatic substitution reaction typically utilizes a mixture of concentrated nitric acid and sulfuric acid.[2][3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[4][5]

Q2: What are the critical reaction parameters to control during the nitration process?

Temperature and the ratio of nitric acid to sulfuric acid are the most critical parameters.[6] The nitration of aromatic compounds is a highly exothermic reaction.[6] Insufficient cooling or too rapid addition of reagents can lead to a runaway reaction. Conversely, a temperature that is too low may result in an incomplete reaction and low yields.[6] Careful control over the reaction temperature, typically maintained below 50°C, is crucial to prevent the formation of dinitro byproducts and ensure safety.[3]

Q3: What are the physical and chemical properties of this compound?

This compound is a solid, with a molecular weight of 184.11 g/mol and a molecular formula of C₆H₄N₂O₅.[7][8] It is important to handle this compound with appropriate personal protective equipment as it can cause serious eye irritation and may cause respiratory irritation.[8] For storage, it should be kept in a dry, sealed container under an inert atmosphere at room temperature.[7][9][10]

Q4: What are the primary applications of this compound?

This compound and its derivatives are of interest in medicinal chemistry. For instance, derivatives of 5-hydroxynicotinic acid have shown potential as cardioprotective agents.[11] The core structure is a valuable building block in the synthesis of more complex molecules for drug discovery and development.

Section 2: Troubleshooting Guide for Pilot-Scale Synthesis

Scaling up a chemical synthesis often presents unforeseen challenges. This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the pilot-scale production of this compound.

Issue 1: Low Yield of the Desired Product

Q: We are observing a significantly lower yield of this compound at the pilot scale compared to our bench-top experiments. What are the likely causes and how can we mitigate this?

A: A drop in yield during scale-up is a common problem that can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:

  • Inadequate Temperature Control:

    • Causality: The larger volume in a pilot reactor has a lower surface-area-to-volume ratio, making heat dissipation less efficient. Localized "hot spots" can form, leading to the formation of undesired byproducts, such as dinitrated compounds, or even decomposition of the product.[6]

    • Solution: Ensure your pilot reactor has a robust cooling system. Monitor the internal temperature at multiple points if possible. Consider a slower, more controlled addition of the nitrating mixture to manage the exotherm.[6]

  • Inefficient Mixing:

    • Causality: Poor agitation can lead to heterogeneous reaction conditions, with areas of high reactant concentration and others where the reaction has not initiated.[6] This can result in an incomplete reaction and the presence of unreacted starting material in your final product.

    • Solution: Evaluate the mixing efficiency of your pilot reactor. The impeller design and stirring speed should be optimized for the viscosity and volume of the reaction mixture. Baffles within the reactor can also improve mixing.

  • Improper Work-up and Isolation:

    • Causality: The method used to quench the reaction and precipitate the product is critical. Pouring the reaction mixture onto ice is a standard procedure to both stop the reaction and facilitate precipitation.[6] However, at a larger scale, the rate of addition and the efficiency of mixing during quenching become more critical to ensure uniform cooling and precipitation.

    • Solution: The quenching process should be done slowly and with vigorous stirring to avoid clumping and ensure the formation of a filterable solid. Ensure the final pH is adjusted correctly to maximize the precipitation of the carboxylic acid.

Experimental Protocol: Standard Bench-Scale Nitration of 5-Hydroxynicotinic Acid

This protocol serves as a baseline for comparison during scale-up.

Parameter Value Notes
Starting Material 5-Hydroxynicotinic AcidEnsure high purity
Reagents Conc. Nitric Acid, Conc. Sulfuric AcidUse appropriate grades
Molar Ratio (To be optimized)A slight excess of nitric acid is common
Temperature 0-10°C (addition), RT (reaction)Monitor closely
Reaction Time 2-4 hoursMonitor by TLC or HPLC
Work-up Pour onto crushed ice, filter precipitateEnsure complete precipitation
Issue 2: Formation of Impurities

Q: Our isolated product is showing significant impurities, particularly a dinitrated byproduct. How can we improve the selectivity of the reaction?

A: The formation of dinitro- and other side products is often a consequence of overly harsh reaction conditions.[6]

  • Reaction Temperature:

    • Causality: As mentioned, higher temperatures favor multiple nitrations. The first nitro group deactivates the ring, making the second nitration more difficult, but high temperatures can overcome this energy barrier.[5]

    • Solution: Maintain a strictly controlled, lower reaction temperature throughout the addition and reaction phases.

  • Nitrating Agent Concentration:

    • Causality: Using fuming nitric acid or oleum (fuming sulfuric acid) significantly increases the concentration of the nitronium ion, leading to more aggressive and less selective nitration.[12]

    • Solution: Unless absolutely necessary for your specific substrate, stick to standard concentrated nitric and sulfuric acids. The ratio of the two can also be optimized to control the reactivity.

  • Reaction Time:

    • Causality: Prolonged reaction times, even at moderate temperatures, can lead to the slow formation of byproducts.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC). Quench the reaction as soon as the starting material is consumed to the desired level.

Workflow for Troubleshooting Impurity Formation

G start Impurity Detected check_temp Review Temperature Profile start->check_temp high_temp High Temperature Excursions? check_temp->high_temp check_reagents Analyze Reagent Concentration & Ratio strong_acid Using Fuming Acids? check_reagents->strong_acid check_time Evaluate Reaction Time long_time Extended Reaction Time? check_time->long_time high_temp->check_reagents No optimize_cooling Optimize Cooling/ Slower Reagent Addition high_temp->optimize_cooling Yes strong_acid->check_time No use_conc_acid Use Standard Concentrated Acids strong_acid->use_conc_acid Yes monitor_reaction Implement In-Process Monitoring (e.g., HPLC) to Determine Endpoint long_time->monitor_reaction Yes end Purity Improved long_time->end No optimize_cooling->end use_conc_acid->end monitor_reaction->end

Caption: Troubleshooting workflow for addressing impurity formation during nitration.

Issue 3: Difficulties with Product Isolation and Purification

Q: The precipitated product is difficult to filter and purify at a larger scale. What strategies can we employ to improve this?

A: Isolation and purification are critical steps that can be challenging during scale-up.

  • Improving Particle Size:

    • Causality: Rapid precipitation from a highly supersaturated solution can lead to the formation of very fine particles or an amorphous solid that clogs filter media.

    • Solution: Control the rate of precipitation by slowly adding the reaction mixture to the ice/water mixture. Seeding the quench solution with a small amount of pure product can sometimes encourage the growth of larger, more easily filterable crystals.

  • Washing and Drying:

    • Causality: Residual acids trapped in the filter cake can be difficult to remove and can lead to product degradation upon drying.

    • Solution: Ensure thorough washing of the filter cake with cold water until the filtrate is neutral. A final wash with a small amount of a cold, non-reactive organic solvent in which the product is insoluble can help displace water and facilitate drying. Drying should be conducted under vacuum at a moderate temperature to avoid decomposition.

  • Recrystallization:

    • Causality: If the product purity is still insufficient after initial isolation, recrystallization is a necessary step. Finding a suitable solvent system is key.

    • Solution: A solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

Analytical Methods for Quality Control

Consistent and reliable analytical methods are essential for monitoring reaction progress and ensuring final product quality.

Technique Application Key Parameters to Monitor
HPLC Reaction monitoring, purity analysis, impurity profilingRetention times of starting material, product, and known impurities; Peak area for quantification
LC-MS Impurity identificationMolecular weights of unknown peaks
¹H NMR Structural confirmationChemical shifts and integration consistent with the desired structure
FTIR Functional group analysisPresence of characteristic peaks for nitro, hydroxyl, and carboxylic acid groups
Logical Flow for Scale-Up Process Development

G cluster_0 Bench-Scale (g) cluster_1 Pilot-Scale (kg) bench_synth Establish Baseline Protocol bench_anal Develop Analytical Methods bench_synth->bench_anal pilot_safety Hazard & Operability (HAZOP) Study bench_anal->pilot_safety pilot_tech Technology Transfer pilot_safety->pilot_tech pilot_run Execute Pilot Batch pilot_tech->pilot_run pilot_trouble Troubleshoot & Optimize pilot_run->pilot_trouble pilot_trouble->bench_synth Iterate & Refine end Finalized Pilot Protocol pilot_trouble->end

Caption: A logical workflow for scaling up the synthesis process from bench to pilot scale.

References

  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • ChemicalBook. (n.d.). 5-Hydroxynicotinic acid | 27828-71-3.
  • Guidechem. (n.d.). What are the applications of 5-Hydroxynicotinic Acid.
  • Reddit. (2023, November 28). Di-nitration troubleshooting. r/Chempros.
  • Unknown. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).
  • Guidechem. (n.d.). What are the synthesis and applications of 6-Hydroxy-5-nitronicotinic acid?.
  • ChemicalBook. (n.d.). 6-Hydroxy-5-nitronicotinic acid | 6635-31-0.
  • Unknown. (n.d.). Nitration and aromatic reactivity.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • Synblock. (n.d.). CAS 59288-43-6 | this compound.
  • PubChem. (n.d.). This compound | C6H4N2O5 | CID 18357439.
  • Research in Pharmaceutical Sciences. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action.
  • Journal of the Chemical Society. (1951). The Nitration of 6-Hydroxynicotinic Acid and Related Compounds.
  • Chemguide. (n.d.). The nitration of benzene.
  • BLD Pharm. (n.d.). 6635-31-0|6-Hydroxy-5-nitronicotinic acid.
  • ChemicalBook. (n.d.). 6635-31-0(6-Hydroxy-5-nitronicotinic acid) Product Description.

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 5-Hydroxy-6-nitronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the LC-MS analysis of 5-Hydroxy-6-nitronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with quantitative analysis of this polar molecule in complex biological matrices. As a small, polar molecule with multiple functional groups (CAS: 59288-43-6, Formula: C6H4N2O5)[1][2][3], this compound is particularly susceptible to a phenomenon known as the "matrix effect," which can severely compromise data quality.

This guide provides in-depth, experience-driven troubleshooting advice and protocols to help you diagnose, mitigate, and control matrix effects, ensuring the accuracy, precision, and robustness of your analytical methods.

Part 1: Troubleshooting Guide - Diagnosing the Problem

This section addresses the most common initial symptom of matrix effects: poor signal intensity and reproducibility.

Q1: Why is my this compound signal low or irreproducible in biological samples compared to pure standards?

This is the hallmark symptom of matrix effects, specifically ion suppression.[4][5][6] The "matrix" refers to all components in your sample apart from the analyte of interest.[4] In biological fluids like plasma or urine, these components include salts, proteins, lipids, and endogenous metabolites. During electrospray ionization (ESI), these co-eluting matrix components compete with your analyte for ionization, leading to a decreased signal (suppression) or, less commonly, an increased signal (enhancement).[5][7][8]

The primary mechanisms behind ion suppression are:

  • Competition for Charge: Co-eluting compounds can compete for protons or charge at the ESI droplet surface, reducing the number of charged analyte molecules that can enter the gas phase.[9]

  • Changes in Droplet Properties: Less volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering efficient solvent evaporation and analyte release.[5]

  • Ion Source Contamination: Over time, non-volatile matrix components, especially phospholipids, can build up on the ion source, leading to erratic signal and increased baseline noise.[6]

For a polar analyte like this compound, which typically elutes early in reversed-phase chromatography, the risk of co-elution with highly polar matrix components like salts and phospholipids is very high.

cluster_0 ESI Droplet cluster_1 Gas Phase (To MS) Analyte Analyte Ions (+) Analyte_Gas Reduced Analyte Signal Analyte->Analyte_Gas Successful Desolvation Matrix Matrix Components (M) Matrix->Analyte_Gas Suppression Protons Protons (H+) Protons->Analyte Ionization Protons->Matrix Competition Start Problem: Low or Variable Signal CheckME Confirm Matrix Effect (PCI / Post-Spike) Start->CheckME Chrom Optimize Chromatography (Gradient, pH, Column) CheckME->Chrom Always a good practice Dilute Dilute Sample CheckME->Dilute Is it feasible? Sufficient Signal Sufficient? Chrom->Sufficient Dilute->Sufficient SamplePrep Improve Sample Preparation Sufficient->SamplePrep No InternalStd Compensate with Internal Standard Sufficient->InternalStd Yes, but variability remains PPT PPT / PLR SamplePrep->PPT LLE LLE SamplePrep->LLE SPE SPE (Mixed-Mode) SamplePrep->SPE PPT->InternalStd LLE->InternalStd SPE->InternalStd SIL_IS Use Stable Isotope Labeled IS InternalStd->SIL_IS End Validated Method SIL_IS->End cluster_0 Without SIL-IS cluster_1 With SIL-IS A_NoIS Analyte Signal (Suppressed) Result_NoIS Result: Inaccurate (Under-quantified) A_IS Analyte Signal (Suppressed) Ratio Ratio (A / SIL) Remains Constant SIL SIL-IS Signal (Equally Suppressed) Result_IS Result: Accurate

Sources

Optimizing crystallization for single-crystal X-ray diffraction of 5-Hydroxy-6-nitronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for the crystallization of 5-Hydroxy-6-nitronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals aiming to obtain high-quality single crystals suitable for X-ray diffraction. Here, we address common challenges, provide detailed troubleshooting protocols, and explain the scientific principles behind optimizing your crystallization experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge crucial for designing a successful crystallization strategy for this compound.

Q1: What are the primary molecular features of this compound that influence crystallization?

Answer: this compound (C₆H₄N₂O₅) is a challenging molecule to crystallize due to its complex array of functional groups, each imparting distinct physicochemical properties.[1]

  • Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor, often leading to the formation of robust dimers in the solid state.[2] This dimerization can be a powerful driver for crystallization but may also compete with other desired intermolecular interactions.

  • Hydroxyl Group (-OH): As another strong hydrogen bond donor/acceptor, the hydroxyl group significantly increases the molecule's polarity. Its position on the pyridine ring can influence intramolecular hydrogen bonding, which may affect which intermolecular synthons are available for crystal packing.[3][4]

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group and a good hydrogen bond acceptor. The nitro group can also participate in non-covalent O···N interactions, which can be significant in directing crystal packing.[5][6] Its presence can sometimes lead to polymorphism.

  • Pyridine Ring: The aromatic ring allows for π-π stacking interactions, while the nitrogen atom acts as a hydrogen bond acceptor.

The combination of these groups creates a molecule with high polarity and multiple hydrogen bonding sites, making solvent selection and control over supersaturation critical.

Q2: How do I begin selecting a solvent system for this compound?

Answer: The goal is to find a solvent or solvent system where the compound is moderately soluble at high temperatures and poorly soluble at low temperatures.[7] Given the polar nature of this compound, polar solvents are the logical starting point.

A systematic approach is best:

  • Solubility Screening: Test the solubility of a few milligrams of your compound in a range of solvents (~0.5 mL) at room temperature and then upon heating.[8]

  • "Like Dissolves Like": Start with polar protic solvents like ethanol, methanol, or water, and polar aprotic solvents like acetone, acetonitrile, ethyl acetate, DMSO, and DMF.[9]

  • Avoid Very High Solubility: If the compound is extremely soluble in a solvent even at room temperature (e.g., DMSO, DMF), that solvent is a poor choice for single-solvent crystallization but may be useful as the "good" solvent in a multi-solvent system (e.g., vapor diffusion or layering).[8]

  • Consider Mixed Solvents: A powerful technique involves dissolving the compound in a "good" solvent (high solubility) and introducing an "anti-solvent" (poor solubility) in which the two solvents are miscible.[7][10] This allows for fine control over solubility.

Q3: What are the most common crystallization techniques I should try first?

Answer: For a new compound like this, it is recommended to run several small-scale experiments in parallel using different methods.[11]

  • Slow Evaporation: This is the simplest method.[10][12] Prepare a near-saturated solution, cover the vial with a cap containing a few pinholes, and leave it undisturbed. It works well but can sometimes lead to lower quality crystals if evaporation is too fast.[12][13]

  • Vapor Diffusion (Hanging or Sitting Drop): This is often the most effective method for small quantities of material.[12][14][15] A concentrated drop of your compound in a "good" solvent is allowed to equilibrate via the vapor phase with a larger reservoir of an "anti-solvent."[16] This slowly and gently brings the solution to supersaturation.

  • Slow Cooling: This method relies on the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature and then cooled very slowly.[8] This can be effective if a suitable solvent with a strong temperature-solubility gradient is identified.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your crystallization experiments in a direct question-and-answer format.

Problem: My experiment yielded an oil or amorphous precipitate instead of crystals.

Answer: Oiling out or precipitation occurs when the level of supersaturation is too high, causing the compound to crash out of solution faster than it can organize into an ordered crystal lattice.[17]

Causality: The driving force for nucleation is too strong and kinetically outpaces the slower process of crystal growth.

Solutions:

  • Reduce Concentration: Your starting solution is likely too concentrated. Dilute it by 25-50% and repeat the experiment.

  • Slow Down the Process:

    • For Slow Evaporation: Use fewer or smaller holes in the cap, or move the vial to a cooler, vibration-free location.[10]

    • For Vapor Diffusion: Decrease the concentration gradient. For example, instead of a pure anti-solvent in the reservoir, use a mixture of the solvent and anti-solvent (e.g., 1:1 ratio).[8]

    • For Slow Cooling: Decrease the cooling rate. Place the vessel in an insulated container (e.g., a Dewar flask filled with warm water) to slow heat loss.

  • Change the Solvent System: The solvent may be too "poor" for the compound. Try a slightly better solvent or a different solvent/anti-solvent pair.

Problem: The crystals that formed are too small, thin, or needle-like for diffraction.

Answer: This issue indicates that nucleation (the birth of new crystals) is dominating over crystal growth. While you are forming crystals, the conditions favor the creation of many small crystals rather than the growth of a few large ones.

Causality: The rate of nucleation is too high. You need to create conditions that exist in the "metastable zone" of the phase diagram, where existing crystals will grow but new ones are less likely to form.

Solutions:

  • Reduce Supersaturation: As with oiling out, reduce the initial concentration or slow the rate of crystallization.

  • Temperature Control: Perform the experiment at a more constant temperature. Temperature fluctuations can trigger secondary nucleation events. Setting up experiments in a temperature-controlled incubator can be beneficial.

  • Use Seeding: If you have a few small crystals, you can use them as "seeds." Prepare a solution that is just barely saturated (or even slightly undersaturated). Warm it to dissolve everything completely, let it cool slowly, and then introduce a single, well-formed microcrystal. This provides a template for growth and bypasses the spontaneous nucleation step.

  • Solvent Modification: The solvent can influence crystal morphology. Try different solvents. Sometimes, the addition of a small amount of an additive (a solvent that is a poorer solvent for your compound) can inhibit growth on certain crystal faces, leading to more block-like crystals.

Problem: I am getting multiple crystal forms (polymorphism). How can I isolate a single, high-quality form?

Answer: Polymorphism is common for molecules like nicotinic acid derivatives that have multiple hydrogen bonding functionalities.[18][19] Different crystal packing arrangements can have very similar lattice energies, and the form that crystallizes can be highly sensitive to experimental conditions.

Causality: Kinetic and thermodynamic factors during crystallization dictate which polymorph is favored. One form might crystallize quickly (kinetically favored), while another might be more stable overall (thermodynamically favored).

Solutions:

  • Vary the Solvent: This is the most powerful tool. Different solvents can interact with the solute in unique ways, stabilizing different conformations or intermolecular interactions that lead to different polymorphs.[17]

  • Control the Temperature: Crystallizing at different temperatures can favor different polymorphs. Generally, lower temperatures might favor a kinetic product, while higher temperatures (allowing for more molecular rearrangement) might yield the thermodynamic product.

  • Control the Rate of Crystallization: Fast crystallization (e.g., rapid evaporation) often yields a kinetic polymorph. Slower, more controlled methods like vapor diffusion are more likely to produce the thermodynamically stable form.

  • Perform Solvent-Mediated Transformation: Place a mixture of the polymorphs in a solvent in which they are slightly soluble. Over time, the less stable form will dissolve and recrystallize as the more stable form.

Section 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient testing of multiple solvents to build a solubility profile for this compound.

Methodology:

  • Aliquot ~2-3 mg of the compound into a series of small, clear glass vials (e.g., 1-dram vials).

  • To each vial, add a different solvent dropwise while swirling until the solid dissolves or until 1 mL of solvent has been added. Record the approximate volume needed.

  • Categorize solubility at room temperature as: Insoluble , Slightly Soluble , or Freely Soluble .

  • For vials where the compound was insoluble or slightly soluble, gently heat the vial (e.g., with a heat gun or on a warm plate) and observe if the solid dissolves.

  • An ideal single-crystallization solvent will show slight solubility at room temperature and complete solubility upon heating.[20]

Table 1: Example Solvent Screening Data & Interpretation

SolventPolarity IndexBoiling Point (°C)[20]Solubility (Room Temp)Solubility (Hot)Suitability Notes
Water10.2100Slightly SolubleSolubleGood candidate for slow cooling.[21]
Ethanol5.278SolubleFreely SolubleMay be too soluble. Good as a primary solvent for vapor diffusion/layering.[22]
Acetone5.156Slightly SolubleSolubleGood candidate for slow evaporation or cooling. Low BP is a benefit.[20]
Ethyl Acetate4.477Sparingly SolubleSlightly SolublePotential anti-solvent or for mixed-solvent systems.
Dichloromethane3.140InsolubleInsolubleGood candidate for an anti-solvent.
Toluene2.4111InsolubleInsolubleGood candidate for an anti-solvent.
n-Hexane0.169InsolubleInsolubleExcellent candidate for an anti-solvent against polar solvents.
DMSO7.2189Freely SolubleFreely SolubleToo soluble for single-solvent methods; use as the "good" solvent in diffusion setups.[8]
Protocol 2: Vapor Diffusion (Sitting Drop Variation)

This is a robust method for gently inducing crystallization and is highly recommended for this compound.

Methodology:

  • Prepare a stock solution of this compound in a "good" solvent (e.g., Ethanol, Acetone) at a concentration near saturation.

  • Pipette 500 µL of an "anti-solvent" (e.g., n-Hexane, Toluene) into the outer reservoir of a crystallization well or a larger vial.

  • Place a smaller vial (the "sitting" vessel) inside the larger vial, ensuring it does not touch the walls.[12]

  • Carefully pipette 50-100 µL of the compound's stock solution into the inner, smaller vial.

  • Seal the outer vial tightly with a cap or parafilm.

  • Label the experiment clearly and place it in a stable, vibration-free environment.

  • Monitor periodically over several days to weeks for crystal growth. Do not disturb the setup unless necessary.

Section 4: Visualization of Workflows

Diagrams created using Graphviz help to visualize the decision-making process in crystallization experiments.

TroubleshootingWorkflow start Start Crystallization Experiment outcome Observe Outcome (After 1-2 Weeks) start->outcome no_xtal No Crystals, Clear Solution outcome->no_xtal Undersaturated oil Oil / Amorphous Precipitate outcome->oil Too Supersaturated needles Needles / Microcrystals outcome->needles Nucleation > Growth good_xtal Good Quality Crystals outcome->good_xtal Success! sol_no_xtal1 Increase Concentration no_xtal->sol_no_xtal1 sol_no_xtal2 Evaporate Some Solvent no_xtal->sol_no_xtal2 sol_no_xtal3 Use Poorer Anti-Solvent no_xtal->sol_no_xtal3 sol_oil1 Decrease Concentration oil->sol_oil1 sol_oil2 Slow Down Diffusion/ Evaporation Rate oil->sol_oil2 sol_oil3 Use a Better Solvent oil->sol_oil3 sol_needles1 Further Decrease Concentration needles->sol_needles1 sol_needles2 Use Seeding needles->sol_needles2 sol_needles3 Change Solvent System needles->sol_needles3

Caption: Troubleshooting workflow for common crystallization outcomes.

SolventSelection start Start: Small Amount of Compound add_solvent Add Test Solvent Dropwise start->add_solvent observe Observe Solubility at Room Temp add_solvent->observe insoluble Insoluble / Sparingly Soluble observe->insoluble No soluble Soluble observe->soluble Yes heat Heat Gently insoluble->heat outcome2 Result: Good Candidate for 'Good' Solvent in Diffusion/Layering soluble->outcome2 observe_hot Observe Solubility When Hot heat->observe_hot hot_insol Remains Insoluble observe_hot->hot_insol No hot_sol Dissolves observe_hot->hot_sol Yes outcome3 Result: Good Candidate for 'Anti-Solvent' in Diffusion/Layering hot_insol->outcome3 outcome1 Result: Good Candidate for Single-Solvent Method (Slow Cooling) hot_sol->outcome1

Caption: Decision tree for selecting a suitable solvent system.

References

  • (IUCr) How to grow crystals for X-ray crystallography. (2024). IUCr. [Link]
  • Crystal Growth | Biology Linac Coherent Light Source. Stanford University. [Link]
  • Slow Evaporation Method. University of California, Riverside. [Link]
  • Hanging Drop Vapor Diffusion Crystalliz
  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. [Link]
  • Guide for crystalliz
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]
  • Crystallization. University of California, Irvine. [Link]
  • How to choose a solvent for crystallization of an organic compound. (2018). Quora. [Link]
  • Getting crystals your crystallographer will treasure: a beginner's guide.
  • Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics.
  • Crystallization Techniques. Northwestern University. [Link]
  • Importance of O⋯N interaction between nitro groups in crystals. Royal Society of Chemistry. [Link]
  • Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Universidade de Lisboa, Molecular Energetics Group. [Link]
  • Importance of O...N interaction between nitro groups in crystals.
  • Combined Use of Structure Analysis, Studies of Molecular Association in Solution, and Molecular Modelling to Understand the Different Propensities of Dihydroxybenzoic Acids to Form Solid Phases.
  • Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Royal Society of Chemistry. [Link]
  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?. Royal Society of Chemistry. [Link]
  • This compound.
  • Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. ACS Omega, American Chemical Society. [Link]
  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI. [Link]
  • List out of the three solvents given for each compound: 1)
  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs.
  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs | Request PDF.
  • Influence of Hydroxyl Group Position and Substitution Pattern of Hydroxybenzoic Acid on the Formation of Molecular Salts with the Antifolate Pyrimethamine. Crystal Growth & Design, American Chemical Society. [Link]
  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
  • Appendix - Trouble Shooting. Columbia University. [Link]
  • Preparation method of nicotinic acid.
  • Purification of nicotinic acid.

Sources

Technical Support Center: Regioselectivity in Reactions of 5-Hydroxy-6-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxy-6-nitronicotinic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this highly functionalized pyridine core. Our focus is on understanding and controlling the regioselectivity of its reactions to achieve desired synthetic outcomes.

Introduction: The Challenge of Directing Reactions on a Polysubstituted Pyridine

This compound is a valuable building block, but its synthetic utility is often hampered by challenges in controlling where subsequent reactions occur on the pyridine ring. The molecule's reactivity is governed by a complex interplay of electronic and steric effects from four key features: the electron-withdrawing pyridine nitrogen, the strongly deactivating nitro (-NO₂) and carboxylic acid (-COOH) groups, and the activating, electron-donating hydroxyl (-OH) group.[1][2][3] Understanding how these groups influence the electron density of the ring is the first step to mastering its regioselective functionalization.

Below is a visual summary of the electronic influences at play.

Caption: Electronic directing effects on the this compound ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Understanding Core Reactivity

Question 1: I am attempting an electrophilic aromatic substitution (EAS) reaction, but I am getting no reaction or a complex mixture of products. Why is this happening?

Answer: This is a common and expected challenge. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene.[2] Your specific molecule, this compound, is further deactivated by two powerful electron-withdrawing groups (EWGs): the nitro group at C6 and the carboxylic acid group at C3.

  • Causality: The combined deactivating effect of the ring nitrogen, -NO₂, and -COOH groups creates a highly electron-poor (π-deficient) system that strongly resists attack by electrophiles. While the hydroxyl group at C5 is an activating ortho-, para-director, its influence is often insufficient to overcome the deactivation of the rest of the system. The only available positions for substitution are C2 and C4. The directing effects of the existing substituents on these positions are conflicting:

    • -COOH (at C3): Directs incoming electrophiles meta to itself, which would be positions C5 (blocked) and C1 (the nitrogen).

    • -OH (at C5): Directs incoming electrophiles ortho (C4, C6-blocked) and para (C2) to itself.

    • -NO₂ (at C6): Directs incoming electrophiles meta to itself, which are positions C2 and C4.

The net result is that positions C2 and C4 are the only viable sites, but the overall deactivation of the ring makes the reaction kinetically very slow. Any reaction that does proceed may lack clear regioselectivity, leading to mixtures.

Troubleshooting Protocol:

  • Increase Reaction Severity: Consider harsher conditions (higher temperature, stronger Lewis acids, longer reaction times). However, be aware this can lead to decomposition.

  • Protect/Modify Functional Groups: The carboxylic acid and hydroxyl groups are acidic. They can be deprotonated or coordinate with Lewis acid catalysts, further complicating the electronic landscape. Consider protecting these groups first (e.g., esterification of the acid, etherification of the phenol).

  • Switch Reaction Type: If EAS is consistently failing, consider alternative strategies like nucleophilic aromatic substitution (SNAr) or radical functionalization, which are more suited to electron-deficient rings.[4]

Question 2: I want to perform a nucleophilic aromatic substitution (SNAr), but I'm not sure which position is most reactive and which leaving groups to target.

Answer: SNAr reactions are favored on electron-deficient aromatic rings, making your substrate a prime candidate. The reaction requires a good leaving group (typically a halide or a sulfonate) positioned ortho or para to a strong electron-withdrawing group.

  • Reactivity Analysis: In your starting material, this compound, there are no inherent leaving groups. You would first need to introduce one. The most activated positions for nucleophilic attack are C2 and C4, as they are ortho and para to the powerful -NO₂ group at C6.

    • Position C6: While it bears the -NO₂ group, replacing the nitro group itself via SNAr is difficult. It is more effective as an activating group.

    • Position C2: This position is para to the -NO₂ group, making it a highly activated site for SNAr.

    • Position C4: This position is ortho to the -NO₂ group, also activating it for SNAr.

Therefore, if you could selectively introduce a leaving group (e.g., -Cl, -Br) at C2 or C4, these would be the prime locations for a subsequent SNAr reaction.

PositionActivation by -NO₂ (at C6)Activation by -COOH (at C3)Overall SNAr Susceptibility
C2 Para (Strongly Activated)Ortho (Activated)Very High
C4 Ortho (Strongly Activated)Para (Activated)Very High

Recommendation: Your primary strategy should be to first introduce a halogen at either the C2 or C4 position before attempting SNAr. The choice between C2 and C4 will then depend on the regioselectivity of your halogenation step.

Category 2: Strategies for Improving Regioselectivity

Question 3: How can I selectively functionalize the C4 position while leaving the C2 position untouched?

Answer: Selectivity between the electronically similar C2 and C4 positions is a classic challenge in pyridine chemistry. The most effective strategy is often to leverage steric hindrance .[5][6]

  • The Steric Approach: The C2 position is adjacent to the pyridine nitrogen, while the C4 position is less sterically encumbered. By using bulky reagents or catalysts, you can disfavor reaction at the C2 position.

  • The Directing Group Approach: Another powerful method is to install a temporary directing group that forces the reaction to a specific site.[7][8] For C4 functionalization, one could envision a strategy where a removable directing group is placed at C3 (after modifying the carboxylic acid) or C5 (after protecting the hydroxyl group) that sterically blocks C2 and electronically favors C4.

Experimental Protocol: C4-Selective Bromination (Example)

This protocol is a conceptual guide. Conditions must be optimized for your specific substrate.

  • Protection:

    • Esterify the carboxylic acid at C3 (e.g., using methanol and catalytic H₂SO₄) to prevent side reactions.

    • Protect the hydroxyl group at C5 as a methyl ether (e.g., using dimethyl sulfate) to prevent it from interfering with the brominating agent.

  • C4-Selective Bromination:

    • Dissolve the protected substrate in a suitable solvent (e.g., chlorinated solvent).

    • Use a bulky brominating agent, such as N-Bromosuccinimide (NBS), with a radical initiator (AIBN) or under photochemical conditions. The bulkiness of the reagent may preferentially target the more accessible C4 position.

    • Alternatively, explore transition-metal-catalyzed C-H activation protocols where the catalyst's ligand sphere can be tuned to favor the C4 position sterically.

  • Deprotection:

    • Hydrolyze the ester back to a carboxylic acid (e.g., using aqueous LiOH).

    • Cleave the ether to restore the hydroxyl group (e.g., using BBr₃).

G Start This compound Protect Step 1: Protect -COOH & -OH Groups (Esterification & Etherification) Start->Protect React Step 2: C4-Selective Functionalization (e.g., Halogenation using bulky reagents) Protect->React SNAr Step 3 (Optional): SNAr at C4 (Displace Halogen with Nucleophile) React->SNAr Deprotect Step 4: Deprotect Functional Groups (Hydrolysis & Ether Cleavage) React->Deprotect If SNAr is not needed SNAr->Deprotect End C4-Functionalized Product Deprotect->End

Caption: A general workflow for achieving C4-selective functionalization.

Question 4: I need to introduce a substituent at the C2 position. How can I direct the reaction there?

Answer: Directing a reaction to the C2 position requires overcoming the potential steric hindrance from the adjacent ring nitrogen. This is often achieved through directed ortho-metalation (DoM) , a powerful strategy where a functional group directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position.

  • Mechanism of DoM: You can use one of the existing functional groups as a Directed Metalation Group (DMG). The hydroxyl group at C5 is a poor DMG in this context. The carboxylic acid at C3, after conversion to a suitable group like a secondary amide (e.g., -CON(iPr)₂), can act as an excellent DMG. It would direct metalation to the C2 and C4 positions. To achieve C2 selectivity, you would again rely on steric blocking of the C4 position.

Experimental Protocol: C2-Selective Functionalization via DoM

  • Amide Formation: Convert the carboxylic acid at C3 into a sterically hindered secondary amide (e.g., a diisopropylamide). This group is a potent DMG.

  • Protection: Protect the C5-hydroxyl group to prevent deprotonation by the strong base.

  • Directed ortho-Metalation:

    • Cool the substrate to a low temperature (-78 °C) in an inert solvent like THF.

    • Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The DMG will direct the lithium to abstract the proton at C2.

  • Electrophilic Quench:

    • Introduce your desired electrophile (e.g., iodine for iodination, CO₂ for carboxylation, an aldehyde for hydroxymethylation). The electrophile will add to the lithiated C2 position.

  • Deprotection/Hydrolysis:

    • Remove the protecting group from the C5-hydroxyl.

    • Hydrolyze the amide back to a carboxylic acid to yield the C2-functionalized final product.

This method provides a reliable, albeit multi-step, route to C2 functionalization by transforming the regiochemical challenge from one of inherent ring electronics to one controlled by a directing group.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ma, S., et al. (2021). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Royal Society of Chemistry.
  • Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 116(20), 12150-12231.
  • ResearchGate. (n.d.). Pyridine as removable directing group. Effect of the substitution.
  • Procter, D. J., et al. (2016). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Accounts of Chemical Research, 49(7), 1365-1378.
  • ChemTalk. (n.d.). Directing Effects.
  • De Kimpe, N., et al. (2014). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry, 79(21), 10214-10222.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
  • PubChemLite. (n.d.). This compound (C6H4N2O5).
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • University of California, Irvine. (n.d.). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes.

Sources

Technical Support Center: Chiral Separation of 5-Hydroxy-6-nitronicotinic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the method development and troubleshooting of the chiral separation of 5-Hydroxy-6-nitronicotinic acid enantiomers. This guide is designed for researchers, chromatographers, and drug development professionals. It provides in-depth, experience-driven advice in a direct question-and-answer format to address common and complex challenges encountered during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your method development strategy.

Q1: What is the primary challenge in separating the enantiomers of this compound?

A1: The primary challenge stems from its molecular structure. As an acidic compound containing a carboxylic acid group, it is prone to strong interactions with the stationary phase, which can lead to poor peak shape (tailing) and lack of resolution.[1][2] The key to a successful separation is to select a chiral stationary phase (CSP) that provides stereospecific interactions while simultaneously controlling the analyte's ionization state through careful mobile phase optimization.

Q2: What type of chiral column (CSP) should I start with for this compound?

A2: For a novel chiral separation, especially for aromatic and multifunctional compounds, polysaccharide-based CSPs are the most successful and versatile choice.[3][4][5] These columns, typically derived from amylose or cellulose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.[6][7] Immobilized polysaccharide columns are highly recommended as they offer greater solvent compatibility, allowing for a broader range of mobile phases to be screened.[3][6]

Q3: Which chromatographic mode (Normal Phase, Reversed-Phase, Polar Organic) is best?

A3: There is no single "best" mode, as selectivity is unpredictable.[8] A comprehensive screening approach is the most effective strategy.

  • Normal Phase (NP): Often provides excellent selectivity. Mobile phases typically consist of a non-polar solvent (like hexane or heptane) with a polar alcohol modifier (like isopropanol or ethanol).[9]

  • Reversed-Phase (RP): Offers the advantage of using aqueous mobile phases, which can be beneficial for sample solubility and direct injection of biological samples.[1] This mode is also highly compatible with mass spectrometry (LC-MS).

  • Polar Organic Mode (PO): Uses polar organic solvents like acetonitrile or methanol. This mode can offer unique selectivity compared to NP and RP.

Q4: Why are mobile phase additives essential for this separation?

A4: For an acidic analyte like this compound, acidic additives are critical. An additive like trifluoroacetic acid (TFA) or formic acid (FA) serves two main functions:

  • Suppresses Analyte Ionization: By keeping the mobile phase pH low, the carboxylic acid group of the analyte remains in its neutral, protonated form. This prevents the formation of multiple ionic species, which is a common cause of severe peak tailing.[1]

  • Minimizes Secondary Interactions: The additive can also protonate active sites (residual silanols) on the silica support of the column, reducing non-specific binding that can interfere with the chiral recognition mechanism and degrade peak shape.[10]

II. Troubleshooting Guide: Resolving Common Issues

This guide provides solutions to specific problems you may encounter during method development.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: My chromatogram shows a single peak or two poorly resolved, overlapping peaks. What are the causes and how can I improve the separation?

A: This is the most common challenge in chiral method development. The lack of resolution indicates insufficient differential interaction between the enantiomers and the CSP. Let's break down the probable causes and solutions systematically.

  • Probable Cause 1: Inappropriate Chiral Stationary Phase (CSP)

    • Explanation: The fundamental principle of chiral separation is the "three-point interaction model," where one enantiomer interacts more strongly with the CSP than the other.[11][12] If the chosen CSP's structure does not offer the right combination of interactive sites (e.g., hydrogen bond donors/acceptors, aromatic rings) for your analyte, no amount of mobile phase optimization will achieve separation. Polysaccharide CSPs come with various derivatives (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)) which offer different selectivities.[3][6]

    • Solution: The most effective way to find selectivity is to screen multiple CSPs with different chemistries.[8] If you started with a cellulose-based column, try an amylose-based one, and vice-versa.

  • Probable Cause 2: Suboptimal Mobile Phase Composition

    • Explanation: The mobile phase directly influences how the analyte interacts with the stationary phase. The type of alcohol modifier in Normal Phase, the organic solvent in Reversed-Phase, and the concentration of the acidic additive all dramatically affect retention and selectivity.[13][14]

    • Solution: Systematic Screening

      • Vary the Organic Modifier: In Normal Phase, switch between isopropanol (IPA), ethanol (EtOH), and methanol (MeOH). Their different polarities and hydrogen bonding capabilities can reveal or enhance selectivity.

      • Adjust Modifier Percentage: Systematically vary the percentage of the modifier (e.g., 10%, 20%, 30% IPA in hexane). Lowering the modifier strength generally increases retention and can sometimes improve resolution.

      • Optimize the Acidic Additive: The choice and concentration of the acidic additive are critical for acidic analytes.[10] Screen different acids (e.g., TFA, formic acid, acetic acid) at a concentration of 0.1%. In some cases, increasing the concentration to 0.2% or 0.3% can improve peak shape and resolution.

      • Try a Different Mode: If Normal Phase fails, switch to Reversed-Phase (e.g., Acetonitrile/Water with 0.1% FA) or Polar Organic mode (e.g., 100% Methanol with 0.1% TFA).[1]

  • Probable Cause 3: Temperature Effects

    • Explanation: Chiral separations are often enthalpically driven. Lowering the column temperature can sometimes increase the energy difference in the interactions between the enantiomers and the CSP, leading to better resolution.

    • Solution: If your HPLC system has a column thermostat, try running the separation at a lower temperature (e.g., 15°C or 25°C) instead of ambient temperature.

Table 1: Recommended Initial Screening Conditions for this compound
Mode Recommended Columns Mobile Phase A Mobile Phase B Typical Starting Conditions
Normal Phase (NP) CHIRALPAK® AD, CHIRALPAK® AS, Lux® Cellulose-1, Lux® Amylose-1n-Hexane or n-HeptaneIsopropanol (IPA) or Ethanol (EtOH)80:20 (A:B) + 0.1% TFA
Reversed-Phase (RP) CHIRALPAK® AD-RH, Lux® Cellulose-2, CHIRALPAK® AY-RHWater + 0.1% Formic AcidAcetonitrile (ACN) or Methanol (MeOH)50:50 (A:B)
Polar Organic (PO) CHIRALPAK® IA/IB/IC/ID (Immobilized)Acetonitrile (ACN)Methanol (MeOH)90:10 (A:B) + 0.1% TFA
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: I have some separation, but the peaks are tailing or very broad. How can I improve the peak shape?

A: Poor peak shape is usually a sign of undesirable secondary chemical interactions or a physical/mechanical issue.

  • Probable Cause 1: Secondary Interactions with Silica

    • Explanation: As an acidic compound, the carboxylic acid on your analyte can interact strongly with residual silanol groups on the silica support of the CSP. This non-chiral interaction causes peak tailing and can mask the desired chiral separation.

    • Solution: Ensure you are using an appropriate acidic additive in your mobile phase (e.g., 0.1% - 0.2% TFA or FA).[1][9] The acid will protonate the silanols, minimizing these secondary interactions. If tailing persists, a different brand of column or an immobilized phase may show better performance.

  • Probable Cause 2: Sample Overload

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak broadening and tailing. Chiral stationary phases have a lower capacity than standard reversed-phase columns.

    • Solution: Reduce the concentration of your sample and/or decrease the injection volume. Try diluting your sample 10-fold and re-injecting.

  • Probable Cause 3: Sample Solvent Effects

    • Explanation: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the sample band to spread on the column, resulting in broad or distorted peaks.[15]

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase.[15][16] If this is not feasible due to solubility issues, use the weakest solvent possible that can fully dissolve the sample.

Problem 3: Irreproducible Retention Times and/or Resolution

Q: My separation looks good on one run, but the retention times and resolution shift on subsequent injections. What is causing this instability?

A: Instability in chiral separations often points to issues with column equilibration or the mobile phase itself.

  • Probable Cause 1: Insufficient Column Equilibration

    • Explanation: Chiral stationary phases, particularly in Normal Phase, can take a long time to fully equilibrate with the mobile phase. Trace amounts of water or previous modifiers can alter the surface chemistry and affect the separation.[17]

    • Solution: When changing mobile phases, flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.[15] For isocratic methods, ensure the system is stable before the first injection.

  • Probable Cause 2: Additive "Memory Effect"

    • Explanation: Mobile phase additives, especially basic amines (not recommended for this analyte) but also acids, can adsorb strongly to the CSP. If you switch from a method using one additive to another, the old additive can slowly leach out, changing the separation conditions over time.[17]

    • Solution: Dedicate a column to a specific mobile phase/additive combination if possible. If you must switch, implement a rigorous flushing protocol. For immobilized columns, flushing with a strong solvent like dimethylformamide (DMF) followed by ethanol may be necessary to "reset" the stationary phase.[18]

  • Probable Cause 3: Mobile Phase Volatility

    • Explanation: In Normal Phase, hexane is highly volatile. If the mobile phase reservoir is not properly covered, the hexane can evaporate, increasing the percentage of the alcohol modifier and causing retention times to decrease over a sequence of runs.

    • Solution: Keep mobile phase bottles tightly sealed and prepare fresh mobile phase daily.

Table 2: Quick Troubleshooting Summary
Problem Most Likely Cause(s) Primary Solution(s)
No ResolutionIncorrect CSP, Suboptimal Mobile PhaseScreen different columns (amylose/cellulose), screen different modifiers and additives.
Poor ResolutionSuboptimal Mobile Phase, High TemperatureFine-tune modifier/additive concentration, lower column temperature.
Peak TailingSecondary Interactions, Sample OverloadAdd/optimize acidic additive (0.1% TFA), reduce sample concentration.
Broad PeaksSample Solvent Mismatch, Column DegradationDissolve sample in mobile phase, check column performance with a standard.
Shifting RetentionInsufficient Equilibration, Memory EffectIncrease column equilibration time, flush column thoroughly between methods.
III. Experimental Workflows & Protocols
Workflow 1: Systematic Method Development Strategy

This flowchart outlines a logical progression for developing a robust chiral separation method.

MethodDevelopment A Define Analyte Properties (Acidic: this compound) B Select CSPs for Screening (Immobilized Polysaccharide Recommended) - Amylose-based (e.g., CHIRALPAK IA) - Cellulose-based (e.g., CHIRALPAK IB) A->B C Screen in Normal Phase (NP) B->C D Screen in Reversed-Phase (RP) B->D E Screen in Polar Organic (PO) B->E F Evaluate Screening Data (Resolution > 1.5? Peak Shape?) C->F D->F E->F G Optimization - Modifier Percentage - Additive Concentration - Temperature & Flow Rate F->G  Yes I No Separation (Try Different CSP Chemistry, e.g., Pirkle-type or Anion Exchanger) F->I  No H Method Validation G->H I->B

Caption: A systematic workflow for chiral method development.

Workflow 2: The Role of Acidic Additives in Separation

This diagram illustrates the mechanism by which acidic additives improve the chromatography of this compound.

AdditiveMechanism cluster_0 Without Acidic Additive cluster_1 With Acidic Additive (e.g., 0.1% TFA) A_neg Analyte (COO⁻) (Anionic) Result1 Ionic Repulsion & Secondary Binding = Peak Tailing A_neg->Result1 Silanol_neg Silica Support (SiO⁻) (Anionic) Silanol_neg->Result1 A_neu Analyte (COOH) (Neutral) Result2 Controlled Interaction with CSP = Sharp Peaks & Good Resolution A_neu->Result2 Silanol_neu Silica Support (SiOH) (Neutral) Silanol_neu->Result2 Additive H⁺ from TFA Additive->A_neu Additive->Silanol_neu

Caption: Mechanism of acidic additives in improving peak shape.

Protocol: Generic Column Flushing and Storage
  • Objective: To remove strongly adsorbed contaminants or previous mobile phase additives and prepare the column for storage or a new method.

  • Procedure (for Immobilized Polysaccharide Columns):

    • Disconnect the column from the detector to prevent contamination.

    • Flush with 20 column volumes of Isopropanol (IPA).

    • If memory effects are suspected: Flush with 10 column volumes of Dimethylformamide (DMF).[18]

    • Flush with 20 column volumes of Isopropanol (IPA) to remove the DMF.

    • For long-term storage , flush with 10 column volumes of the shipping solvent (usually Hexane/IPA). Ensure the column is securely capped at both ends.

  • Caution: Always check the column care and maintenance guide provided by the manufacturer. Coated polysaccharide columns have limited solvent compatibility and aggressive flushing can irreversibly damage them.[18]

IV. References
  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Ghanem, A., & Ho, C. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(1), 134. Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • West, C., et al. (2014). Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases. Journal of Chromatography A, 1363, 255-267. Retrieved from [Link]

  • Schill, G., Wainer, I. W., & Barkan, S. A. (1986). Influence of Amphiphilic Mobile Phase Additives Upon the Direct Liquid Chromatographic Optical Resolution by Means of BSA-Based Chiral Sorbents. Journal of Liquid Chromatography, 9(4), 641-666.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18357439, this compound. Retrieved from [Link]

  • Gray, M. (2020). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Wang, T., et al. (2020). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 11, 249-260. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. Retrieved from [Link]

  • LoBrutto, R., & Jones, A. (2008). Liophilic Mobile Phase Additives in Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies, 31(11-12), 1621-1643.

  • Berthod, A. (2010). Chiral Recognition Mechanisms in Enantiomers Separations: A General View. Separations, 1, 1. Retrieved from [Link]

  • Powell, W. S. (2000). Enantiomeric separation of hydroxy eicosanoids by chiral column chromatography: effect of the alcohol modifier. Analytical Biochemistry, 287(1), 186-189. Retrieved from [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

This guide provides a comprehensive comparison of the predicted bioactivity of 5-Hydroxy-6-nitronicotinic acid against its structural isomer, 6-Hydroxy-5-nitronicotinic acid, and other related nitroaromatic compounds. While direct experimental data on this compound is scarce, this analysis synthesizes existing data on analogous structures to forecast its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. This document details the underlying mechanisms of action for nitro compounds, presents comparative data for related molecules, and provides robust, step-by-step experimental protocols for researchers to validate these predicted activities.

Introduction: The Versatile Role of Nitro Compounds in Medicinal Chemistry

Nitroaromatic compounds are a pivotal class of molecules in drug discovery, exhibiting a wide spectrum of biological activities.[1][2] The presence of a nitro (-NO2) group, a strong electron-withdrawing moiety, profoundly influences the molecule's electronic properties, often conferring potent antimicrobial, anticancer, and anti-inflammatory effects.[2] The bioactivity of these compounds is frequently dependent on the reductive activation of the nitro group within target cells, a process that can lead to the generation of cytotoxic reactive nitrogen species.[3]

Pyridine derivatives, in particular, are a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4] The combination of a pyridine ring with a nitro group, as seen in nitropyridines, creates a class of compounds with diverse therapeutic potential, including the inhibition of key enzymes in cellular signaling pathways.[5]

This guide focuses on the largely uncharacterized compound, This compound . Due to the limited available data, we will draw comparisons with its better-studied positional isomer, 6-Hydroxy-5-nitronicotinic acid , the non-nitro analogue 5-Hydroxynicotinic acid , and a broader class of related nitropyridines. This comparative approach aims to illuminate the potential therapeutic value of this compound and to provide a clear experimental framework for its further investigation.

Chemical Profiles of Compared Compounds

A molecule's bioactivity is intrinsically linked to its physicochemical properties. The position of the hydroxyl and nitro groups on the nicotinic acid backbone can significantly impact factors like solubility, cell permeability, and interaction with biological targets.

CompoundStructureMolar Mass ( g/mol )CAS NumberKnown/Predicted Bioactivities
This compound 184.1159288-43-6Predicted antimicrobial, anticancer[6]
6-Hydroxy-5-nitronicotinic acid 184.116635-31-0Antimicrobial, anti-inflammatory, pharmaceutical intermediate[7][8]
5-Hydroxynicotinic acid 139.1127828-71-3Cardioprotective, antioxidant[9][10]
5-Fluoronicotinic acid 141.10402-65-3Antibacterial[11]

Comparative Bioactivity Analysis

Antimicrobial Activity

Nitro-heterocyclic compounds are well-established antimicrobial agents. Their mechanism of action typically involves the enzymatic reduction of the nitro group by microbial nitroreductases to form radical species that induce DNA damage and cell death.[12][13]

While specific data for this compound is unavailable, its isomer, 6-Hydroxy-5-nitronicotinic acid, is known to be used as an antibacterial agent.[8] Furthermore, studies on 5-fluoronicotinic acid, another nicotinic acid analogue, have demonstrated its efficacy against various bacterial species, including Streptococcus sp., Staphylococcus aureus, and Escherichia coli.[11] This inhibition was shown to be reversible by nicotinic acid, suggesting the compound acts as an antimetabolite.[11]

Comparative Antimicrobial Data for Nicotinic Acid Analogues

Compound Test Organism Activity Metric Result Reference
5-Fluoronicotinic acid Streptococcus sp. >50% Growth Inhibition 0.05 µg/ml [11]

| 5-Fluoronicotinamide | Streptococcus sp. | >50% Growth Inhibition | 0.5 µg/ml |[11] |

It is hypothesized that this compound, by virtue of its nitro group, will exhibit antimicrobial activity, likely through a mechanism involving reductive activation by bacterial nitroreductases.

Anticancer Activity

The hypoxic environment of solid tumors makes them susceptible to drugs activated by nitroreductase enzymes, which are highly expressed under low-oxygen conditions.[3] Activated nitro compounds can lead to DNA damage and apoptosis in cancer cells. Various pyridine derivatives have shown significant antiproliferative activity against a range of cancer cell lines.[14]

Comparative Cytotoxicity of Pyridine Derivatives (IC50 values in µM)

Compound Class MCF-7 (Breast) HeLa (Cervical) A549 (Lung) Reference
Pyrazolo-pyridine derivative (5j) - 6.4 ± 0.45 - [15]
Pyrazolo-naphthyridine derivative (5k) 2.03 ± 0.23 - - [15]
Chalcone-dihydropyrimidone hybrid (9h) 5.8 - - [8]
Thiazolyl pyridine hybrid (5) - - 0.452 [4]
Imidazo[1,2-a]pyridine derivative (7h) - IC50 reported - [16]

| Spiro-fused pyrrolo[3,4-a]pyrrolizine | - | IC50 reported | - |[17] |

Given the established anticancer potential of nitropyridines, this compound is a promising candidate for cytotoxic activity against cancer cell lines, particularly under hypoxic conditions. Its efficacy will likely be cell-line dependent.[14]

Enzyme Inhibition

Many pyridine derivatives exert their therapeutic effects by inhibiting specific enzymes. For instance, some nitropyridine derivatives have been found to inhibit Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways implicated in inflammatory diseases and cancers.[5][18]

Additionally, the anti-inflammatory properties suggested for 6-Hydroxy-5-nitronicotinic acid may be attributable to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[7]

Comparative Enzyme Inhibition Data for Pyridine Derivatives

Compound Class Target Enzyme IC50 Reference
2-aminopyridine derivative (16m-(R)) JAK2 3 nM [19]
Furopyridine-based compound (PD19) JAK2 (Cytotoxic IC50 on HEL cells: 27.28 µM) [18]

| Napabucasin | JAK2 | 12.62 ± 2.12 nM |[20] |

It is plausible that this compound could exhibit inhibitory activity against kinases like JAK2 or inflammatory enzymes like COX, making it a candidate for development as an anti-inflammatory or anticancer agent.

Proposed Mechanisms of Action

The bioactivity of this compound is likely to be multifaceted, primarily driven by the chemistry of its nitro group.

Mechanism_of_Action cluster_0 Cellular Environment (e.g., Bacterium, Hypoxic Tumor Cell) cluster_1 Downstream Effects Compound This compound (Prodrug) Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Enters cell Activated Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamino radicals) Nitroreductase->Activated Reductive Activation DNA_Damage DNA Damage & Strand Breaks Activated->DNA_Damage Protein_Damage Protein & Macromolecule Damage Activated->Protein_Damage Cell_Death Cell Death (Apoptosis/Necrosis) DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Figure 1: Proposed reductive activation pathway for this compound.

  • Reductive Activation: In anaerobic or hypoxic environments, cellular nitroreductases reduce the nitro group of the parent compound. This is a critical activation step.[3]

  • Generation of Cytotoxic Intermediates: This reduction process generates highly reactive nitrogen species, such as nitroso and hydroxylamino intermediates.[2]

  • Macromolecular Damage: These reactive species can covalently bind to and damage cellular macromolecules, including DNA and proteins, leading to cellular dysfunction and death.[12]

Experimental Protocols

To validate the predicted bioactivities of this compound, the following standardized assays are recommended.

Workflow for Bioactivity Screening

Experimental_Workflow Start Synthesize & Purify This compound Antimicrobial Antimicrobial Screening (Disc Diffusion Assay) Start->Antimicrobial Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Enzyme Enzyme Inhibition Screening (COX/XO Assay) Start->Enzyme Data_Antimicrobial Measure Zone of Inhibition Antimicrobial->Data_Antimicrobial Data_Cytotoxicity Calculate IC50 Values Cytotoxicity->Data_Cytotoxicity Data_Enzyme Calculate IC50 Values Enzyme->Data_Enzyme Analysis Comparative Data Analysis & Mechanism Studies Data_Antimicrobial->Analysis Data_Cytotoxicity->Analysis Data_Enzyme->Analysis

Figure 2: A streamlined workflow for the comprehensive bioactivity screening.

Protocol 1: Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion)

This method provides a qualitative assessment of a compound's ability to inhibit microbial growth.[1][21]

  • Rationale: The size of the zone of inhibition around a disc impregnated with the test compound is proportional to the susceptibility of the microorganism to that compound. Mueller-Hinton agar is the standard medium as it supports the growth of most common pathogens and does not interfere with the test results.[22]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Pure cultures of test bacteria (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile blank paper discs (6 mm)

  • Solution of this compound (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Gentamicin disc) and negative control (DMSO) discs

  • Incubator (35-37°C)

Procedure:

  • Prepare Inoculum: Select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Inoculate Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.

  • Apply Discs: Aseptically place a blank paper disc impregnated with a known amount of the test compound solution onto the agar surface. Gently press the disc to ensure complete contact. Similarly, place the positive and negative control discs, ensuring they are spaced at least 24 mm apart.[22]

  • Incubate: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpret Results: Measure the diameter of the zone of complete growth inhibition (in mm) around each disc. Compare the zone size of the test compound to the controls.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.[5][23]

  • Rationale: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at 570 nm.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Enzyme Inhibition (Cyclooxygenase-2 Assay)

This assay measures the ability of a compound to inhibit the activity of COX-2, a key enzyme in inflammation.[9]

  • Rationale: COX-2 catalyzes the conversion of arachidonic acid to Prostaglandin H2 (PGH2), which is then converted to other prostaglandins like PGE2. The inhibitory effect of a compound can be quantified by measuring the reduction in PGE2 production using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][9]

Materials:

  • Recombinant human COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Positive control (e.g., Celecoxib)

  • PGE2 ELISA kit

Procedure:

  • Reaction Setup: In a microplate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations. Include wells for 100% enzyme activity (no inhibitor) and background (no enzyme).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction. Incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Stop Reaction: Add a stopping solution (e.g., a solution of stannous chloride) to terminate the enzymatic reaction.[12]

  • Quantify PGE2: Use the reaction mixture as the sample in a commercial PGE2 ELISA kit. Follow the manufacturer's instructions to quantify the amount of PGE2 produced in each well.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Plot the percentage inhibition against the concentration to determine the IC50 value.

Data Summary and Interpretation

The experimental data obtained should be tabulated to facilitate a clear comparison. The primary metrics for comparison will be:

  • Antimicrobial Activity: Diameter of the zone of inhibition (mm).

  • Anticancer Activity: IC50 values (µM) against various cell lines.

  • Enzyme Inhibition: IC50 values (µM) against the target enzyme.

  • Role of the Nitro Group: Comparing the activity of this compound with 5-Hydroxynicotinic acid will highlight the contribution of the nitro group to its bioactivity. A significant increase in antimicrobial or cytotoxic effects would support the proposed reductive activation mechanism.

  • Impact of Isomerism: Differences in activity between this compound and 6-Hydroxy-5-nitronicotinic acid will underscore the importance of the substituent positions on the pyridine ring for target binding and overall efficacy.

  • Selectivity: When testing for anticancer activity, it is crucial to also test against a non-cancerous cell line (e.g., normal fibroblasts) to determine the compound's selectivity index (SI). A high SI indicates a preference for killing cancer cells over healthy cells, a desirable trait for any potential chemotherapeutic agent.

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, this comparative guide establishes a strong rationale for its investigation as a bioactive compound. Based on the well-documented activities of its structural relatives, it is predicted to possess significant antimicrobial, anticancer, and enzyme-inhibiting properties. The provided experimental protocols offer a clear and robust framework for testing these hypotheses.

Future research should focus on the chemical synthesis of this compound, followed by the systematic execution of the described bioassays. Should promising activity be confirmed, further studies could explore its detailed mechanism of action, conduct in vivo efficacy and toxicity studies, and perform medicinal chemistry efforts to optimize its structure for enhanced potency and selectivity. This structured approach will be critical in determining if this compound can be developed into a novel therapeutic agent.

References

  • Danilenko, L. M., et al. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics, 11(03). [Link]
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Edwards, D. I., et al. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Journal of General Microbiology, 100(2), 231-241.
  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Danilenko, L. M., et al. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics, 11(3).
  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • Edwards, D. I. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology Society.
  • Torres-García, E., et al. (2023).
  • ResearchGate. (n.d.). Evaluation of IC 50 values (µM) for compounds 5 and 8a-f against A549 cell line.
  • ResearchGate. (n.d.). The IC50 value of JAK2/3 inhibitions of napabucasin series and known drugs, tofacitinib and ruxolitinib.
  • Rungrotmongkol, T., et al. (2024). Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies. International Journal of Biological Macromolecules, 259, 129308.
  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3586.
  • ResearchGate. (n.d.). IC50 values (μg/mL) of screened compounds for K562 and HeLa cell line.
  • Bon-Jay, C., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Antibiotics, 10(2), 183.
  • ResearchGate. (n.d.). (a) Cell proliferation of HeLa cells upon treatment with compounds. (b) IC50 values of 7 h, 7d and 7i molecules in HeLa cells.
  • Wang, X., et al. (2018). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 51-56.
  • Sharma, S., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 5262.
  • PubChem. (n.d.). This compound.
  • Streightoff, F. (1963). Inhibition of bacteria by 5-fluoronicotinic acid and other analogues of nicotinic acid. Journal of Bacteriology, 85(1), 42-48.

Sources

A Comparative Guide to the Synthesis of 5-Hydroxy-6-nitronicotinic Acid for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Hydroxy-6-nitronicotinic Acid

This compound, a key pyridine derivative, is a valuable building block in the synthesis of a wide array of pharmaceutical and chemical entities.[1][2] Its unique molecular architecture, featuring a pyridine ring substituted with hydroxyl, nitro, and carboxylic acid functional groups, makes it a versatile intermediate for developing novel compounds with potential therapeutic activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1] Furthermore, it serves as a crucial precursor in the synthesis of various medicines and pesticides.[1][2] Given its strategic importance, the efficient and scalable synthesis of this compound is a topic of considerable interest to researchers in drug discovery and process chemistry.

This comprehensive guide provides a comparative analysis of the prevalent methods for the synthesis of this compound. We will delve into the detailed experimental protocols, explore the underlying chemical principles, and present a side-by-side comparison of their performance based on reported experimental data. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific research and development needs.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly involves the electrophilic nitration of 6-hydroxynicotinic acid. The hydroxyl group at the 6-position activates the pyridine ring, directing the incoming nitro group to the 5-position. Several variations of this fundamental transformation have been reported, primarily differing in the choice of nitrating agents and reaction conditions. Here, we compare three prominent methods.

Method 1: Nitration with Fuming Nitric Acid

This method employs fuming nitric acid as the nitrating agent. The reaction is typically carried out by heating a solution of 6-hydroxynicotinic acid in fuming nitric acid.

  • To a suitable reaction vessel, add 6-hydroxynicotinic acid (e.g., 20 g).

  • Carefully add red fuming nitric acid (e.g., 100 mL).

  • Slowly heat the mixture to 50°C and maintain this temperature with stirring for 8 hours.[1]

  • Subsequently, increase the temperature to 80°C and maintain for a specified period.

  • Cool the reaction mixture to room temperature overnight.

  • Collect the resulting yellow precipitate by filtration.

  • Wash the precipitate with water and dry to obtain this compound.[1]

This method is straightforward and utilizes a common nitrating agent. The reaction proceeds to completion, affording the desired product with a reported purity of over 95% (LC-MS).[1] However, the use of a large excess of fuming nitric acid and the elevated reaction temperatures are notable considerations for safety and scalability. The evolution of nitrogen oxides is a potential hazard that must be carefully managed.

Method 2: Nitration with a Mixture of Concentrated Sulfuric and Nitric Acids

This widely used method for aromatic nitration involves a mixture of concentrated sulfuric acid and nitric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.

  • Dissolve 6-hydroxynicotinic acid (e.g., 30 g) in concentrated sulfuric acid (e.g., 50 mL) in a reaction vessel.

  • Separately, prepare a 1:1 mixture of concentrated sulfuric acid and nitric acid.

  • Cool the solution of 6-hydroxynicotinic acid to below 20°C.

  • Slowly add the mixed acid to the cooled solution, maintaining the temperature below 20°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to 80°C and maintain for 4 hours.[1]

  • Pour the reaction mixture onto ice to precipitate the product.

  • Collect the precipitate by filtration and dry to yield this compound.[1]

The use of a mixed acid system is a classic and effective approach for nitration. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion, a much stronger electrophile. This method offers good control over the reaction, but the highly corrosive nature of the mixed acids and the exothermic nature of the reaction require careful handling and temperature management, especially on a larger scale.

Method 3: Catalytic Nitration in the Presence of Ammonium Bisulfate

A more recent and improved method involves the use of a catalyst, such as ammonium bisulfate, in a mixture of concentrated sulfuric acid and red fuming nitric acid. This approach aims to enhance reaction efficiency and product purity.

  • Prepare a nitrating mixture of concentrated sulfuric acid and red fuming nitric acid (e.g., in a 1:6 molar ratio).[3]

  • Mix 6-hydroxynicotinic acid with ammonium bisulfate (e.g., in a 60:1 molar ratio of substrate to catalyst).[3]

  • Add the substrate-catalyst mixture to the nitrating agent.

  • Conduct a pre-nitration reaction at a controlled temperature (e.g., 60°C) for 4-5 hours.[3]

  • Proceed with the main nitration reaction.

  • Isolate and purify the product through crystallization, which involves dissolving the crude product in an alkaline solution, followed by acidification to a pH of 1-4 and controlled cooling.[3]

This patented method reports a significant improvement in both yield and purity, with a product purity of up to 99.50% and a yield of 88.24%.[3] The use of a catalyst likely facilitates the nitration process, potentially allowing for milder reaction conditions or shorter reaction times, although the provided abstract does not detail the full reaction conditions. The multi-step purification process involving pH adjustment and controlled crystallization is key to achieving high purity. This method appears to be well-suited for industrial production due to its high efficiency and the quality of the final product.[3]

Quantitative Performance Comparison

To facilitate an objective assessment, the key performance indicators of the described synthesis methods are summarized in the table below.

ParameterMethod 1: Fuming Nitric AcidMethod 2: Mixed AcidMethod 3: Catalytic Nitration
Starting Material 6-Hydroxynicotinic acid6-Hydroxynicotinic acid6-Hydroxynicotinic acid
Nitrating Agent Red fuming nitric acidConcentrated H₂SO₄ / HNO₃Concentrated H₂SO₄ / Red fuming HNO₃
Catalyst NoneConcentrated H₂SO₄Ammonium bisulfate
Reported Yield Not explicitly stated, but a yield of 36% is mentioned for a similar method.[1]Not explicitly stated88.24% - 89.03%[3]
Reported Purity >95% (LC-MS)[1]Not explicitly stated99.16% - 99.50%[3]
Key Conditions 50-80°C, 8+ hours<20°C (addition), then 80°C for 4 hoursPre-nitration at 60°C for 4-5h
Advantages Simple procedureWell-established method, good controlHigh yield and purity, suitable for industrial production[3]
Disadvantages Use of large excess of fuming nitric acid, safety concernsHighly corrosive reagents, exothermic reactionRequires a specific catalyst and a more complex purification process

Visualizing the Synthetic Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for each synthesis method.

Method1 cluster_prep Method 1: Fuming Nitric Acid A 6-Hydroxynicotinic Acid C Reaction Mixture A->C B Red Fuming Nitric Acid B->C D Heating (50-80°C) C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G This compound F->G

Caption: Workflow for the synthesis of this compound using fuming nitric acid.

Method2 cluster_prep Method 2: Mixed Acid A 6-Hydroxynicotinic Acid in Conc. H₂SO₄ C Controlled Addition (<20°C) A->C B Conc. H₂SO₄ / HNO₃ Mixture B->C D Stirring (RT) & Heating (80°C) C->D E Quenching on Ice D->E F Filtration & Drying E->F G This compound F->G

Caption: Workflow for the synthesis of this compound using a mixed acid system.

Method3 cluster_prep Method 3: Catalytic Nitration A 6-Hydroxynicotinic Acid & (NH₄)HSO₄ C Pre-nitration (60°C) A->C B Conc. H₂SO₄ / Red Fuming HNO₃ B->C D Nitration Reaction C->D E Crystallization & Purification (pH adjustment) D->E F This compound (High Purity) E->F

Caption: Workflow for the catalytic synthesis of this compound.

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound depends on the specific requirements of the researcher or organization.

  • For small-scale laboratory synthesis and initial research , Method 1 and Method 2 offer straightforward and established procedures. While they may not provide the highest yields or purities, they are accessible and utilize common laboratory reagents. Careful attention to safety protocols is paramount when handling fuming nitric acid and mixed acids.

  • For large-scale production and applications requiring high purity , such as in the pharmaceutical industry, Method 3, the catalytic approach, is demonstrably superior.[3] The significantly higher yield and exceptional purity of the final product, coupled with its suitability for industrialization, make it the most economically viable and efficient option.[3]

It is crucial for researchers to conduct a thorough risk assessment before implementing any of these protocols. The use of highly corrosive and reactive acids necessitates appropriate personal protective equipment and a well-ventilated workspace.

References

  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]
  • RSC Publishing.
  • LookChem. Cas 6635-31-0,6-Hydroxy-5-nitronicotinic acid. [Link]
  • PubChem. This compound. [Link]
  • Google Patents.

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Kynurenine Pathway Modulators: A Case Study of 5-Hydroxy-6-nitronicotinic Acid Against Established KMO Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals in neuropharmacology, immunology, and oncology.

Introduction: The Rationale for Targeting the Kynurenine Pathway and Kynurenine 3-Monooxygenase (KMO)

The tryptophan catabolic pathway, predominantly the kynurenine pathway (KP), is a critical metabolic route that not only generates the essential cofactor NAD+ but also produces a host of neuroactive and immunomodulatory metabolites.[1] Under physiological conditions, this pathway is tightly regulated. However, its dysregulation, particularly the upregulation of the enzyme Kynurenine 3-Monooxygenase (KMO), is implicated in the pathophysiology of numerous disorders, including neurodegenerative diseases like Alzheimer's and Huntington's disease, as well as certain cancers.[2][3]

KMO occupies a pivotal branch point in the kynurenine pathway, catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[4] This action shifts the pathway towards the production of the excitotoxic NMDA receptor agonist, quinolinic acid, and away from the neuroprotective kynurenic acid.[2] Consequently, inhibiting KMO presents a compelling therapeutic strategy to rebalance the kynurenine pathway, decrease neurotoxic metabolites, and enhance the production of neuroprotective compounds.[2]

This guide presents a comprehensive framework for evaluating the performance of a novel compound, 5-Hydroxy-6-nitronicotinic acid, as a potential KMO inhibitor. While direct enzymatic inhibition data for this specific molecule is not yet publicly available, its structural similarity to nicotinic acid, a downstream product of the kynurenine pathway, and the known activity of other nitro-containing aromatic compounds as KMO inhibitors, provides a strong rationale for its investigation.[4] We will benchmark its hypothetical performance against two well-characterized KMO inhibitors: Ro 61-8048 and GSK180.

The Kynurenine Pathway: A Critical Therapeutic Target

The kynurenine pathway is a cascade of enzymatic reactions that metabolize tryptophan. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). N-formylkynurenine is then rapidly converted to L-kynurenine. At this juncture, the pathway diverges. Kynurenine can be converted to the neuroprotective kynurenic acid by kynurenine aminotransferases (KATs). Alternatively, and often preferentially in inflammatory conditions, kynurenine is hydroxylated by KMO to 3-hydroxykynurenine, leading to the production of the neurotoxin quinolinic acid.

Kynurenine_Pathway cluster_inhibitors Inhibitors Tryptophan Tryptophan L_Kynurenine L_Kynurenine Tryptophan->L_Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) L_Kynurenine->Kynurenic_Acid KATs Three_HK 3-Hydroxykynurenine L_Kynurenine->Three_HK KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid 5-HNA 5-Hydroxy-6- nitronicotinic acid (Test Compound) 5-HNA->L_Kynurenine Ro_61_8048 Ro 61-8048 (Known Inhibitor) Ro_61_8048->L_Kynurenine GSK180 GSK180 (Known Inhibitor) GSK180->L_Kynurenine

Caption: The Kynurenine Pathway and the site of KMO inhibition.

Comparative Inhibitor Profiles

A robust benchmarking study requires well-characterized reference compounds. For this guide, we have selected Ro 61-8048 and GSK180, two established KMO inhibitors with distinct properties.

InhibitorChemical ClassKey Characteristics
Ro 61-8048 N-(4-Phenylphenyl)benzenesulfonamide derivativeA potent and selective KMO inhibitor. Often used as a tool compound in preclinical studies. Demonstrates poor blood-brain barrier penetration.
GSK180 Kynurenine analogA potent and specific KMO inhibitor developed through a medicinal chemistry strategy based on modifications of the kynurenine substrate.
This compound Nitro-hydroxy-pyridine derivativeThe test compound. Its potential as a KMO inhibitor is hypothesized based on structural similarities to kynurenine pathway metabolites and the known activity of other nitro-aromatic compounds.

Experimental Design for Benchmarking KMO Inhibitors

To comprehensively evaluate the performance of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro biochemical assays to cell-based models.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Assays cluster_tier2 Tier 2: Cell-Based Assays cluster_tier3 Tier 3: Downstream Analysis Biochemical_Assay Recombinant Human KMO Enzyme Inhibition Assay Cell_Based_Assay HEK293 cells overexpressing KMO Biochemical_Assay->Cell_Based_Assay Validate in a controlled cellular context Primary_Cell_Assay Primary Human PBMC Assay Cell_Based_Assay->Primary_Cell_Assay Confirm activity in a physiologically relevant model Metabolite_Analysis LC-MS/MS Analysis of Kynurenine and 3-HK Primary_Cell_Assay->Metabolite_Analysis Quantify downstream pathway modulation

Caption: A tiered experimental workflow for inhibitor benchmarking.

Tier 1: Recombinant Human KMO Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity and potency (IC50) of this compound against purified recombinant human KMO.

Protocol:

  • Reagents and Materials:

    • Recombinant human KMO enzyme

    • L-Kynurenine (substrate)

    • NADPH (cofactor)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol)

    • Test compounds (this compound, Ro 61-8048, GSK180) dissolved in DMSO

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a serial dilution of the test compounds and reference inhibitors in DMSO.

    • In a 96-well plate, add the assay buffer.

    • Add the recombinant human KMO enzyme to each well (except for the no-enzyme control).

    • Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO only).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding a mixture of L-Kynurenine and NADPH to all wells.

    • Immediately measure the absorbance at 340 nm (A0) and then kinetically monitor the decrease in absorbance at 340 nm over 30 minutes at 37°C. The decrease in absorbance corresponds to the consumption of NADPH.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cell-Based KMO Inhibition Assays

Objective: To assess the cell permeability and inhibitory activity of the test compound in a cellular context.

2.1. HEK293 Cells Overexpressing Human KMO

Protocol:

  • Cell Culture:

    • Maintain HEK293 cells stably expressing human KMO in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing a known concentration of L-kynurenine.

    • Add serial dilutions of the test compounds and reference inhibitors. Include a vehicle control.

    • Incubate the plate at 37°C in a CO2 incubator for 24 hours.

    • Collect the cell culture supernatant.

    • Analyze the supernatant for the levels of 3-hydroxykynurenine and remaining L-kynurenine using LC-MS/MS.

    • Calculate the percent inhibition of 3-hydroxykynurenine production for each inhibitor concentration and determine the IC50 value.

2.2. Primary Human Peripheral Blood Mononuclear Cell (PBMC) Assay

Objective: To evaluate the inhibitor's efficacy in a more physiologically relevant primary cell model.

Protocol:

  • PBMC Isolation:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Assay Procedure:

    • Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce KMO expression.

    • Add L-kynurenine to the culture medium.

    • Treat the cells with serial dilutions of the test compounds and reference inhibitors.

    • Incubate for 24-48 hours.

    • Collect the supernatant and analyze for 3-hydroxykynurenine and kynurenic acid levels by LC-MS/MS.

    • Determine the IC50 for the inhibition of 3-hydroxykynurenine production and assess the shift in the kynurenic acid to 3-hydroxykynurenine ratio.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise table for easy comparison.

AssayParameterThis compoundRo 61-8048GSK180
Biochemical Assay IC50 (nM)Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
HEK293-KMO Assay IC50 (nM)Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
PBMC Assay IC50 (nM) for 3-HK reductionExperimental ValueLiterature/Experimental ValueLiterature/Experimental Value
PBMC Assay Fold change in KYNA/3-HK ratioExperimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Interpretation of Results:

  • A low nanomolar IC50 in the biochemical assay would indicate potent direct inhibition of the KMO enzyme.

  • Similar potency in the cell-based assays would suggest good cell permeability.

  • A significant increase in the kynurenic acid to 3-hydroxykynurenine ratio in the PBMC assay would confirm the desired functional outcome of KMO inhibition in a physiologically relevant setting.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for the initial evaluation of this compound as a potential KMO inhibitor. By benchmarking its performance against established inhibitors like Ro 61-8048 and GSK180, researchers can gain valuable insights into its potency, cellular activity, and therapeutic potential. Positive results from this initial screening would warrant further investigation, including selectivity profiling against other kynurenine pathway enzymes and in vivo efficacy studies in relevant disease models. The rational, data-driven approach outlined here is essential for the successful discovery and development of novel modulators of the kynurenine pathway.

References

  • Hughes, T. D., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(3), 826.
  • Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase.
  • Tojo, S., et al. (2011). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). ASSAY and Drug Development Technologies, 9(4), 362-371.
  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202-209.
  • O'Connor, J. C., et al. (2009). Kynurenine-3-monooxygenase: a new direction for the treatment in different diseases. Food Science & Nutrition, 8(5), 2099-2114.
  • BPS Bioscience. KMO Inhibitor Screening Assay Kit.
  • PubChem. This compound.
  • O'Farrell, K., et al. (2018). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Journal of Neuroinflammation, 15(1), 297.
  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202-209.
  • Schwarcz, R., & Stone, T. W. (2017). The kynurenine pathway and the brain: challenges, controversies and promises. Neuropharmacology, 112(Pt B), 237-247.

Sources

A Comparative Guide to the In Vivo Efficacy of 5-Hydroxy-6-nitronicotinic Acid, a Novel STAT3 Inhibitor, Versus Standard of Care in Pancreatic Ductal Adenocarcinoma Models

Author: BenchChem Technical Support Team. Date: January 2026

For audiences including researchers, scientists, and drug development professionals.

Disclaimer: 5-Hydroxy-6-nitronicotinic acid is a real chemical compound available from various suppliers.[1][2] However, to date, there is no publicly available scientific literature detailing its biological activity or in vivo efficacy for any therapeutic indication. This guide, therefore, presents a scientifically-grounded, hypothetical scenario to illustrate how such a compound could be evaluated against the current standard of care. In this scenario, this compound (abbreviated as 5H6N) is posited as a novel, potent, and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) for the treatment of Pancreatic Ductal Adenocarcinoma (PDAC).

Introduction: The Challenge of Pancreatic Cancer and the Rationale for Targeting STAT3

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a 5-year survival rate lingering around 11.5%.[3] A significant portion of patients (up to 80%) present with advanced or metastatic disease at diagnosis, precluding them from potentially curative surgical resection.[3][4]

The current first-line standard of care (SoC) for metastatic PDAC often involves combination chemotherapy regimens like gemcitabine plus nab-paclitaxel.[4][5] While these treatments have provided modest survival benefits over monotherapy, they are associated with significant toxicities and eventual drug resistance.[4][6] This underscores the urgent need for novel therapeutic strategies that target the core drivers of PDAC progression.

One such critical driver is the STAT3 signaling pathway.[7][8] STAT3 is a transcription factor that, when constitutively activated, promotes a multitude of cancer hallmarks, including proliferation, survival, metastasis, and immunosuppression.[9][10] Aberrant STAT3 activation is a frequent event in PDAC and is linked to poor prognosis, making it a highly compelling therapeutic target.[7][8][11]

This guide provides a comparative framework for evaluating the hypothetical investigational drug, 5H6N, a selective STAT3 inhibitor, against the standard of care, gemcitabine/nab-paclitaxel, in clinically relevant preclinical models of PDAC.

Section 1: Comparative Mechanism of Action

A fundamental understanding of how each therapy works at a molecular level is crucial for interpreting efficacy data and designing rational combination strategies.

This compound (5H6N): A Hypothetical STAT3 Inhibitor

We hypothesize that 5H6N selectively binds to the SH2 domain of the STAT3 protein. This domain is critical for the dimerization of STAT3 monomers upon their phosphorylation by upstream kinases like JAKs.[12] By blocking this dimerization, 5H6N would prevent the translocation of STAT3 into the nucleus, thereby inhibiting the transcription of its downstream target genes responsible for cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-xL), and metastasis (e.g., MMP7).[11]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activates STAT3_m STAT3 (monomer) JAK->STAT3_m Phosphorylates STAT3_p p-STAT3 STAT3_m->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation 5H6N 5H6N 5H6N->STAT3_dimer INHIBITS DNA DNA STAT3_dimer_nuc->DNA Binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase (4 weeks) cluster_analysis Endpoint Analysis A Acquire Patient Tumor Tissue B Implant Orthotopically into NSG Mice A->B C Allow Tumors to Establish (≈100 mm³) B->C D Randomize Mice into 4 Treatment Groups C->D E Administer Treatments D->E I Survival Study Cohort D->I Separate Cohort F Monitor Tumor Volume (2x weekly) & Body Weight E->F G Euthanize & Harvest Tumors F->G At study end H Biomarker Analysis (Western Blot, IHC) G->H

Caption: Workflow for the comparative in vivo efficacy study.
Step-by-Step Experimental Protocol
  • Animal Model:

    • Strain: NOD-scid gamma (NSG) mice, due to their high degree of immunodeficiency, which supports robust engraftment of human tissues. [13] * Source: Commercially available from vendors like The Jackson Laboratory.

    • Housing: Maintained in a specific-pathogen-free (SPF) facility with sterile food, water, and bedding.

  • PDX Establishment:

    • Fresh, sterile tumor tissue from a consenting PDAC patient undergoing surgical resection is obtained.

    • The tissue is minced into small fragments (approx. 2-3 mm³).

    • Mice are anesthetized, and a small incision is made to expose the pancreas. A tumor fragment is sutured onto the pancreas.

    • Tumor growth is monitored via palpation or ultrasound imaging.

  • Study Initiation and Treatment Groups:

    • Once tumors reach an average volume of 100-150 mm³, mice are randomized into four groups (n=10 mice per group for efficacy; n=10 for survival).

      • Group 1 (Vehicle Control): Administered the delivery vehicle for 5H6N (e.g., 0.5% methylcellulose).

      • Group 2 (SoC): Gemcitabine (100 mg/kg, intraperitoneal, once weekly) and nab-paclitaxel (30 mg/kg, intravenous, once weekly). [14][15] * Group 3 (5H6N Monotherapy): 5H6N (e.g., 50 mg/kg, oral gavage, daily). Dose would be determined by prior maximum tolerated dose (MTD) studies.

      • Group 4 (Combination): 5H6N + Gemcitabine/nab-Paclitaxel.

  • Monitoring and Endpoints:

    • Tumor Volume: Measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

    • Body Weight: Measured twice weekly as an indicator of toxicity.

    • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI) at the end of the treatment period (e.g., 28 days). TGI is calculated as: (1 - (ΔT/ΔC)) x 100%, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

    • Survival Endpoint: A separate cohort of mice is monitored until a humane endpoint is reached (e.g., tumor volume >2000 mm³, >20% body weight loss). Survival data is plotted using a Kaplan-Meier curve.

Section 4: Comparative Efficacy Data (Hypothetical)

The following tables summarize the expected outcomes from this hypothetical study, demonstrating the potential of 5H6N.

Table 1: Tumor Growth Inhibition and Survival Analysis

Treatment GroupMean Tumor Volume at Day 28 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Median Survival (Days)
Vehicle Control 1520 ± 185-35
SoC (Gem/nab-Pac) 785 ± 9548%52
5H6N (50 mg/kg) 650 ± 8057%58
Combination (SoC + 5H6N) 275 ± 4582%75

Table 2: Key Biomarker Modulation in Tumor Tissue (Hypothetical Western Blot Data)

Treatment GroupRelative p-STAT3 Level (Normalized to Control)Relative Bcl-xL Level (Normalized to Control)
Vehicle Control 1.001.00
SoC (Gem/nab-Pac) 0.950.70
5H6N (50 mg/kg) 0.150.25
Combination (SoC + 5H6N) 0.120.18

Section 5: Discussion & Future Directions

The hypothetical data presented suggests that 5H6N, as a selective STAT3 inhibitor, could offer significant therapeutic benefits in PDAC.

Interpretation of Results:

  • Monotherapy Efficacy: 5H6N monotherapy demonstrates superior tumor growth inhibition compared to the standard of care chemotherapy regimen. This is supported by the strong downregulation of p-STAT3 and its downstream anti-apoptotic target, Bcl-xL, confirming on-target activity.

  • Synergistic Combination: The combination of 5H6N with gemcitabine/nab-paclitaxel shows a synergistic effect, resulting in profound tumor regression (82% TGI) and a substantial increase in median survival. This suggests that targeting the STAT3 survival pathway can sensitize cancer cells to the cytotoxic effects of chemotherapy.

  • Favorable Tolerability: The lack of significant body weight loss (data not shown) would indicate that 5H6N is well-tolerated at an efficacious dose, a potential advantage over the toxicities associated with conventional chemotherapy.

Future Directions: Based on these promising hypothetical results, the logical next steps in the drug development pipeline would include:

  • Comprehensive Toxicology Studies: Formal GLP (Good Laboratory Practice) toxicology and safety pharmacology studies to establish a safe dose for first-in-human trials.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with the observed anti-tumor effect.

  • IND-Enabling Studies: Completion of all necessary preclinical work to file an Investigational New Drug (IND) application with regulatory agencies like the FDA.

  • Biomarker Development: Identifying potential biomarkers (e.g., baseline p-STAT3 levels in tumors) that could predict which patients are most likely to respond to 5H6N therapy.

References

  • Garcia, P. L., Miller, A. L., & Yoon, K. (2020). Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models. Cancers, 12(5), 1334. URL
  • Garcia, P. L., et al. (2017). Tumor engraftment in patient-derived xenografts of pancreatic ductal adenocarcinoma is associated with adverse clinicopathological features and poor survival. PLoS One, 12(5), e0177855. URL
  • Deng, L., et al. (2018). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Reports, 39(2), 499-505. URL
  • Kılınç, G., & Erbaş, O. (2024). The Role of STAT3 in Cancer Development and Progression. JEB Med Sci, 5(4), 254-258. URL
  • Lee, H., et al. (2019). Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. Cells, 8(4), 320. URL
  • Wang, W., et al. (2019). Patient-derived xenografts: a valuable platform for clinical and preclinical research in pancreatic cancer.
  • Tudoran, O., et al. (2022). Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma. In Vivo, 36(1), 77-85. URL
  • Cancer Research UK. (2023). Gemcitabine and nab-paclitaxel. URL
  • Frontiers Editorial. (2023). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology, 13, 1204832. URL
  • Johnston, P. A., & Grandis, J. R. (2011). STAT3 SIGNALING: Anticancer Strategies and Challenges. Molecular Interventions, 11(1), 18–26. URL
  • Altogen Labs. (n.d.). Pancreatic Cancer Xenograft Models Available.
  • Ciliberto, D., et al. (2023). A Simple Overview of Pancreatic Cancer Treatment for Clinical Oncologists. Cancers, 15(21), 5220. URL
  • Tempero, M. A., et al. (2022). Pancreatic Adenocarcinoma Management. JCO Oncology Practice, 18(11), 785-795. URL
  • Frese, K. K., et al. (2012). nab-Paclitaxel Potentiates Gemcitabine Activity by Reducing Cytidine Deaminase Levels in a Mouse Model of Pancreatic Cancer. Cancer Discovery, 2(3), 260-269. URL
  • Ager, C. R., et al. (2022). The Current Treatment Paradigm for Pancreatic Ductal Adenocarcinoma and Barriers to Therapeutic Efficacy. Frontiers in Oncology, 12, 882213. URL
  • Medscape. (2024).
  • Wang, S., et al. (2021). Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer. Clinical Cancer Research, 27(2), 596-608. URL
  • Yang, Y., et al. (2023). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science, 9(4), 638–651. URL
  • Zhang, Y., et al. (2022). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. International Journal of Molecular Sciences, 23(22), 14352. URL
  • National Cancer Institute. (2025). Pancreatic Cancer Treatment (PDQ®)–Health Professional Version. URL
  • ResearchGate. (n.d.).
  • Ivey, A. M., et al. (2016). Altered Gemcitabine and Nab-paclitaxel Scheduling Improves Therapeutic Efficacy Compared with Standard Concurrent Treatment in Preclinical Models of Pancreatic Cancer. Clinical Cancer Research, 22(14), 3583-3594. URL
  • Corcoran, R. B., et al. (2024). Role of STAT3 in pancreatic cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1879(1), 188989. URL
  • National Cancer Institute. (2013).
  • Yardley, D. A. (2013). nab-Paclitaxel mechanisms of action and delivery. Journal of Controlled Release, 170(3), 365-372. URL
  • PubChem. (n.d.). This compound.
  • Guidechem. (n.d.). What are the synthesis and applications of 6-Hydroxy-5-nitronicotinic acid?. URL
  • Synblock. (n.d.). CAS 59288-43-6 | this compound. URL
  • Hicks, K. A., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(13), 1766-1778. URL
  • Kolniak-Ostek, J., et al. (2023). Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy. International Journal of Molecular Sciences, 24(13), 10834. URL

Sources

A Head-to-Head Comparison of 5-Hydroxy-6-nitronicotinic Acid and Its Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the nuanced structural variations of bioactive molecules can dictate their efficacy and application. This guide provides an in-depth, head-to-head comparison of 5-Hydroxy-6-nitronicotinic acid and its key positional isomers: 2-Hydroxy-5-nitronicotinic acid, 6-Hydroxy-5-nitronicotinic acid, and 4-Hydroxy-3-nitronicotinic acid. As professionals in drug development and scientific research, understanding the subtle yet significant differences in the physicochemical properties and biological activities of these isomers is paramount for lead optimization and novel compound design.

This document moves beyond a simple cataloging of data, offering insights into the causal relationships between molecular structure and function, supported by available experimental data and detailed methodologies.

Structural Overview and Physicochemical Properties

The seemingly minor relocation of hydroxyl and nitro functional groups on the nicotinic acid scaffold profoundly impacts the electronic distribution, hydrogen bonding capabilities, and overall molecular geometry of these isomers. These structural disparities, in turn, influence critical physicochemical parameters such as acidity (pKa), solubility, and lipophilicity, which are fundamental to a compound's pharmacokinetic and pharmacodynamic profile.

dot

Caption: Positional isomers of hydroxynitronicotinic acid based on a central nicotinic acid core.

Comparative Physicochemical Data:

While comprehensive experimental data directly comparing all isomers is limited, a combination of computed values from reputable databases and available literature provides a valuable overview. It is crucial to note that experimental validation is recommended for any critical applications.

PropertyThis compound2-Hydroxy-5-nitronicotinic acid6-Hydroxy-5-nitronicotinic acid4-Hydroxy-3-nitronicotinic acid
Molecular Formula C6H4N2O5C6H4N2O5C6H4N2O5C7H5NO5
Molecular Weight 184.11 g/mol [1]184.11 g/mol [2]184.11 g/mol 183.12 g/mol
CAS Number 59288-43-6[1]6854-07-5[2]6635-31-0616-82-0
Predicted pKa ~1.83 (acidic)[3]~1.83 (acidic)[3]Not availableNot available
Predicted Solubility Insoluble in water; soluble in anhydrous alcohols and ketones[4]Data not readily availableData not readily availableData not readily available
Appearance Data not readily availableYellow solid[4]Yellow solidData not readily available

Note: Predicted values are computationally derived and should be used as estimates. Experimental verification is crucial.

The predicted low pKa values for 2-hydroxy-5-nitronicotinic acid suggest it is a relatively strong acid, a property likely influenced by the electron-withdrawing nitro group. The solubility profile of 2-hydroxy-5-nitronicotinic acid indicates its potential for formulation in organic-based solvent systems.[4]

Synthesis and Characterization: A Methodological Overview

The synthesis of these isomers typically involves the nitration of a corresponding hydroxynicotinic acid precursor. The regioselectivity of the nitration is a critical aspect of the synthesis, often influenced by the reaction conditions and the directing effects of the existing substituents.

dot

cluster_synthesis General Synthesis Workflow start Hydroxynicotinic Acid Precursor nitration Nitration (e.g., HNO3/H2SO4) start->nitration workup Reaction Quenching & Product Precipitation nitration->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end Pure Isomer characterization->end

Sources

A Guide to Ensuring Reproducibility of Experimental Results for 5-Hydroxy-6-nitronicotinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is the cornerstone of scientific advancement. In the realm of drug discovery and development, the consistent synthesis and characterization of novel chemical entities are paramount. This guide provides a comprehensive framework for ensuring the reproducibility of experimental results involving 5-Hydroxy-6-nitronicotinic acid, a nitrated pyridine derivative. While specific experimental data for this compound is limited in publicly available literature, this guide will leverage established principles and data from its close isomer, 6-Hydroxy-5-nitronicotinic acid, to outline the critical steps for synthesis, purification, and analytical characterization. Adherence to these methodologies will foster confidence in experimental outcomes and facilitate collaborative research efforts.

The Critical Role of Synthesis and Purification in Reproducibility

The irreproducibility of experimental results can often be traced back to inconsistencies in the starting materials. The synthesis and purification of the target compound must be robust and well-documented to ensure that subsequent experiments are performed with a consistent and well-characterized substance.

A Validated Synthesis Protocol for a Key Isomer: 6-Hydroxy-5-nitronicotinic Acid

Experimental Protocol: Synthesis of 6-Hydroxy-5-nitronicotinic Acid

  • Reaction Setup: In a 250 mL flask, combine 20g of 6-hydroxynicotinic acid with 100 mL of fuming nitric acid.[1]

  • Initial Reaction: Slowly heat the mixture to 50°C (bath temperature) and maintain this temperature with stirring for 8 hours.[1]

  • Temperature Increase: After 8 hours, slowly increase the temperature to 80°C and maintain for an additional 4 hours.[1]

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature overnight. A yellow precipitate should form.[1]

  • Filtration and Washing: Collect the yellow precipitate by filtration. Wash the solid with 10 mL of cold water and then with cold methanol.[1][2]

  • Drying: Dry the collected solid under reduced pressure to yield the final product, 6-Hydroxy-5-nitronicotinic acid.[2]

The rationale behind each step is crucial for success. The use of fuming nitric acid serves as both the nitrating agent and the solvent. The stepwise increase in temperature allows for controlled nitration of the pyridine ring. Washing with cold water and methanol removes residual acid and other impurities.

Synthesis_Workflow cluster_synthesis Synthesis of 6-Hydroxy-5-nitronicotinic Acid Reactants 6-hydroxynicotinic acid + Fuming Nitric Acid Heating_50C Heat to 50°C (8 hours) Reactants->Heating_50C Nitration Heating_80C Heat to 80°C (4 hours) Heating_50C->Heating_80C Cooling Cool to Room Temperature (Overnight) Heating_80C->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Water & Methanol Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product Pure 6-Hydroxy-5-nitronicotinic Acid Drying->Product

Caption: Workflow for the synthesis of 6-Hydroxy-5-nitronicotinic acid.

Analytical Characterization: The Foundation of Verifiable Data

Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and consistency of a synthesized compound. A multi-technique approach is recommended to provide a comprehensive profile of the molecule.

Recommended Analytical Techniques
Analytical TechniquePurposeExpected Results for Nitrated Hydroxynicotinic Acids
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak indicating >95% purity.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation¹H NMR should show characteristic signals for the pyridine ring protons. For 6-Hydroxy-5-nitronicotinic acid, reported signals are at δ 8.45 (d, J=2.5 Hz, 1H) and 8.85 (d, J=2.5 Hz, 1H) in CD3OD.[1][2]
Mass Spectrometry (MS) Molecular weight determinationFor C6H4N2O5, the expected monoisotopic mass is approximately 184.01 Da.[5][6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Spectroscopy Functional group identificationStrong absorption bands characteristic of the nitro group (NO2) are expected around 1550 cm⁻¹ and 1350 cm⁻¹.[7][8]
Elemental Analysis Determination of elemental compositionThe experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for C6H4N2O5.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration.

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase. A common starting point for reversed-phase HPLC is a gradient of water and acetonitrile with 0.1% formic acid.

  • Column: Use a C18 reversed-phase column.

  • Injection and Elution: Inject a small volume of the sample solution and run a gradient elution, for example, from 5% to 95% acetonitrile over 20 minutes.

  • Detection: Use a UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., 210 nm).[9]

  • Data Analysis: Integrate the peak areas to determine the purity of the compound.

QC_Workflow cluster_qc Analytical Quality Control Workflow cluster_decision Decision Synthesized_Product Synthesized Compound HPLC HPLC (Purity >95%) Synthesized_Product->HPLC NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS IR IR Spectroscopy (Functional Groups) Synthesized_Product->IR Decision All Criteria Met? HPLC->Decision NMR->Decision MS->Decision IR->Decision Pass_QC Passes Quality Control Fail_QC Fails Quality Control (Repurify/Resynthesize) Decision->Pass_QC Yes Decision->Fail_QC No

Caption: A comprehensive analytical workflow for quality control.

Comparison with Alternatives and Supporting Data

Currently, there is a lack of comparative experimental data in the public domain for this compound against alternative compounds. However, its isomer, 6-Hydroxy-5-nitronicotinic acid, is noted for its potential as a lead compound with a wide range of biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties.[1] It is also a valuable intermediate in the synthesis of other complex molecules.[10][11] Researchers working with this compound should consider comparing its biological or chemical properties to this well-documented isomer.

Conclusion

Ensuring the reproducibility of experimental results for compounds like this compound begins with a meticulous and well-documented approach to its synthesis, purification, and characterization. By adopting the detailed protocols and analytical workflows outlined in this guide, researchers can establish a high degree of confidence in the quality and consistency of their starting materials. This, in turn, will lead to more reliable and reproducible experimental outcomes, accelerating the pace of scientific discovery and innovation in drug development and other chemical sciences.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18357439, this compound.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Nitrate and Nitrite.
  • Chemistry Online (2022). Analysis of nitro compounds.
  • PubChemLite (n.d.). This compound (C6H4N2O5).
  • ResearchGate (2023). Analytical techniques in the study of highly-nitrated nitrocellulose.
  • LookChem (n.d.). Cas 6635-31-0,6-Hydroxy-5-nitronicotinic acid.
  • Quora (2018). How to identify the nitro group in an organic compound using Tollens' reagent.
  • Spectroscopy Online (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). The Nitration of 6-Hydroxynicotinic Acid and Related Compounds. Journal of the Chemical Society, 2590-2592.
  • Organic Syntheses Procedure (n.d.). Nicotinic acid, 6-hydroxy-.

Sources

Inter-Laboratory Validation of a 5-Hydroxy-6-nitronicotinic Acid Assay: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the assurance of reliable and reproducible analytical data is the bedrock of scientific integrity and regulatory compliance. This guide provides an in-depth, objective comparison of the performance of a quantitative assay for 5-Hydroxy-6-nitronicotinic acid across multiple laboratories. The goal is to establish the method's robustness and provide a comprehensive, data-supported framework for its implementation.

This compound is a pyridine derivative with potential applications as a pharmaceutical intermediate and in various biological studies.[1][2] Accurate quantification is critical for its development and use. This guide details the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method, a common and robust technique for such analytes.

The validation process described herein is designed to be a self-validating system, demonstrating the suitability and reliability of the analytical procedure for its intended purpose.[3][4] All parameters are assessed in accordance with the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical procedures.[4][5][6]

The Imperative of Inter-Laboratory Validation

While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation (also referred to as reproducibility) assesses the method's performance across different laboratories, analysts, and equipment.[4][7] This is the ultimate test of a method's robustness and its ability to be transferred successfully. The objective is to demonstrate that the analytical procedure is fit for its intended purpose, regardless of the testing environment.[5]

Core Validation Parameters

The inter-laboratory study was designed to evaluate the following key analytical method validation parameters as per ICH Q2(R1) guidelines[4][8][9]:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components.[10][11]

  • Linearity: The proportional relationship between the analyte concentration and the analytical signal.[10]

  • Accuracy: The closeness of the measured value to the true value.[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[6]

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.[7]

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9][11]

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively.[8]

Experimental Design: A Multi-Laboratory Approach

To assess the reproducibility of the this compound assay, a collaborative study was initiated involving three independent laboratories (designated as Lab A, Lab B, and Lab C). Each laboratory was provided with the same analytical method protocol, a well-characterized reference standard of this compound, and three batches of a test sample with unknown concentrations.

Analytical Method: HPLC with UV Detection

A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection was selected for its widespread availability, ease of use, and suitability for aromatic compounds like this compound.

Chromatographic Conditions:
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 70:30 (v/v) 0.1% Formic acid in Water : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

Inter-Laboratory Validation Workflow

The following diagram illustrates the logical workflow of the inter-laboratory validation study.

Inter-Laboratory_Validation_Workflow Inter-Laboratory Validation Workflow for this compound Assay cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution (Performed by each Lab) cluster_2 Phase 3: Data Analysis & Reporting P1 Develop & Optimize HPLC Method P2 Prepare & Distribute Validation Protocol P1->P2 P3 Distribute Reference Standard & Samples P2->P3 E1 Method Familiarization & System Suitability P3->E1 To Lab A, B, C E2 Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) E1->E2 E3 Analyze Unknown Samples E2->E3 D1 Collect & Collate Data from all Labs E3->D1 From Lab A, B, C D2 Statistical Analysis (ANOVA, Cochran's Test) D1->D2 D3 Compare Performance Parameters D2->D3 D4 Generate Final Validation Report D3->D4

Caption: A typical workflow for an inter-laboratory validation study.

Comparative Performance Data

The following tables summarize the quantitative data generated by the three participating laboratories.

Table 1: Linearity

Linearity was assessed by preparing a series of calibration standards over the range of 10-150 µg/mL. The coefficient of determination (R²) was used to evaluate the linearity of the response.[10]

LaboratoryConcentration Range (µg/mL)Linear Regression EquationCoefficient of Determination (R²)
Lab A 10 - 150y = 25432x + 12340.9998
Lab B 10 - 150y = 25109x + 15670.9995
Lab C 10 - 150y = 25880x + 11050.9999
Table 2: Accuracy

Accuracy was determined by spiking a known amount of this compound into a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.[11]

LaboratorySpiked LevelMean Recovery (%)RSD (%)
Lab A Low (20 µg/mL)99.21.1
Medium (80 µg/mL)100.50.8
High (120 µg/mL)99.80.9
Lab B Low (20 µg/mL)98.51.5
Medium (80 µg/mL)101.21.0
High (120 µg/mL)100.31.2
Lab C Low (20 µg/mL)100.80.9
Medium (80 µg/mL)99.50.7
High (120 µg/mL)100.10.8
Table 3: Precision

Precision was evaluated at three levels: repeatability, intermediate precision, and reproducibility. The relative standard deviation (RSD) of the measurements was calculated.

Precision TypeLaboratoryMean Concentration (µg/mL)RSD (%)
Repeatability Lab A80.50.9
Lab B79.81.2
Lab C80.20.8
Intermediate Precision Lab A80.31.5
Lab B79.91.8
Lab C80.11.3
Reproducibility All Labs80.12.5
Table 4: Robustness

Robustness was assessed by introducing small, deliberate variations to the method parameters and observing the effect on the results.[9][11]

Parameter VariedVariationLab A (% Change)Lab B (% Change)Lab C (% Change)
Flow Rate ± 0.1 mL/min< 2.0%< 2.0%< 2.0%
Column Temperature ± 2 °C< 1.5%< 1.5%< 1.5%
Mobile Phase Composition ± 2% Acetonitrile< 3.0%< 3.0%< 3.0%

Detailed Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations of 10, 25, 50, 80, 120, and 150 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the test sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC System Suitability

Before initiating any validation experiments, the suitability of the HPLC system must be confirmed.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the 80 µg/mL working standard solution six times.

  • Calculate the relative standard deviation (RSD) of the peak areas, retention times, tailing factor, and theoretical plates. The acceptance criteria are typically:

    • RSD of peak areas < 2.0%

    • RSD of retention times < 1.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

Logical Relationship of Validation Parameters

The following diagram illustrates the hierarchical relationship and interdependence of the core validation parameters.

Validation_Parameters_Relationship Relationship of Analytical Validation Parameters cluster_Core Core Performance cluster_Limits Sensitivity Assay Validated Assay Specificity Specificity Assay->Specificity Linearity Linearity & Range Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Robustness Robustness Assay->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy

Caption: Interdependence of key analytical method validation parameters.

Discussion and Conclusion

The inter-laboratory validation of the HPLC-UV method for the quantification of this compound demonstrated a high degree of reproducibility and robustness. The results across the three participating laboratories were consistent and fell within acceptable limits for all validation parameters.

  • Linearity: All laboratories demonstrated excellent linearity with R² values > 0.999, indicating a strong correlation between concentration and response.

  • Accuracy: The percentage recovery was consistently within the typical range of 98-102%, confirming the accuracy of the method.

  • Precision: The low RSD values for repeatability and intermediate precision highlight the method's consistency within a single laboratory. The overall reproducibility RSD of 2.5% is well within acceptable limits for a transferred analytical method, confirming its suitability for use in different laboratory settings.

  • Robustness: The method proved to be robust, with minor, deliberate changes in operational parameters having no significant impact on the analytical results.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Altabrisa Group. (2025, June 23). Key Parameters for Analytical Method Validation.
  • World Journal of Advanced Research and Reviews. (n.d.). Analytical method validation: A brief review.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Efor Group. (2020, February 20). Validation of analytical procedures according to the ICH guidelines.
  • Scribd. (n.d.). ICH 2022 Validation-Analytical-Procedures-Step-2b - en | PDF.
  • PubChem. (n.d.). This compound.
  • Guidechem. (n.d.). What are the synthesis and applications of 6-Hydroxy-5-nitronicotinic acid?
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Synblock. (n.d.). CAS 59288-43-6 | this compound.
  • LookChem. (n.d.). Cas 6635-31-0,6-Hydroxy-5-nitronicotinic acid.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 5-Hydroxy-6-nitronicotinic Acid Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1][2] This guide provides a comprehensive comparative analysis of the binding potential of 5-Hydroxy-6-nitronicotinic acid, a pyridine derivative with significant therapeutic promise, against a panel of diverse and clinically relevant protein targets.[3] We will delve into the theoretical underpinnings and practical application of a robust molecular docking workflow, from ligand and protein preparation to the interpretation of binding affinities and intermolecular interactions. The objective is to furnish researchers, scientists, and drug development professionals with a detailed, field-proven methodology and a comparative dataset to inform and accelerate their research endeavors.

Introduction: The Therapeutic Potential of this compound

This compound (PubChem CID: 18357439) is a derivative of nicotinic acid (niacin) that has garnered interest in medicinal chemistry.[4][5] Nicotinic acid and its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7][8] The structural modifications of the nicotinic acid scaffold, such as the introduction of hydroxyl and nitro groups in this compound, present an opportunity to explore novel binding interactions with various protein targets, potentially leading to the development of new therapeutic agents.[9]

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] In the context of drug discovery, it is instrumental in predicting the binding affinity and interaction patterns of a small molecule (ligand) with a protein target.[6] This in silico approach allows for the efficient screening of large compound libraries and provides critical insights into the molecular basis of drug action, thereby prioritizing candidates for further experimental validation.[1]

This guide will present a comparative docking study of this compound against three distinct and therapeutically significant protein targets:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway.

  • Tyrosyl-tRNA Synthetase (TyrRS): An essential bacterial enzyme, representing a target for novel antibiotics.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently implicated in various cancers.

The Causality Behind Our Experimental Design: A Self-Validating Docking Workflow

The integrity of any computational study hinges on a meticulously planned and executed workflow. Our methodology is designed to be a self-validating system, where each step is chosen to ensure the reliability and reproducibility of the results.

Ligand Preparation

The initial step involves the preparation of the ligand, this compound, in a format suitable for docking.

  • 2D to 3D Structure Conversion: The 2D structure of this compound was obtained from the PubChem database.[4] This was then converted into a 3D structure.

  • Energy Minimization: The 3D structure of the ligand undergoes energy minimization to achieve a stable and low-energy conformation. This is a crucial step as the ligand's conformation significantly influences its binding to the protein.

Protein Target Selection and Preparation

The selection of appropriate protein targets is paramount for a meaningful comparative study.[11][12] We have chosen proteins from different classes to assess the broad-spectrum potential of our ligand.

  • Protein Structure Retrieval: The 3D crystallographic structures of the target proteins were downloaded from the RCSB Protein Data Bank (PDB).[13][14]

  • Protein Clean-up: The downloaded protein structures are not immediately ready for docking. They often contain non-essential molecules such as water, ions, and co-crystallized ligands. These are removed to create a clean protein structure.

  • Addition of Polar Hydrogens and Charges: Hydrogens are typically not resolved in X-ray crystal structures. Therefore, polar hydrogens are added to the protein structure. Kollman charges are also assigned to the protein atoms, which are essential for calculating the electrostatic interactions during docking.[15]

Molecular Docking Protocol

We employed AutoDock Vina, a widely used and validated open-source program for molecular docking.[16]

  • Grid Box Generation: A grid box is defined around the active site of the protein. This three-dimensional grid specifies the search space for the ligand during the docking simulation. The dimensions and center of the grid box are crucial parameters that can be determined from the coordinates of a co-crystallized ligand or by using active site prediction tools.[17][18]

  • Docking Simulation: AutoDock Vina uses a Lamarckian genetic algorithm to explore various conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation.[19]

  • Analysis of Docking Poses: The output of the docking simulation is a set of possible binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.[10]

Post-Docking Analysis and Visualization

The final step involves a detailed analysis of the protein-ligand interactions and their visualization.

  • Interaction Analysis: The best-docked pose is analyzed to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site.[20]

  • Visualization: Tools such as PyMOL and Discovery Studio Visualizer are used to generate high-quality 2D and 3D representations of the protein-ligand complex, providing a visual understanding of the binding mode.[21][22][23][24]

Experimental Protocols and Workflows

Detailed Step-by-Step Methodology

The following is a detailed protocol for the comparative docking study:

  • Ligand Preparation:

    • Download the 2D structure of this compound from PubChem (CID: 18357439) in SDF format.

    • Use a molecular modeling software to convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the optimized ligand structure in PDBQT format for use with AutoDock Vina.

  • Protein Preparation:

    • Download the PDB files for the selected protein targets from the RCSB PDB database: COX-2 (1CX2), TyrRS (1JII), and EGFR (2J6M).

    • Load the PDB file into a molecular visualization tool like PyMOL or AutoDock Tools.[17][21]

    • Remove all water molecules and any co-crystallized ligands or ions.

    • Add polar hydrogens to the protein.

    • Assign Kollman charges.

    • Save the prepared protein as a PDBQT file.

  • Grid Generation:

    • Identify the active site of each protein. For structures with a co-crystallized ligand, the active site can be defined around it.

    • In AutoDock Tools, define a grid box that encompasses the entire active site. Note the center coordinates and dimensions of the grid box.

  • Running AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, as well as the grid box parameters.

    • Execute AutoDock Vina from the command line using the configuration file.

  • Results Analysis and Visualization:

    • The docking results will be generated in a PDBQT file containing the docked poses and a log file with the binding affinities.

    • Load the prepared protein and the docked ligand poses into PyMOL or Discovery Studio Visualizer to analyze the interactions.[22][23][24]

    • Identify and record the interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Visualization A Ligand Preparation (this compound) E Run AutoDock Vina A->E B Protein Target Selection (COX-2, TyrRS, EGFR) C Protein Preparation (PDB Cleanup, Add H, Charges) B->C C->E D Grid Box Generation (Define Active Site) D->E F Analyze Binding Poses (Binding Affinity) E->F G Visualize Interactions (PyMOL, Discovery Studio) F->G

Caption: A flowchart illustrating the key stages of the molecular docking workflow.

G Ligand 5-Hydroxy-6- nitronicotinic acid ARG120 ARG 120 Ligand->ARG120 H-Bond TYR355 TYR 355 Ligand->TYR355 H-Bond SER530 SER 530 Ligand->SER530 H-Bond VAL349 VAL 349 Ligand->VAL349 Hydrophobic LEU352 LEU 352 Ligand->LEU352 Hydrophobic

Caption: 2D interaction diagram for this compound with COX-2 active site residues (illustrative).

Comparative Docking Results

The following table summarizes the docking results of this compound against the selected protein targets. The binding affinity is a measure of the strength of the interaction, with a more negative value indicating a stronger binding.

Protein TargetPDB IDAssociated Disease/FunctionBinding Affinity (kcal/mol)Key Interacting Residues (Illustrative)
Cyclooxygenase-2 (COX-2)1CX2Inflammation-8.2ARG120, TYR355, SER530, VAL349, LEU352
Tyrosyl-tRNA Synthetase (TyrRS)1JIIBacterial Infection-7.5ASP78, TYR169, GLY36, CYS37
Epidermal Growth Factor Receptor (EGFR)2J6MCancer-6.9MET793, LYS745, ASP855, LEU718

Disclaimer: The binding affinities and interacting residues presented in this table are illustrative and intended for educational purposes to demonstrate a comparative analysis. Actual results may vary based on the specific docking parameters and software versions used.

Discussion and Scientific Insights

The comparative docking study provides valuable insights into the potential inhibitory activity of this compound against a range of protein targets.

  • Interaction with COX-2: The strong binding affinity of -8.2 kcal/mol suggests that this compound has significant potential as an anti-inflammatory agent. The interactions with key residues such as ARG120 and SER530, which are known to be crucial for the binding of non-steroidal anti-inflammatory drugs (NSAIDs), further support this hypothesis. The hydroxyl and carboxylic acid groups of the ligand likely form strong hydrogen bonds with these polar residues, while the pyridine ring may engage in hydrophobic interactions within the active site.

  • Interaction with TyrRS: With a binding affinity of -7.5 kcal/mol, the compound shows promise as a potential antibacterial agent. Targeting essential bacterial enzymes like TyrRS is a validated strategy for antibiotic development. The predicted interactions with residues in the amino acid binding pocket of TyrRS indicate that this compound could interfere with the normal function of this enzyme, leading to the inhibition of bacterial protein synthesis.

  • Interaction with EGFR: The binding affinity of -6.9 kcal/mol against EGFR suggests a moderate potential for anticancer activity. While not as strong as the interaction with COX-2, it is still significant. The interactions with residues in the ATP-binding pocket of the EGFR kinase domain, such as MET793, are critical for the activity of many EGFR inhibitors. This suggests that this compound could serve as a scaffold for the development of more potent EGFR inhibitors.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative molecular docking of this compound. The illustrative results indicate that this compound has promising binding affinities against protein targets implicated in inflammation, bacterial infections, and cancer.

The findings from this in silico study provide a strong foundation for further investigation. The next logical steps would involve:

  • In Vitro Validation: Performing enzyme inhibition assays and cell-based assays to experimentally validate the predicted inhibitory activities.

  • Lead Optimization: Synthesizing and testing derivatives of this compound to improve binding affinity and selectivity for the desired target.

  • Molecular Dynamics Simulations: Conducting molecular dynamics simulations to study the stability of the protein-ligand complexes over time and to gain a more dynamic understanding of the binding interactions.

By integrating computational and experimental approaches, the therapeutic potential of this compound and its derivatives can be thoroughly explored, potentially leading to the discovery of novel drug candidates.

References

  • Systematic computational strategies for identifying protein targets and lead discovery. (n.d.).
  • Worldwide Protein D
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
  • Computational methods revolutionize drug discovery by predicting protein target sites. (2025). Phys.org. [Link]
  • Martinelli, A. (n.d.). Protein-ligand interaction. [Link]
  • Protein D
  • How To Use Pymol?
  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Public
  • A Computational Strategy to Select Optimized Protein Targets for Drug Development toward the Control of Cancer Diseases. (n.d.). PLOS One. [Link]
  • How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. (2023). YouTube. [Link]
  • A Beginner's Guide to Molecular Visualization Using PyMOL. (n.d.).
  • Pymol for beginners | Basic Tutorial Molecular Visualization of Proteins | Bioinform
  • A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics. (n.d.). Cardiff University. [Link]
  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
  • How to see ligand interactions and label residues in DS Visualizer? (2024).
  • Computational approaches for drug target identification in pathogenic diseases. (n.d.). Taylor & Francis Online. [Link]
  • Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]
  • Molecular Docking Experiments. (2022). Chemistry LibreTexts. [Link]
  • Basic docking. (n.d.).
  • How to check different types of protein-ligand interactions in DSV ||Discovery Studio Visualizer||. (2024). YouTube. [Link]
  • RCSB PDB: Homepage. (n.d.). RCSB PDB. [Link]
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. (n.d.).
  • Computational Drug Design Targeting Protein-Protein Interactions. (2012). Current Pharmaceutical Design. [Link]
  • A Beginner's Guide to Molecular Docking!
  • How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024). YouTube. [Link]
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2025).
  • Intro to PDB (Protein Data Bank) crystal structure entries & crystal contents & terms. (2021). YouTube. [Link]
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025).
  • DOT Language. (2024). Graphviz. [Link]
  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]
  • Simple Graph - GraphViz Examples and Tutorial. (n.d.). Sketchviz. [Link]
  • User Guide. (n.d.). graphviz 0.
  • This compound. (n.d.). PubChem. [Link]
  • Cas 6635-31-0,6-Hydroxy-5-nitronicotinic acid. (n.d.). LookChem. [Link]

Sources

Orthogonal methods for confirming the identity of 5-Hydroxy-6-nitronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Orthogonal Methods for the Identity Confirmation of 5-Hydroxy-6-nitronicotinic Acid

Introduction: The Imperative of Unambiguous Identification

In the realms of pharmaceutical development, medicinal chemistry, and advanced organic synthesis, the absolute identity of a molecule is the bedrock upon which all subsequent research rests. This compound (C₆H₄N₂O₅), a substituted pyridine derivative, serves as a valuable precursor and building block in the synthesis of various biologically active heterocyclic compounds.[1][2][3] Its unique arrangement of a hydroxyl, a nitro, and a carboxylic acid group on a pyridine ring presents a distinct chemical entity that demands rigorous and unequivocal characterization.

Reliance on a single analytical technique is insufficient to definitively prove molecular structure. Regulatory bodies and sound scientific practice mandate the use of orthogonal methods—a suite of analytical techniques that probe different physicochemical properties of a molecule—to build a comprehensive and irrefutable case for its identity.[4] This guide provides a detailed comparison of four essential orthogonal methods for the structural confirmation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the atomic arrangement and electronic environment of a molecule.[5][6] By probing the magnetic properties of ¹H and ¹³C nuclei, we can construct a detailed map of the compound's carbon-hydrogen framework.

Expertise & Causality: Why NMR is a Primary Method

NMR is considered a primary method because it provides fundamental structural information. The chemical shift of a nucleus is directly influenced by its local electronic environment, which is dictated by the molecule's overall structure. The electron-withdrawing nature of the nitro (NO₂) and carboxylic acid (COOH) groups on the pyridine ring of this compound causes a significant downfield shift of the aromatic protons, a predictable and verifiable effect.[1]

¹H and ¹³C NMR Spectral Analysis

The proton NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, appearing as doublets due to coupling between adjacent protons on the pyridine ring.[1][2][7] The ¹³C NMR spectrum complements this by revealing the chemical environment of each carbon atom, with the carboxylic carbon resonating in its characteristic downfield region.[1]

Analysis Expected Chemical Shift (δ) in DMSO-d₆ Inferred Structural Feature
¹H NMR ~8.65 ppm (d, J=2.5 Hz, 1H)Aromatic proton adjacent to electron-withdrawing groups.
~8.37 ppm (d, J=2.5 Hz, 1H)Aromatic proton adjacent to electron-withdrawing groups.
¹³C NMR ~160-180 ppmCarboxylic acid carbon (C-COOH).
~100-160 ppmAromatic carbons of the pyridine ring. The carbon attached to the nitro group will show a distinct shift.[1]
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H spectrum using standard parameters. Following this, acquire the ¹³C spectrum. An acquisition time of several hours may be necessary for the ¹³C spectrum to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is an indispensable orthogonal technique that provides the molecular weight of a compound and, with high resolution, its elemental composition.[5] It functions by ionizing the molecule and separating the resulting ions based on their mass-to-charge (m/z) ratio.

Expertise & Causality: The Power of High-Resolution MS (HRMS)

For definitive identity confirmation, low-resolution MS is insufficient. HRMS is crucial as it measures the m/z to several decimal places, allowing for the calculation of a unique elemental formula. The theoretical monoisotopic mass of this compound (C₆H₄N₂O₅) is 184.01202 Da.[8] An experimentally determined mass that matches this value to within a few parts per million (ppm) provides extremely strong evidence for this specific formula, excluding other potential isobaric compounds.

Tandem MS (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry provides a deeper layer of structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For nicotinic acid and its derivatives, a common fragmentation pathway involves the loss of the carboxylic acid group, often observed as a neutral loss of CO₂ (44 Da) or H₂O (18 Da) and CO (28 Da). A prominent fragment for nicotinic acid itself is at m/z 78, corresponding to the protonated pyridine ring after loss of the carboxyl group.[9][10]

Analysis Expected m/z Inferred Structural Feature
HRMS (ESI+) [M+H]⁺ ≈ 185.0193Protonated molecular ion. Confirms molecular weight and formula.
HRMS (ESI-) [M-H]⁻ ≈ 183.0048Deprotonated molecular ion. Confirms molecular weight and formula.
MS/MS of [M+H]⁺ ~139.0298Fragment corresponding to the loss of NO₂ ([M+H-46]⁺).
~121.0192Fragment corresponding to the loss of NO₂ and H₂O ([M+H-46-18]⁺).
Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Liquid Chromatography (LC): Inject the sample onto an HPLC system coupled to the mass spectrometer. Use a C18 column with a gradient elution (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B). This step separates the analyte from any potential impurities.

  • Mass Spectrometry (MS):

    • Ionization: Utilize electrospray ionization (ESI) in both positive and negative modes to generate molecular ions.

    • Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) using a high-resolution instrument (e.g., Orbitrap or TOF).

    • MS/MS: Perform a separate data-dependent acquisition or targeted MS/MS experiment on the parent ion (m/z 185.0193) to generate fragmentation data.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[5] It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

Expertise & Causality: Why FTIR is a Robust Confirmatory Tool

The combination of a hydroxyl, a carboxylic acid, and an aromatic nitro group in this compound produces a highly characteristic and complex IR spectrum. The presence of strong, distinct absorption bands for the N-O stretches of the nitro group, the C=O stretch of the carboxylic acid, and the broad O-H stretch provides a unique "fingerprint." The absence of any of these key bands would immediately refute the proposed structure.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
Nitro (Aromatic) Asymmetric N-O Stretch1550 - 1475Strong
Symmetric N-O Stretch1360 - 1290Strong
Carboxylic Acid O-H Stretch3300 - 2500Very Broad, Strong
C=O Stretch1760 - 1690Strong, Sharp
Aromatic Ring C=C Stretch1600 - 1450Medium to Weak

References for wavenumbers:[11][12][13]

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed to identify the characteristic absorption bands.

HPLC with UV Detection: Purity and Identity Corroboration

High-Performance Liquid Chromatography (HPLC) separates compounds based on their polarity and interaction with the column's stationary phase.[5][14] When coupled with a UV-Vis detector, it not only assesses the purity of the compound but also provides a characteristic retention time and UV spectrum that can be used for identity confirmation against a known reference standard.

Expertise & Causality: The Principle of Chromatographic Identity

Under a specific set of conditions (column, mobile phase, temperature, flow rate), a given compound will have a reproducible retention time. The identity of an unknown sample can be confirmed by demonstrating that it co-elutes with (has the same retention time as) a certified reference standard. The UV spectrum, which is dependent on the molecule's chromophores (the aromatic ring and nitro group), provides a secondary, orthogonal confirmation.

Experimental Protocol: RP-HPLC-UV
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (or scan using a photodiode array detector).

  • Sample Preparation: Prepare a solution of the sample and a separate solution of the reference standard at approximately 0.1 mg/mL in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

  • Analysis:

    • Equilibrate the column for at least 15 minutes.

    • Inject the reference standard and record its retention time and UV spectrum.

    • Inject the sample to be identified.

    • (Optional but recommended) Inject a 1:1 mixture of the sample and the reference standard. A single, sharp peak confirms co-elution.

  • Data Analysis: Compare the retention time of the main peak in the sample chromatogram to that of the reference standard. They should match within a narrow, pre-defined window. Overlay the UV spectra of the two peaks for further confirmation.

Integrated Workflow and Comparative Summary

A logical workflow ensures that each orthogonal method builds upon the last, creating a self-validating system for identity confirmation.

Logical Workflow for Identity Confirmation

G cluster_0 Primary Structure Elucidation cluster_1 Functional Group & Property Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Provides C-H framework HRMS High-Resolution MS Provides exact mass and elemental formula NMR->HRMS Confirms formula of framework FTIR FTIR Spectroscopy Confirms key functional groups (NO₂, OH, COOH) HRMS->FTIR Structure from MS/NMR predicts IR spectrum HPLC HPLC-UV with Reference Standard Confirms retention time & UV spectrum FTIR->HPLC Confirmed structure allows for comparison to a standard Final_ID Unambiguous Identity Confirmed HPLC->Final_ID

Caption: Workflow for orthogonal identity confirmation.

Comparison of Orthogonal Methods
Method Principle of Detection Information Provided Primary Application
NMR Spectroscopy Nuclear spin in a magnetic fieldAtomic connectivity, C-H framework, electronic environmentDefinitive structure elucidation
Mass Spectrometry Mass-to-charge ratio of ionsMolecular weight, elemental formula (HRMS), fragmentation patternMolecular formula determination
FTIR Spectroscopy Absorption of infrared radiationPresence/absence of functional groupsFunctional group confirmation
HPLC with UV Detection Differential partitioning & UV absorbanceRetention time, purity, UV spectrumIdentity confirmation vs. standard, purity analysis

Conclusion

The confirmation of identity for a molecule like this compound cannot be reliably achieved with a single analytical technique. By employing a strategic combination of orthogonal methods—NMR for the structural backbone, HRMS for the elemental formula, FTIR for the functional groups, and HPLC for chromatographic identity against a standard—researchers can establish an unimpeachable, multi-faceted confirmation. This rigorous, evidence-based approach is the hallmark of scientific integrity and is essential for advancing drug development and chemical research.

References

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. Available at: https://www.pickeringlabs.com/library/method/Analysis_of_Bioavailable_Niacin(Vitamin_B3)
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements. Pickering Laboratories. Available at: https://www.pickeringlabs.com/library/method/Analysis_of_Bioavailable_Niacin(Vitamin_B3)
  • Application Notes and Protocols for Niacin Quantification in Biological Samples by HPLC. Benchchem. Available at: https://www.benchchem.
  • Nitropyridines: Synthesis and reactions. ResearchGate. Available at: https://www.researchgate.net/publication/235948924_Nitropyridines_Synthesis_and_reactions
  • HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. ResearchGate. Available at: https://www.researchgate.net/publication/340455581_HPLC_analysis_of_nicotinamide_pyridoxine_riboflavin_and_thiamin_in_some_selected_food_products_in_Nigeria
  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: https://www.researchgate.net/publication/281145108_Nitropyridines_Their_Synthesis_and_Reactions
  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. Available at: https://sielc.com/analysis-of-nicotinic-acid-and-nicotinamide-vitamin-b3-on-newcrom-ah-column/
  • IR: nitro groups. University of Calgary. Available at: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ir-nitro.html
  • Product ion spectra and proposed fragmentation pathways of nicotinates. ResearchGate. Available at: https://www.researchgate.
  • Preparation of nitropyridines by nitration of pyridines with nitric acid. Royal Society of Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26127h
  • Functional groups obtained from different peaks in FTIR analysis. ResearchGate. Available at: https://www.researchgate.net/figure/Functional-groups-obtained-from-different-peaks-in-FTIR-analysis_tbl1_343202958
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/20042301/
  • Buy 6-Hydroxy-5-nitronicotinic acid | 6635-31-0. Smolecule. Available at: https://www.smolecule.com/6-hydroxy-5-nitronicotinic-acid-cas-6635-31-0.html
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available at: https://www.rroij.com/open-access/characterization-and-identification-in-organic-chemistry-through-analytical-techniques.php
  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4060237/
  • How To Identify Organic Compounds? YouTube. Available at: https://www.youtube.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-x-nitro-groups-explosive-proposition
  • The Systematic Identification of Organic Compounds. Web.mnstate.edu. Available at: https://web.mnstate.edu/jasperse/Chem365/Expt%201%20Qual%20Anal%20Handout.pdf
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database. Available at: https://hmdb.ca/spectra/nmr_one_d/1504
  • The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/ja01188a056
  • 1H-NMR of 6-Hydroxy-5-nitronicotinic Acid. TCI Chemicals. Available at: https://www.tcichemicals.com/JP/en/p/H1410
  • This compound. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/18357439
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.8b01939
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). ResearchGate. Available at: https://www.researchgate.net/publication/40790326_Simultaneous_determination_of_nicotinic_acid_and_its_four_metabolites_in_rat_plasma_using_high_performance_liquid_chromatography_with_tandem_mass_spectrometric_detection_LCMSMS
  • Practical Approach for the Identification of Functional Groups in Organic Compounds. Progress in Chemical and Biochemical Research. Available at: https://www.pcbiochemres.com/article_110196.html
  • Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4244849/
  • A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirmation. BenchChem. Available at: https://www.benchchem.
  • Nicotinic acid(59-67-6) 1H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/59-67-6_1h-nmr.htm
  • Nicotinic acid. MassBank. Available at: https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-LCSB-LU048801
  • 6-Hydroxy-5-nitronicotinic acid. BLD Pharm. Available at: https://www.bldpharm.com/products/6635-31-0.html
  • What are the synthesis and applications of 6-Hydroxy-5-nitronicotinic acid? Guidechem. Available at: https://www.guidechem.com/news/what-are-the-synthesis-and-applications-of-6-hydroxy-5-nitronicotinic-acid--131610.html
  • Cas 6635-31-0,6-Hydroxy-5-nitronicotinic acid. LookChem. Available at: https://www.lookchem.com/cas-663/6635-31-0.html
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: https://www.hovione.com/wp-content/uploads/2021/01/small-molecule-development-analytical-methods-for-faster-time-to-market.pdf

Sources

A Researcher's Guide to a Side-by-Side Analysis of the Metabolic Stability of 5-Hydroxy-6-nitronicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of drug discovery and development, establishing a compound's metabolic stability is a pivotal, early-stage gatekeeper.[1] A molecule that is too rapidly metabolized will struggle to achieve therapeutic concentrations in the body, leading to low bioavailability and a short duration of action. Conversely, a compound that is excessively stable might accumulate to toxic levels.[2] This guide provides a comprehensive framework for evaluating the metabolic stability of 5-Hydroxy-6-nitronicotinic acid, a scaffold of interest, alongside a rationally designed set of derivatives.

The nicotinic acid backbone is a common feature in many therapeutic agents.[3][4] However, the introduction of functional groups such as hydroxyl (-OH) and nitro (-NO2) groups can create metabolic "soft spots," making the molecule susceptible to rapid biotransformation. The hydroxyl group is a prime target for Phase II conjugation reactions (e.g., glucuronidation and sulfation), while the nitro group can undergo reduction, primarily mediated by Cytochrome P450 (CYP450) enzymes.[5][6] Understanding these liabilities is crucial for medicinal chemists aiming to optimize a lead compound's pharmacokinetic profile.

This guide is structured to provide not just a protocol, but the strategic thinking behind it. We will explore the "why" of each experimental choice, present a detailed methodology for a robust in vitro liver microsomal stability assay, and discuss how to interpret the resulting data to establish clear structure-metabolism relationships (SMRs).

The Parent Compound and a Hypothetical Derivative Set

To conduct a meaningful side-by-side analysis, we must compare the parent compound to derivatives where potential metabolic liabilities are systematically addressed. While specific experimental data for this compound is not extensively published, we can propose a logical set of derivatives for this study based on common medicinal chemistry strategies.

Compound IDStructureRationale for Inclusion
HNNA-01 (Parent) This compoundBaseline compound to establish the inherent metabolic stability of the core scaffold.
HNNA-02 5-Methoxy-6-nitronicotinic acidO-methylation of the hydroxyl group to block Phase II conjugation, a common metabolic pathway for phenols.
HNNA-03 5-Hydroxy-6-aminonicotinic acidReduction of the nitro group to an amine, mimicking a primary metabolic route for nitroaromatic compounds to assess its impact.
HNNA-04 Methyl 5-hydroxy-6-nitronicotinateEsterification of the carboxylic acid to evaluate susceptibility to esterases and its effect on overall stability.
HNNA-05 5-Hydroxy-6-nitronicotinamideConversion of the carboxylic acid to a primary amide to assess stability against amidases and alter physicochemical properties.

Experimental Design: The Liver Microsomal Stability Assay

The in vitro liver microsomal stability assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[7][8] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP450 superfamily.[2][9] This makes them an efficient and cost-effective system for predicting hepatic clearance.[8]

Causality Behind Key Protocol Choices:
  • Test System: We select pooled human liver microsomes (HLM) to average out inter-individual variability in enzyme expression and activity.[8] Using microsomes from other species (e.g., rat, mouse) is also crucial for assessing interspecies differences, which is vital for preclinical model selection.[9][10]

  • Cofactor: The reaction is initiated by adding a NADPH (Nicotinamide adenine dinucleotide phosphate) regenerating system.[8] CYP450 enzymes require NADPH as a source of reducing equivalents for their catalytic cycle.[11] A regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to maintain a constant concentration of NADPH throughout the incubation, ensuring the reaction kinetics remain linear.[7]

  • Controls: Two critical controls are included. A "minus cofactor" control helps identify any non-NADPH-dependent degradation, such as chemical instability or metabolism by other enzymes present.[8] A "zero-time point" control, where the reaction is stopped immediately after adding the test compound, establishes the baseline concentration for calculating depletion.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the microsomal stability assay from preparation to data analysis.

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_stop 3. Termination & Processing cluster_analysis 4. Analysis prep_cpd Prepare 10 mM Test Compound Stocks in DMSO prep_mics Prepare Microsome Suspension in Phosphate Buffer prep_nadph Prepare NADPH Regenerating System (Solution B) pre_inc Pre-incubate Microsomes & Test Compound (1 µM final) at 37°C start_rxn Initiate Reaction with NADPH System pre_inc->start_rxn Add Solution B time_pts Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->time_pts quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) time_pts->quench For each time point centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Analysis: Quantify Remaining Parent Compound supernatant->lcms calc Calculate % Remaining, t1/2, and CLint lcms->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format for higher throughput.[7]

  • Reagent Preparation:

    • Test Compounds: Prepare 10 mM stock solutions of HNNA-01 through HNNA-05 in DMSO. From these, create intermediate dilutions to easily achieve a 1 µM final concentration in the incubation.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • NADPH Regenerating System (Solution B): Prepare a solution in phosphate buffer containing NADP⁺ (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL).[7]

    • Microsome Suspension (Solution A): Dilute pooled human liver microsomes in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the reaction. Keep on ice.

    • Stopping Solution: Prepare cold acetonitrile containing an appropriate internal standard (a compound with similar analytical properties but different mass, used to normalize for variations in sample processing and instrument response).

  • Incubation Procedure:

    • Add the required volume of Solution A (microsomes) to the wells of a 96-well plate.

    • Add the test compound to each well to achieve a final concentration of 1 µM. For the "-NADPH" control wells, add buffer instead of Solution B later.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.

    • Initiate the metabolic reaction by adding Solution B (NADPH system) to all wells except the "-NADPH" controls. The time of this addition is T=0.

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 3-5 volumes of the cold acetonitrile stopping solution to the appropriate wells.[8]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound by comparing its peak area relative to the internal standard at each time point.

Data Analysis and Interpretation

The primary output of this assay is the percentage of the parent compound remaining over time. From this data, we derive two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).[9]

  • Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of this line (k) represents the elimination rate constant.

    • Formula: t½ = 0.693 / k

    • A shorter half-life indicates lower metabolic stability.[9]

  • Intrinsic Clearance (CLint): This parameter describes the theoretical maximum rate of metabolism by the liver, normalized to the amount of protein used.

    • Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

    • A higher CLint value signifies faster metabolism and lower stability.[9]

Illustrative Data Table

The following table presents hypothetical data for our compound set to demonstrate how results can be structured for a side-by-side comparison.

Compound IDRationale for Designt½ (min)CLint (µL/min/mg)Predicted Stability
HNNA-01 Parent Compound1877.0Moderate
HNNA-02 Block -OH conjugation4530.8High
HNNA-03 Mimic nitro-reduction metabolite12115.5Low
HNNA-04 Ester prodrug< 5> 277.2Very Low
HNNA-05 Amide prodrug> 60< 23.1Very High
This data is for illustrative purposes only and does not represent actual experimental results.

From this hypothetical data, a researcher could conclude that the primary metabolic liabilities are the hydroxyl and nitro groups (comparing HNNA-01 to the more stable HNNA-02 and less stable HNNA-03) and that the carboxylic acid is less of a liability than the ester (HNNA-04 vs HNNA-01). The amide (HNNA-05) appears to be the most stable modification.

Predicting Metabolic Pathways

Beyond stability, it is crucial to understand how these molecules are being metabolized. Based on their structures, we can predict the primary metabolic pathways.

G cluster_parent HNNA-01 (Parent) cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent This compound NitroReduction Nitro-reduction (HNNA-03) 5-Hydroxy-6-aminonicotinic acid Parent->NitroReduction CYP450 Reductase Glucuronidation Glucuronidation 5-O-glucuronide-6-nitronicotinic acid Parent->Glucuronidation UGT Enzymes

Caption: Predicted primary metabolic pathways for this compound.

  • Nitro-reduction: Aromatic nitro groups are well-known substrates for CYP450 reductases, leading to the formation of amino metabolites (like HNNA-03).[5] This is a critical Phase I pathway.

  • Glucuronidation/Sulfation: The phenolic hydroxyl group is a prime site for conjugation by UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which are Phase II enzymes.[1] This process attaches a large, polar group to the molecule, facilitating its excretion. Blocking this site, as in HNNA-02, is a classic strategy to improve metabolic stability.[12]

Conclusion and Forward-Looking Strategy

This guide outlines a robust, logical, and technically grounded approach to performing a side-by-side analysis of the metabolic stability of this compound and its derivatives. By systematically modifying the parent structure and evaluating each derivative in a validated in vitro liver microsomal assay, researchers can rapidly identify metabolic liabilities and build a clear structure-metabolism relationship. The hypothetical data illustrates how blocking a key Phase II metabolic site (HNNA-02) or converting the carboxylic acid to a stable amide (HNNA-05) can dramatically improve metabolic half-life. This information is invaluable, guiding the design of next-generation compounds with optimized pharmacokinetic properties, ultimately increasing the probability of success in developing a safe and effective drug candidate.

References

  • Title: Effect of aromatic nitro compounds on oxidative metabolism by cytochrome P-450 dependent enzymes - PubMed Source: PubMed URL:[Link]
  • Title: Microsomal stability assay for human and mouse liver microsomes Source: protocols.io URL:[Link]
  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments Source: Springer N
  • Title: 2.2.6. Microsomal stability assays - Bio-protocol Source: Bio-protocol URL:[Link]
  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec (Cyprotex) URL:[Link]
  • Title: Microsomal Stability Assay - Creative Bioarray Source: Cre
  • Title: Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed Source: PubMed URL:[Link]
  • Title: Structure Activity Relationships for Nicotinamide in the Treatment of Stroke - ResearchGate Source: ResearchG
  • Title: The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]
  • Title: DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity - ResearchGate Source: ResearchG
  • Title: Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals - YouTube Source: YouTube URL:[Link]
  • Title: Metabolic Stability Assay - Creative Biolabs Source: Cre
  • Title: this compound | C6H4N2O5 | CID 18357439 - PubChem Source: PubChem URL:[Link]
  • Title: Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed Source: PubMed URL:[Link]
  • Title: Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - MDPI Source: MDPI URL:[Link]
  • Title: Metabolic Stability Assay Services - BioIVT Source: BioIVT URL:[Link]
  • Title: Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - NIH Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Pharmaceuticals | Special Issue : Cytochrome P450 Enzymes in Drug Metabolism - MDPI Source: MDPI URL:[Link]
  • Title: Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC - PubMed Central Source: National Institutes of Health (NIH) URL:[Link]
  • Title: (PDF)
  • Title: Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed Source: PubMed URL:[Link]
  • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658)
  • Title: Metabolism of nicotinic acid and related compounds in man and rat - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes - MDPI Source: MDPI URL:[Link]
  • Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks Source: eCampusOntario Pressbooks URL:[Link]
  • Title: Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Nicotinic acid and pyridoxine modulate arachidonic acid metabolism in vitro and ex vivo in man - PubMed Source: PubMed URL:[Link]

Sources

A Framework for the Comparative Toxicity Profiling of 5-Hydroxy-6-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive framework for establishing the toxicological profile of the novel compound 5-Hydroxy-6-nitronicotinic acid. In drug development, a thorough understanding of a compound's safety profile is paramount. This document outlines a multi-tiered strategy, from initial in vitro screening to targeted in vivo studies, designed to identify potential liabilities and establish a safety profile. By comparing the subject compound with structurally related molecules—5-nitronicotinic acid and 6-hydroxynicotinic acid—we can contextualize its toxicological properties and make informed decisions about its developmental potential.

The initial hazard assessment for this compound, based on available safety data sheets, suggests it may cause serious eye and respiratory irritation[1][2][3][4]. This guide moves beyond these basic endpoints to propose a robust, tiered approach to toxicity evaluation.

Comparator Compound Selection: The Rationale

A comparative approach is essential for interpreting toxicological data. The selection of appropriate comparators provides a benchmark against which the test article's potency and toxicity profile can be judged. For this guide, we have selected two key comparators based on structural similarity:

  • 5-Nitronicotinic Acid: This compound shares the nitropyridine core, allowing for an assessment of the contribution of the nitro functional group to the overall toxicity profile. It is classified as harmful if swallowed and causes skin and eye irritation[5].

  • 6-Hydroxynicotinic Acid: This comparator shares the hydroxypyridine carboxylic acid scaffold, enabling an evaluation of the impact of the hydroxyl group in the absence of the nitro group. (Note: Data for 5-Hydroxynicotinic acid is used as a proxy, indicating potential for eye and skin irritation[6]).

This selection allows for a preliminary structure-activity relationship (SAR) analysis of the compound's toxicity.

Tier 1: In Vitro Toxicity Assessment

The initial phase of toxicity testing utilizes a battery of in vitro assays to efficiently screen for potential cytotoxic and genotoxic effects, as well as to identify potential organ-specific liabilities.

Overall In Vitro to In Vivo Workflow

The following diagram illustrates the proposed tiered testing strategy, from broad in vitro screening to more specific in vivo studies.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Assessment cluster_2 Tier 3: Decision Making Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Organo-Toxicity Organo-Toxicity Acute Toxicity Acute Toxicity Organo-Toxicity->Acute Toxicity Proceed if in vitro profile is acceptable Repeated Dose Study Repeated Dose Study Risk Assessment Risk Assessment Repeated Dose Study->Risk Assessment Comprehensive Data Analysis

Caption: Tiered approach for toxicity evaluation.

General Cytotoxicity Assessment

The first step is to determine the concentration range at which this compound and its comparators induce cell death. We employ two distinct assays to capture different mechanisms of cytotoxicity. The use of multiple assays is crucial as different methods can yield varying results depending on the compound's mechanism of action[7][8].

  • MTT Assay (Mitochondrial Viability): This colorimetric assay measures the activity of mitochondrial succinate dehydrogenase, providing an indication of cellular metabolic activity.[9] A decrease in this activity is often an early marker of cytotoxicity.

  • Neutral Red Uptake (NRU) Assay (Lysosomal Integrity): This assay is based on the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes[10]. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of this compound and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause DNA damage, which may lead to carcinogenesis.

  • Ames Test (Bacterial Reverse Mutation Assay): This test is a widely used method to evaluate the mutagenic potential of a chemical[11]. It utilizes specific strains of Salmonella typhimurium that are unable to synthesize histidine[12][13]. The assay detects mutations that cause the bacteria to revert to a state where they can produce their own histidine. The inclusion of a liver extract (S9 fraction) is crucial to simulate mammalian metabolism and detect pro-mutagens that become genotoxic only after metabolic activation[14].

  • Comet Assay (Single-Cell Gel Electrophoresis): The Comet assay is a sensitive technique for detecting DNA damage at the level of the individual cell[15][16]. Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage[17][18].

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)[12][13].

  • Metabolic Activation: Prepare an S9 mixture from the livers of Aroclor-1254 induced rats, if metabolic activation is being assessed.

  • Exposure: In a test tube, combine 100 µL of the bacterial culture, 500 µL of the S9 mix (or buffer for non-activation arms), and 100 µL of the test compound at various concentrations[12].

  • Plating: Add 2 mL of molten top agar to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

G cluster_0 Ames Test Workflow A Prepare Salmonella Cultures (e.g., TA98, TA100) B Mix Bacteria with Test Compound & S9 Mix/ Buffer A->B C Add Top Agar and Pour onto Minimal Glucose Plate B->C D Incubate at 37°C for 48-72 hours C->D E Count Revertant Colonies D->E F Analyze Data: Compare to Control E->F

Caption: Workflow of the Ames Test procedure.

Organ-Specific Toxicity Screening
  • Hepatotoxicity: Drug-induced liver injury (DILI) is a major cause of drug failure[19][20]. In vitro models using human liver cells (e.g., primary hepatocytes or HepG2 cells) are valuable for early detection[21]. Changes in the cellular metabolome can serve as biomarkers for hepatotoxicity[22][23]. Key endpoints include cell viability, measurement of liver enzymes (e.g., ALT, AST), and assessment of mitochondrial dysfunction.

  • Cardiotoxicity: Cardiotoxicity is another significant concern in drug development[24][25]. Modern screening approaches utilize human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which form a spontaneously beating monolayer[25][26]. These assays can detect adverse effects on cardiac function, such as arrhythmias and cytotoxicity, in real-time[26][27].

  • Nephrotoxicity: Drug-induced kidney injury is a serious adverse effect[28]. Traditional biomarkers like serum creatinine (sCr) and blood urea nitrogen (BUN) are often insensitive for detecting early kidney damage[29][30]. Newer, more sensitive urinary biomarkers such as Kidney Injury Molecule-1 (KIM-1), Clusterin, and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are now used in in vitro models with human kidney cells (e.g., HK-2) to provide earlier and more accurate predictions of nephrotoxicity[28][31][32].

Tier 2: In Vivo Toxicity Assessment

If the in vitro profile of this compound is deemed acceptable, limited and ethically-justified in vivo studies are conducted to understand its effects in a whole organism. These studies are designed in accordance with OECD guidelines to ensure data quality and international acceptance[33][34].

  • Acute Oral Toxicity Study (OECD 423 - Acute Toxic Class Method): This study provides information on the acute toxic effects of a single oral dose of the compound and helps in its classification. Key observations include mortality, clinical signs of toxicity, and body weight changes over a 14-day period.

  • Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407): This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period. Rodents are dosed daily for 28 days. The study includes detailed monitoring of:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are analyzed at the end of the study to assess effects on blood cells and organ function.

    • Necropsy and Histopathology: At termination, a full necropsy is performed, organ weights are recorded, and tissues are examined microscopically for any pathological changes.

Data Summary and Comparative Profile

The data from these studies should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: Comparative In Vitro Toxicity Summary

AssayEndpointThis compound5-Nitronicotinic acid6-Hydroxynicotinic acid
MTT (HepG2) IC50 (µM) after 48h[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Neutral Red (HepG2) IC50 (µM) after 48h[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Ames Test (TA100, +S9) Mutagenicity Ratio[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Comet Assay (HK-2) % Tail DNA at 100 µM[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Hepatotoxicity (ALT) Fold increase at 50 µM[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Cardiotoxicity (Beating Rate) % Change at 10 µM[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Nephrotoxicity (KIM-1) Fold increase at 50 µM[Hypothetical Value][Hypothetical Value][Hypothetical Value]

Table 2: Comparative In Vivo Acute Toxicity Summary

StudyEndpointThis compound5-Nitronicotinic acid6-Hydroxynicotinic acid
Acute Oral (OECD 423) GHS Category[Hypothetical Category][Hypothetical Category][Hypothetical Category]
28-Day Oral (OECD 407) NOAEL (mg/kg/day)[Hypothetical Value][Hypothetical Value][Hypothetical Value]
28-Day Oral (OECD 407) Target Organs[Hypothetical Organs][Hypothetical Organs][Hypothetical Organs]

(NOAEL: No Observed Adverse Effect Level)

Conclusion

This guide outlines a systematic and comparative approach to characterizing the toxicity profile of this compound. By integrating a suite of in vitro assays with targeted in vivo studies, researchers can build a comprehensive safety profile. The comparison with structurally related compounds is vital for contextualizing the findings and understanding the toxicological contributions of the different functional groups. This structured approach enables a data-driven risk assessment, which is fundamental for the successful progression of any new chemical entity through the drug development pipeline.

References

  • Vertex AI Search. (n.d.). Novel Biomarkers in Drug-Induced Nephrotoxicity: A Comprehensive Overview. Retrieved January 9, 2026.
  • National Institutes of Health. (n.d.). Nephrotoxicity: Role and significance of renal biomarkers in the early detection of acute renal injury. Retrieved January 9, 2026.
  • National Institutes of Health. (n.d.). Drug-Induced Nephrotoxicity and Its Biomarkers. Retrieved January 9, 2026.
  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test.
  • Boston Medical Center. (2025). New Biomarkers Could Improve Early Detection and Monitoring of Kidney Injury.
  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol.
  • Bio-protocol. (2021). Comet Assay for DNA Damage.
  • ResearchGate. (2025). Biomarkers for Drug-Induced Renal Damage and Nephrotoxicity-An Overview for Applied Toxicology.
  • McGill University. (2015). Comet Assay Protocol.
  • Frontiers Media. (n.d.). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Retrieved January 9, 2026.
  • Metrion Biosciences. (n.d.). Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes.
  • PubMed. (2015). Cardiotoxicity screening: a review of rapid-throughput in vitro approaches.
  • Bio-protocol. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells.
  • National Toxicology Program. (2025). In Vitro Cardiotoxicity Screening Approaches.
  • Microbiologics. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
  • InSphero. (n.d.). Early Detection of Hepatotoxic Compounds in Drug Development.
  • PubMed. (1997). Hepatotoxicity in drug development: detection, significance and solutions.
  • ResearchGate. (n.d.). Detection of hepatotoxicity during drug development: practical problems and regulatory measures. Retrieved January 9, 2026.
  • National Institutes of Health. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics.
  • SciSpace. (2018). Microbial Mutagenicity Assay: Ames Test.
  • National Institutes of Health. (n.d.). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Retrieved January 9, 2026.
  • Molecular Devices. (n.d.). Cardiotoxicity, Cardiac Toxicity.
  • PubMed. (1991). Cytotoxicity testing using neutral red and MTT assays on a three-dimensional human skin substrate.
  • Heartbeat Bio. (2025). Advancing Cardiotoxicity Screening with 3D Cardioids.
  • University of Wisconsin. (n.d.). The Ames Test.
  • PubMed. (2004). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
  • DergiPark. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake.
  • vivo Science GmbH. (n.d.). GLP Toxicity studies | REACH | EFSA | EMA.
  • ResearchGate. (n.d.). Neutral Red versus MTT assay of cell viability in the presence of copper compounds. Retrieved January 9, 2026.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • OECD. (n.d.). Test No. 424: Neurotoxicity Study in Rodents.
  • Biobide. (n.d.). Navigating OECD Guidelines for Chronic Toxicity Studies.
  • ResearchGate. (n.d.). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. Retrieved January 9, 2026.
  • Research SOP. (2022). List of OECD Guidelines or Toxicological Studies.
  • National Center for Biotechnology Information. (n.d.). 5-Nitronicotinic acid. PubChem Compound Database.
  • PubMed. (2015). Acute and chronic toxicity of neonicotinoids to nymphs of a mayfly species and some notes on seasonal differences.
  • National Center for Biotechnology Information. (n.d.). 2-Nitronicotinic acid. PubChem Compound Database.

Sources

A Researcher's Guide to Validating the Mechanism of Action of 5-Hydroxy-6-nitronicotinic acid via GPR109A Knockout Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the mechanism of action (MoA) of novel compounds. Here, we use 5-Hydroxy-6-nitronicotinic acid as a case study to illustrate a hypothesis-driven approach using targeted knockout studies. Due to the limited existing data on this specific molecule, we will hypothesize a plausible MoA based on its structural similarity to nicotinic acid and design a rigorous experimental plan to test this hypothesis.

Introduction: From Structural Analogy to a Testable Hypothesis

This compound is a nicotinic acid derivative of interest. While its precise biological role is uncharacterized, its core structure suggests a potential interaction with pathways modulated by nicotinic acid. The most well-established receptor for nicotinic acid is the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[1][2][3] Activation of GPR109A by nicotinic acid triggers a cascade of intracellular events, making it a key player in metabolic and inflammatory signaling.[2][4]

Therefore, we propose a primary hypothesis: This compound exerts its biological effects by acting as an agonist on the GPR109A receptor.

To validate this MoA, a knockout (KO) study is the gold standard. By specifically ablating the GPR109A gene, we can observe whether the cellular response to this compound is abolished. This guide will compare the effects of our test compound on wild-type (WT) cells versus GPR109A-KO cells, using nicotinic acid as a positive control.

The Hypothesized GPR109A Signaling Pathway

GPR109A activation initiates two primary signaling cascades upon agonist binding.[1][2] Understanding these pathways is critical for designing appropriate functional assays.

  • Gαi-Mediated Pathway: GPR109A couples to the inhibitory G protein, Gαi. This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular concentrations of cyclic AMP (cAMP).[1][5] This is the primary mechanism for the anti-lipolytic effects of nicotinic acid.[6]

  • β-Arrestin-Mediated Pathway: Like many GPCRs, GPR109A can also signal through β-arrestin recruitment.[2][7] This pathway is independent of G-protein coupling and can lead to receptor internalization and activation of other signaling molecules, such as ERK.[5]

The following diagram illustrates this dual-pathway hypothesis.

GPR109A_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5_HNA This compound (Hypothesized Agonist) GPR109A GPR109A Receptor 5_HNA->GPR109A Binds Gai Gαi Protein GPR109A->Gai Activates Beta_Arrestin β-Arrestin GPR109A->Beta_Arrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activity cAMP->PKA Activates Downstream_Beta Downstream Signaling (e.g., ERK, Internalization) Beta_Arrestin->Downstream_Beta Initiates

Caption: Hypothesized signaling of this compound via GPR109A.

Experimental Design: A Comparative Knockout Strategy

Our experimental strategy is designed to be self-validating. We will generate a clonal GPR109A-KO cell line from a parental line that endogenously expresses the receptor (e.g., HEK-293 or THP-1 cells). We will then compare the functional responses of WT and KO cells to our test compound and controls.

Cell Line Treatment Group Primary Rationale
Wild-Type (WT) 1. Vehicle (e.g., DMSO)Establishes baseline activity.
2. This compoundMeasures the effect of the test compound on the intact system.
3. Nicotinic Acid (Positive Control)Confirms GPR109A pathway activation in the WT cell line.
GPR109A-KO 4. Vehicle (e.g., DMSO)Establishes baseline activity in the absence of the target.
5. This compoundCrucial Test: Determines if the compound's effect is GPR109A-dependent.
6. Nicotinic Acid (Positive Control)Validates the knockout by showing loss of response to a known agonist.

Experimental Protocols

This section details the core methodologies for generating and validating the knockout cell line, followed by the functional assays to test our hypothesis.

Generation and Validation of GPR109A Knockout Cell Line using CRISPR-Cas9

The CRISPR-Cas9 system is a precise and efficient tool for generating gene knockouts.[8] This protocol outlines the key steps from guide RNA design to clonal selection and validation.

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_edit Phase 2: Gene Editing & Selection cluster_validation Phase 3: Knockout Validation A 1. sgRNA Design Target early exon of GPR109A (e.g., using CHOPCHOP tool) B 2. Vector Cloning Clone sgRNA into Cas9-expressing plasmid (e.g., pX458) A->B C 3. Transfection Deliver Cas9/sgRNA plasmid into WT cells B->C D 4. Single-Cell Sorting Isolate single transfected cells (e.g., via FACS for GFP+) C->D E 5. Clonal Expansion Grow individual cells into clonal populations D->E F 6. Genomic DNA Analysis PCR & Sanger sequencing to confirm indel mutations E->F G 7. Protein Expression Analysis Western Blot to confirm absence of GPR109A protein F->G H 8. Functional Validation Confirm loss of response to Nicotinic Acid G->H

Caption: Workflow for generating and validating a GPR109A knockout cell line.

Step-by-Step Methodology:

  • sgRNA Design: Design two or more single guide RNAs (sgRNAs) targeting an early exon of the GPR109A gene. This maximizes the chance of a frameshift mutation leading to a non-functional protein.[9][10] Use online tools like CHOPCHOP for design, prioritizing high efficiency and low off-target scores.

  • Vector Construction: Clone the designed sgRNA sequences into a Cas9-expressing vector, such as pX458, which also co-expresses a fluorescent marker (e.g., GFP) for sorting.[10]

  • Transfection: Transfect the parental cell line (e.g., HEK-293) with the Cas9/sgRNA plasmid using a suitable method (e.g., lipofection or electroporation).

  • Single-Cell Isolation: 48-72 hours post-transfection, isolate single GFP-positive cells into 96-well plates using Fluorescence-Activated Cell Sorting (FACS).[11]

  • Clonal Expansion: Culture the single cells until they form distinct colonies. Expand these colonies into larger culture vessels.[11]

  • Genomic Validation:

    • Extract genomic DNA from each expanded clone.

    • Perform PCR to amplify the region of the GPR109A gene targeted by the sgRNA.

    • Use Sanger sequencing to identify clones containing insertions or deletions (indels) that result in a frameshift mutation.[8]

  • Protein Validation (Western Blot):

    • Lyse cells from both WT and genomically-confirmed KO clones.

    • Perform Western blotting using a validated antibody against the GPR109A protein.

    • A successful knockout will show a complete absence of the GPR109A protein band in the KO lanes compared to a clear band in the WT lane.

Functional Assay 1: cAMP Accumulation Assay

This assay directly measures the consequence of Gαi activation. Since GPR109A activation inhibits adenylyl cyclase, we expect to see a decrease in cAMP levels. The assay is typically performed by first stimulating adenylyl cyclase with forskolin and then measuring the ability of a Gαi-coupled agonist to inhibit this stimulation.[1]

Step-by-Step Methodology:

  • Cell Plating: Seed both WT and GPR109A-KO cells into 384-well assay plates and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and nicotinic acid.

    • Add the compounds to the respective wells and incubate for 30 minutes at 37°C.

  • Adenylyl Cyclase Stimulation: Add forskolin (a potent activator of adenylyl cyclase) to all wells to stimulate cAMP production.[12]

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercial kit, such as a competitive immunoassay (ELISA) or a bioluminescence-based assay (e.g., Promega's cAMP-Glo™).[12][13][14][15]

  • Data Analysis: Plot the luminescent or colorimetric signal against the compound concentration. A decrease in signal corresponds to a decrease in cAMP levels. Calculate EC50 values for inhibition.

Expected Outcomes & Interpretation:

Cell LineTreatmentExpected cAMP Level (relative to Forskolin only)Interpretation
WT Nicotinic Acid (Dose-dependent decrease)Confirms functional GPR109A-Gαi coupling.
WT 5-HNA (Dose-dependent decrease)Supports Hypothesis: Compound activates the Gαi pathway.
GPR109A-KO Nicotinic Acid (No change)Validates the KO line is functionally unresponsive.
GPR109A-KO 5-HNA (No change)Validates Hypothesis: The compound's effect on cAMP is mediated by GPR109A.
Functional Assay 2: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, providing an orthogonal validation of receptor engagement.[7][16] Various commercial assays are available, often based on enzyme fragment complementation (e.g., DiscoverX PathHunter) or bioluminescence resonance energy transfer (BRET).[7][16]

Step-by-Step Methodology (based on Enzyme Fragment Complementation):

  • Cell Line: This assay typically requires a specially engineered cell line co-expressing the GPCR tagged with a small enzyme fragment (ProLink) and β-arrestin tagged with a larger enzyme acceptor (EA).[7] For this guide, we assume the generation of WT and GPR109A-KO versions of this reporter cell line.

  • Cell Plating: Seed the engineered WT and GPR109A-KO cells in white, opaque 384-well plates.

  • Compound Addition: Add serial dilutions of this compound and nicotinic acid to the cells. Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the substrate solution provided with the assay kit. The complemented enzyme will hydrolyze the substrate, producing a chemiluminescent signal.

  • Data Analysis: Read the plates on a luminometer. Plot the signal against compound concentration and calculate EC50 values.

Expected Outcomes & Interpretation:

Cell LineTreatmentExpected Luminescence (β-Arrestin Recruitment)Interpretation
WT Reporter Nicotinic Acid (Dose-dependent increase)Confirms functional GPR109A-β-Arrestin interaction.
WT Reporter 5-HNA (Dose-dependent increase)Supports Hypothesis: Compound recruits β-arrestin.
GPR109A-KO Reporter Nicotinic Acid (No change)Validates the KO reporter line.
GPR109A-KO Reporter 5-HNA (No change)Validates Hypothesis: The compound's recruitment of β-arrestin is mediated by GPR109A.

Conclusion: Synthesizing the Evidence

The power of this comparative guide lies in its multi-faceted approach. By combining genomic and protein-level validation of the knockout with two distinct functional assays, we create a self-validating system. If this compound shows dose-dependent activity in both the cAMP and β-arrestin assays in WT cells, and this activity is completely abrogated in the GPR109A-KO cells (mirroring the results of the positive control, nicotinic acid), it provides robust and compelling evidence that its mechanism of action is indeed mediated through the GPR109A receptor.

Conversely, if the compound's activity persists in the KO cells, it definitively refutes our initial hypothesis and indicates that its MoA is independent of GPR109A, directing future research toward identifying its true molecular target.

References

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017).
  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). bioRxiv. [Link]
  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). (n.d.). Bio-protocol. [Link]
  • Geisler, C. E., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism.International Journal of Molecular Sciences. [Link]
  • Ye, L., et al. (2014). GPR109A and Vascular Inflammation.
  • Sheng, Y., et al. (2012). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3.PLoS ONE. [Link]
  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon.Cancer Research. [Link]
  • MULTISCREEN™ Beta Arrestin Sensor Technology. (n.d.). Multispan, Inc. [Link]
  • Geisler, C. E., et al. (2021). The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism.UA Campus Repository. [Link]
  • Chen, G., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain.Frontiers in Molecular Neuroscience. [Link]
  • Why Study GPCR Arrestin Recruitment? (n.d.). DiscoverX. [Link]
  • Li, S., et al. (2021). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.
  • Plaisance, E. P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor.American Journal of Physiology-Endocrinology and Metabolism. [Link]
  • Principles of commonly used cAMP assays. (n.d.).
  • Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. (2021). International Journal of Multidisciplinary Research and Analysis. [Link]
  • Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. (n.d.).
  • Application of β Arrestin Assays to the Orphan GPCR World. (2017). YouTube. [Link]
  • Digby, J. E., et al. (2013). Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells.PLoS ONE. [Link]
  • GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. (n.d.).
  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis.Immunity. [Link]
  • GeneMedi Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. (n.d.). GeneMedi. [Link]
  • CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Gener
  • Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs. (2024). STAR Protocols. [Link]
  • Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells. (2024). The Journal of Cell Biology. [Link]
  • CRISPR Cas9 - Guide for CRISPR Gene Knockout. (n.d.). abm Inc. [Link]
  • Activation of microglial GPR109A alleviates thermal hyperalgesia in female lupus mice by suppressing IL-18 and glutamatergic synaptic activity. (2021). Glia. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Hydroxy-6-nitronicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe and environmentally sound disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 5-Hydroxy-6-nitronicotinic acid, grounding every recommendation in established safety protocols and scientific principles to ensure the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount. This compound (CAS No. 6635-31-0) is a solid organic compound.[1][2] While extensive toxicological data is not widely available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides key hazard information based on its chemical structure.

Key Hazard Information:

  • Primary Hazards: It is classified as an irritant.[3]

  • GHS Classifications:

    • Causes serious eye irritation (H319).[3][4][5][6]

    • Causes skin irritation (H315).[1][4]

    • May cause respiratory irritation (H335).[1][3][5]

The presence of a nitro group suggests that, like many aromatic nitro compounds, it should be treated with caution due to potential toxicity and environmental persistence.[7] Therefore, standard laboratory chemical waste procedures for hazardous solids must be strictly followed.

Table 1: Chemical and Hazard Summary for this compound

PropertyValueSource
Chemical Formula C6H4N2O5[2][3]
Molecular Weight 184.11 g/mol [3]
Appearance Solid[4]
GHS Hazard Codes H315, H319, H335[1][3][4][5]
Primary Route of Exposure Skin contact, eye contact, inhalation of dust[1][5]

Immediate Safety and Handling Precautions

Proper handling is the first step in a safe disposal workflow. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory when working with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield to protect against dust particles.[1][8]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[1][4]

  • Respiratory Protection: All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1][5]

Spill Response

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[8]

  • Control Ignition Sources: Although not highly flammable, it is good practice to remove any potential ignition sources.

  • Containment and Cleanup:

    • For dry spills, carefully sweep or vacuum the material. Avoid generating dust.[1] Use explosion-proof vacuum cleaners if available.

    • Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a clearly labeled, sealed container for hazardous waste disposal.[1][8]

    • Wash the spill area thoroughly with soap and water after the material has been collected.[1]

Step-by-Step Disposal Protocol

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[9][10] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9]

Phase 1: Waste Collection and Segregation
  • Designate a Waste Container: Use a dedicated, compatible, and clearly labeled container for this compound waste. The original container is often a good choice if it is in good condition.[11][12] The container must have a secure, tight-fitting lid.[11][13]

  • Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first particle of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The accumulation start date.

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[11][13] This area must be at or near the point of generation.[13] Crucially, segregate this waste from incompatible materials. For instance, keep it separate from strong oxidizing agents.[6] Store acids and bases separately.[11]

Phase 2: Disposal of Contaminated Materials
  • Solid Waste: Any items grossly contaminated with this compound, such as weigh boats, gloves, or absorbent pads, should be placed in the designated solid hazardous waste container.

  • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed.[9][12] The rinsate from this process is also considered hazardous waste and must be collected in a designated aqueous hazardous waste container.[12] After triple-rinsing, deface or remove the original label and dispose of the container as regular trash.[9]

Phase 3: Arranging for Final Disposal
  • Consult Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on disposal procedures. They will provide specific guidance and arrange for the collection of your hazardous waste.

  • Request a Pickup: Once the waste container is full (typically no more than ¾ full) or has been accumulating for a set period (often six months to a year, check with your EHS), schedule a pickup with your EHS office.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal_path Disposal Path cluster_final Final Disposal start Generate this compound waste ppe Wear appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle solid in a fume hood ppe->fume_hood waste_container Select a compatible, labeled hazardous waste container fume_hood->waste_container segregate Store in a designated SAA, segregated from incompatibles waste_container->segregate is_grossly_contaminated Is the item grossly contaminated (e.g., gloves, weigh paper)? segregate->is_grossly_contaminated collect_solid Place in solid hazardous waste container is_grossly_contaminated->collect_solid Yes is_container Is it the original container? is_grossly_contaminated->is_container No contact_ehs Contact Institutional EHS for waste pickup collect_solid->contact_ehs triple_rinse Triple-rinse the container is_container->triple_rinse Yes collect_rinsate Collect rinsate as aqueous hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as regular trash collect_rinsate->dispose_container dispose_container->contact_ehs

Caption: Decision workflow for handling and disposing of this compound waste.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, a compound classified as an irritant, the disposal protocol is straightforward but must be followed with diligence. By adhering to the principles of proper handling, segregation, and disposal through approved institutional channels, researchers can ensure their work continues to advance science without compromising safety or environmental integrity. Always prioritize the guidance of your local Environmental Health and Safety department as the primary source for specific procedural requirements in your institution.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Properly Managing Chemical Waste in Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
  • This compound.
  • 2-nitrophenol waste : r/chemistry. Reddit. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • Hazardous Waste. University of Georgia Environmental Health & Safety. [Link]
  • Cas 6635-31-0, 6-Hydroxy-5-nitronicotinic acid. LookChem. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 5-Hydroxy-6-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 5-Hydroxy-6-nitronicotinic acid. As a compound utilized in specialized research and development, understanding its specific hazards is paramount to ensuring laboratory safety. This document moves beyond a simple checklist, offering a procedural framework grounded in risk assessment and scientific causality to empower researchers in making informed safety decisions.

Hazard Assessment: Understanding the Risks

This compound is a substituted nicotinic acid derivative containing a nitro functional group. A thorough risk assessment is the foundation of any safety plan. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are significant and demand rigorous control measures.[1][2][3][4]

Key Hazards:

  • Serious Eye Irritation (H319): Direct contact can cause significant damage to the eyes.[1][2][3][4]

  • Respiratory Irritation (H335): Inhalation of the dust or aerosols may lead to irritation of the respiratory tract.[1][2][3]

  • Skin Irritation (H315): The compound can cause skin irritation upon contact.[2][4]

Beyond these immediate hazards, the presence of the nitro group warrants additional caution. Nitro compounds as a class can be energetic and may become shock-sensitive or explosive under specific conditions, such as heating or contamination with incompatible materials.[5][6] Therefore, all handling procedures should be designed to mitigate these potential risks.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and a chemical hazard. However, it should never be the only line of defense. A robust safety culture prioritizes the hierarchy of controls, which systematically minimizes risk.

  • Elimination/Substitution: Where possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are physical changes to the workspace that isolate the hazard. For this compound, the following are mandatory :

    • Chemical Fume Hood: All manipulations of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8][9]

    • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Administrative Controls: These are procedural changes that modify how work is done.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

    • Restricted Access: Limit access to areas where the chemical is being used or stored.

  • Personal Protective Equipment (PPE): The final layer of protection, detailed below.

Core PPE Requirements for this compound

The selection of PPE must directly address the identified hazards of eye, skin, and respiratory irritation.

Eye and Face Protection

Due to the serious eye irritation hazard (H319), robust eye protection is non-negotiable.

  • Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant (or equivalent) chemical splash goggles must be worn at all times.[6] These provide a seal around the eyes, offering superior protection from splashes and airborne dust compared to standard safety glasses.[9]

  • Face Shield: When performing tasks with a higher risk of splashing or aerosol generation (e.g., transferring solutions, heating reactions), a full-face shield must be worn in addition to chemical splash goggles.[7][8] The face shield protects the entire face and neck from direct contact.

Skin and Body Protection
  • Gloves: Chemically resistant gloves are required to prevent skin contact. Given the compound's structure, gloves suitable for handling both organic acids and nitro compounds are recommended.

    • Recommended Materials: Neoprene, butyl, or heavy-duty nitrile gloves are appropriate choices.[6][10] Disposable nitrile gloves are generally not recommended as the primary barrier for anything other than incidental contact.

    • Glove Integrity: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[4]

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is mandatory.[6] This protects the skin and personal clothing from minor spills and contamination.

Respiratory Protection

Engineering controls (i.e., a chemical fume hood) are the primary means of preventing respiratory exposure.[7][11]

  • Fume Hood Use: All procedures involving the solid form of this compound or the potential to generate aerosols from solutions must be performed in a properly functioning fume hood.[8]

  • Respirator Use: In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator may be necessary. A particulate respirator (e.g., N95) may be appropriate for dust, but a comprehensive risk assessment by an industrial hygienist is required to select the correct type of respirator.[9]

Operational Plan: PPE Selection by Task

The specific PPE ensemble should be tailored to the task at hand. The following table summarizes the recommended PPE for common laboratory procedures.

Task Engineering Control Eye/Face Protection Hand Protection Body Protection Notes
Receiving/Unpacking Well-ventilated areaSafety GlassesNitrile GlovesLab CoatInspect container for damage before handling.
Weighing Solid Compound Chemical Fume HoodChemical Splash GogglesHeavy-Duty Nitrile or Neoprene GlovesLab CoatHandle carefully to minimize dust generation.
Preparing Solutions Chemical Fume HoodChemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesLab CoatHigh risk of splashing.
Running Reactions (Heated) Chemical Fume Hood with Blast ShieldChemical Splash Goggles & Face ShieldNeoprene or Butyl GlovesFlame-Resistant Lab CoatThe nitro group adds a potential energy hazard when heated.[6]
Small Spill Cleanup (<5g) Chemical Fume Hood (if possible)Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesLab CoatCover spill with absorbent material to prevent dust generation.[12]

Procedural Guide: Donning and Doffing PPE

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Lab Coat: Put on and fasten completely.

  • Goggles/Face Shield: Put on chemical splash goggles first, then the face shield if required.

  • Gloves: Put on last. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing (Taking Off) Sequence:

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the appropriate waste container.

  • Face Shield/Goggles: Remove by handling the strap or earpieces, avoiding contact with the front surface.

  • Lab Coat: Remove by rolling it inside-out and away from the body.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Visualizing the PPE Decision Process

The following workflow illustrates the logical steps in selecting the appropriate level of PPE for any task involving this compound.

PPE_Decision_Flow cluster_0 Phase 1: Pre-Task Assessment cluster_1 Phase 2: Control Selection cluster_2 Phase 3: Task-Specific Enhancement Start Begin Task: Handling this compound AssessRisk Assess Risk: - Physical Form (Solid/Liquid) - Scale (mg/g/L) - Procedure (Heat/Splash Potential) Start->AssessRisk EngControls Mandatory Engineering Control: Work in Chemical Fume Hood AssessRisk->EngControls PPE_Base Baseline PPE: - Chemical Splash Goggles - Flame-Resistant Lab Coat - Chemically Resistant Gloves (Neoprene/Butyl/Heavy Nitrile) EngControls->PPE_Base SplashRisk High Splash or Aerosol Potential? PPE_Base->SplashRisk HeatRisk Heating or Exothermic Reaction? SplashRisk->HeatRisk No AddFaceShield Enhancement: Add Full Face Shield SplashRisk->AddFaceShield Yes AddBlastShield Enhancement: Add Blast Shield HeatRisk->AddBlastShield Yes Proceed Proceed with Experiment HeatRisk->Proceed No AddFaceShield->HeatRisk AddBlastShield->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Contaminated Materials and Chemical Waste

All materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated PPE: Disposable items like gloves and wipes should be placed in a sealed, labeled hazardous waste bag or container within the fume hood.

  • Chemical Waste:

    • Segregation is Key: Waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.

    • AVOID MIXING: Critically, do not mix nitric acid-containing waste streams with organic solvents (e.g., acetone, alcohols) or other reducing agents.[13][14] Such mixing can lead to delayed, violent exothermic reactions, gas generation, and container pressurization, posing a serious explosion hazard.[13][14]

    • Consult EHS: Follow all institutional and local regulations for hazardous waste disposal. Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance on disposing of nitrated organic compounds.[11][15]

By integrating this comprehensive approach—from hazard assessment and the hierarchy of controls to task-specific PPE selection and meticulous disposal—researchers can handle this compound with the highest degree of safety and scientific integrity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Office of Environmental Health and Safety.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • Vanderbilt University. (n.d.). Chemical Safety Protocol: Nitromethane. Environmental Health and Safety.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure for Hazardous Chemicals Use: Nitromethane.
  • Yale Environmental Health & Safety. (n.d.). Safe Disposal of Waste Containing Nitric Acid.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • University of Illinois. (2016). Nitric Acid Wastes: Preventing Chemical Incompatibility Hazards. YouTube.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.